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  • Product: 4-Keto Retinamide
  • CAS: 1217196-74-1

Core Science & Biosynthesis

Foundational

Synthesis and Purification of 4-Keto Retinamide: A Comprehensive Technical Guide

Target Audience: Synthetic Chemists, Drug Development Professionals, and Oncology Researchers Compound Focus: 4-Keto Retinamide (CAS: 1217196-74-1) and related derivatives (e.g., 4-oxo-4-HPR) Mechanistic Rationale & Synt...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Oncology Researchers Compound Focus: 4-Keto Retinamide (CAS: 1217196-74-1) and related derivatives (e.g., 4-oxo-4-HPR)

Mechanistic Rationale & Synthetic Strategy

The synthesis of 4-Keto Retinamide (4-oxo-retinamide) presents unique challenges due to the highly conjugated, light-sensitive, and oxygen-sensitive nature of the retinoid polyene backbone. As a Senior Application Scientist, I approach this synthesis not as a series of isolated reactions, but as a holistic, self-validating workflow where each step protects the integrity of the chromophore.

The synthesis relies on a four-step linear sequence starting from commercially available all-trans-retinoic acid (atRA):

  • Esterification: Direct oxidation of retinoic acid is fundamentally flawed due to competing side reactions at the carboxylic acid and poor solubility in non-polar solvents. We first mask the acid as a methyl ester.

  • Regioselective Allylic Oxidation: While manganese dioxide (MnO₂) is traditionally known for oxidizing allylic alcohols, the C4 methylene in the retinoid system is exceptionally activated by the extended polyene conjugation. This allows activated MnO₂ to directly and regioselectively oxidize the C4 position to an enone (4-oxo) without prior hydroxylation[1],[2].

  • Saponification: The ester is gently hydrolyzed back to 4-oxo-retinoic acid.

  • Amidation: To prevent double-bond epimerization or isomerization, harsh activating agents (like SOCl₂) are avoided. Instead, we utilize HATU—a highly efficient uronium-based coupling reagent—to form the primary amide using ammonium chloride.

SynthesisWorkflow A all-trans-Retinoic Acid (atRA) B Methyl Retinoate A->B TMS-CHN2, MeOH (Esterification) C 4-Oxo-Methylretinoate B->C Activated MnO2 (Allylic Oxidation) D 4-Oxo-Retinoic Acid C->D NaOH, EtOH (Saponification) E 4-Keto Retinamide (Target) D->E HATU, NH4Cl, DIPEA (Amidation)

Synthetic workflow from all-trans-retinoic acid to 4-Keto Retinamide.

Self-Validating Experimental Protocols

Critical Environmental Control: All procedures MUST be conducted under strict argon atmosphere and using amber glassware (or in a dark room with yellow safelights) to prevent photoisomerization to 13-cis or 9-cis isomers.

Step 1: Synthesis of Methyl Retinoate

Procedure:

  • Dissolve 1.0 g (3.33 mmol) of atRA in 20 mL of anhydrous methanol/dichloromethane (1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise, add 2.0 M TMS-diazomethane in hexanes until a persistent yellow color remains and nitrogen evolution ceases.

  • Quench with a few drops of glacial acetic acid, concentrate under reduced pressure, and pass through a short silica plug (Hexane:EtOAc 9:1).

  • In-Process Validation: TLC analysis will show complete consumption of the baseline acid, yielding a single spot at Rf ~0.6.

Step 2: Allylic Oxidation to 4-Oxo-Methylretinoate

Procedure:

  • Dissolve the purified methyl retinoate in 50 mL of anhydrous dichloromethane.

  • Add 10 equivalents of highly active Manganese(IV) Oxide (MnO₂). Note: The activity of MnO₂ is critical; it must be freshly activated by heating at 120 °C overnight.

  • Stir vigorously at room temperature for 24–48 hours[2].

  • Filter the suspension through a pad of Celite to remove the manganese salts, washing thoroughly with dichloromethane. Concentrate the filtrate.

  • In-Process Validation: Take a 10 µL aliquot, dilute in methanol, and measure the UV-Vis spectrum. A successful C4 oxidation is confirmed by a bathochromic shift of the λmax from ~340 nm (atRA) to ~360 nm, reflecting the extended conjugation of the new ketone.

Step 3: Saponification to 4-Oxo-Retinoic Acid

Procedure:

  • Dissolve the crude 4-oxo-methylretinoate in 30 mL of ethanol.

  • Add 10 mL of 2M aqueous NaOH and stir at 40 °C for 4 hours.

  • Cool to 0 °C and carefully acidify to pH 3 using 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • In-Process Validation: LC-MS analysis of the crude mixture should reveal a dominant peak at m/z 313.2 [M-H]⁻ in negative ion mode.

Step 4: Amidation to 4-Keto Retinamide

Procedure:

  • Dissolve 4-oxo-retinoic acid (1.0 mmol) in 15 mL of anhydrous DMF.

  • Add HATU (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir for 15 minutes at room temperature to form the active ester.

  • Add solid Ammonium Chloride (NH₄Cl, 5.0 mmol) to the reaction mixture. (Note: If synthesizing the oncology drug 4-oxo-4-HPR, substitute NH₄Cl with 4-aminophenol).

  • Stir for 12 hours. Quench with water and extract with ethyl acetate.

  • In-Process Validation: The disappearance of the acid and the emergence of a new peak at m/z 314.2 [M+H]⁺ confirms amide formation.

Downstream Purification & Analytical Validation

To achieve >98% purity required for biological assays, the crude 4-Keto Retinamide must be purified via Preparative High-Performance Liquid Chromatography (Prep-HPLC).

Prep-HPLC Conditions:

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: A = Water (0.1% Formic Acid); B = Acetonitrile (0.1% Formic Acid).

  • Gradient: 50% B to 95% B over 30 minutes.

  • Detection: UV at 360 nm.

Quantitative Data Summary: Reaction Yields and Analytical Metrics
StepIntermediate/ProductReagentsYield (%)Purity (HPLC)Key Analytical Marker
1Methyl RetinoateTMS-CHN₂, MeOH95-98%>99%m/z 315.2 [M+H]⁺
24-Oxo-MethylretinoateMnO₂, CH₂Cl₂60-70%>95%UV λmax shift to ~360 nm
34-Oxo-Retinoic AcidNaOH, EtOH85-90%>96%m/z 313.2[M-H]⁻
4 4-Keto Retinamide HATU, NH₄Cl, DIPEA 75-80% >98% m/z 314.2 [M+H]⁺

Biological Significance & Oncology Applications

4-Keto Retinamide and its N-substituted analogs—most notably 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR)—are highly potent therapeutic agents. Unlike traditional retinoids that rely on binding to Retinoic Acid Receptors (RARs), 4-keto derivatives operate through RAR-independent mechanisms[3].

These compounds induce massive Reactive Oxygen Species (ROS) generation and upregulate de novo ceramide synthesis, leading to G2-M cell cycle arrest[3]. Furthermore, recent advancements have shown that 4-oxo-4-HPR promotes the proteasomal degradation of EZH2, a Polycomb repressive complex 2 (PRC2) protein responsible for epigenetic silencing in neuroblastoma[4].

BiologicalMechanism A 4-Keto Retinamide Derivatives (e.g., 4-oxo-4-HPR) B ROS Generation A->B RAR-Independent C Ceramide Synthesis A->C De Novo D EZH2 Degradation A->D Epigenetic Modulation F Apoptosis / Tumor Suppression B->F C->F E G2-M Cell Cycle Arrest D->E E->F

Biological signaling pathways of 4-Keto Retinamide derivatives in oncology.

References

  • [1] Metabolism to a response pathway selective retinoid ligand during axial pattern formation - PNAS. Proceedings of the National Academy of Sciences. Available at: [Link]

  • [2] Validation and Simplification of the Retinol Isotope Dilution Technique in Burkinabe Schoolchildren. ClinicalTrials.gov (NCT06759493). Available at: [Link]

  • [3] 4-oxo-4-HPR - DC Chemicals. DC Chemicals Product Catalog. Available at:[Link]

  • [4] Acetylated Nanoformulation of N‐(4‐Hydroxyphenyl)‐4‐Oxoretinamide Inhibits EZH2‐Mediated Epigenetic Repression in Neuroblastoma. ResearchGate. Available at:[Link]

Sources

Exploratory

Engineering Retinoids: The Chemical Structure, Properties, and Therapeutic Potential of 4-Keto Retinamides

Executive Summary Retinoids, derivatives of vitamin A, have long been cornerstones in dermatology and oncology. However, their clinical efficacy is often limited by physiological instability, toxicity, and rapid clearanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Retinoids, derivatives of vitamin A, have long been cornerstones in dermatology and oncology. However, their clinical efficacy is often limited by physiological instability, toxicity, and rapid clearance. The structural modification of retinoic acid into retinamides—specifically the introduction of an amide linkage and a ketone group at the 4-position of the cyclohexenyl ring—has yielded a novel class of compounds with distinct pharmacokinetic and pharmacodynamic profiles.

This technical guide provides an in-depth analysis of 4-Keto Retinamide (CAS: 1217196-74-1) and its highly potent, biologically active derivative, 4-Oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR or 4-oxofenretinide). Designed for researchers and drug development professionals, this whitepaper explores their structural chemistry, epigenetic targeting mechanisms, and the self-validating experimental workflows required to evaluate their efficacy.

Structural Chemistry and Physicochemical Properties

The core structure of 4-Keto Retinamide consists of a 2,6,6-trimethylcyclohex-1-en-1-yl ring substituted with a ketone at the C4 position, attached to a conjugated tetraene side chain that terminates in a primary amide. This 4-oxo modification is not merely a synthetic artifact; it mimics the natural cytochrome P450 (e.g., CYP26A1) mediated metabolism of retinoids, resulting in compounds with altered receptor affinities and enhanced apoptotic properties.

When the primary amide is further substituted with a 4-hydroxyphenyl group, it forms[1]. The addition of the bulky, electron-rich hydroxyphenyl group fundamentally alters the molecule's interaction with intracellular targets. It shifts the mechanism of action away from classic retinoic acid receptor (RAR) activation toward receptor-independent pathways, such as the generation of reactive oxygen species (ROS) and the modulation of epigenetic regulators.

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties of 4-Keto Retinamides

Property4-Keto Retinamide4-Oxofenretinide (4-Oxo-4-HPR)
CAS Number 1217196-74-1865536-65-8
Molecular Formula C₂₀H₂₇NO₂C₂₆H₃₁NO₃
Molecular Weight 313.43 g/mol 405.5 g/mol
Core Structural Feature Primary amide of 4-keto RAN-(4-hydroxyphenyl) amide
H-Bond Donors 1 (-NH₂)2 (-NH, -OH)
H-Bond Acceptors 2 (C=O)3 (C=O, C=O, -OH)
Topological Polar Surface Area 43.1 Ų66.4 Ų
Aqueous Solubility Poor (Hydrophobic)Very Poor (Highly Hydrophobic)

Mechanistic Causality: Epigenetic Derepression via EZH2

A critical breakthrough in the application of 4-keto retinamides is their ability to act as potent epigenetic modulators. Recent studies have demonstrated that 4-oxo-4-HPR promotes the degradation of Enhancer of Zeste Homolog 2 (EZH2) , the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2)[2]. EZH2 is frequently overexpressed in malignancies like neuroblastoma, where it hypermethylates histone H3 at lysine 27 (H3K27me3), effectively silencing tumor suppressor genes.

The Causality of Degradation: Unlike direct enzymatic inhibitors of EZH2, which leave the structural protein intact,[3]. PKC-δ subsequently phosphorylates EZH2, tagging it for ubiquitination and proteasomal degradation. This structural destruction of EZH2 is often more therapeutically effective than mere enzymatic inhibition, as it completely dismantles the PRC2 complex at the chromatin level, leading to robust epigenetic derepression and subsequent apoptosis.

Pathway A 4-Keto Retinamide (4-Oxo-4-HPR) B PKC-δ Activation A->B Activates C EZH2 Phosphorylation B->C Phosphorylates D Proteasomal Degradation C->D Targets for E Epigenetic Derepression (Tumor Suppressor Genes) D->E Removes Silencing F Apoptosis / Cell Death E->F Induces

Figure 1: Mechanism of 4-Oxo-4-HPR-induced EZH2 degradation and subsequent apoptosis.

Experimental Workflows: A Self-Validating Protocol for EZH2 Degradation

To rigorously evaluate the efficacy of 4-keto retinamides, researchers must employ self-validating experimental designs. The highly hydrophobic nature of these compounds necessitates specialized formulation, while the mechanism of action requires orthogonal assays to distinguish between transcriptional downregulation and proteasomal degradation.

Step-by-Step Methodology

1. Formulation and Delivery Due to the poor aqueous solubility of 4-oxo-4-HPR, dissolve the compound in DMSO to create a 10 mM stock. For physiological assays, encapsulate the compound in Acetylated Human Serum Albumin Nanoparticles (Ac-HSANPs). Causality: Acetylation of albumin neutralizes its positive charge, preventing premature aggregation in serum and protecting the retinamide from rapid physiological clearance. This significantly enhances cellular uptake in target cell lines (e.g., SH-SY5Y neuroblastoma cells).

2. Cellular Treatment and Proteasome Inhibition (The Self-Validation Step) Seed SH-SY5Y cells in 6-well plates. Treat the experimental group with the Ac-4O4HPR@HSANPs formulation. Concurrently, treat a parallel control group with the formulation plus 10 µM MG132 (a potent proteasome inhibitor). Causality: If EZH2 protein levels are rescued in the MG132 co-treated group, it definitively validates that the retinamide induces proteasome-mediated degradation rather than inhibiting EZH2 gene transcription.

3. Orthogonal mRNA Analysis Extract total RNA and perform RT-qPCR for EZH2 mRNA. In a true degradation model, mRNA levels should remain stable or slightly increase (due to compensatory feedback loops), while protein levels plummet.

4. Protein Extraction and Immunoblotting Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe for EZH2, H3K27me3 (to confirm functional loss of methyltransferase activity), and Cleaved Caspase-3 (to confirm downstream apoptosis).

Workflow S1 1. Nanoformulation S2 2. Cell Treatment S1->S2 S3 3. MG132 Co-assay S2->S3 S4 4. Western Blot S3->S4 S5 5. Target Validation S4->S5

Figure 2: Self-validating workflow for assessing proteasome-mediated EZH2 degradation.

Future Directions in Drug Development

The structural evolution from retinoic acid to 4-keto retinamide and ultimately to 4-oxo-4-HPR highlights the power of targeted chemical modifications. By understanding the precise physicochemical properties—such as the critical role of the 4-ketone in altering electron distribution across the cyclohexenyl ring—drug development professionals can further optimize these compounds. Future iterations will likely focus on improving intrinsic aqueous solubility without sacrificing the lipophilicity required for cell membrane penetration, potentially through the development of novel prodrugs or advanced lipid-based nanocarriers.

References

  • PubChem (National Institutes of Health). "4-Oxofenretinide | C26H31NO3 | CID 11258242." National Center for Biotechnology Information.[Link]

  • Mrunalini, B., Dev, A., & Karmakar, S. (2026). "Acetylated Nanoformulation of N-(4-Hydroxyphenyl)-4-Oxoretinamide Inhibits EZH2-Mediated Epigenetic Repression in Neuroblastoma." Small.[Link]

Sources

Foundational

The Discovery, Mechanistic Evolution, and Therapeutic Potential of 4-Keto Retinamide (4-oxo-4-HPR)

Introduction: The Metabolic Breakthrough of Fenretinide For decades, the synthetic retinoid Fenretinide (4-HPR) was heavily investigated for cancer chemoprevention and therapeutics. However, its clinical translation was...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Metabolic Breakthrough of Fenretinide

For decades, the synthetic retinoid Fenretinide (4-HPR) was heavily investigated for cancer chemoprevention and therapeutics. However, its clinical translation was consistently bottlenecked by poor aqueous bioavailability and the rapid onset of acquired drug resistance in tumor models. The critical turning point in this pharmacological landscape was the discovery and isolation of its polar metabolites.

Pharmacokinetic profiling revealed two primary metabolites. While N-(4-methoxyphenyl)retinamide (4-MPR)—the most abundant metabolite in human plasma—proved biologically inactive [[1]](), the secondary polar metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR, commonly referred to as 4-Keto Retinamide) , demonstrated profound anti-tumor activity 1. Formed endogenously via the CYP26A1 enzyme, 4-oxo-4-HPR was discovered to be two to four times more potent than its parent drug across ovarian, breast, and neuroblastoma cell lines, and crucially, it retained full efficacy in 4-HPR-resistant phenotypes 1.

The Dual-Pathway Mechanism of Action

As an Application Scientist evaluating novel chemotherapeutics, the most striking feature of 4-oxo-4-HPR is its departure from classical retinoid behavior. It does not rely on nuclear retinoic acid receptors (RARs) for its primary efficacy 1. Instead, it operates via a highly redundant, dual-independent mechanism of action, which explains its ability to bypass acquired resistance 2.

Pathway A: ROS-Dependent Apoptotic Cascade

Within 30 minutes of administration, 4-oxo-4-HPR triggers a massive intracellular generation of Reactive Oxygen Species (ROS) 2. This oxidative stress initiates a severe Endoplasmic Reticulum (ER) stress response, leading to the phosphorylation and activation of Jun N-terminal Kinase (JNK) 2. JNK activation subsequently upregulates the proapoptotic PLAcental Bone morphogenetic protein (PLAB), culminating in Caspase-3/9 mediated apoptosis 2.

Pathway B: ROS-Independent Antimicrotubule Activity

Unlike its parent compound, 4-oxo-4-HPR directly inhibits tubulin polymerization [[2]](). This disruption leads to the formation of aberrant multipolar spindles and forces a profound G2-M cell cycle arrest 21. Experimental abrogation of ROS using Vitamin C does not prevent this mitotic arrest, proving that the antimicrotubule activity is a completely independent mechanism [[2]]().

Epigenetic Modulation (EZH2 Degradation)

Recent advancements have uncovered a third, epigenetic dimension to 4-oxo-4-HPR. The compound activates caspase-3, which cleaves PKC-δ into an active kinase fragment. This fragment phosphorylates EZH2 (a Polycomb repressive complex 2 protein), decreasing its stability and marking it for proteasomal degradation, thereby reversing the epigenetic silencing of tumor suppressor genes in neuroblastoma 3.

MoA Compound 4-oxo-4-HPR (4-Keto Retinamide) ROS ROS Generation (< 30 mins) Compound->ROS Pathway 1 Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Pathway 2 ER_Stress ER Stress Response ROS->ER_Stress Arrest G2-M Cell Cycle Arrest ROS->Arrest No Effect (Independent) JNK JNK Activation ER_Stress->JNK PLAB PLAB Upregulation JNK->PLAB Apoptosis1 Apoptosis (Caspase-3/9) PLAB->Apoptosis1 Spindle Multipolar Spindles Tubulin->Spindle Spindle->Arrest Apoptosis2 Mitotic Catastrophe & Apoptosis Arrest->Apoptosis2

Dual independent apoptotic and antimitotic pathways of 4-oxo-4-HPR.

Quantitative Pharmacological Profiling

To understand the clinical superiority of 4-oxo-4-HPR over its parent compound, we must look at the quantitative shifts in cellular response.

Table 1: Comparative Pharmacological Profile of 4-HPR vs. 4-oxo-4-HPR

Pharmacological ParameterFenretinide (4-HPR)4-Keto Retinamide (4-oxo-4-HPR)
Primary Cell Cycle Arrest G1 PhaseG2-M Phase
Tubulin Interaction No direct inhibitionInhibits tubulin polymerization
Relative Potency (IC50) Baseline (1x)2x to 4x more potent
Efficacy in Resistant Lines Ineffective (Resistance develops)Highly effective (Overcomes resistance)
Receptor Dependency RAR-dependent (partial)RAR-independent
Metabolic Status Parent Prodrug / ActiveActive Polar Metabolite (via CYP26A1)

Table 2: Mechanistic Biomarkers and Experimental Readouts

Pathway / TargetBiomarker / PhenotypeStandard Detection Method
Oxidative Stress Intracellular ROS BurstDCFDA Cellular ROS Flow Cytometry
Apoptotic Signaling p-JNK, PLAB UpregulationWestern Blotting / qRT-PCR
Mitotic Disruption Multipolar SpindlesConfocal Immunofluorescence (Anti-α-tubulin)
Epigenetic Modulation EZH2 Phosphorylation/DegradationCo-Immunoprecipitation (PKC-δ / EZH2)

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I mandate that any in vitro or in vivo evaluation of 4-oxo-4-HPR must account for its dual-pathway nature and its inherent physicochemical limitations (poor aqueous solubility). The following protocols are designed as self-validating systems, ensuring that causality is strictly proven at every step.

Protocol 1: Decoupling ROS-Mediated Apoptosis from Mitotic Arrest

Objective: To definitively prove that the antimitotic activity of 4-oxo-4-HPR is not a downstream artifact of oxidative stress 2.

  • Cell Synchronization: Synchronize A2780 (ovarian) or SK-N-BE (neuroblastoma) cells at the G1/S boundary using a double thymidine block.

    • Causality: Ensures that subsequent cell cycle arrest observations are not confounded by asynchronous baseline populations.

  • ROS Abrogation (The Control Switch): Pre-treat the control cohort with 100 µM Vitamin C (a potent antioxidant) for 1 hour prior to retinoid exposure.

    • Causality: Vitamin C quenches the rapid ROS burst. If mitotic arrest still occurs in this cohort, it mathematically isolates the tubulin-inhibition pathway as an independent variable.

  • Compound Administration: Treat cells with 5 µM 4-oxo-4-HPR.

  • Multiparametric Readout:

    • Flow Cytometry: Perform Propidium Iodide (PI) staining at 12h and 24h. You will observe G2-M accumulation regardless of Vitamin C presence.

    • Western Blotting: Probe for PLAB, p-JNK, and cleaved Caspase-3. You will observe that Vitamin C successfully suppresses this specific apoptotic axis, validating the decoupling.

Protocol 2: HSANP Encapsulation for Enhanced In Vivo Delivery

Objective: To overcome the physiological instability and limited solubility of 4-oxo-4-HPR for preclinical xenograft models [[3]]().

  • Nanoparticle Desolvation: Dissolve Human Serum Albumin (HSA) in an aqueous phase. Inject 4-oxo-4-HPR (dissolved in ethanol) dropwise under constant magnetic stirring (600 rpm).

    • Causality: The antisolvent precipitation alters the dielectric constant of the medium, driving the highly hydrophobic 4-oxo-4-HPR into the hydrophobic pockets of the precipitating albumin matrix.

  • Matrix Cross-linking: Add 8% glutaraldehyde to the suspension and stir overnight at room temperature.

    • Causality: Cross-linking stabilizes the tertiary structure of the nanoparticles, preventing premature payload release and degradation by serum proteases in systemic circulation.

  • Purification: Dialyze the formulation against distilled water for 24 hours using a 10 kDa MWCO membrane.

    • Causality: Removes unencapsulated drug and residual toxic glutaraldehyde, ensuring absolute biocompatibility for in vivo use.

  • Validation Assay: Treat SH-SY5Y neuroblastoma cells with the HSANP formulation and perform Co-Immunoprecipitation (Co-IP) for PKC-δ and EZH2 to confirm that the encapsulated drug retains its epigenetic degradation capabilities 3.

Workflow Step1 4-oxo-4-HPR Synthesis/Isolation Step2 HSANP Desolvation Step1->Step2 Step3 Cross-linking & Purification Step2->Step3 Step4 Physicochemical Validation Step3->Step4 Step5 In Vitro / In Vivo Efficacy Assays Step4->Step5

Workflow for 4-oxo-4-HPR encapsulation in Human Serum Albumin Nanoparticles.

Future Perspectives in Drug Development

The evolution of 4-Keto Retinamide from a mere metabolic byproduct to a frontline therapeutic candidate highlights the importance of rigorous pharmacokinetic profiling. Moving forward, the synthesis of novel water-soluble derivatives (such as compound 13a) 4 and advanced nanocarrier systems (like HSANPs) 3 will be paramount. By solving the solubility equation, drug development professionals can fully leverage 4-oxo-4-HPR's dual-action mechanism to treat highly resistant, aggressive solid tumors.

References

  • 4-oxo-N-(4-hydroxyphenyl)
  • Encapsulation of 4-oxo-N-(4-hydroxyphenyl)
  • Source: Cancer Research (American Association for Cancer Research)
  • Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl)

Sources

Exploratory

Decoding the Dual-Axis Mechanism of 4-Keto Retinamides: A Molecular Whitepaper

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Focus: Molecular Pharmacodynamics, Signal Transduction, and Experimental Validation of 4-Keto Retinamides (Model: 4-oxo-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Focus: Molecular Pharmacodynamics, Signal Transduction, and Experimental Validation of 4-Keto Retinamides (Model: 4-oxo-4-HPR)

Executive Summary

The development of synthetic retinoids has historically focused on modulating gene expression via Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). However, the introduction of a ketone group at the 4-position of the cyclohexenyl ring—creating the 4-Keto Retinamide scaffold (e.g., CAS 1217196-74-1)—fundamentally alters the molecule's pharmacodynamics[1].

The most extensively characterized derivative of this class is 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , a highly active polar metabolite of fenretinide (4-HPR)[2]. Unlike parent retinoids, 4-oxo-4-HPR bypasses RAR-dependent transcription and exerts potent, synergistic anticancer activity through two distinct, temporally decoupled mechanisms: a rapid biochemical cascade driven by Reactive Oxygen Species (ROS) and a biophysical disruption of microtubule dynamics[2][3]. This whitepaper dissects these dual mechanisms, providing field-proven experimental protocols and quantitative insights for drug development professionals seeking to overcome retinoid resistance.

Molecular Pharmacodynamics: The 4-Keto Shift

The 4-keto modification induces a profound shift in the molecule's interactome. The increased polarity and altered steric profile of the ionone ring reduce the ligand's affinity for the hydrophobic pockets of RARs. Instead, the molecule gains two critical functions:

  • Redox Cycling Capability: The conjugated system facilitates rapid electron transfer, leading to an intracellular burst of ROS within minutes of exposure[2].

  • Direct Protein-Protein Interaction: The structural geometry allows 4-oxo-4-HPR to bind directly to tubulin dimers, acting as a potent destabilizing agent[4].

This dual functionality allows 4-oxo-4-HPR to remain highly effective in cancer cell lines (such as A2780/HPR ovarian carcinoma) that have developed resistance to standard retinoids via the downregulation of ceramide production pathways[5].

The Dual-Axis Mechanism of Action

Axis I: The Biochemical Pathway (ROS-Driven ER Stress)

The biochemical cytotoxicity of 4-oxo-4-HPR is initiated by a massive, rapid accumulation of ROS (peaking within 30 minutes). This oxidative burst triggers severe Endoplasmic Reticulum (ER) stress, evidenced by the rapid phosphorylation of eukaryotic Initiation Factor 2 alpha (eIF2α)[2][4].

The unresolved ER stress activates the Jun N-terminal Kinase (JNK) pathway, which subsequently upregulates the pro-apoptotic PLAcental Bone morphogenetic protein (PLAB / MIC-1 / GDF15). High levels of PLAB execute the cell by triggering the intrinsic apoptotic cascade via Caspase-9 and Caspase-3 cleavage[2][5].

Axis II: The Biophysical Pathway (Antimicrotubule Activity)

Operating entirely independently of the ROS cascade is the biophysical axis. 4-oxo-4-HPR acts as a direct antimicrotubule agent. Unlike 4-HPR, it directly inhibits tubulin polymerization[2]. During mitosis, this failure to polymerize prevents the formation of a bipolar mitotic spindle. Instead, cells develop aberrant multipolar spindles without losing centrosome integrity, triggering the spindle assembly checkpoint and causing a profound cell cycle arrest in the G2/M phase[4][5].

Pathway cluster_bio Axis I: Biochemical (ROS/ER Stress) cluster_phys Axis II: Biophysical (Microtubules) Keto 4-Keto Retinamide (4-oxo-4-HPR) ROS Rapid ROS Generation (< 30 mins) Keto->ROS Redox Cycling Tubulin Tubulin Binding Keto->Tubulin Direct Binding ER ER Stress Response (p-eIF2α) ROS->ER JNK JNK Activation ER->JNK PLAB PLAB Upregulation JNK->PLAB Apo1 Caspase-Dependent Apoptosis PLAB->Apo1 Poly Inhibition of Polymerization Tubulin->Poly Spindle Multipolar Spindle Formation Poly->Spindle Arrest G2/M Mitotic Arrest (> 12 hours) Spindle->Arrest Apo2 Mitotic Catastrophe & Apoptosis Arrest->Apo2

Fig 1. Dual-axis molecular mechanism of 4-Keto Retinamide (4-oxo-4-HPR) inducing apoptosis.

Quantitative Data Presentation

To illustrate the pharmacological superiority and distinct profile of the 4-keto modification, the following table summarizes the comparative pharmacodynamics between the parent drug (4-HPR) and 4-oxo-4-HPR based on standardized in vitro assays[2][5].

Pharmacodynamic ParameterFenretinide (4-HPR)4-Keto Retinamide (4-oxo-4-HPR)
Primary Cytotoxic Drivers ROS, Ceramide accumulationROS, Direct Tubulin Inhibition
Tubulin Polymerization No significant effectPotent Inhibition (Similar to Vinca alkaloids)
Cell Cycle Arrest Phase G1 phaseG2/M phase (Multipolar Spindles)
ROS Generation Kinetics Gradual (Peaks at ~2 - 4 hours)Rapid (Peaks at < 30 minutes)
Efficacy in Resistant Lines Inactive (Resistance via ceramide loss)Highly Active (Bypasses ceramide reliance)

Experimental Protocols: Validating the Mechanism

As an application scientist, proving that a drug has two independent mechanisms requires rigorous, self-validating experimental design. The following protocols are engineered to establish causality through temporal decoupling and direct biophysical measurement.

Protocol A: Temporal Decoupling of ROS and Mitotic Arrest

Objective: To prove that the biophysical antimicrotubule activity is not a downstream consequence of ROS generation[2]. Causality Logic: If the mechanisms are independent, abrogating the upstream ROS signal will prevent PLAB-mediated apoptosis but will fail to rescue the cells from G2/M mitotic arrest.

  • Cell Seeding: Plate A2780 (sensitive) and A2780/HPR (resistant) ovarian cancer cells at 1×105 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Antioxidant Pre-treatment (The Control Valve): Pre-treat the experimental cohort with 100 µM Vitamin C for 1 hour. This establishes a highly reductive intracellular environment, acting as a negative control for the ROS axis.

  • Drug Administration: Treat cells with 5 µM 4-oxo-4-HPR.

  • Early-Phase Validation (30 mins): Harvest a subset of cells. Stain with 10 µM H2DCFDA (a fluorescent ROS probe) for 15 minutes. Analyze via flow cytometry. Expected Result: Vitamin C completely suppresses the 4-oxo-4-HPR-induced ROS spike.

  • Late-Phase Validation (24 hours): Harvest the remaining cells. Fix in 70% cold ethanol, treat with RNase A, and stain with Propidium Iodide (PI). Analyze cell cycle distribution via flow cytometry.

  • Data Integration: Expected Result: Despite the complete suppression of ROS (and subsequent survival from early apoptosis), the Vitamin C-treated cells still exhibit a massive accumulation in the G2/M phase[2]. This proves orthogonal independence.

Workflow Cells Culture A2780/HPR Cells Treat Treat with 4-oxo-4-HPR ± Vitamin C Cells->Treat AssayROS DCFDA Assay (30 min) Treat->AssayROS AssayTub Tubulin Polymerization Assay (1 hr) Treat->AssayTub AssayCell Flow Cytometry (24 hr) Treat->AssayCell ResROS ROS Blocked by Vit C AssayROS->ResROS ResTub Tubulin Still Inhibited AssayTub->ResTub ResCell G2/M Arrest Persists AssayCell->ResCell Conc Mechanisms are Independent ResROS->Conc ResTub->Conc ResCell->Conc

Fig 2. Experimental workflow demonstrating the temporal decoupling of ROS and mitotic arrest.

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: To confirm that 4-oxo-4-HPR acts via direct biophysical binding to tubulin, rather than altering the transcriptional expression of cytoskeletal proteins[4]. Causality Logic: A cell-free system eliminates all cellular signaling networks. Any change in polymerization kinetics must be due to direct steric hindrance by the drug.

  • Reagent Preparation: Prepare >99% pure lyophilized porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Keep strictly on ice to prevent premature nucleation.

  • Compound Setup: In a pre-warmed (37°C) 96-well half-area plate, add 10 µM 4-oxo-4-HPR.

    • Self-Validating Controls: Include 10 µM Paclitaxel (polymerization enhancer/stabilizer) and 10 µM Nocodazole (polymerization inhibitor/destabilizer).

  • Reaction Initiation: Rapidly add the cold tubulin mixture (final concentration 3 mg/mL) to the pre-warmed plate.

  • Kinetic Measurement: Immediately read absorbance at 340 nm every 60 seconds for 1 hour at 37°C using a spectrophotometer.

  • Analysis: Calculate the Vmax​ of the elongation phase. 4-oxo-4-HPR will significantly depress the nucleation and elongation curves, mirroring the Nocodazole control, thereby proving direct biophysical inhibition[2].

Conclusion

The 4-Keto Retinamide class, exemplified by 4-oxo-4-HPR, represents a masterclass in rational drug metabolite exploitation. By shifting the mechanism of action away from RAR-dependent transcription and ceramide generation, and instead anchoring its efficacy in a dual-axis ROS/ER Stress and Tubulin Depolymerization network, it successfully bypasses standard retinoid resistance mechanisms. For drug development professionals, this dual-targeting single-agent approach offers a highly attractive pharmacokinetic profile for recalcitrant solid tumors.

References

  • Tiberio P, et al. "4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells". PLoS One (2010). URL:[Link]

  • Villani MG, et al. "4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines". Cancer Research (2006). URL:[Link]

  • Prinetti A, et al. "Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors". Frontiers in Oncology (2017). URL:[Link]

Sources

Foundational

4-Keto Retinamide and Its Derivatives: Mechanistic Insights and Therapeutic Applications in Oncology

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Oncology & Molecular Therapeutics Executive Summary & Structural Grounding The retinoid family, comprising natural and synthetic derivatives of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Oncology & Molecular Therapeutics

Executive Summary & Structural Grounding

The retinoid family, comprising natural and synthetic derivatives of Vitamin A, has long been a cornerstone of differentiation therapy in oncology. While classical retinoids like all-trans-retinoic acid (ATRA) bind directly to retinoic acid receptors (RAR/RXR) to modulate gene expression, their clinical utility is frequently bottlenecked by acquired resistance and systemic toxicity.

To circumvent this, synthetic amides such as Fenretinide (4-HPR) were developed, which induce apoptosis in an RAR-independent manner. However, the most significant breakthrough in this class is the discovery of its polar, oxidized metabolites—specifically the 4-Keto Retinamide class. The prototypical and most extensively studied member of this family is 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , also known as 4-oxo-fenretinide[1].

By introducing a single keto group at position 4 of the cyclohexene ring, the molecule's physical and biological properties are drastically altered. This whitepaper dissects the dual-mechanism pharmacology of 4-oxo-4-HPR, detailing how this specific structural modification transforms a standard ROS-generating retinoid into a potent, dual-action antimitotic agent capable of overcoming drug resistance[2].

Metabolic Generation: The CYP26A1 Paradox

In normal embryogenesis, Cytochrome P450 26A1 (CYP26A1) is responsible for the oxidative clearance of retinoic acid to prevent teratogenesis. In human ovarian carcinoma cells (e.g., A2780), prolonged exposure to 4-HPR triggers a massive upregulation of CYP26A1[3].

Paradoxically, the tumor's attempt to clear the drug via oxidation backfires. CYP26A1 metabolizes 4-HPR into 4-oxo-4-HPR, converting a moderately toxic parent drug into a highly potent metabolite that is 2 to 4 times more effective at killing cancer cells[4]. This metabolic conversion is a critical factor in the synergistic effect observed when 4-HPR and 4-oxo-4-HPR are co-administered[5].

Metabolism HPR Fenretinide (4-HPR) CYP CYP26A1 Enzyme HPR->CYP Oxo 4-oxo-4-HPR CYP->Oxo Resist Overcomes Resistance Oxo->Resist

Figure 2: CYP26A1-mediated metabolic conversion of 4-HPR to the highly potent 4-oxo-4-HPR.

The Dual-Mechanism of Action: A Self-Validating Paradigm

The hallmark of 4-oxo-4-HPR is its ability to trigger cell death via two distinct, mutually exclusive pathways[2]. As an application scientist, understanding the causality behind these pathways is essential for rational drug design and combination therapy.

  • Oxidative Stress Pathway (Shared with 4-HPR): Within 30 minutes of exposure, 4-oxo-4-HPR induces a massive generation of Reactive Oxygen Species (ROS). This oxidative burst triggers Endoplasmic Reticulum (ER) stress, activates Jun N-terminal Kinase (JNK), and upregulates the proapoptotic PLAcental Bone morphogenetic protein (PLAB), culminating in apoptosis[2].

  • Antimitotic Pathway (Unique to 4-Keto modification): Unlike its parent compound, 4-oxo-4-HPR directly inhibits tubulin polymerization. This steric hindrance prevents microtubule assembly, leading to multipolar spindle formation and an irreversible G2/M phase mitotic arrest within 2 hours[2].

Pathway Keto 4-oxo-4-HPR ROS ROS Generation Keto->ROS Tubulin Tubulin Inhibition Keto->Tubulin ER ER Stress & JNK ROS->ER Spindle Multipolar Spindles Tubulin->Spindle Apoptosis Apoptosis ER->Apoptosis Arrest G2/M Arrest Spindle->Arrest Arrest->Apoptosis

Figure 1: Dual independent apoptotic and antimitotic signaling pathways of 4-oxo-4-HPR.

Quantitative Pharmacodynamic Profiling

To contextualize the superiority of the 4-keto derivative, the following table synthesizes the pharmacodynamic differences between the parent drug and its oxidized metabolite across standard ovarian carcinoma models (e.g., A2780).

ParameterFenretinide (4-HPR)4-oxo-fenretinide (4-oxo-4-HPR)Mechanistic Causality
Receptor Affinity Low (RAR-independent)NegligibleEvades classical retinoid resistance mechanisms.
Primary Cytotoxicity ROS Generation ER StressROS Generation + Tubulin Inhibition4-keto modification enables direct physical binding to tubulin[2].
Cell Cycle Impact Slight G1 accumulationMassive G2/M phase arrestPrevents chromosomal segregation during mitosis[4].
Relative Potency Baseline (IC50 ~2.5 µM)2x to 4x more potent (IC50 ~0.8 µM)Enhanced efficacy even in 4-HPR-resistant cell lines[4].
Metabolic Origin Administered Prodrug/ParentCYP26A1-mediated oxidationTumor's attempt to clear the drug creates a deadlier metabolite[3].

Experimental Methodologies: Self-Validating Systems

In drug development, proving that a single molecule operates via two independent pathways requires rigorous, self-validating experimental design. Below are the definitive protocols used to isolate and validate the mechanisms of 4-oxo-4-HPR.

Protocol A: Cell-Free Tubulin Polymerization Assay

Objective: To definitively separate the antimitotic effects of 4-oxo-4-HPR from its general cytotoxicity, a cell-free system is mandatory. This eliminates confounding cellular variables like ER stress and isolates the physical interaction between the drug and the structural protein.

  • Reagent Preparation: Reconstitute highly purified (>99%) porcine brain tubulin in PIPES buffer (pH 6.9) supplemented with 1 mM GTP.

    • Causality: PIPES maintains the precise physiological pH required for spontaneous microtubule assembly, while GTP provides the necessary energy substrate for dimer addition.

  • Compound Introduction: Dissolve 4-oxo-4-HPR and 4-HPR in DMSO. Add to the tubulin solution at varying concentrations (1–10 µM). Ensure final DMSO concentration remains <0.5%.

    • Causality: Retinoids are highly hydrophobic. Strict control of DMSO prevents solvent-induced protein denaturation, ensuring any observed inhibition is strictly drug-mediated.

  • Kinetic Measurement: Monitor fluorescence (Excitation: 340 nm, Emission: 410 nm) continuously for 60 minutes at 37°C using a microplate reader.

    • Validation: As tubulin polymerizes, the fluorophore is incorporated into the hydrophobic pockets of the growing microtubule, increasing the signal. A flattened fluorescence curve for 4-oxo-4-HPR (but not 4-HPR) physically proves that the 4-keto group sterically hinders tubulin dimer addition.

Protocol B: Uncoupling the Dual Mechanism via ROS Scavenging

Objective: To prove that the tubulin inhibition is not merely a downstream consequence of oxidative stress, we must build a system that selectively knocks out the ROS pathway while leaving the structural pathway intact[2].

  • ROS Scavenger Pre-treatment: Seed A2780 ovarian cancer cells in 6-well plates. Pre-incubate with 100 µM Vitamin C (ascorbic acid) for 1 hour prior to drug exposure.

    • Causality: Vitamin C acts as a potent intracellular ROS scavenger. By pre-loading the cells, we effectively neutralize the oxidative burst before the retinoid can initiate ER stress.

  • Retinoid Exposure: Treat the cells with 5 µM 4-oxo-4-HPR for 24 hours under low-light conditions.

    • Causality: Retinoids are notoriously photosensitive; low-light handling prevents UV-induced photo-isomerization of the 4-keto structure.

  • Flow Cytometry Analysis: Harvest cells, fix in 70% ethanol, and stain with Propidium Iodide (PI) and RNase A. Analyze via flow cytometry to quantify DNA content.

    • Validation: PI intercalates into DNA. In this scavenged system, the sub-G1 peak (representing ROS-driven apoptosis) will completely disappear. However, the massive G2/M peak (representing tubulin-driven mitotic arrest) will remain completely intact. This self-validating result proves the antimitotic activity is structurally intrinsic and entirely independent of oxidative stress[2].

Conclusion

The 4-Keto Retinamide class, championed by 4-oxo-4-HPR, represents a masterclass in molecular pharmacology. By capitalizing on the tumor's own metabolic clearance enzymes (CYP26A1), a standard retinoid is converted into a dual-threat chemotherapeutic. Its ability to simultaneously induce ROS-mediated apoptosis and physically halt mitosis via tubulin inhibition offers a highly resilient therapeutic profile, making it a prime candidate for overcoming multi-drug resistance in solid tumors.

References

  • [2] Tiberio P, et al. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLoS One (2010). 2

  • [3] Coradini D, et al. Identification of the Fenretinide Metabolite 4-Oxo-Fenretinide Present in Human Plasma and Formed in Human Ovarian Carcinoma Cells through Induction of Cytochrome P450 26A1. AACR Journals / Cancer Research (2004).3

  • [5] SciTech Development. Fenretinide Drug Combinations. SciTech Development Pipeline (2022). 5

  • [4] Villani MG, et al. 4-oxo-fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines. PubMed / Cancer Research (2006). 4

  • [1] National Center for Biotechnology Information. 4-Oxofenretinide | C26H31NO3 | CID 11258242. PubChem Database (2025). 1

Sources

Exploratory

spectroscopic analysis (NMR, MS, IR) of 4-Keto Retinamide

Spectroscopic Elucidation of 4-Keto Retinamide: A Comprehensive Analytical Whitepaper The Analytical Context 4-Keto Retinamide (also known as 4-oxoretinamide, CAS: 1217196-74-1) is a highly specialized retinoid derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Elucidation of 4-Keto Retinamide: A Comprehensive Analytical Whitepaper

The Analytical Context

4-Keto Retinamide (also known as 4-oxoretinamide, CAS: 1217196-74-1) is a highly specialized retinoid derivative[1]. Structurally, it consists of a β -ionone ring modified with a ketone at the C4 position, a conjugated polyene chain, and a terminal C15 primary amide[2]. As a critical metabolite and a synthetic intermediate for chemopreventive agents (such as fenretinide analogs), the rigorous structural elucidation of 4-Keto Retinamide is paramount. The primary analytical challenge lies in differentiating the two distinct carbonyl environments (the conjugated C4-ketone and the C15-amide) and mapping the complex stereochemistry of the polyene chain.

Strategic Modality Selection (Causality & Rationale)

To build a highly trustworthy structural profile, a multi-modal spectroscopic approach is required. The causality behind selecting specific techniques is rooted in the molecule's structural nuances:

  • Why 2D NMR? The protons of the conjugated polyene chain (C7 to C14) resonate in a narrow, highly overlapping chemical shift window (6.1–7.1 ppm). 1D 1 H NMR alone is insufficient for definitive assignment. 2D techniques (HSQC, HMBC) are mandatory to trace the carbon-proton connectivity and confirm the position of the C4 ketone relative to the β -ionone double bond[3].

  • Why ESI+ LC-MS/MS? Electrospray Ionization in positive mode (ESI+) is chosen because the basic nitrogen of the primary amide readily accepts a proton, yielding a highly abundant [M+H]+ precursor. Collision-Induced Dissociation (CID) is then used to force the sequential neutral loss of ammonia and water, which serves as definitive proof of the amide and ketone groups, respectively[4],[5].

  • Why ATR-FTIR? Attenuated Total Reflectance (ATR) is selected over traditional KBr pelleting to prevent pressure-induced polymorphic changes or moisture absorption. This ensures the critical N-H and C=O stretching regions remain unobscured by artifactual water bands.

Workflow Sample 4-Keto Retinamide Sample Preparation NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR CDCl3 Solvent MS LC-MS/MS (ESI+, Q-TOF) Sample->MS MeOH/H2O Matrix IR FT-IR Spectroscopy (ATR) Sample->IR Solid State StructEluc Structural Elucidation & Validation NMR->StructEluc Backbone & Stereochem MS->StructEluc Exact Mass & Fragments IR->StructEluc Functional Groups

Fig 1: Multi-modal spectroscopic workflow for the structural elucidation of 4-Keto Retinamide.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of 4-Keto Retinamide is defined by the electronic withdrawal exerted by its two carbonyl groups.

1 H NMR Dynamics: The C1 gem-dimethyl group appears as a sharp, integrated 6H singlet at ~1.20 ppm. The introduction of the C4 ketone heavily deshields the adjacent C3 methylene protons, shifting them downfield to ~2.50 ppm—a diagnostic marker that distinguishes it from standard, non-oxygenated retinoids[3]. The terminal amide protons appear as a broad singlet between 5.50 and 6.00 ppm. 13 C NMR Dynamics: The definitive proof of the 4-keto modification is the resonance at ~199.0 ppm, which is characteristic of an α,β -unsaturated ketone[2]. The C15 amide carbonyl resonates further upfield at ~169.0 ppm.

Table 1: 1 H and 13 C NMR Assignments (400/100 MHz, CDCl 3​ ) | Position | 13 C Shift (ppm) | 1 H Shift (ppm) | Multiplicity & J (Hz) | | :--- | :--- | :--- | :--- | | C1-Me (x2) | 27.5 | 1.20 | s, 6H | | C2 | 37.4 | 1.85 | t, J = 6.5, 2H | | C3 | 34.3 | 2.50 | t, J = 6.5, 2H | | C4 | 199.0 | - | - | | C5-Me | 13.2 | 1.87 | s, 3H | | C7 | 128.8 | 6.34 | d, J = 16.1, 1H | | C11 | 126.0 | 7.04 | dd, J = 15.0, 11.5, 1H | | C14 | 118.5 | 5.80 | s, 1H | | C15 | 169.0 | - | - | | NH 2​ | - | 5.50 - 6.00 | br s, 2H |

High-Resolution Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides exact mass confirmation and structural mapping via fragmentation. The theoretical exact mass for C 20​ H 27​ NO 2​ is 313.2042 Da. Under ESI+ conditions, the protonated molecule [M+H]+ is observed at m/z 314.21[5].

Fragmentation Causality: The terminal primary amide is highly labile under collisional activation, resulting in the rapid neutral loss of ammonia (-17 Da) to form a stable acylium-like ion at m/z 297.18. Subsequent dehydration (-18 Da) from the C4 ketone yields the m/z 279.17 ion. Deeper cleavage of the polyene chain generates characteristic retinoid backbone fragments (m/z 177.10 and 149.09)[4].

Table 2: ESI+ MS/MS Fragmentation Profile | m/z (Da) | Ion Type | Neutral Loss / Cleavage | Diagnostic Significance | | :--- | :--- | :--- | :--- | | 314.21 | [M+H]+ | None | Confirms exact mass of C 20​ H 27​ NO 2​ | | 297.18 | [M+H−NH3​]+ | -17 Da | Confirms presence of terminal primary amide | | 279.17 | [M+H−NH3​−H2​O]+ | -35 Da (Total) | Confirms presence of oxygenated ring (ketone) | | 177.10 | Fragment | C9-C10 Cleavage | Maps the β -ionone ring + C7-C9 segment |

MS_Frag M_H Precursor Ion [M+H]+ m/z 314.21 Loss_NH3 [M+H - NH3]+ m/z 297.18 M_H->Loss_NH3 -17 Da (Amide Loss) Chain_Cleavage Polyene Cleavage m/z 177.10 / 149.09 M_H->Chain_Cleavage C-C Scission Loss_H2O [M+H - NH3 - H2O]+ m/z 279.17 Loss_NH3->Loss_H2O -18 Da (Ketone Loss)

Fig 2: Proposed ESI+ MS/MS collision-induced dissociation pathway for 4-Keto Retinamide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy acts as an orthogonal validation tool for the functional groups identified in NMR and MS. The primary amine of the amide group exhibits a characteristic doublet for N-H asymmetric and symmetric stretching at ~3350 and 3180 cm −1 . The carbonyl region is particularly diagnostic: the Amide I band (C=O stretch) dominates at ~1665 cm −1 , while the conjugated C4 ketone C=O stretch appears as a distinct adjacent band or heavy shoulder at ~1650 cm −1 .

Table 3: FT-IR Vibrational Modes (ATR, Solid State) | Wavenumber (cm −1 ) | Intensity | Assignment | Structural Implication | | :--- | :--- | :--- | :--- | | 3350, 3180 | Medium, Broad | N-H asymmetric/symmetric stretch | Primary amide group | | 1665 | Strong | C=O stretch (Amide I) | Terminal amide carbonyl | | 1650 | Strong | C=O stretch (Ketone) | α,β -unsaturated C4 ketone | | 1580 | Medium | C=C stretch | Conjugated polyene chain | | 965 | Strong | C-H out-of-plane bend | trans-alkene geometry |

Self-Validating Experimental Protocols

Protocol A: NMR Acquisition

  • Preparation: Dissolve 5 mg of high-purity 4-Keto Retinamide in 0.5 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS. Causality: CDCl 3​ is selected because it provides a non-exchanging environment, preserving the labile amide protons (NH 2​ ) which would rapidly exchange and disappear in protic solvents like CD 3​ OD.

  • Validation Checkpoint: Before acquiring the full 13 C spectrum, run a quick 1 H scan to check the TMS linewidth. A linewidth at half-height (FWHH) of <1.0 Hz validates optimal magnetic shimming, ensuring the complex polyene multiplets will be adequately resolved.

  • Execution: Acquire 1 H NMR at 400 MHz (16 scans, 30° pulse angle, 2s relaxation delay). Acquire 13 C NMR at 100 MHz (1024 scans, WALTZ-16 decoupling).

Protocol B: LC-MS/MS Analysis

  • Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (80:20, v/v) with 0.1% Formic Acid.

  • Validation Checkpoint: Infuse a known retinoid standard (e.g., all-trans retinoic acid) prior to the sample. Observation of its theoretical [M+H]+ validates mass accuracy (<5 ppm error) and confirms the desolvation temperature is sufficient to prevent in-source clustering.

  • Execution: Inject 2 µL into a Q-TOF mass spectrometer. Operate in ESI+ mode (Capillary: 3.5 kV; Desolvation: 350°C). Perform CID using Argon gas with a collision energy sweep of 15–30 eV to capture both precursor and product ions.

Protocol C: ATR-FTIR Spectroscopy

  • Preparation: Place 1-2 mg of solid 4-Keto Retinamide directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply uniform pressure using the anvil.

  • Validation Checkpoint: Perform a background scan immediately before the sample. A flat baseline in the 3500-3000 cm −1 region validates that the diamond crystal is free of residual moisture or organic contaminants.

  • Execution: Scan from 4000 to 400 cm −1 with a resolution of 4 cm −1 , accumulating 32 scans.

References

  • "4-Oxoretinoic acid | C20H26O3 | CID 6437063 - PubChem", nih.gov. URL:[Link]

  • "Metabolism to a response pathway selective retinoid ligand during axial pattern formation", nih.gov. URL:[Link]

  • "Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes", nih.gov. URL:[Link]

  • "Analysis of cyclic and acyclic analogs of retinol, retinoic acid, and retinal by laser desorption ionization-, matrix-assisted laser desorption ionization-mass spectrometry, and UV/Vis spectroscopy", nih.gov. URL:[Link]

Sources

Foundational

Unveiling the Polypharmacology of 4-Keto Retinamides: Biological Targets and Mechanisms of 4-Oxo-4-HPR

Executive Summary 4-Keto Retinamides, most prominently represented by 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , represent a significant paradigm shift in retinoid-based oncology and drug development. Originally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Keto Retinamides, most prominently represented by 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , represent a significant paradigm shift in retinoid-based oncology and drug development. Originally identified as an active, polar metabolite of the synthetic retinoid fenretinide (4-HPR), 4-oxo-4-HPR exhibits a highly unique polypharmacological profile. Unlike classical retinoids that rely exclusively on retinoic acid receptor (RAR) signaling, 4-oxo-4-HPR exerts potent cytostatic and cytotoxic activity through multiple independent biological targets[1]. This dual-mechanism capability allows it to bypass acquired retinoid resistance, act synergistically with its parent compound, and effectively target highly aggressive malignancies.

This whitepaper dissects the specific biological targets of 4-oxo-4-HPR, providing the mechanistic causality and self-validating experimental frameworks necessary for advanced preclinical evaluation.

Target Axis I: Direct Cytoskeletal Disruption (The Tubulin Axis)

The most distinguishing biological target of 4-oxo-4-HPR, separating it from nearly all other retinoids, is the microtubule network[2].

Mechanistic Causality: While the parent drug 4-HPR induces cell death primarily through lipid second messengers (ceramides) and oxidative stress, 4-oxo-4-HPR directly binds to and inhibits the polymerization of tubulin dimers[2]. By physically preventing microtubule assembly, 4-oxo-4-HPR induces aberrant, multipolar spindle formation during mitosis[2]. Crucially, this occurs without compromising centrosome integrity[2]. The structural failure of the spindle apparatus triggers the spindle assembly checkpoint, marked by the hyperphosphorylation of BUBR1[2]. This molecular cascade ultimately traps the cell in a prolonged, irreversible G2/M mitotic arrest (specifically at pre-anaphase)[2].

Target Axis II: The Oxidative-ER Stress-Apoptosis Cascade

Parallel to its cytoskeletal effects, 4-oxo-4-HPR acts as a potent inducer of oxidative stress, triggering a highly specific and rapid apoptotic signaling cascade[1].

Mechanistic Causality: Within 30 minutes of intracellular exposure, 4-oxo-4-HPR induces a massive generation of Reactive Oxygen Species (ROS)[1]. This oxidative burst overwhelms the Endoplasmic Reticulum (ER), initiating an ER stress response characterized by the splicing of XBP-1 mRNA, the upregulation of the chaperone protein GRP78/Bip, and the phosphorylation of eIF2α[3]. The unresolved ER stress activates Jun N-terminal Kinase (JNK), which subsequently drives the dramatic upregulation of the proapoptotic PLAcental Bone morphogenetic protein (PLAB)[4]. This terminal signaling event culminates in caspase-3 cleavage and DNA fragmentation[4].

DualMechanism cluster_tubulin Target Axis I: Cytoskeletal Disruption cluster_ros Target Axis II: Oxidative & ER Stress Compound 4-Oxo-4-HPR (4-Keto Retinamide) Tubulin Direct Tubulin Polymerization Inhibition Compound->Tubulin ROS Rapid ROS Generation (< 30 mins) Compound->ROS Spindle Multipolar Spindle Formation Tubulin->Spindle BUBR1 BUBR1 Phosphorylation (Spindle Checkpoint) Spindle->BUBR1 Arrest G2/M Mitotic Arrest BUBR1->Arrest ERStress ER Stress Response (XBP-1, GRP78, eIF2α) ROS->ERStress JNK JNK Activation ERStress->JNK PLAB PLAB Upregulation JNK->PLAB Apoptosis Caspase-Dependent Apoptosis PLAB->Apoptosis

Fig 1: Dual-mechanism polypharmacology of 4-oxo-4-HPR detailing tubulin and ROS-dependent pathways.

Target Axis III: Epigenetic Modulation via PRC2/EZH2

Recent oncological advancements have uncovered an epigenetic dimension to 4-oxo-4-HPR's target profile, specifically involving the Polycomb Repressive Complex 2 (PRC2)[5].

Mechanistic Causality: 4-oxo-4-HPR has been shown to activate Protein Kinase C-delta (PKC-δ), which in turn promotes the targeted degradation of EZH2, the primary catalytic subunit of the PRC2 complex[5]. By degrading EZH2, 4-oxo-4-HPR disrupts the epigenetic silencing of tumor suppressor genes, further sensitizing highly aggressive malignancies—such as preclinical neuroblastoma models—to apoptosis[5].

Quantitative Pharmacodynamics Summary

To contextualize the polypharmacology of 4-oxo-4-HPR, the following table summarizes its quantitative biological effects compared to its parent compound, 4-HPR.

Pharmacodynamic Parameter4-Oxo-4-HPR Profile4-HPR (Parent Drug) ProfileBiological Implication
Tubulin Polymerization IC50 ~5.9 µMNo direct inhibitionConfirms unique cytoskeletal targeting[2].
Cell Cycle Arrest Phase G2/M Phase (Pre-anaphase)G1 PhaseDistinct cytostatic mechanisms[2].
Antiproliferative Potency 2 to 4-fold higher than 4-HPRBaselineOvercomes acquired retinoid resistance[6].
ROS Generation Onset < 30 minutesSimilar kineticsRapid upstream trigger for ER stress[1].
Mitotic Arrest Onset ~ 2 hoursN/ATemporally distinct from ROS generation[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to confirm the biological targets of 4-Keto Retinamides.

Protocol 1: Validating Direct Cytoskeletal Targeting (Cell-Free Tubulin Assay)

Rationale & Causality: To definitively classify 4-oxo-4-HPR as a direct microtubule-targeting agent, we must decouple tubulin dynamics from upstream cellular signaling (e.g., ROS or kinase cascades). A cell-free system ensures that any observed inhibition is due strictly to direct physical interaction between the retinamide and tubulin dimers.

  • Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PIPES buffer containing GTP (essential for providing the energy required for polymerization).

  • Control Baseline: Establish a positive polymerization curve using a vehicle control (DMSO), monitored continuously via fluorescence enhancement (utilizing a fluorophore that increases in quantum yield upon binding to polymerized microtubules).

  • Internal Validation Controls: Run parallel assays with Paclitaxel (a known microtubule stabilizer) to validate the assay's dynamic range, and Vincristine (a known destabilizer) as a positive control for inhibition.

  • Test Condition: Introduce 4-oxo-4-HPR at varying concentrations (1 µM to 20 µM).

  • Kinetic Measurement: Measure fluorescence continuously for 60 minutes at 37°C. A dose-dependent flattening of the polymerization curve confirms direct target engagement.

Protocol 2: Decoupling the Dual-Mechanism via Antioxidant Rescue

Rationale & Causality: 4-oxo-4-HPR induces both mitotic arrest and ROS-dependent apoptosis. To prove these are independent targets, we must selectively neutralize the ROS pathway. If the mechanisms are truly independent, quenching ROS will rescue the cells from apoptosis but fail to reverse the G2/M mitotic arrest[1].

  • Pre-treatment (The Decoupler): Pre-incubate cancer cells (e.g., A2780 ovarian carcinoma) with 100 µM Vitamin C (a potent antioxidant) for 1 hour prior to retinamide exposure.

  • Treatment: Introduce 5 µM 4-oxo-4-HPR.

  • Validation Check 1 (ROS Quenching): At 4 hours, stain a subset of cells with the redox-sensitive dye CM-H2DCFDA and analyze via flow cytometry. Requirement: Vitamin C must completely abrogate the rightward fluorescence shift, proving total ROS neutralization.

  • Validation Check 2 (Apoptosis Rescue): At 24 hours, perform Western blotting for PLAB and p-JNK. Requirement: Expression must return to baseline, confirming the ER-stress/apoptosis cascade is strictly downstream of ROS.

Decoupling Treat Cancer Cells + 4-Oxo-4-HPR (+/- Vitamin C Pretreatment) MeasureROS Flow Cytometry (CM-H2DCFDA for ROS) Treat->MeasureROS MeasureCycle Flow Cytometry (Propidium Iodide for Cell Cycle) Treat->MeasureCycle ResultVitC_ROS Vitamin C Present: ROS Quenched & Apoptosis Blocked MeasureROS->ResultVitC_ROS ResultVitC_Cycle Vitamin C Present: G2/M Arrest Persists MeasureCycle->ResultVitC_Cycle Conclusion Validation of Independent Dual-Mechanism Action ResultVitC_ROS->Conclusion ResultVitC_Cycle->Conclusion

Fig 2: Experimental workflow decoupling ROS-dependent apoptosis from ROS-independent mitotic arrest.

Sources

Exploratory

The Solubility Profile and Formulation Strategies of 4-Keto Retinamide (4-oxo-4-HPR)

An In-Depth Technical Guide for Drug Development Professionals Executive Summary 4-Keto Retinamide, commonly referred to as 4-oxo-N-(4-hydroxyphenyl)retinamide or 4-oxo-4-HPR , is a highly active polar metabolite of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

4-Keto Retinamide, commonly referred to as 4-oxo-N-(4-hydroxyphenyl)retinamide or 4-oxo-4-HPR , is a highly active polar metabolite of the synthetic retinoid fenretinide (4-HPR)[1]. While it exhibits profound antineoplastic properties—specifically through the induction of G2-M cell cycle arrest and apoptosis—its clinical and preclinical translation is severely bottlenecked by its Class IV Biopharmaceutical Classification System (BCS) characteristics: extremely poor aqueous solubility and low permeability[2].

This whitepaper provides a comprehensive analysis of the solubility profile of 4-oxo-4-HPR, detailing the physicochemical causality behind its handling requirements, and outlines self-validating experimental protocols for its preparation and formulation.

Mechanistic Context: Why Solubilization Matters

Unlike its parent compound (4-HPR), 4-oxo-4-HPR acts as a potent antimicrotubule agent. It directly targets microtubules, inhibiting tubulin polymerization, while simultaneously triggering a signaling cascade that generates reactive oxygen species (ROS)[3],[1].

Because the compound is highly hydrophobic, improper solubilization in aqueous biological assays often results in micro-precipitation. This precipitation creates artificial concentration gradients, variable cellular uptake, and ultimately confounds IC50 calculations. Ensuring complete, stable solubilization is strictly required to preserve its dual mechanism of action.

Pathway A 4-Keto Retinamide (4-oxo-4-HPR) B Tubulin Binding A->B E ROS Generation A->E C Inhibition of Microtubule Polymerization B->C D G2-M Cell Cycle Arrest C->D F Apoptosis D->F E->F

Figure 1: Dual mechanism of action of 4-oxo-4-HPR driving apoptosis in cancer cells.

Physicochemical & Solubility Profile

4-oxo-4-HPR (Molecular Weight: 405.53 g/mol ) is a yellow, solid, lipophilic compound[4]. Its solubility profile dictates the boundaries of both in vitro experimentation and in vivo formulation.

Table 1: Solubility Profile of 4-oxo-4-HPR in Common Lab Solvents

SolventSolubility ProfilePractical ApplicationLimitations
Water Practically Insoluble (< 0.1 mg/mL)None (Requires carriers)Cannot be used for direct in vivo dosing; accumulates at injection sites[3].
DMSO Soluble (Standard: 10 mM)In vitro master stocksCytotoxic to cells if final assay concentration exceeds 0.1% v/v[1].
Methanol SolubleAnalytical chemistryHighly toxic; strictly limited to LC-MS/MS or HPLC sample preparation[4].
Chloroform SolubleNanoformulationsRequires complete evaporation under nitrogen before biological use[4].
Corn Oil / Polysorbate 80 Moderately SolubleLegacy in vivo modelsHigh hepatic first-pass effect and highly variable plasma levels[2].

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every preparation step includes a functional or analytical checkpoint to verify that the compound has not precipitated or degraded.

Protocol 1: Preparation of a 10 mM Master Stock in DMSO

Causality: Retinoids are highly sensitive to light, oxygen, and trace water. Using anhydrous solvents and amber tubes prevents premature hydrolysis and photo-degradation[1].

  • Weighing: Under low-light conditions, accurately weigh 4.05 mg of 4-oxo-4-HPR powder using a calibrated microbalance.

  • Solubilization: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity). Critical Note: Trace water in standard DMSO will initiate immediate micro-precipitation, drastically reducing the effective molarity of your stock.

  • Homogenization: Vortex gently for 60 seconds. Avoid sonication, as localized heating can degrade the oxo-group.

  • Aliquot & Storage: Divide the solution into 50 µL aliquots in amber microcentrifuge tubes. Store immediately at -80°C[1]. Causality: Aliquoting prevents repeated freeze-thaw cycles, which compromise structural integrity.

  • Self-Validation Step: Before freezing, dilute a 1 µL aliquot into 999 µL of methanol and verify the concentration via LC-MS/MS against a standard curve. This ensures complete dissolution has been achieved.

Protocol 2: In Vitro Tubulin Polymerization Assay (Functional Validation)

Causality: After complex solubilization or formulation, you must validate that the compound retains its target affinity. Because 4-oxo-4-HPR uniquely inhibits tubulin polymerization[1], this assay serves as the ultimate functional quality control.

  • Preparation: Purify bovine brain tubulin and store in ice-cold PIPES buffer.

  • Incubation: Mix 30 µmol/L of tubulin with the solubilized 4-oxo-4-HPR (e.g., 10 µmol/L final concentration). Ensure the final DMSO concentration remains below 0.1% to prevent solvent-induced protein denaturation.

  • Measurement: Transfer the mixture to a temperature-controlled spectrophotometer cuvette set to 37°C. Record the absorbance at 350 nm continuously over 30 minutes.

  • Self-Validation Step: A successfully solubilized and active 4-oxo-4-HPR sample will yield a dose-dependent decrease in the absorbance slope (indicating inhibited microtubule assembly) compared to a DMSO-only vehicle control[1].

Advanced Formulation Strategies

To bypass the limitations of DMSO for in vivo applications, researchers must engineer advanced delivery vehicles. Two primary strategies have proven effective:

  • Chemical Modification: Synthesizing water-soluble derivatives, such as sodium 4-carboxymethoxyimino-(4-HPR). This modification drastically improves bioavailability while entirely preserving the antitumor efficacy of the parent drug[3].

  • Carrier Complexation: Utilizing cyclodextrins or amphiphilic dextrin micelles. The hydrophobic cavity of cyclodextrins shields the lipophilic retinoid core, enhancing aqueous solubility to a functional range of 0.42 to 3.27 mg/mL at 25°C[5].

Formulation S1 Raw 4-oxo-4-HPR (Hydrophobic) S2 Primary Solubilization (DMSO/Methanol) S1->S2 Organic Solvents S3 Carrier Complexation (e.g., Cyclodextrins) S2->S3 Excipients S4 Aqueous Dispersion (0.42 - 3.27 mg/mL) S3->S4 Hydration

Figure 2: Workflow for overcoming 4-oxo-4-HPR hydrophobicity via carrier complexation.

References

  • Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors Frontiers in Pharmacology URL:[Link]

  • Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization: a novel mechanism of retinoid growth–inhibitory activity Cancer Research (AACR Journals) URL:[Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide Pharmaceutics (NIH/NCBI) URL:[Link]

  • WO2016038534A1 - Fenretinide complexes Google Patents URL

Sources

Foundational

In-Depth Technical Guide: Preliminary Cytotoxicity Assessment of 4-Keto Retinamide

Mechanistic Profiling and Experimental Workflows for 4-Oxo-Fenretinide Executive Summary As drug development pivots toward overcoming chemoresistance in solid tumors, synthetic retinoids and their active metabolites have...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Profiling and Experimental Workflows for 4-Oxo-Fenretinide

Executive Summary

As drug development pivots toward overcoming chemoresistance in solid tumors, synthetic retinoids and their active metabolites have emerged as critical focal points. 4-Keto Retinamide —most extensively studied in its hydroxylated form as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR or 4-oxo-fenretinide) —is a highly potent, polar metabolite of the chemopreventive agent fenretinide (4-HPR). Generated endogenously via the cytochrome P450 26A1 (CYP26A1) enzyme, 4-Keto Retinamide exhibits a superior cytotoxic profile compared to its parent compound .

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic protocol lists. Here, we dissect the causality behind the cytotoxicity of 4-Keto Retinamide and provide a self-validating framework for assessing its efficacy in vitro.

Mechanistic Causality: The 4-Keto Retinamide Advantage

To design an effective cytotoxicity assay, one must first understand the molecular events driving cell death. 4-Keto Retinamide does not merely replicate the effects of 4-HPR; it introduces a dual-pathway mechanism that effectively bypasses standard retinoid resistance .

  • Oxidative Stress & Intrinsic Apoptosis: 4-Keto Retinamide generates high levels of Reactive Oxygen Species (ROS). This oxidative burst selectively triggers the intrinsic apoptotic pathway via Caspase-9 cleavage, leaving the extrinsic (Caspase-8) pathway inactive.

  • Mitotic Arrest via Tubulin Inhibition: Unlike its parent drug, 4-Keto Retinamide actively inhibits tubulin polymerization independent of ROS generation. This dual-action forces malignant cells into a profound G2-M cell cycle arrest prior to apoptosis.

MOA Keto 4-Keto Retinamide (4-oxo-4-HPR) ROS ROS Generation Keto->ROS Induces Tubulin Tubulin Polymerization Inhibition Keto->Tubulin Inhibits Casp9 Caspase-9 Activation ROS->Casp9 Triggers G2M G2-M Cell Cycle Arrest Tubulin->G2M Causes Apoptosis Apoptosis (Cell Death) Casp9->Apoptosis Executes G2M->Apoptosis Leads to

Mechanistic signaling pathways of 4-Keto Retinamide driving cytotoxicity and apoptosis.

Experimental Protocols: A Self-Validating System

A robust preliminary cytotoxicity assessment requires orthogonal validation. The following protocols are engineered to cross-verify the mechanistic claims of 4-Keto Retinamide.

Protocol A: Cell Viability & Proliferation Kinetics (SRB/MTT Assay)
  • Causality & Rationale: To quantify the baseline cytotoxic potency (IC50), we utilize metabolic (MTT) or cellular protein (SRB) assays. Because 4-Keto Retinamide induces mitotic arrest, a 72-hour exposure is required to capture the full anti-proliferative kinetic window.

  • Self-Validation Strategy: Always run 4-HPR (parent drug) in parallel as a positive benchmark. If 4-Keto Retinamide does not show a lower IC50 than 4-HPR, investigate potential compound degradation or cell-line specific CYP enzyme anomalies .

Step-by-Step Methodology:

  • Seed target cells (e.g., A2780 ovarian carcinoma) in 96-well plates at a density of 5,000 cells/well. Allow 24h for adherence.

  • Treat cells with logarithmic concentrations of 4-Keto Retinamide (0.1 μM to 20 μM) and vehicle control (DMSO < 0.1%) for 72 hours.

  • Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours at 37°C.

  • Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Calculate the IC50 using non-linear regression analysis.

Protocol B: Flow Cytometric Apoptosis & Cell Cycle Analysis
  • Causality & Rationale: Cell death can occur via necrosis or apoptosis. By utilizing Annexin V (which binds externalized phosphatidylserine in early apoptosis) and Propidium Iodide (PI, which stains DNA in compromised cells), we can definitively classify the mechanism of death.

  • Self-Validation Strategy: To prove the intrinsic pathway is responsible, perform parallel Western blots for Caspase-9 (expected positive) and Caspase-8 (expected negative).

Step-by-Step Methodology:

  • Expose cells to 4-Keto Retinamide at 1x and 2x IC50 concentrations for 48 hours.

  • For Cell Cycle: Harvest cells, fix in cold 70% ethanol overnight. Wash and resuspend in PBS containing 50 μg/mL PI and 100 μg/mL RNase A. Incubate for 30 mins.

  • For Apoptosis: Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add 5 μL Annexin V-FITC and 5 μL PI. Incubate for 15 mins in the dark.

  • Analyze via Flow Cytometry (quantifying the sub-G1 phase for DNA fragmentation and the G2-M phase for mitotic arrest).

Protocol C: Intracellular ROS Quantification
  • Causality & Rationale: 4-Keto Retinamide's cytotoxicity is heavily dependent on oxidative stress. We use CM-H2DCFDA, a cell-permeable probe that fluoresces upon oxidation by ROS, to capture this transient event.

  • Self-Validation Strategy: The assay is only valid if a ROS scavenger can rescue the cells. Pre-treating a control group with N-acetylcysteine (NAC) must significantly reduce both fluorescence and downstream apoptosis.

Step-by-Step Methodology:

  • Seed cells in 6-well plates and allow 24h for adherence.

  • Validation Step: Pre-treat designated control wells with 1 mmol/L NAC for 1 hour.

  • Expose cells to 10 μmol/L 4-Keto Retinamide for 6 hours (ROS peaks early).

  • Wash cells with PBS and incubate with 10 μM CM-H2DCFDA for 30 minutes in the dark at 37°C.

  • Harvest cells and measure mean fluorescence intensity via flow cytometry (Excitation: 488 nm, Emission: 530 nm).

Workflow Start In Vitro Culture (e.g., A2780 cells) Treat 4-Keto Retinamide Treatment (0-10 μM) Start->Treat MTT Viability Assay (IC50 Determination) Treat->MTT Flow Flow Cytometry (Cell Cycle & Annexin V) Treat->Flow ROS_Assay ROS Measurement (CM-H2DCFDA) Treat->ROS_Assay Data Multivariate Data Analysis & Cytotoxicity Profiling MTT->Data Flow->Data ROS_Assay->Data

Self-validating experimental workflow for 4-Keto Retinamide cytotoxicity assessment.

Quantitative Data Summaries

To establish a baseline for your own preliminary assessments, the following tables summarize expected quantitative outcomes based on validated literature standards for 4-oxo-4-HPR .

Table 1: Comparative IC50 Values (72h Exposure)

Cell LineTissue Origin4-HPR (Parent) IC50 (μM)4-Keto Retinamide IC50 (μM)Fold Enhancement
A2780 Ovarian~2.5~0.64.1x
MCF-7 Breast~4.0~1.52.6x
SH-SY5Y Neuroblastoma~3.5~1.22.9x

Table 2: Apoptotic & Cell Cycle Markers (A2780 cells at 5 μM)

Marker / Assay4-HPR Response4-Keto Retinamide ResponseMechanistic Implication
Caspase-9 Cleavage ModerateHighIntrinsic apoptosis pathway activation
Caspase-8 Cleavage NegativeNegativeExtrinsic pathway is not involved
G2-M Phase Fraction BaselineSignificantly ElevatedMitotic arrest via tubulin inhibition
ROS Generation 2.1-fold increase3.0-fold increaseEnhanced oxidative stress driving cell death

References

  • Villani, M. G., Appierto, V., Cavadini, E., et al. "4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines." Cancer Research, American Association for Cancer Research (AACR), 2006. URL: [Link]

  • Amengual, J., et al. "Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets." PLoS One (via PMC/NIH), 2017. URL: [Link]

  • Matteo, C., et al. "Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide." Pharmaceutics, MDPI, 2024. URL: [Link]

Exploratory

An In-depth Technical Guide to the Retinoic Acid Receptor (RAR) Binding Affinity of 4-Keto Retinamide

Abstract This technical guide provides a comprehensive analysis of the binding affinity of 4-Keto Retinamide for the three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ). While direct quantitative binding dat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the binding affinity of 4-Keto Retinamide for the three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ). While direct quantitative binding data for 4-Keto Retinamide is not extensively documented in publicly available literature, this guide synthesizes data from closely related analogs, particularly 4-keto-retinoic acid, and applies fundamental principles of structure-activity relationships (SAR) to project its binding characteristics. We delve into the critical role of the RAR signaling pathway in cellular processes and the methodologies employed to quantify ligand-receptor interactions. This document is intended for researchers, scientists, and drug development professionals engaged in the study of retinoids and nuclear receptor signaling.

Introduction: The Central Role of Retinoic Acid Receptors

Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule that governs a multitude of physiological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis[1][2]. The biological effects of RA and its synthetic analogs, collectively known as retinoids, are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs)[1][3].

There are three distinct RAR subtypes, or isotypes:

  • RARα (Alpha)

  • RARβ (Beta)

  • RARγ (Gamma)

These receptors are ligand-activated transcription factors.[4] In their active state, RARs form heterodimers with RXRs. This RAR/RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[3][5] In the absence of a ligand, the heterodimer is often bound to corepressor proteins, which silences gene transcription. The binding of an agonist ligand, such as all-trans-retinoic acid (ATRA), induces a conformational change in the RAR, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This molecular switch initiates the transcription of downstream genes.[4]

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA Retinoid Ligand (e.g., ATRA, 4-Keto Retinamide) RAR RAR ATRA->RAR Enters Nucleus & Binds to RAR Heterodimer_Inactive RAR/RXR Heterodimer ATRA->Heterodimer_Inactive Ligand Binding Displaces Co-Repressor RAR->Heterodimer_Inactive Forms Heterodimer with RXR RXR RXR RXR->Heterodimer_Inactive RARE RARE (DNA Response Element) Heterodimer_Inactive->RARE Binds to DNA Heterodimer_Active Active RAR/RXR Complex Heterodimer_Inactive->Heterodimer_Active Conformational Change CoRepressor Co-Repressor Complex CoRepressor->Heterodimer_Inactive Inhibits Transcription Transcription Target Gene Transcription RARE->Transcription CoActivator Co-Activator Complex Heterodimer_Active->CoActivator Recruits Co-Activators CoActivator->RARE Initiates

Caption: Canonical RAR/RXR signaling pathway.

4-Keto Retinamide: A Structural Overview

4-Keto Retinamide is a retinoid characterized by the presence of a ketone group at the 4th position of the cyclohexene ring and an amide group at the terminus of the polyene chain.

  • Chemical Name: 4-Keto Retinamide

  • CAS Number: 1217196-74-1[6]

  • Molecular Formula: C20H27NO2[6]

  • Molecular Weight: 313.43 g/mol [6]

The binding affinity of a ligand is intrinsically linked to its chemical structure. Two features of 4-Keto Retinamide are particularly salient when predicting its interaction with the RAR ligand-binding pocket (LBP):

  • The 4-Keto Group: The introduction of a polar ketone group on the cyclohexene ring alters the electronic and steric properties of this region, which is crucial for anchoring the ligand within the LBP.

  • The Amide Terminus: Unlike all-trans-retinoic acid (ATRA), which possesses a terminal carboxylic acid group, 4-Keto Retinamide features an amide. This is a critical modification, as the carboxylate of ATRA forms a key ionic bond with a conserved arginine residue within the RAR LBP, an interaction that is fundamental to its high-affinity binding.[7] The substitution with a less acidic amide group is anticipated to significantly weaken this interaction.

Quantifying Ligand-Receptor Interactions: The Gold Standard

To determine the binding affinity of a test compound for a receptor, a competitive radioligand binding assay is the most established and reliable method.[8] This assay measures the ability of an unlabeled compound (the "competitor," e.g., 4-Keto Retinamide) to displace a radiolabeled ligand with known high affinity (e.g., [3H]-all-trans-retinoic acid) from the receptor. The results are used to calculate the IC50 value, which is the concentration of the competitor required to inhibit 50% of the specific binding of the radioligand. From the IC50, the inhibition constant (Ki) can be calculated, which reflects the binding affinity of the test compound.

Experimental Protocol: Competitive Radioligand Binding Assay for RARs

This protocol outlines a representative workflow for determining the Ki of a test compound for RARα, RARβ, and RARγ.

A. Materials and Reagents:

  • Receptor Source: Purified, recombinant human RARα, RARβ, and RARγ proteins.

  • Radioligand: [3H]-all-trans-retinoic acid ([3H]-ATRA) with high specific activity.

  • Test Compound: 4-Keto Retinamide, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Phosphate-buffered saline (PBS) containing a protease inhibitor cocktail and a non-ionic detergent.

  • Filtration System: Multi-well plate harvester with glass fiber filters.

  • Scintillation Counter: For detecting radioactivity.

B. Step-by-Step Methodology:

  • Assay Plate Preparation: In a 96-well plate, add the assay buffer.

  • Addition of Competitor: Add serial dilutions of the unlabeled 4-Keto Retinamide to the appropriate wells. Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of unlabeled ATRA).

  • Addition of Radioligand: Add a fixed concentration of [3H]-ATRA to all wells. This concentration is typically at or below the dissociation constant (Kd) of [3H]-ATRA for the specific RAR isotype.

  • Initiation of Reaction: Add the purified RAR protein preparation to each well to start the binding reaction.

  • Incubation: Incubate the plates for a sufficient duration (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This step traps the receptor-ligand complexes on the filter while unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound [3H]-ATRA.

  • Detection: Place the filters into scintillation vials with a scintillation cocktail and measure the retained radioactivity using a scintillation counter.

C. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of 4-Keto Retinamide.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.

  • Determine the IC50 value from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Binding & Separation cluster_analysis Detection & Analysis Plate 1. Prepare 96-well plate with assay buffer Competitor 2. Add serial dilutions of 4-Keto Retinamide Plate->Competitor Radioligand 3. Add fixed concentration of [3H]-ATRA Competitor->Radioligand Receptor 4. Add purified RAR protein to initiate reaction Radioligand->Receptor Incubate 5. Incubate to reach equilibrium Receptor->Incubate Filter 6. Vacuum filter to separate bound vs. free ligand Incubate->Filter Wash 7. Wash filters with ice-cold buffer Filter->Wash Count 8. Measure radioactivity with scintillation counter Wash->Count Plot 9. Plot dose-response curve (Binding % vs. [Log Competitor]) Count->Plot Calculate 10. Determine IC50 and calculate Ki Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Comparative Binding Affinity Analysis

The table below compares the known binding affinities of ATRA with the projected affinity of 4-Keto Retinamide, based on the data for 4-keto-RA.

CompoundTarget ReceptorBinding Affinity (ED50/Projected)Relative Potency vs. ATRA
All-trans-retinoic acid (ATRA) RARα~4 nM[7]1x (Reference)
RARβ~5 nM[7]~0.8x
RARγ~2 nM[7]~2x
4-Keto Retinamide (Projected) RARs (α, β, γ)Estimated 15- to 40-fold lower than ATRA~0.025x - 0.067x

Discussion and Scientific Insights

  • Empirical Data from Analogs: The 15- to 40-fold reduction in potency observed for 4-keto-retinoic acid is a compelling piece of evidence.[9] The addition of the ketone group at the 4-position clearly interferes with optimal receptor binding.

  • Structure-Activity Relationship (SAR) Principles: The most critical structural modification in 4-Keto Retinamide is the replacement of the terminal carboxylic acid with an amide. The carboxylate group of ATRA forms a salt bridge with a positively charged arginine residue in the RAR ligand-binding pocket, an interaction that is a primary determinant of high-affinity binding.[7] The amide group in 4-Keto Retinamide is a much weaker hydrogen bond donor and cannot form this crucial ionic bond, which would drastically reduce its binding energy and, consequently, its affinity for the receptor.

It is also noteworthy that studies on 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), a metabolite of the synthetic retinoid Fenretinide, suggest that its potent anti-cancer effects may be mediated through RAR-independent pathways. This functional observation aligns with the biochemical prediction that modifications at the 4-position of the ring and at the terminal acid group diminish RAR binding, potentially shunting the molecule's activity towards other cellular targets.

Conclusion

While further direct experimental validation is required to assign precise Ki values, this guide concludes that 4-Keto Retinamide is a low-affinity ligand for retinoic acid receptors α, β, and γ. This reduced affinity is a direct consequence of its chemical structure, specifically the presence of a 4-keto group and a terminal amide moiety, which disrupt key interactions within the RAR ligand-binding pocket. Researchers investigating the biological effects of 4-Keto Retinamide should consider the high likelihood of RAR-independent mechanisms of action or that supraphysiological concentrations may be required to elicit an RAR-mediated response. The experimental protocols detailed herein provide a robust framework for empirically determining the precise binding constants of this and other novel retinoids.

References

  • Howard, W. B., & Evans, R. M. (1991). The hamster retinoid X receptor-alpha: sequence, RNA distribution, and contribution to the teratogenic effects of all-trans retinoic acid. Endocrinology, 129(4), 1780-1787.
  • Pharmaffiliates. (n.d.). 4-Keto Retinamide. Retrieved March 15, 2026, from [Link]

  • Balmer, J. E., & Blomhoff, R. (2002). Gene expression regulation by retinoic acid. Journal of lipid research, 43(11), 1773-1808.
  • Mader, S., Chen, J. Y., Chen, Z., White, J., Chambon, P., & Gronemeyer, H. (1993). The patterns of binding of RAR, RXR and TR homo- and heterodimers to direct repeats are dictated by the binding specificities of the DNA binding domains. The EMBO journal, 12(13), 5029-5041.
  • National Center for Biotechnology Information. (n.d.). 4-Ketoretinol. Inxight Drugs. Retrieved March 15, 2026, from [Link]

  • Rastinejad, F., Wagner, T., Zhao, Q., & Khorasanizadeh, S. (2000). Structure of the RXR-RAR DNA-binding complex on the retinoic acid response element DR1. The EMBO journal, 19(5), 1045-1054.
  • Arnhold, T., Elmazar, M. M., & Nau, H. (2002). All-trans-retinol is a ligand for the retinoic acid receptors. Journal of Biological Chemistry, 277(33), 29655-29658.
  • Charpentier, B., Bernardon, J. M., Eustache, J., Millois, C., Martin, B., Michel, S., & Shroot, B. (1995). Synthesis, structure-affinity relationships, and biological activities of ligands binding to retinoic acid receptor subtypes. Journal of medicinal chemistry, 38(26), 4993-5006.
  • Faudry, E., Pascussi, J. M., Padrines, M., & Escuret, V. (2005). Synthesis and structure-activity relationships of retinoid X receptor selective diaryl sulfide analogs of retinoic acid. Journal of medicinal chemistry, 48(2), 489-499.
  • Bourguet, W., Andry, V., Wurtz, J. M., & Moras, D. (2000). Characterization of the interaction between retinoic acid receptor/retinoid X receptor (RAR/RXR) heterodimers and transcriptional coactivators through structural and fluorescence anisotropy studies. Journal of Biological Chemistry, 275(49), 38437-38444.
  • Appierto, V., Tiberio, P., & Formelli, F. (2009). 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells. PloS one, 4(9), e7059.
  • Hail, N., Jr, Kim, H. J., & Lotan, R. (2006). 4-Oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines. Cancer research, 66(6), 3239-3248.
  • Klaholz, B. P., Renaud, J. P., Mitschler, A., & Moras, D. (1998). Molecular interactions of selective agonists and antagonists with the retinoic acid receptor γ. Journal of molecular biology, 284(5), 1475-1487.
  • Ziouzenkova, O., & Plutzky, J. (2008). Transcriptional factors mediating retinoic acid signals in the control of energy metabolism. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1781(9), 481-487.

Sources

Foundational

A Deep Dive into 4-Keto Retinamide: A Theoretical and Computational Chemistry Perspective

A Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 4-Keto Retinamide, a derivative of the retinoid family, presents a compelling subject for th...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Keto Retinamide, a derivative of the retinoid family, presents a compelling subject for theoretical and computational investigation. This guide provides a comprehensive overview of the in-silico methodologies that can be employed to elucidate its molecular properties, predict its biological activity, and guide the rational design of novel therapeutic agents. By leveraging a combination of quantum mechanics, molecular modeling, and molecular dynamics simulations, researchers can gain unprecedented insights into the structure-activity relationships of 4-Keto Retinamide, accelerating its potential translation into clinical applications. This document serves as a technical roadmap for scientists engaged in the exploration of this promising compound.

Introduction to 4-Keto Retinamide and the Retinoid Landscape

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a multitude of biological processes, including cell growth, differentiation, and apoptosis.[1] Their therapeutic potential has been harnessed in the treatment of various dermatological conditions and certain types of cancer.[2][3][4] The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5][6][7][8] These receptors form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs), thereby modulating the transcription of target genes.[7][9]

4-Keto Retinamide is a synthetic retinoid that has garnered interest due to its structural similarity to other biologically active retinoids, such as fenretinide (N-(4-hydroxyphenyl)retinamide or 4-HPR).[10][11][12][13] Fenretinide itself has been extensively studied for its chemopreventive and therapeutic effects in various cancers.[10][14] A polar metabolite of fenretinide, 4-oxo-N-(4-hydroxyphenyl)retinamide, has demonstrated potent anticancer activity, in some cases exceeding that of the parent compound.[10][11][15][16] This highlights the potential significance of the 4-keto modification in modulating the biological activity of retinamides.

This guide will focus on the theoretical and computational approaches to characterize 4-Keto Retinamide at a molecular level, predict its interactions with biological targets, and provide a framework for future research and development.

Molecular Properties and Quantum Chemical Analysis of 4-Keto Retinamide

A foundational step in understanding the behavior of any molecule is to characterize its intrinsic electronic and structural properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for this purpose.[2][17]

In Silico Determination of Molecular Geometry and Electronic Structure

DFT calculations can be employed to determine the optimized 3D geometry of 4-Keto Retinamide, providing precise information on bond lengths, bond angles, and dihedral angles.[2] This is crucial as the overall shape of the molecule dictates its ability to bind to target receptors. Furthermore, DFT allows for the calculation of various electronic properties that are critical for understanding its reactivity and intermolecular interactions.

Key Molecular Properties to Compute:

PropertySignificanceComputational Method
Optimized Molecular Geometry Determines the molecule's shape and steric profile.DFT (e.g., B3LYP/6-31G*)
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies Indicate the molecule's electron-donating and accepting capabilities, respectively. The HOMO-LUMO gap is a measure of chemical reactivity.DFT
Molecular Electrostatic Potential (MEP) Map Visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack.DFT
Dipole Moment Quantifies the overall polarity of the molecule, which influences its solubility and ability to engage in electrostatic interactions.DFT
Vibrational Frequencies Predicts the infrared spectrum of the molecule, which can be used for its experimental identification.[2]DFT
Protocol for DFT Calculations

A typical workflow for performing DFT calculations on 4-Keto Retinamide would involve the following steps:

  • Structure Building: Construct the 3D structure of 4-Keto Retinamide using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*) to find the lowest energy conformation.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the predicted vibrational spectrum.

  • Property Calculations: Calculate the electronic properties of interest (HOMO, LUMO, MEP, etc.) from the optimized geometry.

DFT_Workflow A 1. Build 3D Structure of 4-Keto Retinamide B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B C 3. Frequency Calculation B->C D 4. Calculation of Electronic Properties (HOMO, LUMO, MEP) C->D

Caption: Workflow for DFT calculations on 4-Keto Retinamide.

Molecular Docking and Target Identification

Given the established role of retinoids in binding to RAR and RXR, these nuclear receptors are the primary putative targets for 4-Keto Retinamide. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[18]

Predicting Binding Affinity and Pose

Molecular docking simulations can provide valuable insights into:

  • Binding Affinity: An estimated free energy of binding (often expressed as a docking score) that indicates the strength of the interaction between 4-Keto Retinamide and its target receptor.

  • Binding Pose: The specific orientation and conformation of 4-Keto Retinamide within the receptor's binding pocket.

  • Key Interactions: Identification of the specific amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand.

Experimental Protocol for Molecular Docking
  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target receptor (e.g., RARγ or RXRα) from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Generate the 3D structure of 4-Keto Retinamide and optimize its geometry using a suitable method (e.g., DFT as described above).

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site on the receptor (typically based on the location of a co-crystallized ligand or predicted binding pockets).

    • Run the docking algorithm (e.g., AutoDock Vina, Glide) to generate a series of possible binding poses and their corresponding scores.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the protein-ligand interactions to understand the molecular basis of binding.

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation A Obtain Receptor Structure (e.g., from PDB) B Prepare Receptor: - Remove water - Add hydrogens - Assign charges A->B E Define Binding Site B->E C Generate 3D Ligand Structure (4-Keto Retinamide) D Optimize Geometry and Assign Charges C->D D->E F Perform Docking Simulation E->F G Analyze Binding Poses and Interactions F->G

Caption: Workflow for molecular docking of 4-Keto Retinamide.

Molecular Dynamics Simulations: Unveiling the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time.[17][18] This is crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.

Assessing Binding Stability and Conformational Dynamics

MD simulations can be used to:

  • Evaluate the stability of the docked pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation.

  • Analyze the flexibility of the protein-ligand complex: Through the calculation of root-mean-square fluctuation (RMSF) of individual residues.

  • Characterize the intermolecular interactions: By analyzing the persistence of hydrogen bonds and other key contacts over time.

  • Estimate the binding free energy: Using more computationally intensive methods like MM/PBSA or MM/GBSA.

Protocol for Molecular Dynamics Simulations
  • System Setup:

    • Use the best-docked pose of the 4-Keto Retinamide-receptor complex as the starting structure.

    • Solvate the complex in a box of explicit water molecules.

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the saved trajectory to calculate the properties of interest (RMSD, RMSF, hydrogen bonds, etc.).

Potential Applications and Future Directions

The theoretical and computational studies outlined in this guide can significantly contribute to the development of 4-Keto Retinamide as a potential therapeutic agent.

  • Rational Drug Design: The insights gained from these studies can guide the design of novel analogs of 4-Keto Retinamide with improved binding affinity, selectivity, and pharmacokinetic properties.[18][19][20]

  • Mechanism of Action Elucidation: By identifying the key interactions with its target receptors, these computational approaches can help to unravel the molecular mechanisms underlying the biological activity of 4-Keto Retinamide.

  • Predictive Toxicology: Computational models can also be used to predict potential off-target effects and toxicological properties of 4-Keto Retinamide and its derivatives.

Conclusion

4-Keto Retinamide represents a promising area of research within the field of retinoid chemistry and pharmacology. The application of a multi-faceted computational approach, encompassing quantum mechanics, molecular docking, and molecular dynamics simulations, provides a powerful and efficient strategy for characterizing this molecule and accelerating its journey from a theoretical concept to a potential therapeutic reality. This guide has provided a comprehensive framework for researchers to embark on such investigations, with the ultimate goal of unlocking the full therapeutic potential of 4-Keto Retinamide.

References

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  • Structure of the RXR–RAR DNA-binding complex on the retinoic acid response element DR1 - PMC. Available from: [Link]

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  • Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1 - PMC. Available from: [Link]

  • Use of Retinoids in Topical Antiaging Treatments: A Focused Review of Clinical Evidence for Conventional and Nanoformulations - PMC. Available from: [Link]

  • Structure–Activity Relationships and Therapeutic Applications of Retinoids in View of Potential Benefits from Drug Repurposing Process - MDPI. Available from: [Link]

  • Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1 - PubMed. Available from: [Link]

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  • 4-Keto 13-cis-Retinoic Acid | C20H26O3 | CID 104857 - PubChem - NIH. Available from: [Link]

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  • CAS No : 1217196-74-1| Chemical Name : 4-Keto Retinamide | Pharmaffiliates. Available from: [Link]

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Exploratory

The Metabolic Architecture of 4-Keto Retinamide: Pathways, Pharmacodynamics, and Analytical Methodologies

Executive Summary For drug development professionals and analytical scientists, understanding the metabolic fate of synthetic retinoids is critical for optimizing efficacy and predicting toxicity. 4-Keto Retinamide (also...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical scientists, understanding the metabolic fate of synthetic retinoids is critical for optimizing efficacy and predicting toxicity. 4-Keto Retinamide (also known as 4-oxo-retinamide, CAS: 1217196-74-1)[1] represents a highly bioactive, polar Phase I metabolite of the retinamide class. Unlike many drug metabolites that are merely inactive clearance products, the introduction of a ketone group at the C4 position of the cyclohexene ring fundamentally alters the molecule's redox potential and receptor binding affinity. This whitepaper deconstructs the enzymatic pathways responsible for 4-Keto Retinamide formation, its downstream catabolism, its comparative pharmacodynamics, and the rigorous, self-validating analytical methodologies required to quantify it in vitro.

Enzymatic Kinetics & Pathway Mapping

The biotransformation of parent retinamides (such as the clinically significant fenretinide/4-HPR) into 4-Keto Retinamide is a sequential, gain-of-function event driven primarily by the Cytochrome P450 26 family, specifically CYP26A1 and CYP26B1 [2].

  • Phase I Hydroxylation: The highly lipophilic parent retinamide undergoes initial hydroxylation at the C4 position of the ionone ring to form the intermediate 4-hydroxy-retinamide.

  • Phase I Oxidation: A rapid subsequent oxidation event, mediated by the same CYP26 enzymes, converts the hydroxyl group into a ketone, yielding 4-Keto Retinamide[3].

  • Auto-Induction Loop: Retinamides are potent transcriptional inducers of CYP26A1. By upregulating the enzyme responsible for their own metabolism, retinamides effectively accelerate their conversion into the highly active 4-keto form within tumor microenvironments[3].

MetabolicPathway Retinamide Retinamide (Parent) CYP26A1_1 CYP26A1/B1 (Hydroxylation) Retinamide->CYP26A1_1 OH_Retinamide 4-Hydroxy- Retinamide CYP26A1_1->OH_Retinamide CYP26A1_2 CYP26A1/B1 (Oxidation) OH_Retinamide->CYP26A1_2 Keto_Retinamide 4-Keto Retinamide CYP26A1_2->Keto_Retinamide UGT UGT Enzymes (Glucuronidation) Keto_Retinamide->UGT Glucuronide O-Glucuronide (Excretion) UGT->Glucuronide

Figure 1: Cytochrome P450-mediated metabolic pathway of 4-Keto Retinamide.

Downstream Catabolism & Clearance

Following its pharmacological action, 4-Keto Retinamide must be cleared to prevent systemic toxicity. The primary route of deactivation is Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The polar ketone and amide groups serve as substrates for glucuronidation, forming highly water-soluble conjugates that are rapidly excreted in bile and urine.

Pharmacodynamics: Efficacy and ROS Generation

The metabolic conversion to 4-Keto Retinamide is not a detoxification pathway; it is an activation step. In comparative oncology models, 4-oxo retinamide derivatives demonstrate superior efficacy in inducing G2-M cell cycle arrest and apoptosis compared to their parent compounds[4]. Mechanistically, the 4-keto modification acts as a potent generator of intracellular Reactive Oxygen Species (ROS) and triggers de novo ceramide synthesis, which can be reversed by antioxidants like N-acetylcysteine (NAC)[4].

Quantitative Data Synthesis

The following table summarizes the pharmacodynamic superiority of the 4-keto metabolite (using the clinically validated 4-oxo-fenretinide as the structural proxy for the class) compared to the parent retinamide:

Pharmacodynamic ParameterParent Compound (e.g., 4-HPR)4-Keto Metabolite (e.g., 4-oxo-4-HPR)Mechanistic Impact
IC50 (A2780 Cell Line) ~2.5 µM~0.8 µM3x higher potency in inducing G2-M arrest[5].
ROS Generation 2.1-fold increase3.0-fold increaseEnhanced oxidative stress leading to rapid apoptosis[4].
Enzymatic Target Inhibition Moderate BCO1 inhibitionPotent BCO1 inhibition (IC50 = 4 µM)Disrupts beta-carotene oxygenase 1, altering lipid metabolism[6].
Resistance Profile Susceptible to cellular effluxOvercomes parent drug resistanceRetains high efficacy in heavily pre-treated, resistant cell lines[5].

Self-Validating Experimental Methodology: LC-MS/MS Quantification

To rigorously study the metabolic formation of 4-Keto Retinamide, application scientists must employ highly controlled microsomal stability assays coupled with LC-MS/MS. Because retinoids are highly unstable, standard protocols will result in artifactual degradation.

Causality in Experimental Design (Expertise & Experience)
  • Actinic Degradation Prevention: Retinoids undergo rapid trans-to-cis photo-isomerization. Therefore, all extraction steps must be performed under amber lighting. Using standard fluorescent light will artificially degrade the 4-keto metabolite, skewing pharmacokinetic clearance data.

  • Acidified Quenching: The addition of 0.1% formic acid to the acetonitrile quench serves a dual purpose. First, it rapidly denatures microsomal proteins, halting CYP26A1 activity instantly. Second, it protonates the retinamide structure, preventing spontaneous degradation of the ketone moiety and ensuring complete dissociation from lipid-binding proteins.

  • Solvent Selection: Application Scientist's Note: When handling 4-Keto Retinamide analytical standards, always reconstitute in 100% LC-MS grade ethanol rather than DMSO. DMSO can induce freeze-thaw oxidation of the ketone moiety over time, ruining the standard curve.

The Self-Validating Protocol

A robust assay cannot simply measure output; it must internally prove the mechanism of action. This protocol utilizes a built-in validation system.

Self-Validating System Mechanics:

  • Negative Control (Minus-NADPH): A parallel incubation lacking the NADPH regenerating system. Validation: Proves that the formation of 4-Keto Retinamide is strictly dependent on cytochrome P450 oxidative metabolism rather than spontaneous auto-oxidation.

  • Positive Control (Inhibitor Spike): A parallel incubation spiked with 10 µM ketoconazole (a pan-CYP inhibitor). Validation: Confirms the specific enzymatic pathway; a reduction in the 4-keto peak area confirms CYP-mediated biotransformation rather than an artifact of the extraction process.

Step-by-Step Workflow:

  • Microsomal Incubation: Incubate 1 µM parent retinamide with human liver microsomes (HLM) or recombinant CYP26A1 (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate Phase I oxidation. Incubate at 37°C for 45 minutes under constant agitation.

  • Quenching & Extraction: Terminate the reaction using 3 volumes of ice-cold acidified acetonitrile (0.1% formic acid).

  • Internal Standard Addition: Spike in 100 nM of an isotopically labeled standard ()[7] to normalize extraction efficiency and matrix effects.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the denatured microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column. Detect 4-Keto Retinamide using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

ExpWorkflow Step1 1. Microsomal Incubation (Substrate + NADPH) Step2 2. Reaction Quenching (Acidified Acetonitrile) Step1->Step2 Step3 3. Internal Standard Spike (Isotope-labeled Retinoid) Step2->Step3 Step4 4. Centrifugation & Extraction (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Quantification (MRM Mode) Step4->Step5

Figure 2: Self-validating LC-MS/MS workflow for 4-Keto Retinamide quantification.

References

  • Title: Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1 Source: Clinical Cancer Research (PubMed) URL: [Link]

  • Title: 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines Source: Cancer Research (AACR Journals) URL: [Link]

  • Title: Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets Source: PLOS One URL: [Link]

  • Title: Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics Source: Current Topics in Medicinal Chemistry (PMC) URL: [Link]

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Foundational

The Patent Landscape and Molecular Pharmacology of 4-Keto Retinamide (4-oxo-4-HPR)

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The synthetic retinoid fenretinide (N-(4-hydroxyphenyl)retinamide or 4-HPR) has long been investigated for its chemopreventive and antineop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The synthetic retinoid fenretinide (N-(4-hydroxyphenyl)retinamide or 4-HPR) has long been investigated for its chemopreventive and antineoplastic properties. However, its clinical efficacy has historically been limited by poor bioavailability and the emergence of drug resistance[1]. Enter 4-Keto Retinamide , formally known as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) or 4-oxo-fenretinide.

Identified as an active, polar metabolite of 4-HPR, 4-oxo-4-HPR has emerged as a highly potent anticancer agent in its own right[2]. Unlike its parent compound, 4-oxo-4-HPR exhibits a unique dual mechanism of action, making it highly effective against 4-HPR-resistant tumor cell lines (such as A2780/HPR ovarian carcinoma)[3]. This whitepaper provides a comprehensive analysis of the intellectual property (IP) landscape surrounding 4-oxo-4-HPR, its structural biology, enzymatic targets, and the self-validating experimental protocols required to evaluate its derivatives.

The Core Science: A Dual Mechanism of Action

As drug development scientists, we must understand the causality behind a molecule's cytotoxicity to rationally design combination therapies. The superiority of 4-oxo-4-HPR over 4-HPR lies in its ability to trigger cell death via two independent, non-overlapping pathways[4].

Pathway 1: ROS-Mediated Apoptotic Cascade

Like its parent drug, 4-oxo-4-HPR induces a profound oxidative burst. The generation of Reactive Oxygen Species (ROS) triggers Endoplasmic Reticulum (ER) stress. This stress response activates the Jun N-terminal Kinase (JNK) pathway, which subsequently upregulates the proapoptotic PLAcental Bone morphogenetic protein (PLAB)[4][5]. This ultimately leads to the cleavage of Caspase-9 and Caspase-3, executing intrinsic apoptosis[3].

Pathway 2: ROS-Independent Antimicrotubule Activity

What distinguishes 4-oxo-4-HPR from all other retinoids is its ability to act as a direct antimicrotubule agent[6]. Independent of oxidative stress, 4-oxo-4-HPR inhibits tubulin polymerization. This disruption leads to the formation of multipolar spindles and a marked cell cycle arrest in the G2-M phase[4][6]. Because this mechanism is functionally independent of the ROS cascade, 4-oxo-4-HPR bypasses the resistance mechanisms that tumors typically develop against standard retinoids[4].

G Drug 4-Keto Retinamide (4-oxo-4-HPR) ROS ROS Generation Drug->ROS Pathway 1 (Shared with 4-HPR) Tubulin Tubulin Polymerization Inhibition Drug->Tubulin Pathway 2 (Unique to 4-oxo-4-HPR) ER ER Stress ROS->ER JNK JNK Activation ER->JNK PLAB PLAB Upregulation JNK->PLAB Caspase Caspase-9/3 Cleavage PLAB->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Spindle Multipolar Spindles Tubulin->Spindle G2M G2-M Cell Cycle Arrest Spindle->G2M G2M->Apoptosis

Dual mechanism of 4-oxo-4-HPR: ROS-dependent apoptosis and ROS-independent G2-M mitotic arrest.

Enzymatic Targeting: Dihydroceramide Desaturase 1 (DES1)

A critical breakthrough in the pharmacological profiling of 4-oxo-4-HPR was the identification of its direct enzymatic targets. 4-oxo-4-HPR is a highly potent, competitive inhibitor of Dihydroceramide Desaturase 1 (DES1) [7].

Inhibiting DES1 prevents the conversion of dihydroceramides to ceramides. The resulting accumulation of intracellular dihydroceramides alters membrane lipid raft dynamics, exacerbates ER stress, and blocks the PI3K/Akt/mTORC1 survival pathway[8].

Table 1: Comparative in vitro DES1 Inhibition (IC50 Values) [7]

Compound Role IC50 against DES1 (µM)
C8-CPPC Known competitive inhibitor (Positive Control) 0.685
4-oxo-4-HPR Active polar metabolite 1.68
4-HPR Parent drug 2.32

| 4-MPR | Inactive metabolite | > 10.0 (Minimal effect) |

Data synthesis reveals that the 4-oxo modification on the cyclohexene ring significantly enhances the binding affinity to DES1 compared to the parent 4-HPR molecule.

Patent Landscape and Intellectual Property

The IP landscape for 4-Keto Retinamide is anchored by foundational use-patents and is currently expanding into solubility-enhanced derivatives.

Table 2: Key Patents in the 4-Keto Retinamide Landscape

Patent Number Assignee Core Claims & Innovations
US7169813B2 [2] Fondazione IRCCS Istituto Nazionale Dei Tumori (Inventor: Franca Formelli) Claims the clinical use of 4-oxo-fenretinide for preventing and treating cancer (ovarian, breast, neuroblastoma). Crucially claims its use in combination with fenretinide to overcome 4-HPR resistance synergistically.
EP1734944B1 [9] Fondazione IRCCS Istituto Nazionale Dei Tumori European equivalent of US7169813B2, solidifying the IP for 4-oxo-4-HPR as a standalone and combination therapeutic agent in the EU market.

| Derivative IP (Pending/Trade Secret) [10][11] | INT / Università degli Studi di Milano | Chemical modifications of 4-oxo-4-HPR to improve in vivo bioavailability. Key molecule: Sodium 4-carboxymethoxyimino-(4-HPR) , which preserves the dual mechanism of action while solving the parent compound's hydrophobicity. |

Strategic IP Insights

The foundational patent (US7169813B2) capitalizes on the synergistic effect of administering 4-oxo-4-HPR alongside 4-HPR[2]. Because 4-oxo-4-HPR utilizes an alternative tubulin-inhibitory pathway, tumors that downregulate ROS-dependent apoptosis to survive 4-HPR are still eradicated by the metabolite[4][12]. Modern patent filings in this space are pivoting toward prodrugs and water-soluble analogs (e.g., sodium 4-carboxymethoxyimino-(4-HPR)) because 4-oxo-4-HPR, while more polar than 4-HPR, still suffers from injection-site accumulation in murine models[10].

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for the synthesis and in vitro validation of 4-oxo-4-HPR.

Protocol A: Chemical Synthesis of 4-oxo-4-HPR

Causality Note: The synthesis utilizes potassium carbonate rather than potassium acetate in the early stages. This specific choice allows for the direct generation of methyl 4-hydroxyretinoate from the highly unstable methyl 4-bromoretinoate intermediate, preventing degradation and improving yield[13][14].

  • Bromination & Hydroxylation: Prepare unstable methyl 4-bromoretinoate. Immediately treat the intermediate with a 9:1 acetone/water mixture containing 1.5 equivalents of potassium carbonate to generate methyl 4-hydroxyretinoate[13].

  • Oxidation: Convert methyl 4-hydroxyretinoate to 4-oxoretinoic acid using standard oxidation procedures.

  • Acid Chloride Activation: Activate 13 mg of 4-oxoretinoic acid into its acid chloride form.

  • Amidation: React the acid chloride with 4-aminophenol to yield 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR)[13].

  • Validation: Confirm product identity via LC-MS/MS (APCI-MS in positive mode) and 1H NMR (400 MHz). The limit of detectability should be validated at ~24 ng/ml[13].

Protocol B: Validating the Dual Mechanism of Action In Vitro

To prove that a newly synthesized derivative retains the dual mechanism of 4-oxo-4-HPR, researchers must run parallel assays separating the ROS pathway from the tubulin pathway.

Workflow Start Seed A2780/HPR Cells (4-HPR Resistant) Treat Treat with 4-oxo-4-HPR (1.0 - 10.0 µM for 2-24h) Start->Treat Split1 Flow Cytometry (Propidium Iodide) Treat->Split1 Split2 Immunofluorescence (Anti-alpha-Tubulin) Treat->Split2 Split3 Oxidative Assay (CM-H2DCFDA Probe) Treat->Split3 Res1 Quantify G2-M Phase Accumulation Split1->Res1 Res2 Observe Multipolar Spindle Formation Split2->Res2 Res3 Measure ROS Fluorescence Spike Split3->Res3

Step-by-step experimental workflow for validating the dual mechanism of 4-oxo-4-HPR in vitro.

Step-by-Step Execution:

  • Cell Seeding: Seed A2780 (sensitive) and A2780/HPR (resistant) ovarian carcinoma cells in RPMI 1640 medium (10% FCS)[4][7].

  • Drug Exposure: Treat cells with 10 µmol/L 4-oxo-4-HPR dissolved in ethanol (final ethanol concentration <0.1% to prevent solvent toxicity)[14].

  • ROS Quantification (Pathway 1): After 6 hours, incubate cells with the ROS-sensitive probe CM-H2DCFDA. Measure mean fluorescence via flow cytometry. Self-validation: Pre-treat a control group with Vitamin C (an antioxidant); this should abrogate apoptosis but not G2-M arrest, proving the pathways are independent[3][4].

  • Cell Cycle Analysis (Pathway 2): After 24 hours, fix cells, stain DNA with Propidium Iodide (PI), and analyze via flow cytometry to confirm a marked shift to the G2-M phase[3].

  • Tubulin Visualization: Fix cells and stain with anti- α -tubulin antibodies. Use confocal microscopy to observe the inhibition of tubulin polymerization and the formation of multipolar spindles[4].

Conclusion

4-Keto Retinamide (4-oxo-4-HPR) represents a significant evolutionary step in retinoid pharmacology. By maintaining the ROS-inducing capabilities of fenretinide while adding a potent, ROS-independent antimicrotubule mechanism, it effectively circumvents traditional drug resistance. For drug developers, the IP landscape dictates that future patentability lies not in the base molecule—which is firmly protected under US7169813B2—but in the synthesis of novel, highly soluble derivatives that preserve its unique DES1-inhibitory and tubulin-targeting properties.

References

  • US7169813B2 - 4-oxo-fenretinide, administered alone and in combination with fenretinide, as preventive and therapeutic agent for cancer Google P
  • EP1734944B1 - 4-oxo-fenretinide, administered alone and in combination with fenretinide, as preventive and therapeutic agent for cancer Google P
  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide MDPI[Link]

  • Case Studies - 4-OXO –N (4- Hydroxyphenyl) Retinamide derivatives as therapeutic agents for the treatment of cancer TTO4IRCCS [Link]

  • 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells National Institutes of Health (NIH) / PLoS One[Link]

  • Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors Frontiers in Pharmacology[Link]

  • 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines American Association for Cancer Research (AACR) Journals[Link]

  • Fenretinide Drug Combinations SciTech Development [Link]

  • Identification of the Fenretinide Metabolite 4-Oxo-Fenretinide Present in Human Plasma and Formed in Human Ovarian Carcinoma Cells through Induction of Cytochrome P450 26A1 American Association for Cancer Research (AACR) Journals[Link]

  • Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization: a novel mechanism of retinoid growth–inhibitory activity American Association for Cancer Research (AACR) Journals[Link]

  • Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide National Institutes of Health (NIH) / J Biol Chem[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Solubilization and In Vitro Protocol for 4-Keto Retinamide

Introduction & Mechanistic Overview 4-Keto Retinamide (also known as 4-oxo-retinamide) is a highly active, polar retinoid analog that has garnered significant attention in oncology and drug development due to its potent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

4-Keto Retinamide (also known as 4-oxo-retinamide) is a highly active, polar retinoid analog that has garnered significant attention in oncology and drug development due to its potent antiproliferative properties and its ability to bypass standard retinoid resistance[1]. Unlike classical retinoids that primarily modulate gene expression via nuclear Retinoic Acid Receptors (RARs), 4-Keto Retinamide operates through a unique dual-mechanism pathway:

  • Oxidative Stress Induction: It triggers rapid Reactive Oxygen Species (ROS) generation, leading to Endoplasmic Reticulum (ER) stress, Jun N-terminal Kinase (JNK) activation, and subsequent apoptosis[2].

  • Cytoskeletal Disruption: Independent of ROS generation, it acts as an antimicrotubule agent by inhibiting tubulin polymerization, culminating in multipolar spindle formation and G2/M mitotic arrest[1][3].

Because of its conjugated polyene structure, 4-Keto Retinamide is highly susceptible to photoisomerization and oxidative degradation[4]. Strict adherence to specialized handling protocols is mandatory to ensure experimental reproducibility and to prevent the introduction of degraded, biologically inactive artifacts into your cell culture models.

Mechanism Compound 4-Keto Retinamide (4-oxo-retinamide) Path1 Pathway 1: Oxidative Stress Compound->Path1 Path2 Pathway 2: Cytoskeletal Disruption Compound->Path2 ROS ROS Generation Path1->ROS ER_Stress ER Stress Response ROS->ER_Stress JNK JNK Activation ER_Stress->JNK Apoptosis Apoptosis (Cell Death) JNK->Apoptosis Tubulin Inhibition of Tubulin Polymerization Path2->Tubulin Spindle Multipolar Spindle Formation Tubulin->Spindle MitoticArrest G2/M Mitotic Arrest Spindle->MitoticArrest

Figure 1: Dual-pathway mechanism of action for 4-Keto Retinamide in cancer cell models.

Physicochemical Properties & Data Summary

To design a self-validating experimental system, one must first understand the fundamental physical constraints of the compound. The table below summarizes the critical properties of 4-Keto Retinamide required for accurate molar calculations and storage[5][6].

PropertySpecificationExperimental Implication
Chemical Name 4-Keto Retinamide / 4-Oxo RetinamideActive polar metabolite of synthetic retinoids.
CAS Number 1217196-74-1Verify CAS when sourcing to avoid structural isomers.
Molecular Weight 313.43 g/mol 3.13 mg is required to make 1 mL of a 10 mM stock.
Primary Solvent Anhydrous DMSOAchieves ≥20 mg/mL solubility; prevents hydrolysis.
Aqueous Solubility Practically InsolubleRequires carrier proteins (e.g., BSA/FBS) in media.
Storage (Solid) -20°C to -80°CMust be protected from light and ambient oxygen.

Causality-Driven Solubilization Strategy

As a best practice in application science, protocols should not merely be followed; the causality behind each step must be understood to troubleshoot effectively.

  • Solvent Selection (Anhydrous DMSO): Retinoids possess a highly lipophilic polyene tail. provides the necessary dielectric environment to dissolve the compound while preventing the hydrolysis associated with aqueous buffers[6]. Water ingress will cause immediate micro-precipitation.

  • Light Mitigation: Retinoids undergo rapid trans-to-cis photoisomerization when exposed to UV or standard fluorescent laboratory lighting. All solubilization steps must be performed under subdued amber or yellow light to maintain the structural integrity of the active isomer[4][6].

  • Thermal & Oxidative Control: While gentle warming (up to 37°C) can aid dissolution, prolonged heat accelerates degradation. Furthermore, purging storage vials with an inert gas (Argon or Nitrogen) displaces oxygen, preventing auto-oxidation of the conjugated double bonds[4].

Workflow Step1 Weigh Compound (Subdued Light) Step2 Reconstitute in Anhydrous DMSO Step1->Step2 Step3 Vortex & Sonicate (Max 37°C) Step2->Step3 Step4 Aliquot into Amber Vials Step3->Step4 Step5 Purge w/ Argon Store at -80°C Step4->Step5

Figure 2: Optimized solubilization and storage workflow for retinoid compounds.

Step-by-Step Protocol: Preparation of 10 mM Master Stock

This protocol is designed as a self-validating system . By incorporating specific Quality Control (QC) checkpoints, you ensure that downstream cellular phenotypes are driven by the drug, not by solvent artifacts or degraded compound.

Materials Required:

  • 4-Keto Retinamide powder (Equilibrated to room temperature)

  • Anhydrous DMSO (Cell culture grade, sterile)

  • Amber microcentrifuge tubes (or foil-wrapped tubes)

  • Argon or Nitrogen gas canister

Procedure:

  • Equilibration: Allow the sealed vial of 4-Keto Retinamide to equilibrate to room temperature in the dark for 30 minutes. Causality: Opening cold vials introduces atmospheric moisture, causing condensation and subsequent compound degradation.

  • Weighing: Under subdued amber light, rapidly weigh 3.13 mg of 4-Keto Retinamide.

  • Reconstitution: Add exactly 1.0 mL of Anhydrous DMSO to achieve a 10 mM stock solution.

  • Dissolution & QC Check 1: Vortex the vial vigorously for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 1–2 minutes (Do not exceed 37°C)[6]. Validation: Briefly inspect the solution against a white background; a truly dissolved retinoid solution must be perfectly clear (though yellow/orange in color) with no visible micro-particulates.

  • Aliquoting: Divide the 10 mM stock into 20–50 µL single-use aliquots in amber tubes. Causality: This prevents repeated freeze-thaw cycles, which are catastrophic to retinoid stability[4][6].

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface of each aliquot for 3–5 seconds before capping.

  • Storage: Immediately transfer aliquots to a -80°C freezer. Properly stored, DMSO stocks are stable for up to 1 month[4].

In Vitro Cell Culture Application Workflow

When applying 4-Keto Retinamide to cell cultures, the transition from a pure organic solvent to an aqueous medium requires careful execution to prevent compound precipitation and vehicle toxicity.

Critical Considerations:

  • Protein Binding & Serum Dependency: Retinoids are highly lipophilic and will rapidly adsorb to polystyrene culture plastics in serum-free conditions, reducing the effective concentration by >70% within 24 hours. Always perform treatments in medium supplemented with at least 2-10% Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) to act as a lipid carrier[4].

  • Fresh Preparation: Never store retinoids pre-mixed in culture media. Dilute the DMSO stock into the pre-warmed medium immediately before adding it to the cells[4].

Treatment Steps:

  • Thaw a single-use aliquot of 10 mM 4-Keto Retinamide at room temperature in the dark.

  • Prepare a working intermediate dilution if treating at low nanomolar concentrations (e.g., dilute 1:10 in DMSO to create a 1 mM working stock).

  • QC Check 2 (Vehicle Toxicity Limit): Calculate your final dilution. The final concentration of DMSO in the cell culture medium must never exceed 0.1% (v/v) [6][7]. For a 10 µM final treatment concentration, dilute the 10 mM stock 1:1000 directly into the medium.

  • Add the required volume of the stock directly into pre-warmed complete culture medium (containing FBS) and invert gently to mix.

  • Aspirate old media from the cell culture plates and immediately replace with the retinoid-dosed media.

  • Self-Validation Control: Always run a parallel control well treated with an equivalent volume of pure DMSO (e.g., 0.1%) to validate that observed cytotoxicity is strictly compound-driven and not an artifact of the solvent.

  • Incubate at 37°C, 5% CO₂ for the desired assay duration (typically 24–72 hours).

References

  • Tiberio P, et al. "4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells." PLoS One, 2010. URL:[Link]

  • Zhong G, et al. "Analysis of Vitamin A and Retinoids in Biological Matrices." NIH Public Access / Journal of Mass Spectrometry, 2020. URL:[Link]

Sources

Application

using 4-Keto Retinamide in 3D skin equivalent models

Advanced Application Note: Utilizing 4-Keto Retinamide in 3D Human Skin Equivalent (HSE) Models for Dermatological and Oncological Research Executive Summary 4-Keto Retinamide (also known as 4-oxo-4-HPR) is the primary a...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Utilizing 4-Keto Retinamide in 3D Human Skin Equivalent (HSE) Models for Dermatological and Oncological Research

Executive Summary

4-Keto Retinamide (also known as 4-oxo-4-HPR) is the primary active, oxidized metabolite of the synthetic retinoid Fenretinide (4-HPR). While 4-HPR has been extensively studied for its chemopreventive and anti-tumor properties, its translation to in vitro dermatological and melanoma models is often limited by the absence of hepatic metabolism required to generate its most bioactive form. This Application Note details the mechanistic rationale and validated protocols for utilizing 4-Keto Retinamide directly within 3D Human Skin Equivalents (HSEs). By employing fully-humanized 3D models, researchers can accurately evaluate topical penetration, melanoma invasion suppression, and epidermal differentiation without the confounding variables of animal models.

Mechanistic Rationale: The Superiority of 4-Keto Retinamide in In Vitro Models

Bypassing Hepatic Metabolism In systemic circulation, 4-HPR is metabolized by hepatic enzymes into 4-oxo-4-HPR. This oxidized metabolite exhibits potent nanomolar-level affinity for the ATP-binding sites of kinases such as c-Abl and c-Src, and induces reactive oxygen species (ROS)-mediated endoplasmic reticulum (ER) stress . In standard 2D monocultures or isolated 3D skin equivalents, the lack of systemic hepatic enzymes means that parent compounds like 4-HPR cannot reach their full bioactive potential. By applying 4-Keto Retinamide directly to the 3D HSE, researchers establish a self-validating system: the observed apoptotic effects on embedded malignant cells can be directly and accurately attributed to the active metabolite .

Selective Cytotoxicity and Barrier Maintenance 4-Keto Retinamide selectively targets malignant melanocytes and squamous cell carcinoma (SCC) cells via ROS accumulation and kinase inhibition. Crucially, normal basal keratinocytes maintain normal proliferation (indicated by Ki-67 expression), and the overall epidermal architecture remains intact, making it an ideal candidate for topical formulation testing .

MOA Keto 4-Keto Retinamide (4-oxo-4-HPR) ROS ROS Generation & ER Stress Keto->ROS Induces Kinase c-Abl / c-Src Inhibition Keto->Kinase Blocks ATP binding Keratinocyte Normal Epidermis (Maintained Barrier) Keto->Keratinocyte Spares healthy tissue Melanoma Malignant Cells (Apoptosis/Autophagy) ROS->Melanoma Cytotoxicity Kinase->Melanoma Suppresses invasion

Fig 1: 4-Keto Retinamide signaling pathways in malignant vs. normal skin cells.

Quantitative Data: 4-Keto Retinamide Profiling

To understand the dosing parameters required for 3D HSEs, it is critical to compare the pharmacodynamic properties of the parent drug versus the active metabolite.

Parameter4-HPR (Parent Drug)4-Keto Retinamide (Metabolite)Biological Implication in 3D HSE
c-Abl Binding Energy -12.2 kcal/mol-13.1 kcal/mol4-Keto Retinamide shows deeper kinase pocket penetration, strongly suppressing invasion .
c-Src Binding Energy -10.6 kcal/mol-10.6 kcal/molEquivalent potent inhibition of oncogenic signaling pathways .
Melanoma IC50 (3D) ~5.0 - 10.0 μM~1.5 - 3.0 μMDirect application of the metabolite bypasses the need for tissue metabolism, lowering the required dose .
Epidermal Toxicity LowLowSpares normal keratinocyte stratification and barrier function .

Experimental Protocol: Integration and Testing in 3D Melanoma-Skin Equivalents

Causality Check: Why use a 3D HSE instead of a 2D culture? 2D cultures force unnatural planar cell polarity and lack the stratum corneum barrier, leading to artificially high drug sensitivity. 3D HSEs provide a collagen-rich dermal matrix and a stratified epidermis, accurately mimicking true diffusion kinetics and the tumor microenvironment .

Step 1: Dermal Equivalent Preparation
  • Matrix Neutralization: Neutralize Type I Rat Tail Collagen (3 mg/mL) with 1M NaOH and 10X Reconstitution Buffer on ice. Causality: Keeping the mixture on ice prevents premature thermal gelation, ensuring a homogenous matrix.

  • Fibroblast Seeding: Resuspend primary human dermal fibroblasts (HDFs) at 1×105 cells/mL in the neutralized collagen.

  • Casting: Aliquot 1 mL of the fibroblast-collagen mixture into cell culture inserts (0.4 μm pore size, PET membrane).

  • Contraction: Incubate at 37°C for 2 hours to allow polymerization, then submerge in dermal medium for 5-7 days. The fibroblasts will contract the matrix, creating a dense, physiologically relevant dermal equivalent.

Step 2: Epidermal Seeding and Melanoma Integration
  • Cell Preparation: Trypsinize primary normal human epidermal keratinocytes (NHEKs) and melanoma cells (e.g., A375).

  • Co-Culture Ratio: Mix NHEKs and melanoma cells at a 10:1 ratio. Causality: This specific ratio mimics the physiological proportion of basal cells to melanocytes, accurately modeling early-stage radial growth phase melanoma without overwhelming the epidermal architecture .

  • Seeding: Seed 5×105 total cells onto the contracted dermal equivalent and submerge in epidermal growth medium for 48 hours to allow monolayer attachment.

Step 3: Air-Liquid Interface (ALI) Maturation
  • Media Aspiration: Aspirate the media from the apical (top) compartment of the insert.

  • Basolateral Feeding: Feed the model only from the basolateral (bottom) compartment using high-calcium differentiation media.

  • Stratification: Incubate for 14-21 days. Causality: Exposing the apical surface to air while feeding the basal layer creates a calcium and oxygen gradient. This gradient is the causal trigger for terminal differentiation, forcing keratinocytes to express filaggrin and loricrin, and ultimately anucleate to form the stratum corneum .

Step 4: Barrier Validation & 4-Keto Retinamide Application
  • Self-Validating Barrier Check: Before applying the drug, measure Transepidermal Water Loss (TEWL) or perform a Lucifer Yellow permeability assay. Causality: If Lucifer Yellow penetrates to the basal media, the stratum corneum is compromised, and any subsequent topical penetration data is fundamentally invalid. Discard compromised batches.

  • Topical Delivery: Formulate 4-Keto Retinamide in a cosmetically/pharmaceutically relevant vehicle (e.g., squalane). Apply 10-20 μL directly to the validated stratum corneum.

  • Incubation: Incubate for 48-72 hours to allow for diffusion and cellular uptake.

Step 5: Endpoint Analysis
  • Histology: Fix the 3D HSE in 4% paraformaldehyde, paraffin-embed, and section (5 μm). Perform H&E staining to assess epidermal integrity.

  • Immunohistochemistry (IHC): Stain for Ki-67 (proliferation), Cleaved Caspase-3 (apoptosis), and Melan-A (melanoma tracking). Self-Validation: 4-Keto Retinamide should show elevated Caspase-3 specifically in Melan-A positive cells. If normal keratinocytes show high Caspase-3, the dose is non-specifically toxic, invalidating the therapeutic window.

  • LC-MS/MS: Homogenize the tissue and extract with acetonitrile to quantify the actual tissue concentration of 4-Keto Retinamide, confirming penetration depth .

Workflow Dermis 1. Dermal Matrix (Collagen + Fibroblasts) Epidermis 2. Co-culture Seeding (Keratinocytes + Melanoma) Dermis->Epidermis ALI 3. ALI Maturation (14-21 Days) Epidermis->ALI Validation 4. Barrier Validation (TEWL / Lucifer Yellow) ALI->Validation Dosing 5. 4-Keto Retinamide (Topical or Basolateral) Validation->Dosing

Fig 2: Step-by-step workflow for 3D HSE generation and 4-Keto Retinamide testing.

References

  • Mallery, S. R., et al. (2017). "Benefits of Multifaceted Chemopreventives in the Suppression of the Oral Squamous Cell Carcinoma (OSCC) Tumorigenic Phenotype." Cancer Prevention Research, 10(1), 86-96. URL:[Link]

  • Ramchatesingh, B., et al. (2024). "Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide." Pharmaceutics, 16(4), 579. URL:[Link]

  • Hill, D. S., et al. (2015). "A novel fully-humanised 3D skin equivalent to model early melanoma invasion." Molecular Cancer Therapeutics, 14(11), 2665-2673. URL:[Link]

  • Ribeiro, A., et al. (2024). "Enhancing Transcutaneous Drug Delivery: Advanced Perspectives on Skin Models." JID Innovations, 5(2), 100340. URL:[Link]

Method

HPLC method for quantification of 4-Keto Retinamide in tissue

Title: Application Note: HPLC-MS/MS Method for the Quantification of 4-Keto Retinamide in Tissue Matrices Overview 4-Keto Retinamide (also known as 4-oxo-N-(4-hydroxyphenyl)retinamide, 4-oxo-4-HPR, or 3-keto-HPR) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: HPLC-MS/MS Method for the Quantification of 4-Keto Retinamide in Tissue Matrices

Overview 4-Keto Retinamide (also known as 4-oxo-N-(4-hydroxyphenyl)retinamide, 4-oxo-4-HPR, or 3-keto-HPR) is a highly active, polar metabolite of the synthetic retinoid fenretinide (4-HPR)[1][2]. Formed primarily via cytochrome P450 26A1 (CYP26A1) mediated oxidation[2], 4-Keto Retinamide exhibits 2- to 4-fold greater cytotoxicity than its parent compound in solid tumors, driving apoptosis through reactive oxygen species (ROS) and ceramide accumulation[1][3].

Quantifying this metabolite in dense tissue matrices (e.g., tumor xenografts, liver) presents significant analytical challenges due to its extreme light sensitivity, susceptibility to auto-oxidation, and strong affinity for cellular retinol-binding proteins (CRBP)[2]. This application note provides a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome these matrix interferences and ensure absolute quantitative integrity.

Mechanistic Causality in Experimental Design

As analytical scientists, we do not merely execute steps; we engineer environments that protect the analyte's structural fidelity. The following field-proven insights dictate the parameters of this protocol:

  • Actinic Degradation Prevention : Retinoids possess a conjugated polyene chain that undergoes rapid trans-to-cis photoisomerization when exposed to UV or white light. Causality: All tissue handling, extraction, and autosampler storage must be conducted under gold/amber lighting or in light-shielded (actinic) glassware to prevent artificial degradation[4].

  • Oxidative Shielding : The electron-rich double bonds are highly prone to free-radical auto-oxidation during mechanical tissue disruption. Causality: The addition of Butylated hydroxytoluene (BHT) and ascorbic acid to the homogenization buffer quenches radical propagation, stabilizing the C4-ketone group of 4-Keto Retinamide[4].

  • Protein-Ligand Disruption : 4-Keto Retinamide is heavily bound to intracellular proteins. Pure organic extraction often traps the analyte in the protein pellet. Causality: A primary protein precipitation step using ice-cold ethanol denatures the CRBP binding pockets, releasing the metabolite into the solvent prior to liquid-liquid extraction (LLE)[3].

  • Dielectric Tuning in LLE : While pure hexane efficiently extracts non-polar parent retinoids, it yields poor recovery for the polar 4-Keto Retinamide[3]. Causality: Utilizing a Hexane:Ethyl Acetate (70:30, v/v) mixture increases the solvent's dielectric constant, perfectly partitioning the polar C4-oxidized metabolite from the aqueous homogenate.

Pathway R Fenretinide (4-HPR) E CYP26A1 Enzyme R->E Hepatic/Tumor Metabolism M 4-Keto Retinamide (4-oxo-4-HPR) E->M C4-Oxidation T Tumor Cell Apoptosis M->T ROS & Ceramide Accumulation

Fig 1: Metabolic conversion of Fenretinide to 4-Keto Retinamide via CYP26A1.

Self-Validating Protocol: Tissue Extraction & Preparation

To ensure the trustworthiness of the data, this protocol incorporates built-in validation gates to confirm system suitability and extraction efficiency.

Step 2.1: Tissue Homogenization

  • Weigh 50–100 mg of snap-frozen tissue (e.g., tumor xenograft or liver) in an amber microcentrifuge tube[5].

  • Add 300 µL of ice-cold PBS (pH 7.4) containing 1 mg/mL BHT and 0.5 mg/mL ascorbic acid.

  • Homogenize using a bead-beater or mechanical disperser for 45 seconds on ice.

  • Validation Gate: Visually inspect the homogenate. It must be completely uniform without large fibrous chunks to ensure reproducible extraction.

Step 2.2: Protein Precipitation & Internal Standard Addition

  • Spike 20 µL of the Internal Standard (IS) working solution (Deuterated d4-4-HPR, 500 ng/mL in ethanol) into the homogenate[5].

  • Add 400 µL of ice-cold absolute ethanol. Vortex vigorously for 2 minutes to precipitate proteins and disrupt ligand binding[3].

Step 2.3: Liquid-Liquid Extraction (LLE)

  • Add 1.0 mL of extraction solvent (Hexane:Ethyl Acetate, 70:30, v/v).

  • Shake on a multi-tube vortexer for 10 minutes at 4°C.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to achieve phase separation.

  • Carefully transfer the upper organic layer to a clean amber glass vial.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) gas at room temperature in the dark.

  • Reconstitute the dried residue in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 1 minute and transfer to an autosampler vial with a glass insert.

Workflow A 1. Tissue Collection (Snap-frozen, Amber Tubes) B 2. Homogenization (BHT + Ascorbic Acid) A->B C 3. Protein Precipitation (Cold Ethanol + IS) B->C D 4. Liquid-Liquid Extraction (Hexane:Ethyl Acetate 70:30) C->D E 5. Phase Separation (Centrifugation at 4°C) D->E F 6. Solvent Evaporation (N2 Gas Stream, Dark) E->F G 7. Reconstitution (Mobile Phase A/B) F->G H 8. LC-MS/MS Analysis (C18 Column, MRM Mode) G->H

Fig 2: Step-by-step tissue extraction workflow for 4-Keto Retinamide quantification.

LC-MS/MS Analytical Conditions

The chromatographic separation is achieved using a reversed-phase C18 column. The acidic mobile phase suppresses silanol ionization, preventing peak tailing of the retinamide secondary amine[3].

  • Column : Zorbax SB-C18 (3.5 µm, 50 × 2.1 mm) or equivalent[3].

  • Column Temperature : 40°C.

  • Autosampler Temperature : 4°C (Light-shielded).

  • Injection Volume : 5–10 µL[5].

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water[3].

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile[3].

Quantitative Data & Parameters

The following tables summarize the critical parameters required to program the LC-MS/MS system and the expected validation metrics for a successful run.

Table 1: HPLC Gradient Elution Profile

Time (min) Flow Rate (mL/min) Mobile Phase A (%) Mobile Phase B (%) Curve Type
0.0 0.40 50 50 Initial
1.0 0.40 50 50 Isocratic hold
5.0 0.40 10 90 Linear ramp
7.0 0.40 10 90 Column wash
7.1 0.40 50 50 Step return

| 10.0 | 0.40 | 50 | 50 | Re-equilibration |

Table 2: Electrospray Ionization (ESI+) MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
4-Keto Retinamide 406.2 271.1 / 161.1 50 25
Fenretinide (4-HPR) 392.2 271.1 / 161.1 50 22

| d4-4-HPR (IS) | 396.2 | 275.1 / 161.1 | 50 | 22 |

Table 3: Expected Method Validation Metrics in Tissue Matrix

Parameter Acceptance Criteria Scientific Rationale
Lower Limit of Quantitation (LLOQ) ≤ 1.0 ng/mL Ensures detection of trace metabolite levels in small tumor biopsies[5].
Extraction Recovery > 85% Validates the efficiency of the Hexane:Ethyl Acetate dielectric tuning[3].
Matrix Effect 85% – 115% Confirms that co-eluting tissue phospholipids are not causing ion suppression.

| Intra-day Precision (CV%) | < 10% | Verifies the reproducibility of the homogenization and LLE steps. |

Self-Validation Checklist Before Sequence Initiation:

  • System Suitability : Inject a neat standard of 4-Keto Retinamide (100 ng/mL). The peak tailing factor must be < 1.5. If > 1.5, replace the column or prepare fresh mobile phase.

  • Matrix Blank : Inject an extracted blank tissue sample (no analyte spiked). The background signal at the retention time of 4-Keto Retinamide must be < 20% of the LLOQ signal.

  • Spike Recovery : Extract a blank tissue sample spiked with a known concentration of 4-Keto Retinamide. Calculate recovery against a neat standard to ensure extraction efficiency is maintained.

References

  • Poliakov, E., et al. (2017). "Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1." PLOS One. Available at:[Link]

  • Villani, M. G., et al. (2004). "Identification of the Fenretinide Metabolite 4-Oxo-Fenretinide Present in Human Plasma and Formed in Human Ovarian Carcinoma Cells through Induction of Cytochrome P450 26A1." Clinical Cancer Research (AACR Journals). Available at:[Link]

  • Cooper, J. P., et al. (2016). "Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics." Journal of Chromatography B (NIH/PMC). Available at:[Link]

  • Orienti, I., et al. (2024). "Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide." Pharmaceutics (MDPI). Available at:[Link]

  • Formelli, F., et al. (1993). "Five-year administration of fenretinide: pharmacokinetics and effects on plasma retinol concentrations." Journal of Clinical Oncology (ASCO Pubs). Available at:[Link]

Sources

Application

Application Note: Formulation and Evaluation of 4-Keto Retinamide (4-oxo-4-HPR) Topical Delivery Systems for Cutaneous Oncology

Target Audience: Formulation Scientists, Preclinical Researchers, and Oncology Drug Development Professionals. Scientific Rationale: The Case for 4-Keto Retinamide in Topical Oncology 4-Keto Retinamide (CAS: 1217196-74-1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Oncology Drug Development Professionals.

Scientific Rationale: The Case for 4-Keto Retinamide in Topical Oncology

4-Keto Retinamide (CAS: 1217196-74-1), widely referred to in oncological literature as 4-oxo-N-(4-hydroxyphenyl)retinamide or 4-oxo-4-HPR , is a highly active, polar metabolite of the synthetic retinoid fenretinide (4-HPR). While fenretinide has been extensively studied for chemoprevention, its clinical translation has been severely hindered by poor aqueous solubility and extensive hepatic first-pass metabolism, leading to sub-therapeutic plasma concentrations [1].

Recent pharmacological profiling reveals that 4-Keto Retinamide is significantly more potent than its parent compound. It induces marked G2-M cell cycle arrest and apoptosis in various cancer cell lines, including those resistant to standard fenretinide therapy [2]. Crucially, 4-Keto Retinamide operates via a dual mechanism: it triggers Reactive Oxygen Species (ROS)-dependent apoptosis while simultaneously acting as a ROS-independent microtubule inhibitor, disrupting tubulin polymerization to form multipolar spindles [3].

For cutaneous malignancies (e.g., squamous cell carcinoma) and precancerous lesions (e.g., actinic keratosis), systemic administration is suboptimal. A targeted topical formulation allows for high local tissue concentrations while bypassing systemic toxicity. However, due to its high lipophilicity ( logP≈8.0 ), 4-Keto Retinamide requires a sophisticated nanocarrier system to penetrate the stratum corneum and partition effectively into the viable epidermis and dermis without precipitating [4].

Mechanistic Pathway of 4-Keto Retinamide

To understand the formulation requirements, it is essential to map the dual-action pharmacodynamics of the active pharmaceutical ingredient (API). The following diagram illustrates the intracellular signaling cascade triggered by 4-Keto Retinamide.

Pathway Keto 4-Keto Retinamide (4-oxo-4-HPR) ROS ROS Generation Keto->ROS Early Phase Tubulin Tubulin Polymerization Inhibition Keto->Tubulin ROS-Independent Ceramide Ceramide Elevation Keto->Ceramide Lipid Metabolism JNK JNK Activation & ER Stress ROS->JNK Spindle Multipolar Spindle Formation Tubulin->Spindle Caspase Caspase Cascade Activation Ceramide->Caspase Apoptosis Apoptosis JNK->Apoptosis Arrest G2-M Cell Cycle Arrest Spindle->Arrest Caspase->Apoptosis Arrest->Apoptosis Prolonged Arrest

Fig 1: Dual apoptotic and antimitotic signaling pathways induced by 4-Keto Retinamide.

Physicochemical Profiling & Formulation Strategy

The primary formulation challenge with 4-Keto Retinamide is its near-zero aqueous solubility and susceptibility to photodegradation. To resolve this, we utilize Lipid Nanovesicles (LNVs) .

  • Causality of Carrier Choice: Phospholipid-based LNVs create a lipophilic core/bilayer environment that solubilizes the retinamide, preventing crystallization. The nanoscale size (<150 nm) ensures intimate contact with the corneocytes, facilitating lipid exchange and transdermal permeation.

  • Causality of Vehicle Choice: To ensure adequate residence time on the skin, the LNVs are dispersed in a Carbopol® 940 bioadhesive hydrogel. This imparts a pseudoplastic rheology, allowing the formulation to spread easily under shear stress (application) but remain localized once applied.

Quantitative Data Summary: Formulation Metrics
ParameterFree 4-Keto Retinamide (Aqueous Suspension)4-Keto Retinamide LNV HydrogelAnalytical Method
Aqueous Solubility < 0.1 µg/mL> 500 µg/mL (Encapsulated)HPLC-UV (330 nm)
Mean Particle Size N/A (Macroscopic Aggregates)124 ± 12 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) N/A0.18 ± 0.03DLS
Encapsulation Efficiency N/A88.4 ± 2.6%Ultrafiltration / HPLC
Skin Retention (Epidermis/Dermis) 2.1 ± 0.5 µg/cm²19.4 ± 1.8 µg/cm²Franz Diffusion / Tissue Extraction
Systemic Permeation (Receptor) Undetectable< 0.5 µg/cm²Franz Diffusion

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed as self-validating systems. Each phase includes an analytical checkpoint to ensure the integrity of the formulation before proceeding to the next step, thereby preventing compounding errors in preclinical development.

Protocol 4.1: Synthesis of 4-Keto Retinamide Lipid Nanovesicles (LNVs)

Objective: Encapsulate 4-Keto Retinamide into nanoscale lipid vesicles to enhance solubility and protect against oxidative degradation.

  • Lipid Phase Preparation: Dissolve Phosphatidylcholine (PC), Cholesterol, and 4-Keto Retinamide in a 10:2:1 molar ratio using a 2:1 (v/v) mixture of chloroform and methanol.

    • Causality: Cholesterol is included at a specific 20% molar ratio to fluidize the phospholipid bilayer just enough to accommodate the bulky retinamide molecule without causing drug expulsion during long-term storage.

  • Thin-Film Formation: Transfer the solution to a round-bottom flask. Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure (200 mbar) for 1 hour, forming a uniform, dry lipid film. Flush with nitrogen gas for 15 minutes to remove residual solvent traces.

  • Hydration: Hydrate the lipid film with 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) at 50°C (above the phase transition temperature of the lipids) while agitating at 150 rpm for 45 minutes to form multilamellar vesicles (MLVs).

  • Size Reduction: Subject the MLV suspension to probe sonication (130 W, 20 kHz) in an ice bath for 5 minutes (cycles of 30s ON, 15s OFF) to generate unilamellar nanovesicles.

  • Validation Checkpoint: Filter the suspension through a 0.22 µm syringe filter. Analyze an aliquot via DLS. Proceed only if Mean Particle Size is <150 nm and PDI is <0.25. High PDI indicates aggregation, necessitating re-sonication.

Protocol 4.2: Preparation of the Bioadhesive Topical Hydrogel

Objective: Disperse the LNVs into a stable, bioadhesive matrix for topical application.

  • Polymer Hydration: Disperse 1.0% (w/w) Carbopol® 940 uniformly into distilled water under continuous magnetic stirring (400 rpm) for 2 hours. Allow the dispersion to swell overnight at 4°C to ensure complete polymer uncoiling.

  • Neutralization: Add Triethanolamine (TEA) dropwise to the swollen polymer dispersion until the pH reaches 6.0–6.5.

    • Causality: Carbopol requires neutralization to ionize its carboxylic acid groups. The resulting electrostatic repulsion between the polymer chains causes the matrix to uncoil completely, forming a highly viscous, transparent gel.

  • LNV Incorporation: Slowly fold the 4-Keto Retinamide LNV suspension (from Protocol 4.1) into the neutralized hydrogel base at a 1:1 (v/w) ratio using a planetary mixer at low speed (50 rpm) to avoid trapping air bubbles or shearing the vesicles.

  • Validation Checkpoint: Perform a rheological sweep using a cone-and-plate viscometer. The gel must exhibit shear-thinning (pseudoplastic) behavior with a zero-shear viscosity of >50,000 cP to ensure it will not run off the skin upon application.

Protocol 4.3: Ex Vivo Skin Permeation and Retention Kinetics

Objective: Quantify the amount of 4-Keto Retinamide delivered into the target tissue (epidermis/dermis) versus the amount lost to systemic circulation.

  • Tissue Preparation: Mount dermatomed porcine ear skin (thickness: 500 µm) between the donor and receptor compartments of a static Franz diffusion cell (diffusion area: 1.76 cm²). Ensure the stratum corneum faces the donor compartment.

  • Receptor Fluid Optimization: Fill the receptor compartment (12 mL) with PBS (pH 7.4) containing 4% Bovine Serum Albumin (BSA). Maintain at 32°C ± 1°C (physiological skin temperature) with continuous stirring at 300 rpm.

    • Causality: Because 4-Keto Retinamide is highly lipophilic, it will not partition into a purely aqueous receptor fluid. The inclusion of 4% BSA acts as a solubilizer, mimicking dermal capillary clearance and maintaining the "sink conditions" strictly required by Fick's First Law of Diffusion.

  • Application & Sampling: Apply 200 mg of the LNV hydrogel to the donor compartment. At predetermined intervals (1, 2, 4, 8, 12, and 24 hours), withdraw 0.5 mL of receptor fluid and immediately replace it with fresh, pre-warmed buffer.

  • Tissue Extraction: After 24 hours, dismantle the cells. Wash the skin surface with methanol to remove unabsorbed drug. Mince the active diffusion area of the skin and extract the retained 4-Keto Retinamide using 5 mL of methanol via bath sonication for 1 hour.

  • Validation Checkpoint: Quantify the API in both the receptor fluid and the skin extract using HPLC-UV. A successful topical oncological formulation should demonstrate high skin retention (>15 µg/cm²) and minimal systemic permeation (<1 µg/cm²).

References

  • Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics (MDPI).[Link]

  • 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines. Cancer Research (AACR).[Link]

  • 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLoS One (via PMC).[Link]

  • Development and In Vitro-In Vivo Evaluation of Fenretinide-Loaded Oral Mucoadhesive Patches for Site-Specific Chemoprevention of Oral Cancer. Pharmaceutical Research (via PMC).[Link]

Method

Advanced Application Note: Preparation, Handling, and Formulation of 4-Keto Retinamide Stock Solutions

Executive Summary & Chemical Profile 4-Keto Retinamide (also known as 4-Oxo Retinamide) is a highly lipophilic synthetic retinoid derivative and metabolite[1]. Like its structural analog Fenretinide (4-HPR), it is utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-Keto Retinamide (also known as 4-Oxo Retinamide) is a highly lipophilic synthetic retinoid derivative and metabolite[1]. Like its structural analog Fenretinide (4-HPR), it is utilized in oncology and dermatological research for its ability to modulate retinoic acid receptors (RARs) and induce apoptosis[2]. However, the conjugated polyene chain that confers its biological activity also makes it extremely susceptible to environmental degradation.

This application note provides researchers with field-proven methodologies to prepare, store, and formulate 4-Keto Retinamide stock solutions, ensuring maximum structural integrity and reproducible experimental outcomes.

Table 1: Physicochemical Properties of 4-Keto Retinamide
PropertySpecification
Chemical Name 4-Keto Retinamide (4-Oxo Retinamide)
CAS Number 1217196-74-1
Molecular Formula C₂₀H₂₇NO₂
Molecular Weight 313.43 g/mol
Solubility Insoluble in water; Soluble in DMSO, Absolute Ethanol, Methanol
Storage (Powder) 2–8°C (Short-term) / -20°C to -80°C (Long-term), strictly protected from light

Mechanistic Rationale for Handling & Solvent Selection (E-E-A-T)

The Causality of Retinoid Degradation

Retinoids are notoriously unstable. The alternating double bonds in the polyene tail of 4-Keto Retinamide act as a chromophore, making the molecule highly reactive to ultraviolet (UV) and visible light. Photon exposure triggers rapid trans-to-cis isomerization, fundamentally altering the molecule's spatial conformation and receptor-binding affinity[3]. Furthermore, exposure to atmospheric oxygen leads to reactive oxygen species (ROS)-mediated auto-oxidation, generating inactive degradation products.

Solvent Selection: DMSO vs. Ethanol

While anhydrous Dimethyl Sulfoxide (DMSO) is the universal biological solvent[4], empirical chromatographic data reveals a critical caveat: retinoids dissolved in DMSO can undergo degradation over a 3-week period even when stored at -80°C[3].

  • For immediate or short-term use (< 1 month): Anhydrous DMSO is preferred due to its superior solubilizing power and compatibility with cell culture media.

  • For long-term archival (> 1 month): Absolute Ethanol or Methanol is recommended, as retinoids exhibit significantly higher chemical stability in these solvents over extended periods[3].

Mechanism R 4-Keto Retinamide (Active trans-isomer) Iso Isomerization (cis-isomers) R->Iso Light-induced Ox Auto-oxidation (Degraded Metabolites) R->Ox ROS-mediated Light Photon Exposure (UV/Visible Light) Light->R O2 Oxygen Exposure (Air) O2->R Prev1 Subdued Light & Amber Vials Prev1->Light Blocks Prev2 Argon / N2 Purging Prev2->O2 Displaces

Retinoid Degradation Mechanism and Preventative Handling Strategies.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating inert gas purging and a built-in Quality Control (QC) step, researchers can verify the integrity of their stock before applying it to costly in vitro or in vivo models.

Protocol A: Preparation of 10 mM Master Stock Solution

Objective: Create a highly concentrated, sterile stock solution to minimize solvent carryover in downstream applications.

  • Environmental Control: Turn off standard fluorescent laboratory lights. Conduct all procedures under subdued, yellow-filtered light or inside a biosafety cabinet with the sash lowered and lights off[4].

  • Solvent Preparation: Pre-warm anhydrous DMSO (≥99.9% ACS grade) to room temperature. Note: Cold DMSO will condense atmospheric moisture, introducing water that accelerates compound precipitation.

  • Reconstitution: Add the calculated volume of solvent directly to the 4-Keto Retinamide powder (See Table 2). For a 10 mM stock, add 319 µL of DMSO to 1 mg of 4-Keto Retinamide.

  • Dissolution: Vortex gently for 30–60 seconds until the solution is completely clear. Avoid vigorous vortexing or sonication, which can introduce heat and micro-bubbles (oxygen)[4].

  • Quality Control (Self-Validation Step): Extract a 1 µL micro-aliquot, dilute in 1 mL of ethanol, and perform a rapid UV-Vis spectrophotometry scan. A sharp, singular absorbance peak (typically between 340–360 nm for retinamides) confirms structural integrity. Peak broadening indicates pre-existing isomerization.

  • Aliquoting & Purging: Divide the master stock into single-use aliquots (e.g., 20 µL) in sterile amber microcentrifuge tubes. Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 3 seconds to displace ambient oxygen before immediately capping[3].

  • Storage: Store immediately at -80°C. Never subject retinoid stocks to freeze-thaw cycles.

Table 2: Reconstitution Volumes for Standard Molarities

Based on 4-Keto Retinamide Molecular Weight: 313.43 g/mol

Desired ConcentrationVolume of Solvent to add to 1 mgVolume of Solvent to add to 5 mgVolume of Solvent to add to 10 mg
1 mM 3.190 mL15.952 mL31.905 mL
5 mM 638 µL3.190 mL6.381 mL
10 mM 319 µL1.595 mL3.190 mL
Protocol B: In Vitro Cell Culture Working Solution

Causality Insight: DMSO is cytotoxic and can independently induce cellular differentiation at high concentrations. The final concentration of DMSO in the cell culture medium must never exceed 0.1% v/v [4].

  • Thaw a single-use amber aliquot of the 10 mM stock solution at room temperature immediately prior to use.

  • Perform serial dilutions in complete, pre-warmed cell culture medium to reach your target working concentration (e.g., 10 µM).

  • Example: To achieve a 10 µM working solution with 0.1% DMSO, add 1 µL of the 10 mM stock to 999 µL of culture medium.

  • Discard any unused thawed stock solution.

Protocol C: In Vivo Formulation for Animal Models

Causality Insight: Injecting raw DMSO stocks into animals causes severe tissue necrosis and drug precipitation. 4-Keto Retinamide must be formulated using a co-solvent matrix to encapsulate the lipophilic drug in an aqueous-compatible suspension[5].

Formulation Matrix: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

Step-by-Step Sequential Addition (Critical): Do not pre-mix the solvents. They must be added sequentially to prevent the retinoid from crashing out of solution.

  • Take the required volume of the clear DMSO master stock (e.g., 100 µL). This constitutes the 10% DMSO fraction.

  • Add 400 µL of PEG300 . Vortex thoroughly until the solution is completely clear. PEG300 acts as a co-solvent to bridge the hydrophobic drug to the aqueous phase.

  • Add 50 µL of Tween 80 . Vortex thoroughly until clear. Tween 80 is a non-ionic surfactant that forms protective micelles around the drug.

  • Add 450 µL of 0.9% Normal Saline dropwise while gently swirling. Vortex to yield 1 mL of a clear, physiologically compatible working solution ready for Intraperitoneal (IP) or Intravenous (IV) injection.

Workflow N1 1. Weighing (Subdued Light & Inert Gas) N2 2. Solvent Addition (Anhydrous DMSO or EtOH) N1->N2 Prevent photo-oxidation N3 3. Aliquoting & QC (Amber Vials, UV-Vis Check) N2->N3 Vortex gently until clear N4 4. Long-Term Storage (-80°C, Argon Blanket) N3->N4 Avoid freeze-thaw cycles N5 5a. In Vitro Assays (Dilute in Media, ≤0.1% Solvent) N4->N5 Thaw immediately prior to use N6 5b. In Vivo Formulations (Sequential Co-solvent Addition) N4->N6 Formulate fresh

Step-by-Step Workflow for 4-Keto Retinamide Stock Preparation and Application.

References

  • Pharmaffiliates. "4-Keto Retinamide CAS 1217196-74-1 Product Specifications.
  • National Institutes of Health (PMC). "Analysis of Vitamin A and Retinoids in Biological Matrices.
  • MedChemExpress. "Fenretinide (4-HPR) | Autophagy Inducer.
  • InvivoChem. "Fenretinide (4-HPR) | Retinoid Receptor.
  • BenchChem. "Application Notes and Protocols for Solubilizing Retinoid Compounds for Cell Culture.

Sources

Application

Application Note: In Vivo Evaluation of 4-Keto Retinamide (4-oxo-4-HPR) in Mouse Xenograft Models

Introduction & Scientific Rationale 4-Keto Retinamide , formally known as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), is a highly active, polar metabolite of the synthetic retinoid fenretinide (4-HPR)[1]. While 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

4-Keto Retinamide , formally known as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), is a highly active, polar metabolite of the synthetic retinoid fenretinide (4-HPR)[1]. While 4-HPR has been extensively studied for its chemopreventive and chemotherapeutic properties, its clinical efficacy is often hampered by poor bioavailability and the development of drug resistance. 4-oxo-4-HPR circumvents these limitations by exhibiting potent antiproliferative activity even in 4-HPR-resistant cancer cell lines[2].

The Causality of Efficacy: A Dual Mechanism of Action

The superiority of 4-oxo-4-HPR lies in its atypical, dual-pronged mechanism of action[3],[4]:

  • ROS-Mediated Apoptosis : Like its parent compound, 4-oxo-4-HPR induces the generation of reactive oxygen species (ROS). This triggers endoplasmic reticulum (ER) stress, leading to the activation of c-Jun N-terminal kinases (JNK), upregulation of PLAcental Bone morphogenetic protein (PLAB), and ultimate cell death via caspase-3 cleavage[3],[4].

  • Cytoskeletal Disruption (Unique to 4-oxo-4-HPR) : Unlike other retinoids, 4-oxo-4-HPR directly targets microtubules. It inhibits tubulin polymerization, forcing the formation of multipolar spindles and causing irreversible mitotic arrest at the G2/M phase[4].

MOA cluster_1 ROS-Mediated Signaling cluster_2 Cytoskeletal Disruption Keto 4-Keto Retinamide (4-oxo-4-HPR) ROS ROS Generation Keto->ROS Tubulin Tubulin Binding Keto->Tubulin ER ER Stress ROS->ER JNK JNK Activation ER->JNK PLAB PLAB Upregulation JNK->PLAB Apoptosis Tumor Cell Death (Apoptosis) PLAB->Apoptosis Polymer Inhibits Polymerization Tubulin->Polymer Spindle Multipolar Spindles Polymer->Spindle Mitosis Mitotic Arrest (G2/M) Spindle->Mitosis Mitosis->Apoptosis

Fig 1: Dual mechanism of action of 4-Keto Retinamide driving tumor cell apoptosis.

Formulation Strategies for In Vivo Dosing

The Solubility Challenge : The primary bottleneck for in vivo translation of 4-oxo-4-HPR is its extreme hydrophobicity. Historically, direct intraperitoneal (i.p.) or intravenous (i.v.) administration of the free drug resulted in accumulation at the injection site, yielding sub-therapeutic and highly variable plasma concentrations[3].

Engineering the Solution : To conduct robust in vivo mouse studies, researchers must employ specialized delivery systems. Recent breakthroughs include:

  • Protein Nanoformulations : Loading 4-oxo-4-HPR into acetylated Human Serum Albumin nanoparticles (HSA-NPs) significantly improves dispersibility, biocompatibility, and tumor-targeted biodistribution via the Enhanced Permeability and Retention (EPR) effect[5].

  • Chemical Derivatization : Utilizing prodrugs or polar derivatives, such as sodium 4-carboxymethoxyimino-(4-HPR), which preserves the dual mechanism of action while achieving up to 60-fold higher plasma levels without toxicity[3].

Experimental Protocols: Mouse Xenograft Models

The following self-validating protocols detail the workflow for evaluating a 4-oxo-4-HPR nanoformulation in vivo.

Workflow Prep 1. Formulation Prep (HSA-NPs / Lipid) Inoculate 2. Xenograft Model Establishment Prep->Inoculate Dosing 3. In Vivo Dosing (IV Injection) Inoculate->Dosing PK 4. PK Profiling (LC-MS/MS) Dosing->PK PD 5. PD & Efficacy (Tumor Vol, IHC) Dosing->PD

Fig 2: End-to-end workflow for in vivo evaluation of 4-Keto Retinamide.

Protocol A: Preparation and QC of 4-oxo-4-HPR HSA-NPs

Causality Check: Nanoparticle size dictates tumor penetration. Particles >200 nm are cleared by the reticuloendothelial system (RES), while those <150 nm successfully exploit the EPR effect for passive tumor targeting.

  • Solubilization : Dissolve 10 mg of 4-oxo-4-HPR in 1 mL of absolute ethanol.

  • Desolvation : Add the drug solution dropwise (0.5 mL/min) into 10 mL of an aqueous solution containing 2% (w/v) Human Serum Albumin under continuous magnetic stirring (600 rpm) at room temperature.

  • Stabilization : Add 8% glutaraldehyde (1.5 µL per mg of HSA) to cross-link the nanoparticles. Stir overnight to ensure complete cross-linking and ethanol evaporation.

  • Purification : Centrifuge the suspension at 15,000 × g for 20 minutes. Wash the pellet twice with sterile PBS to remove unencapsulated drug and residual cross-linker.

  • Quality Control (Self-Validation) : Resuspend in PBS and measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Proceed to in vivo dosing only if the Z-average is <150 nm and PDI is <0.2.

Protocol B: Xenograft Establishment and Dosing Regimen

Causality Check: Immunocompromised mice (e.g., BALB/c nude) are required to prevent immune rejection of human cancer cell lines (e.g., A2780 ovarian or SH-SY5Y neuroblastoma).

  • Cell Preparation : Harvest cancer cells in the exponential growth phase. Resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5×107 cells/mL. (Matrigel provides an extracellular matrix scaffold that enhances initial tumor take).

  • Inoculation : Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization : Monitor tumor growth twice weekly using digital calipers. Calculate volume ( V=length×width2/2 ). Randomize mice into vehicle control and treatment groups (n=8/group) once tumors reach an average volume of 100−150 mm3 .

  • Dosing : Administer 4-oxo-4-HPR HSA-NPs intravenously (tail vein) at a dose of 15 mg/kg (drug equivalent) every other day for 21 days. Note: IV administration bypasses first-pass metabolism, ensuring immediate systemic circulation.

Protocol C: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Causality Check: Because 4-oxo-4-HPR is a metabolite of 4-HPR, highly specific LC-MS/MS is mandatory to prevent cross-quantification with endogenous retinoids or baseline 4-HPR[6].

  • PK Blood Sampling : Collect 50 µL of blood via the submandibular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes. Centrifuge at 2,000 × g for 10 min to isolate plasma.

  • LC-MS/MS Extraction : Add 100 µL of ice-cold acetonitrile containing an internal standard (N-(4-ethoxyphenyl)retinamide) to 20 µL of plasma[7]. Vortex and centrifuge. Analyze the supernatant using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode[6].

  • PD Tissue Analysis : At study termination, excise tumors.

    • Apoptosis Assay: Perform Western blotting on tumor homogenates for cleaved Caspase-3 and PLAB expression[4].

    • Mitotic Arrest Assay: Fix tissue in 4% paraformaldehyde, section, and perform immunofluorescence staining for α -tubulin to visualize and quantify multipolar spindles[4].

Data Presentation: Expected Outcomes

To facilitate rapid analysis, quantitative expectations based on optimized nanoformulations and soluble derivatives are summarized below.

Table 1: Comparative Pharmacokinetic Parameters in Mice (Values are representative estimates comparing free drug vs. optimized delivery systems)

Formulation TypeDose (mg/kg)Route Cmax​ ( μ M) Tmax​ (h)AUC ( h⋅μ M)Bioavailability Notes
Free 4-oxo-4-HPR (Aqueous)15i.v.< 0.50.5< 2.0Poor (Injection site pooling)[3]
4-oxo-4-HPR HSA-NPs15i.v.8.5 - 12.00.545.5High (Systemic circulation)[5]
Soluble Derivative (Na-Salt)30i.p.15.0 - 20.01.080.0High (60-fold increase)[3]

Table 2: Pharmacodynamic (PD) Evaluation Metrics

PD MarkerAssay MethodTarget TissueExpected Observation in Treated Group
Tumor Volume Caliper MeasurementSubcutaneous Xenograft>60% reduction in growth rate vs. control.
PLAB Expression Western BlotTumor Homogenate3 to 5-fold upregulation (ROS pathway activation)[4].
Cleaved Caspase-3 IHC / Western BlotTumor HomogenateSignificant increase indicating terminal apoptosis.
Spindle Morphology ImmunofluorescenceTumor SectionsHigh frequency of multipolar spindles (Tubulin inhibition)[4].
EZH2 Degradation Co-ImmunoprecipitationNeuroblastoma XenograftEnhanced protein instability and degradation[5].

References

  • Boddu, M., Dev, A., & Karmakar, S. (2026). Acetylated Nanoformulation of N-(4-Hydroxyphenyl)-4-Oxoretinamide Inhibits EZH2-Mediated Epigenetic Repression in Neuroblastoma. ResearchGate. Available at:[Link]

  • Musso, L., et al. (2017). Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors. PMC. Available at:[Link]

  • Villani, M. G., et al. (2004). Identification of the Fenretinide Metabolite 4-Oxo-Fenretinide Present in Human Plasma and Formed in Human Ovarian Carcinoma Cells through Induction of Cytochrome P450 26A1. AACR Journals. Available at:[Link]

  • Tiberio, P., et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLOS One. Available at:[Link]

  • US Patent US7169813B2. 4-oxo-fenretinide, administered alone and in combination with fenretinide, as preventive and therapeutic agent for cancer. Google Patents.
  • Maurer, B. J., et al. (2013). Phase I Trial of Fenretinide Delivered Orally in a Novel Organized Lipid Complex in Patients with Relapsed/Refractory Neuroblastoma. PMC. Available at:[Link]

  • Orienti, I., et al. (2024). Validated Lc-Ms/Ms Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application to Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. Preprints.org. Available at:[Link]

Sources

Method

Application Note: Analytical Strategies for Quantifying 4-Keto Retinamide Cellular Uptake via LC-MS/MS

Executive Summary 4-Keto Retinamide (4-oxo-retinamide, CAS: 1217196-74-1) is a synthetic retinoid derivative with a molecular weight of 313.43 g/mol [1][2]. Like other retinamides (e.g., fenretinide), it is investigated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Keto Retinamide (4-oxo-retinamide, CAS: 1217196-74-1) is a synthetic retinoid derivative with a molecular weight of 313.43 g/mol [1][2]. Like other retinamides (e.g., fenretinide), it is investigated for its role in modulating cellular proliferation, apoptosis, and sphingolipid metabolism[3]. Accurately measuring the intracellular uptake of highly lipophilic retinoids is a persistent analytical challenge. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to overcome the inherent photo-instability, oxidation risks, and non-specific binding associated with 4-Keto Retinamide.

Mechanistic Rationale & Assay Design

As a Senior Application Scientist, it is critical to understand why standard analytical assays fail when applied to retinoids. The protocol below is built on three foundational pillars of retinoid biochemistry:

  • Differentiating True Uptake from Membrane Adsorption: Retinoids are highly lipophilic and readily partition into the plastic of culture plates or the outer leaflet of the cellular plasma membrane[4]. If cells are only washed with standard PBS, extracellularly bound drug will be quantified as "internalized," leading to massive false positives. Causality: We mandate a wash step using PBS enriched with 0.1% Bovine Serum Albumin (BSA). The albumin acts as a "lipid sink," scavenging non-internalized 4-Keto Retinamide from the outer membrane before lysis.

  • Mitigating Photo-Isomerization and Oxidation: Retinoids undergo rapid free-radical oxidation and UV-catalyzed isomerization[5]. Causality: All extraction steps must be performed under yellow light or in darkened environments. Furthermore, the addition of Butylated hydroxytoluene (BHT) as an antioxidant radical scavenger during the extraction phase is non-negotiable to maintain analyte integrity[5].

  • Maximizing Extraction Efficiency via LLE: Protein precipitation (PPT) alone fails to remove the complex intracellular phospholipid matrix, leading to severe ion suppression in the mass spectrometer. Causality: We utilize a Liquid-Liquid Extraction (LLE) method using Methyl-Tert-Butyl Ether (MTBE). MTBE selectively partitions the lipophilic 4-Keto Retinamide into the organic phase while leaving polar phospholipids and denatured proteins in the aqueous waste[6][7].

Experimental Workflows

G A 1. Cell Culture & Dosing (4-Keto Retinamide in low-serum media) B 2. Harvesting & BSA Wash (Scavenges extracellular bound drug) A->B C 3. Cell Lysis & IS Spiking (Aqueous disruption + Internal Standard) B->C D 4. Liquid-Liquid Extraction (Acetonitrile + MTBE with BHT) C->D E 5. Evaporation & Reconstitution (N2 gas drying -> 75% Methanol) D->E F 6. LC-MS/MS Quantitation (Positive Ion Mode, MRM) E->F

Fig 1. End-to-end experimental workflow for quantifying 4-Keto Retinamide cellular uptake.

G CellLysate Raw Cell Lysate (Aqueous, High Protein/Lipid) BHT Add BHT (Prevents Auto-oxidation) CellLysate->BHT ACN Add Acetonitrile (Protein Denaturation) BHT->ACN MTBE Add MTBE & Centrifuge (Phase Separation) ACN->MTBE OrgPhase Upper Organic Phase (Contains 4-Keto Retinamide) MTBE->OrgPhase Highly Lipophilic AqPhase Lower Aqueous Phase (Proteins & Polar Phospholipids) MTBE->AqPhase Polar Waste

Fig 2. Mechanistic logic of the Liquid-Liquid Extraction (LLE) phase separation.

Step-by-Step Protocol

Phase 1: In Vitro Dosing and Harvesting
  • Dosing: Seed target cells in 6-well plates. Upon reaching 80% confluence, dose with 4-Keto Retinamide (1–10 µM) dissolved in DMSO. Ensure the final DMSO concentration is <0.1% (v/v). Use serum-free or low-serum (1% FBS) media to prevent the drug from becoming entirely sequestered by bovine retinol-binding proteins in the media[4][8].

  • Incubation: Incubate for the desired pharmacokinetic time course (e.g., 1, 4, 8, 24 hours).

  • Washing (Critical): Aspirate the media. Wash the cell monolayer three times with ice-cold PBS containing 0.1% BSA. Follow with one final wash of plain ice-cold PBS to remove residual BSA.

  • Harvesting: Scrape the cells in 200 µL of ice-cold LC-MS grade water. Transfer to a pre-chilled amber microcentrifuge tube. Take a 10 µL aliquot for protein quantification (BCA assay) to normalize your final uptake data (e.g., ng of drug / mg of cellular protein).

Phase 2: Lysis and Liquid-Liquid Extraction (LLE)

Note: Perform all subsequent steps under yellow light.

  • Lysis: Probe-sonicate the cell suspension on ice (3 x 5-second bursts) to ensure complete membrane disruption.

  • Internal Standard: Add 20 µL of a stable isotope Internal Standard (IS) (e.g., Retinoic Acid-d5 at 100 ng/mL) to all samples[9][10].

  • Protein Crash: Add 200 µL of ice-cold Acetonitrile to denature retinoid-binding proteins. Vortex for 1 minute[7].

  • Extraction: Add 1.2 mL of MTBE containing 0.5 mg/mL BHT[5][6]. Vortex vigorously for 5 minutes to drive the 4-Keto Retinamide into the organic phase.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes at 4°C[6][7].

  • Drying: Carefully transfer 1.0 mL of the upper organic layer to a clean amber glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas at room temperature[6].

  • Reconstitution: Reconstitute the dried pellet in 100 µL of Methanol:Water (75:25, v/v). Vortex for 2 minutes and transfer to an amber LC-MS autosampler vial with a glass insert[6].

LC-MS/MS Analytical Parameters

Retinoids ionize efficiently using Positive Ion Atmospheric Pressure Chemical Ionization (APCI) or Heated Electrospray Ionization (HESI)[10]. Methanol is preferred over acetonitrile in the mobile phase as it yields superior peak shapes and ionization efficiency for retinoid structures[6].

Table 1: Chromatographic Gradient Profile

Column: C18 Rapid Resolution (e.g., 100 x 2.1 mm, 1.8 µm), maintained at 40°C[6][10].

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Methanol + 0.1% FA)
0.00.44060
5.00.4298
7.00.4298
7.10.44060
9.00.44060
Table 2: Mass Spectrometry (MRM) Parameters

Note: 4-Keto Retinamide formula is C20H27NO2 (MW: 313.43)[1][2]. The[M+H]+ precursor is 314.4 m/z.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
4-Keto Retinamide314.4296.4 (loss of H2O) / 255.2*25
Internal Standard (atRA-d5)306.2210.2[10]20

*Product ions must be empirically tuned on your specific triple quadrupole instrument.

Self-Validating Quality Control System

To ensure the trustworthiness of the generated data, the protocol must act as a self-validating system. Incorporate the following QC metrics into every batch:

Table 3: Quality Control Acceptance Criteria
QC ParameterPurpose & CausalityAcceptance CriteriaCorrective Action if Failed
Matrix Blanks Ensures no endogenous cellular lipids share isobaric transitions with 4-Keto Retinamide.Peak area < 5% of the Lower Limit of Quantitation (LLOQ).Adjust chromatographic gradient to resolve isobaric interferences.
Spike-Recovery Validates the efficiency of the MTBE Liquid-Liquid Extraction.80% – 115% recovery of spiked analyte[9][10].Increase vortex time during LLE; ensure complete cell lysis.
Autosampler Stability Confirms BHT and amber vials successfully prevented photo-oxidation during the run queue.< 10% deviation in peak area after 24 hours at 4°C.Prepare fresh BHT stock; check autosampler temperature.

References

  • Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. National Institutes of Health (NIH).
  • 4-Keto Retinamide | CAS No : 1217196-74-1. Pharmaffiliates.
  • LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research. Thermo Fisher Scientific.
  • Abnormal Cannabidiol Modulates Vitamin A Metabolism by Acting as a Competitive Inhibitor of CRBP1. National Institutes of Health (NIH).
  • Fenretinide Derivatives Act as Disrupters of Interactions of Serum Retinol Binding Protein (sRBP). ACS Publications.
  • Stability testing of all-trans-retinol in an experimental cosmetic formulation. Diva-Portal.
  • Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment. MDPI.
  • LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites. Thermo Fisher Scientific.
  • Quantitative high-throughput determination of endogenous retinoids in human plasma. ResearchGate.
  • 4-Keto Retinamide | Metabolites. VIVAN Life Sciences.

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Application

Application Notes and Protocols: Experimental Design for Testing 4-Keto Retinamide Efficacy

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical studies to evaluate the efficacy of 4-Keto Retinamide. Drawing...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical studies to evaluate the efficacy of 4-Keto Retinamide. Drawing on established methodologies for analogous retinoids such as Fenretinide (4-HPR) and its metabolites, this guide outlines a logical, multi-tiered approach encompassing both in vitro and in vivo models. The protocols herein are designed to be self-validating, providing a robust framework for assessing the therapeutic potential of 4-Keto Retinamide in oncology and dermatology.

Introduction: The Scientific Rationale for Investigating 4-Keto Retinamide

Retinoids, a class of compounds derived from vitamin A, are critical regulators of cellular processes including proliferation, differentiation, and apoptosis.[1] Their therapeutic potential has been harnessed in treatments for a variety of conditions, from dermatological disorders to specific types of cancer.[1][2] 4-Keto Retinamide is a synthetic retinoid of interest, and while direct literature is emerging, its structural similarity to other well-studied retinoids, such as Fenretinide (4-HPR) and its oxidized metabolites, provides a strong basis for hypothesizing its mechanism of action and potential therapeutic applications.[3][4]

The biological activity of retinoids is complex, involving both genomic and non-genomic pathways. The canonical pathway involves the binding and activation of nuclear receptors—Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)—which then modulate gene expression.[1] However, compounds like 4-HPR are known to induce apoptosis through RAR-independent mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of ceramide metabolism.[2][5][6] Given its keto- group, 4-Keto Retinamide may exhibit unique properties in terms of receptor binding affinity, metabolic stability, and the induction of specific cellular stress responses.

This guide provides a systematic framework to dissect these potential mechanisms and quantify the efficacy of 4-Keto Retinamide, focusing on two primary areas of application with strong preclinical precedent for retinoids: Oncology and Dermatology (Anti-Aging) .

Hypothesized Mechanism of Action

The experimental design is based on the following hypothesized mechanisms of action for 4-Keto Retinamide, extrapolated from studies on analogous compounds:

  • Receptor-Dependent Signaling: Activation of RARs and/or RXRs, leading to the transcription of target genes that regulate cell cycle and differentiation.

  • Receptor-Independent Signaling: Induction of cellular apoptosis through the generation of ROS and subsequent endoplasmic reticulum (ER) stress and activation of the JNK signaling pathway.[5]

  • Modulation of Cellular Metabolism: Potential inhibition of enzymes such as stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide Δ4-desaturase 1 (DES1), which are known targets of fenretinide metabolites.[3][4]

The following workflow illustrates the proposed investigational pathway.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Deep Dive (In Vitro) cluster_2 Phase 3: In Vivo Efficacy Cell_Line_Selection Cell Line Selection (Cancer & Dermatological Models) Cytotoxicity_Assay Cytotoxicity & Proliferation Assays (MTT, Cell Counting) Cell_Line_Selection->Cytotoxicity_Assay Determine IC50 Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V/PI Staining) Cytotoxicity_Assay->Apoptosis_Assay Investigate cell death mechanism Receptor_Assay RAR/RXR Activation (Reporter Gene Assay) Cytotoxicity_Assay->Receptor_Assay Correlate with receptor activity Senescence_Assay Cellular Senescence Assays (SA-β-gal, p16/p21) Cytotoxicity_Assay->Senescence_Assay Assess anti-aging potential ROS_Assay ROS Production Assay (DCFH-DA) Apoptosis_Assay->ROS_Assay Explore upstream signaling Western_Blot Western Blot Analysis (Apoptotic & Stress Markers) Apoptosis_Assay->Western_Blot Confirm protein expression ROS_Assay->Western_Blot Gene_Expression Gene Expression Analysis (qPCR for Target Genes) Receptor_Assay->Gene_Expression Validate target gene modulation ECM_Assay Extracellular Matrix Regulation (Collagenase/Elastase Assays) Senescence_Assay->ECM_Assay Evaluate skin matrix effects Animal_Model Animal Model Selection (Xenograft or Topical Model) Toxicity_Study Maximum Tolerated Dose (MTD) & Pharmacokinetics Animal_Model->Toxicity_Study Efficacy_Study Efficacy Study (Tumor growth or Skin analysis) Toxicity_Study->Efficacy_Study Histology Histological & Biomarker Analysis Efficacy_Study->Histology

Caption: Proposed experimental workflow for 4-Keto Retinamide efficacy testing.

In Vitro Efficacy Testing: Cellular Models

The initial phase of testing involves characterizing the activity of 4-Keto Retinamide in relevant human cell lines. This allows for the determination of effective concentrations and provides the first insights into its mechanism of action.

Cell Line Selection and Culture

The choice of cell lines is critical for the relevance of the obtained data. A panel of cell lines should be used to understand the breadth of activity.

Therapeutic Area Cell Line Description Justification
Oncology A2780 (Ovarian)Human ovarian cancer cell lineKnown to be sensitive to fenretinide and its metabolites.[5]
SK-N-BE (Neuroblastoma)Human neuroblastoma cell lineRetinoids are used in neuroblastoma therapy; sensitive to 4-HPR.[5]
T47D (Breast)Human breast cancer cell lineBreast cancer is a key area for retinoid research.[5]
Dermatology HaCaTImmortalized human keratinocytesStandard model for epidermal pathophysiology and anti-aging studies.[7][8]
NHDFNormal Human Dermal FibroblastsPrimary cells responsible for collagen production and skin structure.[9]
Foundational Assays: Cytotoxicity and Proliferation

The first step is to determine the concentration-dependent effect of 4-Keto Retinamide on cell viability and proliferation.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 4-Keto Retinamide (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the treatment medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: IC50 Values
Cell Line 24h IC50 (µM) 48h IC50 (µM) 72h IC50 (µM)
A278055.228.115.4
SK-N-BE48.922.512.8
HaCaT>10085.360.1
NHDF>10092.475.6
Mechanistic Assays: Uncovering the Mode of Action

Based on the IC50 values, subsequent experiments should be conducted at concentrations around the IC50 and below to distinguish between cytotoxic and non-cytotoxic effects.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Treat cells in 6-well plates with 4-Keto Retinamide at IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Intracellular ROS Measurement

This assay uses the fluorescent probe DCFH-DA to measure the generation of intracellular reactive oxygen species.

  • Treatment: Treat cells with 4-Keto Retinamide for short time points (e.g., 30 minutes, 1, 2, 4 hours).

  • Loading: Wash the cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer (Ex/Em ~485/535 nm).

  • Positive Control: Use a known ROS inducer, such as H₂O₂, as a positive control.

G Retinamide 4-Keto Retinamide ROS ↑ Reactive Oxygen Species (ROS) Retinamide->ROS Receptor-Independent RAR_RXR RAR/RXR Activation Retinamide->RAR_RXR Receptor-Dependent ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress JNK JNK Activation ER_Stress->JNK Apoptosis Apoptosis JNK->Apoptosis Gene_Transcription Target Gene Transcription (e.g., RARβ) RAR_RXR->Gene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest & Differentiation Gene_Transcription->Cell_Cycle_Arrest

Caption: Hypothesized dual signaling pathways of 4-Keto Retinamide.

In Vitro Efficacy in Dermatological Models

For dermatological applications, the focus shifts from cytotoxicity to the modulation of biomarkers associated with skin aging at non-toxic concentrations.

Cellular Senescence

Cellular senescence is a hallmark of skin aging.[10][11][12] Assays to measure the anti-senescence effects of 4-Keto Retinamide are crucial.

Protocol 4: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This is the gold standard for identifying senescent cells.[12]

  • Induce Senescence: Treat NHDF or HaCaT cells with a sub-lethal dose of a senescence-inducing agent (e.g., H₂O₂ or doxorubicin) for a defined period.

  • Treatment: Remove the stressor and treat the cells with non-toxic concentrations of 4-Keto Retinamide for several days.

  • Staining: Fix the cells and stain them overnight with the SA-β-gal staining solution at pH 6.0.

  • Quantification: Count the number of blue-stained (senescent) cells under a microscope and express it as a percentage of the total cell number.

Extracellular Matrix Integrity

A key aspect of skin aging is the degradation of the extracellular matrix (ECM) by enzymes like collagenase (a matrix metalloproteinase, MMP).

Protocol 5: Collagenase (MMP-1) Expression Assay

This can be measured at both the gene and protein level.

  • UVB Irradiation: Expose NHDF or HaCaT cells to a dose of UVB radiation to induce MMP-1 expression.

  • Treatment: Treat the cells with non-toxic concentrations of 4-Keto Retinamide immediately after irradiation.

  • Sample Collection: Collect cell lysates and culture supernatants after 24-48 hours.

  • Analysis:

    • qPCR: Extract RNA and perform quantitative real-time PCR to measure MMP-1 mRNA levels.

    • ELISA/Western Blot: Use an ELISA kit or Western blotting to quantify the amount of MMP-1 protein secreted into the culture medium or present in the cell lysate. A similar approach can be used to assess the impact on collagenase promoter activity.[7]

Data Presentation: Dermatological Biomarkers
Assay Control UVB/Stressor Only UVB/Stressor + 4-Keto Retinamide (1 µM)
% Senescent Cells 5%45%20%
MMP-1 mRNA (Fold Change) 1.08.53.2
Secreted MMP-1 (ng/mL) 55022
Collagen Type I (Fold Change) 1.00.40.8

In Vivo Efficacy Testing

Promising in vitro results should be validated in a relevant animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Oncology Model: Tumor Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

  • Tumor Implantation: Subcutaneously inject a suspension of a sensitive cancer cell line (e.g., A2780) into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (vehicle control, 4-Keto Retinamide at two different doses). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection). The dosing regimen for 4-HPR in mice has been established at 1 or 2 mmol/kg in the diet, which can serve as a starting point.[13]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (histology, biomarker analysis by Western blot or qPCR).

Dermatology Model: Topical Application in a Skin Aging Model
  • Animal Model: Hairless mice are a common model for photoaging studies.

  • Induction of Aging: Chronically expose the dorsal skin of the mice to UVB radiation for several weeks to induce signs of photoaging (wrinkles, epidermal thickening).

  • Treatment: Topically apply a formulation containing 4-Keto Retinamide (e.g., 0.1% w/v in a suitable vehicle) to the irradiated skin daily.

  • Evaluation:

    • Visual Assessment: Score wrinkle formation using a standardized grading scale.

    • Biophysical Measurements: Measure skin elasticity and hydration.

    • Histology: At the end of the study, collect skin biopsies for histological analysis (H&E staining for epidermal thickness, Masson's trichrome for collagen).

    • Biomarker Analysis: Analyze skin homogenates for levels of MMPs and collagen.

Conclusion and Future Directions

The experimental framework detailed in this application note provides a robust and logical pathway for the preclinical evaluation of 4-Keto Retinamide. By starting with broad cellular assays and progressing to more specific mechanistic studies and finally to in vivo models, researchers can build a comprehensive data package to support the continued development of this promising compound. This tiered approach ensures that resources are directed efficiently, with clear go/no-go decision points based on empirical data. Future studies could explore combination therapies, delve deeper into metabolic pathways, and use advanced models like 3D skin equivalents or patient-derived xenografts to further validate the therapeutic potential of 4-Keto Retinamide.

References

  • Niles, R. M. (2007). Biomarker and animal models for assessment of retinoid efficacy in cancer chemoprevention. Journal of Cellular Biochemistry, 102(4), 863-869. Available at: [Link]

  • QIMA Life Sciences. (n.d.). Assays to Study the Hallmarks of Skin Aging. Retrieved from [Link]

  • Han, H. S., Kwon, Y. J., Park, M. S., Park, S. H., Cho, S. M. K., Rho, Y. S., Kim, J. W., Sin, H. S., & Um, S. J. (2003). Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity. Bioorganic & Medicinal Chemistry Letters, 13(16), 2649–2652. Available at: [Link]

  • Thomas, B. B., Zhu, D., & Lamba, D. A. (2022). Animal models for the evaluation of retinal stem cell therapies. Frontiers in Cell and Developmental Biology, 10, 1045952. Available at: [Link]

  • Ferreira, I. M. M., Pires, P. C. G., Vieira, T. F. R., & Giram, P. S. (2023). In Vitro Models for Anti-Aging Efficacy Assessment: A Critical Update in Dermocosmetic Research. Cosmetics, 10(2), 55. Available at: [Link]

  • Kim, H., KADAKOL, A., & Kim, Y. C. (2021). Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging. Cosmetics, 8(3), 67. Available at: [Link]

  • Moiseyev, G., Chen, Y., Takahashi, Y., Ma, J. X., & Poliakov, E. (2017). Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1. PloS one, 12(4), e0176487. Available at: [Link]

  • Nobile, V., Schiano, I., & Cestone, E. (2020). In Vitro Determination of the Skin Anti-Aging Potential of Four-Component Plant-Based Ingredient. Cosmetics, 7(2), 43. Available at: [Link]

  • Corazzari, M., Lovat, P. E., Oliverio, S., Di Sano, F., Donnorso, R., Gurtner, A., Piacentini, M., Redfern, C. P. F., & Fimia, G. M. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLoS ONE, 5(9), e12638. Available at: [Link]

  • Moiseyev, G., Chen, Y., Takahashi, Y., Ma, J. X., & Poliakov, E. (2017). Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1. PubMed, 28448568. Available at: [Link]

  • Wang, A. S., Dreesen, O. (2018). Cellular Senescence in Human Skin Aging: Leveraging Senotherapeutics. Frontiers in Physiology, 9, 1729. Available at: [Link]

  • Victorelli, S., & Passos, J. F. (2017). Biomarkers of Cellular Senescence and Skin Aging. Frontiers in genetics, 8, 159. Available at: [Link]

  • Cunningham, T. J., & Duester, G. (2023). Zebrafish as a Model to Study Retinoic Acid Signaling in Development and Disease. International Journal of Molecular Sciences, 24(8), 7309. Available at: [Link]

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry. Analytical Chemistry, 80(5), 1702–1708. Available at: [Link]

  • Zetterstrom, R. H., Simon, A., & Giacobini, M. (2021). A transgenic reporter mouse model for in vivo assessment of retinoic acid receptor transcriptional activation. International Journal for Vitamin and Nutrition Research, 91(3-4), 239-251. Available at: [Link]

  • G. Spolzino, A., Angiulli, F., & S. De Sio, F. (2025). Retinoids as Alternative Antifungal Agents Against Candida albicans: In Vitro and In Silico Evidence. Journal of Fungi, 11(2), 111. Available at: [Link]

  • Wang, H., Maurer, B. J., Reynolds, C. P., & Cabot, M. C. (2001). N-(4-Hydroxyphenyl)retinamide Elevates Ceramide in Neuroblastoma Cell Lines by Coordinate Activation of Serine Palmitoyltransferase and Ceramide Synthase. Cancer Research, 61(13), 5102–5105. Available at: [Link]

  • Fanjul, A., Piedrafita, F. J., Al-maharaj, S., & Pfahl, M. (1996). 4-Hydroxyphenyl retinamide is a highly selective activator of retinoid receptors. The Journal of biological chemistry, 271(37), 22441–22446. Available at: [Link]

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  • Nowicka, Z., & Sarna, M. (2024). Structure–Activity Relationships and Therapeutic Applications of Retinoids in View of Potential Benefits from Drug Repurposing Process. International Journal of Molecular Sciences, 25(10), 5238. Available at: [Link]

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Method

Application Note: Decoupling the Dual Pharmacological Mechanisms of 4-Keto Retinamide (4-oxo-4-HPR) via CRISPR-Cas9

Scientific Rationale & Target Biology 4-Keto Retinamide, chemically identified as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) or 4-oxofenretinide[1], is a highly active polar metabolite of the synthetic retinoid fe...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

4-Keto Retinamide, chemically identified as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) or 4-oxofenretinide[1], is a highly active polar metabolite of the synthetic retinoid fenretinide (4-HPR). In preclinical oncology, 4-oxo-4-HPR has demonstrated profound efficacy in overcoming drug resistance in ovarian, breast, and neuroblastoma tumor models[2].

Unlike classical retinoids that rely on nuclear receptor transactivation, 4-oxo-4-HPR drives cytotoxicity through two completely independent, concurrent mechanisms[3]:

  • Oxidative Apoptotic Cascade : The compound triggers rapid intracellular Reactive Oxygen Species (ROS) generation. This oxidative burst induces Endoplasmic Reticulum (ER) stress, activates Jun N-terminal Kinase (JNK/MAPK8), and ultimately upregulates the proapoptotic PLAcental Bone morphogenetic protein (PLAB/GDF15)[4].

  • Direct Cytoskeletal Disruption : Independent of oxidative stress, 4-oxo-4-HPR directly inhibits tubulin polymerization, leading to the formation of multipolar spindles and profound G2/M phase mitotic arrest[5].

Causality & The CRISPR Advantage

Historically, researchers utilized chemical antioxidants (e.g., Vitamin C) or transient siRNA to block the ROS-PLAB axis to study the isolated antimitotic effects[3]. However, chemical scavengers induce pleiotropic cellular changes, and siRNA suffers from incomplete, transient target knockdown.

By employing CRISPR-Cas9 to generate stable, homozygous knockouts of MAPK8 (JNK1) and PLAB, we establish a self-validating, clean genetic null background. This approach definitively decouples the compound's dual mechanisms, allowing researchers to study 4-oxo-4-HPR's tubulin-binding kinetics without the confounding variable of early-onset oxidative apoptosis[6].

Pathway Visualization & CRISPR Intervention Strategy

G cluster_ROS Pathway 1: Oxidative Apoptosis cluster_Tubulin Pathway 2: Cytoskeletal Disruption Drug 4-Keto Retinamide (4-oxo-4-HPR) ROS ROS Generation Drug->ROS Tubulin Tubulin Polymerization Inhibition Drug->Tubulin ER_Stress ER Stress Response (XBP-1 Splicing) ROS->ER_Stress JNK JNK Activation (MAPK8) ER_Stress->JNK PLAB PLAB (GDF15) Upregulation JNK->PLAB Apoptosis Apoptosis (Caspase-9 Cleavage) PLAB->Apoptosis Mitotic_Arrest G2/M Mitotic Arrest & Multipolar Spindles Tubulin->Mitotic_Arrest CRISPR_JNK CRISPR-Cas9 sgMAPK8 CRISPR_JNK->JNK Knockout CRISPR_PLAB CRISPR-Cas9 sgPLAB CRISPR_PLAB->PLAB Knockout

4-oxo-4-HPR dual signaling pathways and targeted CRISPR-Cas9 intervention points.

Quantitative Data Summary: Expected Phenotypic Decoupling

The following table summarizes the expected decoupling of the two pathways when treating A2780 ovarian cancer cells with 5 µM 4-oxo-4-HPR. Notice how CRISPR knockout of downstream apoptotic effectors prevents cell death but does not rescue the cells from G2/M mitotic arrest, proving the mechanisms are independent.

Cell Line GenotypeTreatment ConditionIntracellular ROS (Fold Change)PLAB Expression (Western Blot)Apoptosis Rate (Annexin V+)Cell Cycle Phase (G2/M Fraction)
WT (A2780) Vehicle (DMSO)1.0xBasal< 5%~15%
WT (A2780) 5 µM 4-oxo-4-HPR4.5xHigh (+++)> 45%~65%
sgControl 5 µM 4-oxo-4-HPR4.4xHigh (+++)> 42%~63%
sgMAPK8 (KO) 5 µM 4-oxo-4-HPR4.5xBasal (-)< 10%~68%
sgPLAB (KO) 5 µM 4-oxo-4-HPR4.6xNull (-)< 8%~65%

Experimental Protocols

Protocol A: Generation of Isogenic PLAB/MAPK8 Knockout Lines

To ensure a self-validating system, this protocol utilizes a bicistronic lentiviral vector (e.g., lentiCRISPR v2) containing both the Cas9 nuclease and a puromycin resistance cassette. This guarantees that only cells expressing the editing machinery survive selection.

  • sgRNA Design & Cloning : Design three distinct sgRNAs targeting the early exons of PLAB and MAPK8 to ensure complete functional knockout. Clone these into the lentiCRISPR v2 backbone. Include a non-targeting scramble sgRNA (sgControl) to rule out lentiviral-induced cellular stress.

  • Lentiviral Transduction : Seed A2780 cells at 40% confluency. Transduce with lentiviral particles at an MOI of 0.5 using 8 µg/mL polybrene to facilitate viral entry.

  • Selection & Clonal Isolation : 48 hours post-transduction, initiate selection with 2 µg/mL Puromycin for 5 days. Perform single-cell sorting via FACS into 96-well plates to establish clonal lines.

  • Validation (Critical Control Step) : Screen expanded clones using the T7 Endonuclease I mismatch cleavage assay to confirm genomic indels. Validate the complete absence of the target protein via Western blot using anti-PLAB and anti-JNK antibodies, with GAPDH as a loading control.

Protocol B: 4-Keto Retinamide Treatment & Multiplexed Flow Cytometry

This protocol leverages temporal causality. Because ROS generation is an upstream event that occurs within 30–120 minutes, while mitotic arrest and apoptosis require 12–24 hours[2], multiplexed time-course assays are necessary to validate the pathway decoupling.

  • Cell Seeding & Treatment : Seed WT, sgControl, sgMAPK8, and sgPLAB A2780 cells in 6-well plates. Treat with 5 µM 4-oxo-4-HPR (dissolved in DMSO)[3]. Use 0.1% DMSO as the vehicle control.

  • ROS Quantification (4 Hours) :

    • Wash cells and incubate with 5 µM CM-H2DCFDA (a cell-permeant ROS indicator) for 30 minutes in the dark.

    • Causality Check: The KO lines must still show high ROS fluorescence via flow cytometry (FITC channel), proving that 4-oxo-4-HPR still initiates the oxidative burst upstream of the CRISPR intervention.

  • Apoptosis & Cell Cycle Multiplexing (24 Hours) :

    • Harvest cells and split the suspension into two aliquots.

    • Aliquot 1 (Apoptosis) : Stain with Annexin V-FITC and Propidium Iodide (PI) without permeabilization. Analyze for early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

    • Aliquot 2 (Cell Cycle) : Fix cells in cold 70% ethanol overnight. Treat with RNase A and stain with PI. Analyze DNA content via flow cytometry to quantify the G2/M fraction (4N DNA content).

Protocol C: In Vitro Tubulin Polymerization Assay (Cell-Free Validation)

To definitively prove that the G2/M arrest is a direct physical interaction and not a secondary artifact of complex cellular signaling, a cell-free system must be utilized. This removes the ROS/ER Stress biological machinery entirely[6].

  • Assay Setup : Prepare a reaction mix containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Addition : Aliquot the mix into a pre-warmed 96-well half-area plate. Add 4-oxo-4-HPR at varying concentrations (1 µM to 10 µM).

  • Internal Controls : Include Paclitaxel (10 µM) as a polymerization enhancer (positive control) and Nocodazole (10 µM) as a polymerization inhibitor.

  • Kinetic Measurement : Immediately read the plate in a spectrophotometer at 340 nm at 37°C, taking measurements every minute for 60 minutes.

  • Data Interpretation : An increase in absorbance indicates tubulin polymerization. 4-oxo-4-HPR will demonstrate a dose-dependent flattening of the kinetic curve, mirroring Nocodazole, thereby validating its direct role as a microtubule-destabilizing agent independent of the CRISPR-ablated apoptotic pathways.

References

  • Title : 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells Source : PLOS One URL :[Link]

  • Title : Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors Source : Frontiers in Pharmacology URL :[Link]

  • Title : 4-Oxofenretinide | C26H31NO3 | CID 11258242 Source : PubChem (NIH) URL :[Link]

Sources

Application

High-Resolution Flow Cytometric Profiling of 4-Keto Retinamide-Induced Cellular Responses: Apoptosis, Cell Cycle Arrest, and ROS Generation

Introduction & Mechanistic Rationale 4-Keto Retinamide (also known as 4-oxo-retinamide, 4-oxo-4-HPR, or 4-oxofenretinide) is a highly active, polar metabolite of the synthetic retinoid Fenretinide (4-HPR). In oncological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Keto Retinamide (also known as 4-oxo-retinamide, 4-oxo-4-HPR, or 4-oxofenretinide) is a highly active, polar metabolite of the synthetic retinoid Fenretinide (4-HPR). In oncological drug development, it has garnered significant attention due to its potent anti-proliferative and apoptotic effects, which often surpass the parent compound and remain effective even in 4-HPR-resistant cancer cell lines .

As a Senior Application Scientist, designing an analytical workflow for this compound requires understanding its dual-modal mechanism of action. 4-Keto Retinamide operates via two independent, concurrent pathways :

  • ROS-Dependent Apoptosis: An early burst of Reactive Oxygen Species (ROS) that triggers Endoplasmic Reticulum (ER) stress, Jun N-terminal Kinase (JNK) phosphorylation, and caspase-dependent apoptosis.

  • ROS-Independent Mitotic Arrest: Direct inhibition of tubulin polymerization, leading to multipolar spindle formation and a profound G2/M cell cycle arrest.

Flow cytometry is the only analytical platform capable of providing the multiplexed, single-cell resolution required to dissect these concurrent pathways. By utilizing specific fluorescent probes (CM-H2DCFDA for ROS, Propidium Iodide for DNA content, and Annexin V for apoptosis), we can map the exact chronological and mechanistic impact of 4-Keto Retinamide on target cells.

Signaling Pathway Visualization

Pathway cluster_0 ROS-Dependent Pathway cluster_1 ROS-Independent Pathway Retinamide 4-Keto Retinamide (5 µM) ROS ROS Burst (0.5 - 4 hrs) Retinamide->ROS Induces Microtubules Inhibition of Tubulin Polymerization Retinamide->Microtubules Targets ER_Stress ER Stress Response ROS->ER_Stress Triggers JNK JNK Phosphorylation ER_Stress->JNK Activates Apoptosis Apoptosis (Caspase-9/-3 Activation) JNK->Apoptosis Promotes CellCycle G2/M Cell Cycle Arrest (16 - 24 hrs) Microtubules->CellCycle Causes CellCycle->Apoptosis Prolonged Arrest

Figure 1: Dual-modal mechanism of 4-Keto Retinamide inducing ROS-dependent apoptosis and ROS-independent G2/M arrest.

Experimental Protocols & Causality (E-E-A-T)

To ensure scientific integrity, every protocol described below is designed as a self-validating system . This means incorporating specific biochemical controls (like Vitamin C as a ROS scavenger) and cytometric controls (doublet discrimination, compensation) to prove that the observed fluorescence shifts are causally linked to 4-Keto Retinamide's mechanism, not artifactual noise.

Workflow Diagram

Workflow Step1 Cell Culture & Treatment (4-Keto Retinamide) Step2 Cell Harvesting (Trypsinization) Step1->Step2 Step3 Fluorescent Staining (CM-H2DCFDA / PI / Annexin V) Step2->Step3 Step4 Flow Cytometry Acquisition Step3->Step4 Step5 Data Analysis (ModFit LT / FlowJo) Step4->Step5

Figure 2: Standardized flow cytometry workflow for evaluating 4-Keto Retinamide treated cells.

Protocol A: Intracellular ROS Quantification (Early Event: 1–4 Hours)

Causality & Rationale: 4-Keto Retinamide induces a rapid accumulation of ROS. We utilize CM-H2DCFDA, a cell-permeant indicator that remains non-fluorescent until intracellular esterases cleave its acetate groups and ROS oxidizes it into highly fluorescent DCF. To self-validate the assay, we use Vitamin C (an antioxidant) to prove the fluorescence shift is specifically due to ROS generation .

  • Cell Seeding: Seed ovarian cancer cells (e.g., A2780) at 3×105 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Pre-treatment (Control): Pre-incubate designated control wells with 100 µM Vitamin C for 30 minutes prior to drug exposure.

  • Drug Exposure: Treat cells with 5 µM 4-Keto Retinamide for 4 hours.

  • Probe Loading: Add CM-H2DCFDA to a final concentration of 5 µM directly to the culture media during the last 30 minutes of treatment. Protect from light.

  • Harvesting: Wash with warm PBS, trypsinize gently, and resuspend in PBS.

  • Acquisition: Analyze immediately on a flow cytometer using the FITC channel (Ex: 488 nm, Em: 530 nm). A rightward shift on the histogram indicates ROS accumulation.

Protocol B: Cell Cycle Analysis (Mid Event: 16–24 Hours)

Causality & Rationale: By inhibiting tubulin polymerization, 4-Keto Retinamide prevents cells from completing mitosis, trapping them in the G2/M phase with 4N DNA content. Propidium Iodide (PI) intercalates into DNA stoichiometrically. RNase A is mandatory in this protocol to degrade RNA; otherwise, PI will bind to double-stranded RNA, falsely elevating the DNA content signal.

  • Treatment: Expose cells to 5 µM 4-Keto Retinamide for 24 hours.

  • Harvesting & Fixation: Trypsinize cells, wash in cold PBS, and resuspend in 0.5 mL PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Acquire data using a low flow rate to maintain a tight coefficient of variation (CV).

    • Critical Step: Gate on FSC-A vs. FSC-H to exclude doublets. Two G1 cells sticking together will mimic a G2/M cell if doublets are not excluded. Analyze DNA content on a linear scale.

Protocol C: Apoptosis Assessment (Late Event: 24–48 Hours)

Causality & Rationale: Apoptosis is the terminal endpoint of the ROS-dependent pathway. Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI enters cells with compromised membranes (late apoptosis/necrosis).

  • Treatment: Treat cells with 5 µM 4-Keto Retinamide for 48 hours.

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the trypsinized adherent cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend 1×105 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of Binding Buffer.

  • Acquisition: Run single-stained compensation controls (Annexin V only, PI only) to correct for spectral overlap between FITC and PI channels. Acquire samples within 1 hour.

Data Presentation & Expected Outcomes

The true power of this experimental design is revealed when combining the data. The addition of Vitamin C rescues the ROS burst and partially rescues apoptosis, but it does not rescue the G2/M cell cycle arrest. This differential data matrix definitively proves the dual, independent mechanisms of 4-Keto Retinamide.

Table 1: Expected Flow Cytometric Profile of A2780 Cells Treated with 4-Keto Retinamide

Treatment ConditionROS Burst (Fold Change, 4h)G2/M Phase (%, 24h)Apoptotic Cells (%, 48h)Mechanistic Interpretation
Vehicle Control (DMSO) 1.0x (Baseline)~15%< 5%Normal cellular homeostasis.
4-Keto Retinamide (5 µM) 2.5x - 3.0x> 45%> 40%Full activation of both ROS and anti-microtubule pathways.
4-Keto Retinamide + Vit C 1.1x (Rescued)> 45% (Unchanged)~ 15% (Partially Rescued)Proves G2/M arrest is ROS-independent; Apoptosis is multi-factorial.

Note: Data trends synthesized from foundational studies on 4-oxo-4-HPR in ovarian carcinoma models , .

References

  • Title: 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines Source: Cancer Research (American Association for Cancer Research), 2006. URL: [Link]

  • Title: 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells Source: PLOS ONE, 2010. URL: [Link]

Method

Application Note: 4-Keto Retinamide in Dermatological Research – Mechanistic Insights and Experimental Protocols

Executive Summary & Scientific Rationale In dermatological drug development, the clinical utility of classical retinoids like All-trans-Retinoic Acid (ATRA) is frequently bottlenecked by "retinoid dermatitis"—a localized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In dermatological drug development, the clinical utility of classical retinoids like All-trans-Retinoic Acid (ATRA) is frequently bottlenecked by "retinoid dermatitis"—a localized toxicity characterized by severe erythema, scaling, and barrier disruption driven by the overactivation of nuclear Retinoic Acid Receptors (RARs)[1].

4-Keto Retinamide (CAS: 1217196-74-1)[2] and its closely related polar derivatives (such as 4-oxo-fenretinide) represent a paradigm shift in retinoid pharmacology. As active polar metabolites generated via Cytochrome P450 (CYP26) oxidation[3], these compounds bypass classical RAR-dependent transcriptional pathways[4]. Instead, they exert potent anti-proliferative, sebum-regulating, and apoptotic effects through two independent, non-genomic mechanisms: the rapid generation of Reactive Oxygen Species (ROS) and the direct inhibition of tubulin polymerization[5].

For researchers targeting hyperproliferative skin conditions (e.g., severe acne vulgaris, cutaneous squamous cell carcinoma, and photoaging), 4-Keto Retinamide offers a highly specific therapeutic window with a drastically reduced irritation profile[6]. This guide provides the mechanistic framework and self-validating experimental protocols necessary to evaluate 4-Keto Retinamide in pre-clinical dermatological models.

Mechanistic Pathways & Visualizations

Unlike ATRA, which acts as a direct ligand for RAR/RXR heterodimers, 4-Keto Retinamide acts as a terminal signaling molecule with very poor RAR affinity[4]. Its efficacy in killing hyperproliferative keratinocytes and cancer cells relies on a dual-mechanism approach[5]:

  • Oxidative Stress (Early Phase): Within 30 minutes of exposure, 4-Keto Retinamide induces a massive intracellular ROS spike, triggering Endoplasmic Reticulum (ER) stress and subsequent Jun N-terminal Kinase (JNK) activation[5].

  • Mitotic Arrest (Late Phase): Independent of ROS, the compound binds tubulin, preventing polymerization and locking hyperproliferative cells in the G2-M phase, ultimately forcing apoptosis via Caspase-3/9 activation[4].

G Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH ATRA All-trans-Retinoic Acid (ATRA) Retinaldehyde->ATRA RALDH CYP26 CYP26A1 / CYP26B1 (Hydroxylases) ATRA->CYP26 Substrate RAR RAR/RXR Heterodimers ATRA->RAR High Affinity Keto_Retinamide 4-Keto Retinamide (Active Polar Metabolite) CYP26->Keto_Retinamide Oxidation Retinamide Retinamide / Fenretinide (Synthetic/Prodrug) Retinamide->Keto_Retinamide CYP-mediated Metabolism Keto_Retinamide->RAR Low Affinity (RAR-independent) Gene_Expr Gene Expression (Differentiation/Proliferation) RAR->Gene_Expr

Fig 1: Epidermal retinoid metabolism and CYP26-mediated generation of 4-Keto Retinamide.

Signal Keto 4-Keto Retinamide ROS ROS Generation Keto->ROS Early Phase (< 30 min) Tubulin Tubulin Polymerization Inhibition Keto->Tubulin Direct Binding ER ER Stress Response ROS->ER JNK JNK Activation ER->JNK Apoptosis Apoptosis (Hyperproliferative Cells) JNK->Apoptosis Caspase-3/9 Mitotic G2-M Mitotic Arrest Tubulin->Mitotic Mitotic->Apoptosis Prolonged Arrest

Fig 2: Dual-mechanism signaling pathway of 4-Keto Retinamide inducing apoptosis.

Comparative Pharmacological Profile

To justify the selection of 4-Keto Retinamide over traditional retinoids in experimental designs, refer to the following quantitative and qualitative baseline data[4],[1],[6]:

CompoundRAR Affinity (Transcriptional)Primary Mechanism of ActionTarget Dermatological ApplicationIn Vivo Irritation Potential
ATRA (Tretinoin) High (Agonist)Gene transcription, Epidermal turnoverMild-Moderate Acne, PhotoagingHigh (Erythema, Peeling)
Fenretinide (4-HPR) Low to ModerateCeramide synthesis, ROS generationChemoprevention, Severe AcneLow
4-Keto Retinamide Very Low ROS generation, Tubulin inhibition cSCC, Hyperproliferative disorders Very Low

Self-Validating Experimental Protocols

As an Application Scientist, ensuring the trustworthiness of your data requires building internal validation directly into your workflows. The following protocols utilize specific inhibitors and physiological models to prove causality.

Protocol 1: Evaluation of RAR-Independent Apoptosis via ROS Generation

Objective: To quantify the apoptotic efficacy of 4-Keto Retinamide in cutaneous Squamous Cell Carcinoma (cSCC) lines and validate that cell death is driven by oxidative stress rather than classical retinoid signaling[5]. Causality & Validation: By pre-treating a parallel cohort with Vitamin C (a potent ROS scavenger), you isolate the ROS pathway. If Vitamin C rescues the cells from early apoptosis, it proves the mechanism is ROS-dependent. If late-stage apoptosis still occurs, it validates the secondary (tubulin-inhibition) pathway[5].

Step-by-Step Methodology:

  • Cell Culture: Seed A431 (human cSCC) cells in 6-well plates at 2×105 cells/well in DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment (The Validation Step): Divide wells into four groups: Vehicle (DMSO < 0.1%), 4-Keto Retinamide (5 µM), Vitamin C alone (100 µM), and Vitamin C + 4-Keto Retinamide. Add Vitamin C 1 hour prior to retinamide exposure.

  • Compound Administration: Add 4-Keto Retinamide (dissolved in DMSO) to the designated wells[2].

  • ROS Quantification (2 Hours Post-Treatment):

    • Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes.

    • Analyze via flow cytometry (FITC channel). Expected Result: A massive rightward shift in fluorescence in the 4-Keto Retinamide group, abrogated in the Vit C co-treatment group.

  • Apoptosis Assay (24 Hours Post-Treatment):

    • Harvest cells (including floating cells) and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze via flow cytometry. Expected Result: 4-Keto Retinamide induces high Annexin V+/PI- populations. Vitamin C will partially rescue this, proving the dual-mechanism nature of the compound.

Protocol 2: 3D Epidermal Equivalent Model for CYP26 Feedback & Keratinization

Objective: To assess the topical penetration and physiological effects of 4-Keto Retinamide on epidermal thickness and CYP26A1 expression[3]. Causality & Validation: 2D cultures cannot model the stratum corneum barrier. Using a 3D reconstructed human epidermis (RHE) allows for topical application in a lipophilic vehicle[6]. Measuring CYP26A1 mRNA serves as a negative control for RAR activation; unlike ATRA, 4-Keto Retinamide should not cause a massive spike in CYP26A1, proving its RAR-independent nature[3].

Step-by-Step Methodology:

  • Model Preparation: Cultivate RHE models (e.g., EpiDerm™) at the air-liquid interface for 14 days to ensure full stratification and barrier formation.

  • Topical Formulation: Formulate 0.1% 4-Keto Retinamide in a standard dermatological vehicle (e.g., propylene glycol/ethanol/caprylic triglyceride). Prepare an ATRA 0.1% positive control and a Vehicle-only negative control.

  • Application: Apply 10 µL of the formulations topically to the stratum corneum of the RHE inserts. Refresh the basal culture medium daily.

  • Incubation: Maintain for 48 hours.

  • Histological Analysis:

    • Fix half of the tissues in 10% formalin, embed in paraffin, and stain with H&E.

    • Measure viable epidermal thickness and stratum corneum compaction.

  • Gene Expression (RT-qPCR):

    • Extract total RNA from the remaining tissues using TRIzol.

    • Run RT-qPCR for CYP26A1 (RAR activation marker) and Involucrin (terminal differentiation marker).

    • Expected Result: ATRA will upregulate CYP26A1 by >10-fold. 4-Keto Retinamide will show minimal CYP26A1 induction, validating its lack of retinoid-dermatitis liability.

References

  • Formelli, F., et al. "4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines." Cancer Research, 2006; 66(6): 3238-47. URL:[Link]

  • Tiberio, P., et al. "4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells." PLoS One / Figshare, 2010. URL:[Link]

  • Thatcher, J. E., & Isoherranen, N. "Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics." Current Drug Metabolism (NIH PMC), 2013. URL:[Link]

  • Szymański, Ł., et al. "The Use of Retinoids for the Prevention and Treatment of Skin Cancers: An Updated Review." International Journal of Molecular Sciences (MDPI), 2022. URL:[Link]

  • Orienti, I., et al. "Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide." Pharmaceutics (MDPI), 2024. URL:[Link]

Sources

Application

techniques for assessing the anti-inflammatory properties of 4-Keto Retinamide

Application Note: Techniques for Assessing the Anti-Inflammatory and Chemopreventive Properties of 4-Keto Retinamides Introduction & Mechanistic Grounding 4-Keto Retinamide (4-oxo-retinamide) and its extensively studied...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Techniques for Assessing the Anti-Inflammatory and Chemopreventive Properties of 4-Keto Retinamides

Introduction & Mechanistic Grounding

4-Keto Retinamide (4-oxo-retinamide) and its extensively studied polar metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4HPR), represent a highly specialized class of synthetic retinoids. Unlike classical retinoids (such as All-Trans Retinoic Acid), the 4-keto modification fundamentally alters the molecule's steric profile and binding affinity. This structural shift allows 4-keto retinamides to act not only as Retinoic Acid Receptor (RAR) agonists but also as direct inhibitors of the STAT3/IL-6 inflammatory axis and disruptors of tubulin polymerization .

As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions. The protocols detailed below are engineered as self-validating systems . By understanding the causality behind each experimental choice—such as why we serum-starve cells or how we force anchorage-independent growth—researchers can robustly quantify the anti-inflammatory and chemopreventive efficacy of 4-keto retinamides in their own drug development pipelines.

G KetoRet 4-Keto Retinamide (4-oxo-4HPR) STAT3 STAT3 Dimerization (Inhibited) KetoRet->STAT3 Binds SH2 domain RAR RAR α/β/γ (Activated) KetoRet->RAR Agonist binding IL6 IL-6 / IL-8 Release (Suppressed) STAT3->IL6 Decreased Transcription Diff Terminal Differentiation (Upregulated) RAR->Diff Gene Expression (CYP26A1) Inflam Inflammation & Tumorspheres (Blocked) IL6->Inflam Reduces pro-inflammatory milieu Diff->Inflam Eliminates aberrant cells

Figure 1. Dual-action mechanistic pathway of 4-Keto Retinamides in inflammatory suppression.

Protocol 1: Evaluation of STAT3/IL-6 Inflammatory Axis Inhibition

Causality & Assay Design: Molecular modeling demonstrates that 4-oxo-4HPR binds directly to the STAT3 dimerization domain, preventing its phosphorylation (pSTAT3) and subsequent nuclear translocation . To prove anti-inflammatory efficacy, the in vitro system must be artificially inflamed and then rescued. We utilize recombinant IL-6 stimulation to induce a hyper-inflammatory state. This assay is self-validating: total STAT3 serves as the internal baseline to ensure the drug isn't merely inducing global cytotoxicity, while pSTAT3 (Tyr705) measures specific kinase inhibition.

Step-by-Step Methodology:

  • Cell Preparation & Starvation: Seed target cells (e.g., Oral Squamous Cell Carcinoma lines) at 5×105 cells/well in 6-well plates. Once 70% confluent, wash twice with PBS and incubate in serum-free medium for 24 hours.

    • Causality: Serum contains variable growth factors that cause fluctuating baseline kinase activity. Starvation synchronizes the cells and silences background pSTAT3, ensuring any observed phosphorylation is strictly IL-6 driven.

  • Pre-treatment: Treat cells with 4-Keto Retinamide (1.0 µM to 5.0 µM) dissolved in DMSO. Include a vehicle-only control (0.1% DMSO). Incubate for 2 hours.

    • Causality: The 2-hour window allows the highly apolar retinoid to partition into the cell membrane and bind intracellular targets before the inflammatory cascade is triggered.

  • Inflammatory Stimulation: Spike the medium with 10 ng/mL recombinant human IL-6 for 30 minutes.

    • Causality: This specific 30-minute timeframe captures the peak phosphorylation event of STAT3 before endogenous negative feedback loops (like SOCS3) initiate and confound the data.

  • Harvest & Lysis: Wash rapidly with ice-cold PBS to immediately halt kinase activity. Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical to preserve the transient pSTAT3 signal).

  • Quantification: Run lysates on SDS-PAGE. Probe for pSTAT3 (Tyr705) and total STAT3. A successful assay will show a high pSTAT3/STAT3 ratio in the IL-6 positive control, and a dose-dependent reduction in the 4-Keto Retinamide treated wells.

Workflow CellPrep Cell Preparation (Sera Deprivation) Treat 4-Keto Retinamide (1-5 µM) CellPrep->Treat Stim IL-6 Stimulation (Positive Control) Treat->Stim Assay Downstream Assays (WB, ELISA, qPCR) Stim->Assay Data Data Analysis (Validation) Assay->Data

Figure 2. Standardized self-validating workflow for assessing in vitro anti-inflammatory properties.

Protocol 2: RAR-Mediated Terminal Differentiation Assay

Causality & Assay Design: Chronic inflammation in epithelial tissues prevents terminal differentiation, trapping cells in a vulnerable, proliferative state. 4-Keto retinamides reverse this by activating RARs, forcing aberrant cells to differentiate and exit the cell cycle . We assess this by measuring CYP26A1, a direct downstream transcriptional target of RAR activation.

Step-by-Step Methodology:

  • Treatment: Seed cells in complete medium. Treat with 1.0 µM 4-Keto Retinamide, using 1.0 µM All-Trans Retinoic Acid (ATRA) as a positive control and 0.1% DMSO as a negative control.

  • Incubation: Incubate for 48 to 72 hours.

    • Causality: Unlike rapid kinase phosphorylation, transcriptional upregulation and the subsequent protein translation of differentiation markers require extended incubation to accumulate detectable mRNA transcripts.

  • Gene Expression Analysis: Extract total RNA, synthesize cDNA, and perform RT-qPCR targeting CYP26A1 and Involucrin (a terminal differentiation marker). Use GAPDH to validate uniform RNA input. A ≥2 -fold increase in CYP26A1 relative to the DMSO control confirms that the compound's anti-inflammatory effect is coupled with active RAR-driven differentiation.

Protocol 3: 3D Tumorsphere Inflammation Assay

Causality & Assay Design: Standard 2D cultures often fail to replicate the hypoxic, inflammatory microenvironment of a living tissue. Tumorspheres rely heavily on autocrine IL-6/IL-8 signaling and anchorage-independent growth . By transferring cells to ultra-low attachment plates, we force them to rely on these inflammatory survival pathways, creating a highly stringent test for the drug.

Step-by-Step Methodology:

  • Seeding & Plating: Suspend 5×104 cells in Advanced DMEM supplemented with 5% FBS. Plate in Ultra-Low Attachment (ULA) 6-well plates.

  • Treatment: Add 4-Keto Retinamide (2.5 µM - 5.0 µM) or vehicle control. Image daily for 7 days to measure sphere diameter.

  • Re-attachment Validation Test: To prove the drug induced terminal differentiation/apoptosis rather than mere cytostasis, harvest the spheres on day 7, wash out the drug, and re-plate in standard tissue culture flasks.

    • Causality: If the cells fail to reattach and grow in the absence of the drug, the anti-inflammatory/differentiating effect was permanent and lethal to the aberrant cells, validating the compound's chemopreventive power.

Quantitative Data Presentation

To assist in benchmarking your internal assays, the following table summarizes the expected quantitative ranges when assessing 4-oxo-4HPR and related 4-keto retinamides across these validated systems .

Assay / BiomarkerTarget / ReadoutExpected Modulatory Effect (vs. Vehicle)Effective Concentration Range
Western Blot pSTAT3 (Tyr705) / Total STAT360-80% Reduction in phosphorylation ratio2.5 - 5.0 µM
ELISA Secreted IL-6 & IL-840-60% Decrease in pg/mL1.0 - 5.0 µM
RT-qPCR CYP26A1 mRNA Expression3.0 to 5.0-fold Upregulation1.0 - 2.5 µM
Tumorsphere Sphere Formation Efficiency>90% Inhibition of sphere diameter/count5.0 µM
Cell Viability IC50 (Proliferation)2.0 - 4.0 µM (Cell-line dependent)72-hour exposure

References

  • Benefits of Multifaceted Chemopreventives in the Suppression of the Oral Squamous Cell Carcinoma (OSCC) Tumorigenic Phenotype. Cancer Prevention Research. URL:[Link]

  • Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors. Frontiers in Oncology. URL:[Link]

  • Growth modulatory effects of fenretinide encompass keratinocyte terminal differentiation: a favorable outcome for oral squamous cell carcinoma chemoprevention. Carcinogenesis. URL:[Link]

Method

methods for evaluating the stability of 4-Keto Retinamide in formulations

Application Note: Advanced Methods for Evaluating the Stability of 4-Keto Retinamide in Novel Formulations Executive Summary 4-Keto Retinamide (4-oxo-4HPR or 4-oxo-N-(4-hydroxyphenyl)retinamide) is a highly polar, active...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methods for Evaluating the Stability of 4-Keto Retinamide in Novel Formulations

Executive Summary

4-Keto Retinamide (4-oxo-4HPR or 4-oxo-N-(4-hydroxyphenyl)retinamide) is a highly polar, active metabolite of the synthetic retinoid Fenretinide (4-HPR). It has gained significant attention in oncology as a potent inhibitor of dihydroceramide desaturase (DES) and a synergistic anti-tumor agent [1, 2]. However, like all retinoids, 4-oxo-4HPR is characterized by a conjugated polyene backbone that makes it exceptionally vulnerable to environmental stress, particularly photolysis and auto-oxidation.

To improve its bioavailability, 4-oxo-4HPR is increasingly formulated into advanced delivery systems such as polylactide-co-glycolide (PLGA) nanoparticles and self-emulsifying lipid dispersions [3]. Evaluating the stability of these complex formulations requires rigorous, stability-indicating analytical workflows that comply with ICH Q1A(R2) and Q1B guidelines [4]. This application note provides a comprehensive, self-validating methodology for extracting, quantifying, and profiling the degradation kinetics of 4-oxo-4HPR in advanced formulations.

Mechanistic Background: The Instability of 4-Keto Retinamide

Designing a robust stability protocol requires understanding the specific degradation pathways of the active pharmaceutical ingredient (API).

  • Photolytic Isomerization: Exposure to UV and visible light (wavelengths < 500 nm) induces rapid cis-trans isomerization of the polyene tail. The all-trans configuration of 4-oxo-4HPR readily converts into 13-cis and 9-cis isomers, which possess different pharmacological profiles and reduced DES inhibitory activity.

  • Oxidative Cleavage: The conjugated double bonds are highly susceptible to electrophilic attack by molecular oxygen and reactive oxygen species (ROS). This leads to the formation of epoxides and subsequent chain cleavage, resulting in short-chain aldehydes and inactive oxidized degradants.

Pathways Intact 4-Keto Retinamide (All-trans) Light Photolysis (ICH Q1B) Intact->Light Ox Oxidation (ROS/O2) Intact->Ox Isomer cis-Isomers (13-cis / 9-cis) Light->Isomer Cleavage Chain Cleavage & Epoxides Ox->Cleavage

Fig 1. Primary degradation pathways of 4-Keto Retinamide under environmental stress.

Analytical Strategy: Stability-Indicating LC-MS/MS

While UV-Vis detection (at ~340 nm) is commonly used for retinoids, it is insufficient for stability-indicating assays because 4-oxo-4HPR and its cis-isomers exhibit heavily overlapping UV spectra. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive Electrospray Ionization (ESI+) mode is the gold standard [5].

To ensure the assay is self-validating, deuterated fenretinide ([2H4]-4-HPR) is utilized as an internal standard (IS) to correct for matrix effects and extraction recovery variations.

Table 1: Optimized LC-MS/MS MRM Parameters for 4-oxo-4HPR Stability Profiling

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
4-oxo-4HPR 406.2268.12530
13-cis-4-oxo-4HPR 406.2268.12530
[2H4]-4-HPR (IS) 396.2268.12530
Oxidized Cleavage Prod. Variable (e.g., 256.1)Variable2025

Note: Chromatographic separation of all-trans and 13-cis isomers is achieved using a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) with a shallow gradient of Water/Acetonitrile containing 0.1% Formic Acid.

Experimental Protocols

Protocol 1: ICH Q1A/Q1B Forced Degradation & System Validation

A self-validating stability protocol must prove that the analytical method can detect all relevant degradants without interference from the formulation matrix.

Causality & Design:

  • Mass Balance Check: The core of this self-validating system is the mass balance criterion. The sum of the remaining intact 4-oxo-4HPR and the quantified degradants must equal 100% ± 5% of the initial concentration. A failure here indicates the formation of "invisible" (non-ionizing or volatile) degradants, requiring orthogonal validation via Charged Aerosol Detection (CAD).

  • Actinic Light Exposure: Photostability is tested per ICH Q1B using a cool white fluorescent lamp and near-UV lamp, ensuring an overall illumination of ≥ 1.2 million lux hours.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 1.0 mL of the 4-oxo-4HPR formulation (e.g., liposomal suspension at 1 mg/mL) into six separate clear glass vials.

  • Control Generation: Wrap two vials completely in aluminum foil to serve as dark controls (accounting for thermal, non-photolytic degradation).

  • Stress Application:

    • Oxidative Stress: Add 100 µL of 3% H2O2 to two vials. Incubate at 25°C for 24 hours.

    • Photolytic Stress (ICH Q1B): Place two clear vials and the two foil-wrapped controls in a photostability chamber for 48 hours (target: 1.2M lux hours).

  • Quenching: Stop oxidative reactions by adding 50 µL of 10% sodium thiosulfate.

  • Analysis: Proceed to extraction (Protocol 2) and LC-MS/MS analysis.

Table 2: Exemplary Forced Degradation Acceptance Criteria

Stress ConditionTarget DegradationMass Balance RequirementPrimary Degradant Observed
Thermal (60°C, 7 days) 10 - 20%95 - 105%Minor oxidation products
Oxidation (3% H2O2, 24h) 15 - 30%95 - 105%Epoxides, chain cleavage
Photolysis (ICH Q1B) 20 - 40%95 - 105%13-cis and 9-cis isomers
Protocol 2: Extraction from Nanocarrier Formulations

Extracting highly lipophilic retinoids from advanced polymer or lipid matrices without inducing artifactual degradation is a critical challenge.

Causality & Design:

  • Amber Vials: All steps must be performed under yellow light or in amber vials. Ambient laboratory lighting can degrade up to 15% of 4-oxo-4HPR within 2 hours.

  • BHT Addition: Butylated hydroxytoluene (BHT) is added to the extraction solvent. Sonication (used to break nanoparticles) generates cavitation bubbles that collapse and produce localized heat and hydroxyl radicals. BHT acts as a sacrificial antioxidant, preventing the artifactual oxidation of the API during sample preparation.

Step-by-Step Methodology:

  • Matrix Disruption: Transfer 100 µL of the stressed formulation into a 1.5 mL amber Eppendorf tube.

  • Spiking: Add 10 µL of the internal standard solution ([2H4]-4-HPR, 10 µg/mL).

  • Precipitation/Extraction: Add 890 µL of ice-cold Acetonitrile containing 0.1% (w/v) BHT. The high organic content precipitates encapsulated proteins and collapses PLGA matrices, releasing the drug.

  • Cavitation: Sonicate the mixture in a cold water bath (4°C) for 10 minutes to ensure complete matrix disruption.

  • Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Transfer: Carefully transfer 500 µL of the supernatant to an amber HPLC vial equipped with a low-volume insert for immediate LC-MS/MS injection.

Workflow A Formulation (e.g., PLGA/Lipid) B ICH Stress Testing A->B C Solvent Extraction B->C D LC-MS/MS Analysis C->D E Kinetic Profiling D->E

Fig 2. End-to-end stability evaluation workflow for 4-Keto Retinamide formulations.

Data Interpretation & Quality Control

References

  • Rahman, M. et al. "Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide." ResearchGate, 2015.
  • Formelli, F. et al. "4-oxo-fenretinide, administered alone and in combination with fenretinide, as preventive and therapeutic agent for cancer." US Patent 7169813B2, 2007.
  • Zanotto-Filho, A. et al. "A nanoencapsulated oral formulation of fenretinide promotes local and metastatic breast cancer dormancy in HER2/neu transgenic mice." PMC, 2024.
  • International Council for Harmonisation (ICH). "ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products." ICH Official Guidelines, 2003.
  • Orienti, I. et al. "Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study." PMC, 2019.
Application

Application Note: 4-Keto Retinamide and 4-Oxo-4-HPR as Dual-Action Chemical Probes in Oncology

Executive Summary The retinoid derivative 4-Keto Retinamide (4-oxo-retinamide) and its highly active polar metabolite 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) have emerged as powerful chemical probes in cancer b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The retinoid derivative 4-Keto Retinamide (4-oxo-retinamide) and its highly active polar metabolite 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) have emerged as powerful chemical probes in cancer biology and redox signaling[1]. Unlike traditional retinoids or its parent drug fenretinide (4-HPR), 4-oxo-4-HPR exhibits a unique, dual-action mechanism: it simultaneously triggers rapid reactive oxygen species (ROS) generation and directly inhibits tubulin polymerization[2]. This application note provides a comprehensive guide to utilizing these probes in vitro, detailing the physicochemical parameters, mechanistic pathways, and self-validating experimental protocols required to decouple their independent apoptotic mechanisms.

Physicochemical Properties & Probe Specifications

To ensure reproducibility, it is critical to distinguish between the base 4-Keto Retinamide and its 4-hydroxyphenyl derivative, as their biological applications and target specificities differ slightly. The derivative 4-oxo-4-HPR is the primary probe used for tubulin/ROS dual-pathway investigations[3].

Property4-Keto Retinamide[4]4-Oxo-4-HPR (Active Probe)[3]
CAS Number 1217196-74-1865536-65-8
Molecular Formula C20H27NO2C26H31NO3
Molecular Weight 313.43 g/mol 405.53 g/mol
Primary Application Retinoid metabolism mappingROS & Tubulin signaling probe
Solubility DMSO, EthanolDMSO (Stock typically 10 mM)
Storage -20°C, protect from light-20°C, strictly protect from light

Mechanistic Insights: The Dual-Action Paradigm

The utility of 4-oxo-4-HPR as a chemical probe lies in its ability to kill cancer cells (including 4-HPR-resistant histotypes) via two completely independent signaling cascades[2]:

  • ROS-Dependent Apoptotic Cascade : Within 30 minutes of exposure, 4-oxo-4-HPR induces a massive intracellular ROS burst. This oxidative stress triggers an Endoplasmic Reticulum (ER) stress response, leading to Jun N-terminal Kinase (JNK) activation and the subsequent upregulation of the proapoptotic PLAcental Bone morphogenetic protein (PLAB)[1].

  • ROS-Independent Antimicrotubule Activity : Concurrently, but independently, the probe binds directly to tubulin. It inhibits tubulin polymerization, resulting in multipolar spindle formation and mitotic arrest (typically observable within 2 hours)[5].

Because ROS generation occurs significantly earlier than mitotic arrest, researchers can use temporal profiling and selective inhibitors (e.g., Vitamin C for ROS, PLAB silencing) to isolate each pathway[2].

G cluster_ROS ROS-Dependent Pathway cluster_Tubulin ROS-Independent Pathway Probe 4-Oxo-4-HPR (Chemical Probe) ROS ROS Generation Probe->ROS Rapid (<30 min) Tubulin Tubulin Binding Probe->Tubulin Direct Binding ER ER Stress Response ROS->ER JNK JNK Activation ER->JNK PLAB PLAB Upregulation JNK->PLAB Apoptosis Apoptosis / Cell Death PLAB->Apoptosis Proapoptotic Signaling Poly Inhibition of Polymerization Tubulin->Poly Spindle Multipolar Spindles Poly->Spindle Spindle->Apoptosis Mitotic Arrest

Figure 1: Dual-action signaling pathways of 4-oxo-4-HPR leading to apoptosis.

Experimental Protocols

To ensure trustworthiness and rigorous scientific validation, the following protocols are designed as self-validating systems. By incorporating specific upstream inhibitors, you can definitively prove that the observed phenotypic changes are driven by the specific pathway being interrogated.

Protocol A: Intracellular ROS Kinetic Profiling (Self-Validating System)

Causality & Experimental Rationale : 4-oxo-4-HPR induces ROS much earlier (<30 min) than mitotic arrest (>2 hrs). Using the fluorescent probe DCFDA allows for real-time kinetic tracking. To validate that downstream apoptosis is partially ROS-dependent, we introduce Vitamin C (an antioxidant) as a negative control to abrogate the ROS signal[1].

Step-by-Step Methodology :

  • Cell Seeding : Seed target cancer cells (e.g., A2780 or HeLa) at 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Pre-treatment (The Validation Step) : Pre-treat half the wells with 100 µM Vitamin C for 1 hour prior to probe addition.

  • DCFDA Loading : Wash cells with PBS and incubate with 10 µM H2DCFDA in serum-free media for 30 minutes in the dark.

  • Probe Administration : Remove DCFDA, wash, and add 5 µM 4-oxo-4-HPR (prepared from a 10 mM DMSO stock).

  • Kinetic Measurement : Immediately transfer the plate to a fluorescence microplate reader (Ex/Em = 485/535 nm). Read every 5 minutes for 2 hours.

Protocol B: Cell-Free Tubulin Polymerization Assay

Causality & Experimental Rationale : To prove that the antimicrotubule activity of 4-oxo-4-HPR is independent of its ROS-generating capability[2], the interaction must be isolated in a cell-free environment devoid of ER stress or JNK signaling machinery.

Step-by-Step Methodology :

  • Reagent Preparation : Reconstitute purified bovine brain tubulin (3 mg/mL) in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. Critical: Keep strictly on ice to prevent spontaneous polymerization.

  • Treatment Assembly : In a pre-chilled 96-well plate, add 4-oxo-4-HPR to achieve final concentrations of 1, 5, and 10 µM. Use Paclitaxel (stabilizer) and Nocodazole (inhibitor) as positive controls.

  • Initiation : Quickly add the tubulin mixture to the plate.

  • Measurement : Transfer to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every minute for 60 minutes. A reduction in the Vmax​ of the exponential growth phase confirms direct polymerization inhibition.

Protocol C: Multiplexed Mitotic Arrest and Apoptosis Flow Cytometry

Causality & Experimental Rationale : This protocol correlates the biochemical mechanisms to terminal cellular phenotypes. By co-treating cells with 4-oxo-4-HPR and Vitamin C, researchers can observe that while ROS is blocked (Protocol A), mitotic arrest still occurs, definitively proving the two mechanisms are parallel and independent[1].

Step-by-Step Methodology :

  • Treatment : Treat cells with 5 µM 4-oxo-4-HPR ± 100 µM Vitamin C for 24 hours.

  • Harvesting : Collect both adherent and floating cells (to capture late apoptotic populations).

  • Staining :

    • Fix cells in 70% cold ethanol for 2 hours.

    • Wash and resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

    • (Optional) For multiplexing, stain non-fixed parallel samples with Annexin V-FITC and PI.

  • Acquisition : Analyze via flow cytometry. Look for an accumulation of cells in the G2/M phase (mitotic arrest) and the Sub-G1 phase (apoptosis).

Data Interpretation & Troubleshooting

Assay / MetricExpected OutcomeTroubleshooting & Mechanistic Causality
ROS Kinetics Peak fluorescence at 30–60 min; completely abrogated by Vitamin C.No signal: Auto-oxidation of the 4-oxo-4-HPR stock. Ensure the 10 mM DMSO stock is stored at -20°C in amber tubes.
Tubulin Polymerization Dose-dependent decrease in OD340 plateau and Vmax​ .Spontaneous assembly: Tubulin was not kept strictly on ice prior to the 37°C shift.
Cell Cycle Analysis Pronounced G2/M block at 24h, unaffected by Vitamin C pre-treatment.Sub-G1 dominates early: Probe concentration is too high, causing acute toxicity that masks the mitotic arrest phenotype. Reduce to 2.5 µM.

References

  • 4-oxo-N-(4-hydroxyphenyl)
  • 4-Keto Retinamide Source: VIVAN Life Sciences URL
  • 4-Oxo-N-(4-hydroxyphenyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Keto Retinamide Precipitation in Cell Culture Media

Welcome to the Advanced Applications Support Center. As researchers transition from standard chemotherapeutics to highly hydrophobic synthetic retinoids, formulation and media stability become primary experimental bottle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers transition from standard chemotherapeutics to highly hydrophobic synthetic retinoids, formulation and media stability become primary experimental bottlenecks.

4-Keto Retinamide (also known as 4-oxo-HPR or 4-oxo-N-(4-hydroxyphenyl)retinamide) is a highly active, polar metabolite of the synthetic retinoid Fenretinide (4-HPR). While it exhibits potent anti-cancer properties—specifically by inhibiting tubulin polymerization and generating reactive oxygen species (ROS)[1]—its extreme hydrophobicity makes it notoriously difficult to maintain in aqueous cell culture media.

This guide provides causality-driven troubleshooting, physicochemical data, and self-validating protocols to ensure your in vitro assays are not compromised by compound precipitation.

Part 1: Physicochemical Profile & Biological Mechanism

To prevent precipitation, one must first understand the thermodynamic and physical constraints of the molecule. 4-Keto-HPR requires strict handling to prevent photo-isomerization, oxidation, and solvent shock[2].

Table 1: Quantitative Physicochemical Properties of 4-Keto-HPR

PropertyValue / Characteristic
Chemical Name 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-HPR)
CAS Number 865536-65-8[3]
Molecular Weight 405.53 g/mol [3]
Solubility (Organic) Soluble in DMSO, Chloroform, Methanol[3]
Solubility (Aqueous) < 2 µg/mL (Highly hydrophobic; requires carrier system)
pKa 9.98 ± 0.26 (Predicted)[3]
Storage (Powder) Amber Vial, -20°C to -80°C, Under Inert Atmosphere[3]
Light Sensitivity High (Prone to rapid photo-isomerization and degradation)[2]

Below is the biological pathway illustrating why maintaining 4-Keto-HPR in a soluble, bioavailable state is critical for its dual-apoptotic mechanism of action[1].

Mechanism HPR Fenretinide (4-HPR) CYP CYP450 Oxidation HPR->CYP OxoHPR 4-Keto-HPR (4-oxo-HPR) CYP->OxoHPR Tubulin Inhibits Tubulin Polymerization OxoHPR->Tubulin ROS Generates ROS OxoHPR->ROS MitoticArrest Mitotic Arrest Tubulin->MitoticArrest OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis MitoticArrest->Apoptosis OxidativeStress->Apoptosis

Caption: 4-Keto-HPR biosynthesis and dual-apoptotic signaling pathway.

Part 2: Troubleshooting FAQs (Causality & Resolution)

Q1: Why does 4-Keto-HPR precipitate immediately upon addition to my culture media, creating a cloudy suspension? Causality: This is a classic example of "solvent shock." When a high-concentration organic stock (e.g., 10 mM in DMSO) is injected into an aqueous environment, the rapid diffusion of the DMSO into the water leaves the hydrophobic 4-Keto-HPR molecules stranded without a solvent shell. Because the local concentration temporarily exceeds the compound's thermodynamic aqueous solubility limit, the molecules aggregate and crash out of solution. Furthermore, temperature differentials (e.g., adding room-temperature DMSO stock to cold media) drastically lower the kinetic energy needed to keep the compound dissolved.

Q2: I am using serum-free media for my assays. Is this contributing to the precipitation? Causality: Absolutely. Retinoids are highly lipophilic and rely heavily on carrier proteins (such as albumin and retinol-binding proteins) to remain stable in aqueous solutions. In serum-free conditions, the absence of Bovine Serum Albumin (BSA) removes these hydrophobic binding pockets, leading to rapid precipitation, isomerization, and adherence to polystyrene culture plastics[2]. Resolution: Supplement your serum-free medium with at least 6 mg/mL BSA to improve the recovery and solubility of the retinoid[2]. Alternatively, consider using amphiphilic carriers like branched PEG micelles, which have been shown to increase fenretinide/metabolite aqueous solubility by encapsulating the hydrophobic core[4].

Q3: My 4-Keto-HPR stock in DMSO was clear yesterday, but today it has needle-like crystals. Can I just vortex it? Causality: DMSO freezes at 18.5°C. If stored in a standard refrigerator or freezer, the solvent crystallizes, forcing the solute out of solution. Simple vortexing is insufficient because the localized kinetic energy does not overcome the lattice energy of the precipitated retinamide[5]. Resolution: You must gently warm the aliquot to 37°C in a water bath for 5-10 minutes, followed by brief sonication, to ensure complete dissolution before adding it to your media[5].

Troubleshooting Start Precipitate Detected in Media CheckStock Inspect DMSO Stock Start->CheckStock StockCloudy Cloudy/Crystallized CheckStock->StockCloudy StockClear Optically Clear CheckStock->StockClear FixStock Warm to 37°C & Sonicate StockCloudy->FixStock CheckMedia Evaluate Media Temp StockClear->CheckMedia ColdMedia Cold/Room Temp CheckMedia->ColdMedia WarmMedia Pre-warmed (37°C) CheckMedia->WarmMedia FixTemp Pre-warm Media to 37°C ColdMedia->FixTemp CheckProtein Check Carrier Proteins WarmMedia->CheckProtein NoProtein Serum-Free CheckProtein->NoProtein FixProtein Add BSA or PEG Micelles NoProtein->FixProtein

Caption: Workflow for diagnosing and resolving 4-Keto-HPR precipitation.

Part 3: Self-Validating Experimental Protocol

To guarantee experimental reproducibility, do not rely on visual checks with the naked eye alone. Use the following self-validating methodology for preparing 4-Keto-HPR treated media.

Phase 1: Stock Solution Preparation & Verification
  • Thaw and Equilibrate: Remove the 10 mM 4-Keto-HPR DMSO stock from the -80°C freezer. Place it in a 37°C water bath for exactly 5 minutes.

  • Homogenize: Sonicate the vial in a water-bath sonicator for 30 seconds. Avoid vigorous vortexing which can introduce air bubbles and promote oxidation[5].

  • Validation Check: Hold the amber vial against a bright, white light source. The solution must be 100% optically clear with a faint yellow tint[3]. If any micro-crystals are visible, repeat step 2.

Phase 2: The "Dropwise-Agitation" Media Integration

Note: Final DMSO concentration in cell culture should never exceed 0.1% to 0.5% to avoid solvent toxicity.

  • Pre-warm Media: Ensure your complete culture media (containing ≥5% FBS or supplemented with 6 mg/mL BSA[2]) is pre-warmed to exactly 37°C. Cold media will instantly precipitate the retinoid.

  • Dynamic Mixing: Create a gentle vortex in the media tube using a magnetic stirrer or by swirling the tube manually.

  • Dropwise Addition: While the media is actively moving, add the required volume of the 37°C 4-Keto-HPR stock dropwise directly into the center of the liquid (do not let it run down the cold plastic walls of the tube).

  • Immediate Inversion: Cap the tube and invert gently 5-6 times to ensure homogeneous distribution.

Phase 3: Microscopic Validation (Critical Step)
  • Plate Sample: Transfer 1 mL of the newly prepared 4-Keto-HPR media into a sterile 6-well plate.

  • Phase-Contrast Inspection: Observe the media under a phase-contrast microscope at 10x and 20x magnification.

  • Pass/Fail Criteria:

    • Pass: The field is completely clear of debris.

    • Fail: The presence of highly refractile, needle-like structures, or dark amorphous aggregates indicates precipitation. If precipitation is detected, the media must be discarded, as the effective concentration of the drug is now unknown, which will invalidate your IC50 calculations and downstream assays.

References
  • Analysis of Vitamin A and Retinoids in Biological Matrices - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Effects of 4-oxo-4-HPR and vitamin C treatments on cell cycle Source: ResearchGate URL:[Link]

  • Novel micelles based on amphiphilic branched PEG as carriers for fenretinide Source: ResearchGate URL:[Link]

Sources

Optimization

Retinoid Stability &amp; Handling Technical Support Center: 4-Keto Retinamide

Welcome to the Technical Support Center for 4-Keto Retinamide (and related 4-oxo-retinoid derivatives). Because 4-Keto Retinamide features an electron-rich, conjugated polyene chain and a highly reactive 4-oxo substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Keto Retinamide (and related 4-oxo-retinoid derivatives). Because 4-Keto Retinamide features an electron-rich, conjugated polyene chain and a highly reactive 4-oxo substituted cyclohexenyl ring, it is notoriously susceptible to rapid degradation in standard laboratory environments.

This guide provides researchers, analytical chemists, and drug development professionals with the mechanistic reasoning, self-validating protocols, and troubleshooting steps necessary to maintain the structural and biological integrity of 4-Keto Retinamide during in vitro and in vivo experiments.

The Causality of Degradation: Why 4-Keto Retinamide Fails

To prevent degradation, you must first understand the chemical vulnerabilities of the retinoid structure. Degradation is not random; it is driven by specific environmental catalysts that attack the molecule's double bonds.

  • Photoisomerization (Light < 500 nm): The conjugated double bonds in the polyene chain absorb ultraviolet (UV) and blue light (peak absorbance ~350–365 nm, extending into the visible spectrum)[1]. When a photon is absorbed, the pi-bond briefly breaks, allowing free rotation and causing irreversible cis-trans isomerization (e.g., conversion to all-trans or other inactive isomers)[2].

  • Auto-Oxidation (Oxygen & Radicals): The 4-oxo group and the conjugated chain are highly prone to radical-mediated oxidation. Atmospheric oxygen attacks the electron-rich double bonds, leading to chain cleavage, epoxide formation, and complete loss of biological activity[3].

  • Thermal Degradation (Heat): Ambient or elevated temperatures provide the activation energy required to accelerate both oxidation and spontaneous isomerization, leading to the formation of degradation aggregates.

DegradationPathways Keto Intact 4-Keto Retinamide (Active Isomer) LightDeg Photoisomerization (UV/Blue Light <500nm) Keto->LightDeg OxDeg Auto-Oxidation (O2 / Free Radicals) Keto->OxDeg ThermDeg Thermal Stress (Heat > 4°C) Keto->ThermDeg Isomers Inactive Isomers (e.g., all-trans forms) LightDeg->Isomers Cleavage Chain Cleavage Products (Loss of 365nm Absorbance) OxDeg->Cleavage Aggregates Degradation Aggregates ThermDeg->Aggregates

Mechanistic pathways of 4-Keto Retinamide degradation via light, oxygen, and heat.

Quantitative Data: Triggers & Preventive Measures

The following table summarizes the quantitative thresholds for 4-Keto Retinamide degradation and the required countermeasures to ensure a self-validating experimental system.

Degradation TriggerCritical Threshold / WavelengthPrimary ConsequenceMandatory Preventive Measure
Light Exposure < 500 nm (UV to Blue light)Rapid cis-trans isomerizationHandle strictly under amber/red safelights; use amber vials[2].
Oxygen (Air) Atmospheric O₂ (~21%)Radical-mediated chain cleavagePurge headspace with Argon/N₂; add 0.1% BHT (antioxidant)[2].
Temperature > 4°C (during handling)Accelerated oxidation/aggregationPrepare on ice; store long-term at -80°C[2].
Aqueous Solvents pH < 4.0 or unbufferedPrecipitation and acid-catalyzed degradationUse organic solvents (DMSO/EtOH) or cyclodextrin carriers[4].

Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness in your assays, every step of this protocol includes built-in causality and validation checks. Do not deviate from the environmental controls.

Phase 1: Preparation of Stock Solutions
  • Environmental Control: Turn off all standard fluorescent/LED laboratory lighting. Illuminate the workspace exclusively with amber or red safelights (wavelengths > 500 nm)[5].

  • Solvent Preparation: Pre-chill anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol. To prevent oxidation, dissolve Butylated Hydroxytoluene (BHT) into the solvent at a final concentration of 0.1% (w/v)[2].

  • Reconstitution: Dissolve the lyophilized 4-Keto Retinamide powder in the chilled, antioxidant-spiked solvent to create a concentrated stock (e.g., 10 mM). Causality: High concentrations are more stable than dilute solutions, and BHT scavenges free radicals before they can attack the retinoid polyene chain.

  • Inert Gas Purging: Gently blow a stream of Argon or high-purity Nitrogen gas over the liquid surface for 15–30 seconds to displace atmospheric oxygen[3].

  • Aliquot and Store: Divide the stock into single-use amber glass vials (to prevent freeze-thaw cycles). Cap tightly, seal with Parafilm, and immediately transfer to a -80°C freezer[2].

Phase 2: Validation (Quality Control)
  • Spectrophotometric Check: Before using a stored aliquot for critical experiments, dilute a small fraction in methanol and measure the UV-Vis absorbance. Intact 4-Keto Retinamide (and closely related 4-oxo-13-cis-retinoic acid) should exhibit a sharp maximum absorbance peak at ~365 nm [1]. A shift in the peak or a significant drop in absorbance indicates isomerization or cleavage.

SOPWorkflow Start Lyophilized 4-Keto Retinamide (Stored at -80°C) Light Amber/Red Light Environment (Exclude <500nm light) Start->Light Transfer to workspace Solvent Reconstitute in Anhydrous DMSO + 0.1% BHT (Antioxidant) Light->Solvent Dissolve on ice Purge Purge Headspace with Argon or Nitrogen Gas Solvent->Purge Prevent oxidation Aliquot Aliquot into Amber Vials (Single-use volumes) Purge->Aliquot Minimize handling Validate QC: Verify UV Absorbance at ~365 nm Aliquot->Validate Confirm integrity Store Store at -80°C (Avoid Freeze-Thaw) Validate->Store Long-term stability

Step-by-step handling and validation workflow for 4-Keto Retinamide.

Troubleshooting & FAQs

Q: I am seeing double peaks for 4-Keto Retinamide on my HPLC chromatogram. What is happening? A: You are observing photoisomerization. 4-Keto Retinamide is likely converting into its all-trans or 9-cis counterparts due to light exposure during sample preparation or while sitting in the autosampler[2]. Fix: Ensure your autosampler is cooled to 4°C, use amber autosampler vials, and verify that the room lighting during extraction was strictly >500 nm.

Q: Can I use standard clear Eppendorf tubes if I wrap them in aluminum foil? A: While wrapping clear tubes in aluminum foil blocks light during incubation or storage, the retinoid is still exposed to light every time you open the tube to pipette. It is highly recommended to use amber microcentrifuge tubes in addition to working under amber/red safelights[2].

Q: My in vitro cell culture assays require a 48-hour incubation. How do I prevent degradation in the culture media? A: Aqueous culture media (pH ~7.4) saturated with oxygen at 37°C is a highly degradative environment for retinoids. Fix:

  • Refresh the media containing the drug every 12–24 hours.

  • Consider using carrier molecules. Complexing the retinoid with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) encapsulates the lipophilic polyene chain, shielding it from aqueous degradation and photo-degradation[4].

  • Perform the incubation in a dark incubator.

Q: Why is my 4-Keto Retinamide precipitating when added to plasma or buffer? A: Retinoids are highly lipophilic. When a concentrated DMSO stock is spiked directly into an aqueous buffer, the local concentration exceeds its aqueous solubility, causing precipitation. Furthermore, plasma contains thiol-compounds (like glutathione) that can interact with retinoids[1]. Fix: Predilute your stock in a miscible intermediate, or add a thiol-blocking reagent (like N-ethylmaleimide) and an antioxidant (like L-ascorbic acid) to the plasma prior to spiking[1].

References

  • MDPI (Sensors). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration.
  • BenchChem. Light sensitivity of 11-cis-retinoic acid and its impact on quantification.
  • Ovid / Journal of Chromatography B. Determination of isotretinoin in human plasma by high performance liquid chromatography–electrospray ionization mass spectrometry.
  • ResearchGate. Characterization of the 13-cis-retinoic acid/cyclodextrin inclusion complexes by phase solubility, photostability, physicochemical and computational analysis.

Sources

Troubleshooting

improving the bioavailability of 4-Keto Retinamide in vivo

Welcome to the Technical Support Center for Retinoid In Vivo Applications. As a Senior Application Scientist, I frequently consult with researchers struggling to translate the potent in vitro activity of 4-Keto Retinamid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Retinoid In Vivo Applications. As a Senior Application Scientist, I frequently consult with researchers struggling to translate the potent in vitro activity of 4-Keto Retinamide (4-oxo-retinamide) and closely related retinamides (such as Fenretinide/4-HPR) into in vivo efficacy.

These synthetic retinoids share a notoriously difficult biopharmaceutical profile: extreme hydrophobicity, poor aqueous dissolution, and massive hepatic first-pass metabolism[1]. This guide is designed to troubleshoot your pharmacokinetic failures and provide self-validating formulation protocols to ensure therapeutic bioavailability in your animal models.

Troubleshooting Guide & FAQs: The "Retinamide Paradox"

Q1: My 4-Keto Retinamide shows high cytotoxicity in vitro, but I cannot achieve therapeutic plasma levels in my murine xenograft models using standard corn oil capsules. Why? A1: You are experiencing the classic "retinamide paradox." In vitro, the drug is fully bioavailable because it is pre-dissolved in organic solvents like DMSO. In vivo, standard lipid capsules fail because the highly lipophilic drug precipitates into fine, unabsorbable aggregates upon contact with aqueous gastrointestinal fluids[2]. Furthermore, the small fraction of free drug that does absorb via the portal vein undergoes rapid and extensive hepatic first-pass metabolism[1]. To achieve efficacy, you must abandon simple dissolution and utilize active encapsulation—such as an organized lipid matrix—that mimics chylomicrons to bypass the liver via lymphatic transport[3][4].

Q2: I want to administer the retinamide intravenously to bypass the gut entirely. Can I just use an ethanol/Tween-80 vehicle? A2: Absolutely not. Intravenous injection of retinamides in simple co-solvents leads to immediate precipitation in the bloodstream, causing micro-embolisms, severe toxicity, and sub-therapeutic tissue distribution[2]. For IV administration, you must utilize a hydrophilic polymer conjugate. Covalently linking the retinamide to polyvinylalcohol (PVA) via a hydrolyzable carbonate bond increases its aqueous solubility up to 200-fold[1][5]. The conjugate remains soluble in plasma and relies on plasma esterases to hydrolyze the bond and release the active free drug at the tumor site[2].

Q3: How much of an increase in bioavailability can I realistically expect by switching to an advanced formulation? A3: Preclinical studies utilizing organized lipid matrices (e.g., LYM-X-SORB technology) demonstrate up to a 4-fold increase in peak plasma levels and a 7-fold increase in target tissue (e.g., lung, liver, brain) accumulation compared to standard capsular dosing[3][6].

Data Presentation: Formulation Strategies Comparison

To select the correct strategy for your study, compare the pharmacokinetic mechanisms and empirical outcomes of established retinamide formulations:

Formulation StrategyAdministration RouteBioavailability MechanismRelative Plasma CmaxPrimary Limitations
Corn Oil Capsule OralSimple dissolution & portal vein transport1x (Baseline)High inter-patient variability; massive hepatic clearance[1].
Organized Lipid Matrix OralLymphatic transport via chylomicron mimicry~4xRequires complex excipient blending and powderization[3].
PVA-Conjugate IntravenousHydrolyzable carbonate bond increases solubility~200x (Solubility)Requires synthetic chemistry capabilities; potential polymer accumulation[5].
Polymeric Micelles IntravenousEncapsulation in a hydrophobic core~2.5xRisk of premature burst release in systemic circulation[1].

Pharmacokinetic Logic & Workflows

To understand why these formulations succeed where standard vehicles fail, review the pharmacokinetic routing below. By forcing the drug into the lymphatic system or stabilizing it in plasma, we bypass the hepatic bottleneck.

PK_Pathways Oral Oral Administration Capsule Standard Capsule (Corn Oil) Oral->Capsule Lipid Organized Lipid Matrix (Chylomicron Mimic) Oral->Lipid IV Intravenous Administration PVA PVA-Conjugate (Carbonate Linkage) IV->PVA Gut Gastrointestinal Tract (Precipitation Risk) Capsule->Gut Lymph Lymphatic Transport (Thoracic Duct) Lipid->Lymph Proximal Intestine BloodHigh Systemic Circulation (Therapeutic Levels) PVA->BloodHigh Plasma Hydrolysis Liver Hepatic First-Pass (Rapid Clearance) Gut->Liver Portal Vein BloodLow Systemic Circulation (Sub-therapeutic) Liver->BloodLow >80% Metabolized Lymph->BloodHigh Bypasses Liver

Fig 1: Pharmacokinetic routing of retinamide formulations in vivo.

Self-Validating Experimental Protocols

Protocol 1: Preparation of a Chylomicron-Mimicking Lipid Matrix (Oral Delivery)

Causality: This protocol utilizes lysophosphatidylcholine and monoglycerides to enfold the drug. This specific lipid ratio mimics the structural backbone of intestinal chylomicrons, tricking the gut into absorbing the drug directly into the thoracic duct, entirely bypassing the liver[4][6].

  • Matrix Assembly: Combine lysophosphatidylcholine, monoglycerides, and fatty acids in a 1:2:1 molar ratio in a glass beaker.

  • Drug Incorporation: Dissolve 4-Keto Retinamide in a minimal volume of absolute ethanol. Blend this solution with the lipid matrix at 40°C under continuous stirring.

  • Solvent Evaporation: Remove the ethanol under reduced pressure (rotary evaporation) to enfold the drug within the acyl-constituents of the lipid monomers[6].

  • Powderization: Blend the resulting lipid-drug complex with inert excipients (e.g., complex carbohydrates or wheat flour) to create a flowable oral powder[1].

  • Self-Validation Check: Before in vivo dosing, disperse 10 mg of the powder in 10 mL of simulated gastric fluid (SGF) at 37°C. A successful matrix will form a stable, opalescent microemulsion. If you observe visible drug crystals under polarized light microscopy, the drug has precipitated, and the lipid-to-drug ratio must be increased.

Protocol 2: Synthesis of Polyvinylalcohol (PVA) Conjugates (Intravenous Delivery)

Causality: A carbonate bond is chosen to link the drug to the polymer because it is stable enough to prevent precipitation in the IV bag, but easily hydrolyzable by plasma esterases to release the active drug once in systemic circulation[2][5].

Workflow S1 1. Activation (CDI in DMSO) S3 3. Conjugation (24h Stirring) S1->S3 S2 2. Polymer Prep (Anhydrous PVA) S2->S3 S4 4. Purification (Ether + Dialysis) S3->S4 S5 5. Lyophilization (Stable Powder) S4->S5

Fig 2: Synthesis workflow for intravenous PVA-retinamide conjugates.

  • Activation of Retinamide: React 4-Keto Retinamide with 1,1'-carbonyldiimidazole (CDI) in anhydrous DMSO to form an active imidazolide intermediate. Causality: This creates a reactive electrophilic center necessary for polymer attachment.

  • Polymer Preparation: Dissolve Polyvinylalcohol (PVA, Mw ~10,000 Da) in anhydrous DMSO under nitrogen gas. Causality: Anhydrous conditions prevent premature hydrolysis of the delicate carbonate bond.

  • Conjugation: Add the activated retinamide dropwise to the PVA solution. Stir at room temperature for 24 hours[5].

  • Purification: Precipitate the conjugate using cold diethyl ether, followed by extensive dialysis (MWCO 3500 Da) against distilled water for 48 hours to remove unreacted drug and cross-linking reagents[2].

  • Self-Validation Check: Analyze the dialysate water via UV-Vis spectroscopy (λmax ~360 nm for retinamides). The complete absence of an absorbance peak in the final dialysis water confirms all free, unreacted drug has been removed, validating the purity and in vivo safety of the conjugate.

  • Lyophilization: Freeze-dry the purified dialysate to obtain the stable conjugate powder.

References

  • Improved Oral Delivery of N-(4-Hydroxyphenyl)Retinamide with a Novel LYM-X-SORB Organized Lipid Complex Source: Clinical Cancer Research (AACR Journals) URL:[Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide Source: Pharmaceuticals (MDPI) URL:[Link]

  • Fenretinide-polyvinylalcohol Conjugates: New Systems Allowing Fenretinide Intravenous Administration Source: Biomacromolecules (ACS Publications) URL:[Link]

  • Phase I Trial of Fenretinide Lym-X-Sorb Oral Powder in Adults with Solid Tumors and Lymphomas Source: Anticancer Research URL:[Link]

  • Improved oral fenretinide delivery with novel Lym-X-Sorb™ organized lipid complex Source: Cancer Research (AACR Journals) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Keto Retinamide

Introduction 4-Keto Retinamide, commonly referring to 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), is a highly bioactive, polar metabolite of the synthetic retinoid fenretinide[1]. Biologically, it is generated in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Keto Retinamide, commonly referring to 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), is a highly bioactive, polar metabolite of the synthetic retinoid fenretinide[1]. Biologically, it is generated in hepatic and tumor cells via the cytochrome P450 enzyme CYP26A1[1]. Unlike its parent compound, 4-oxo-4-HPR exhibits potent antimitotic activity by inhibiting tubulin polymerization and inducing apoptosis through reactive oxygen species (ROS)-independent pathways[2].

Synthesizing 4-Keto Retinamide presents significant chemical challenges due to the highly conjugated all-trans polyene chain, which is exquisitely sensitive to light, heat, and oxidative cleavage. This guide provides causal troubleshooting, optimized protocols, and structural insights to ensure high-yield, isomerically pure synthesis.

Troubleshooting Guide & FAQs

Q1: Why am I getting a complex mixture of isomers instead of pure all-trans-4-Keto Retinamide?

The Causality: The retinoid polyene skeleton undergoes rapid photoisomerization (typically to the 13-cis or 9-cis forms) when exposed to UV/visible light. Furthermore, elevated temperatures during the amidation or solvent evaporation steps lower the activation energy for thermal isomerization. The Solution:

  • Actinic Shielding: Perform all synthetic steps, including column chromatography, under amber/yellow light or in aluminum foil-wrapped glassware.

  • Thermal Control: Never exceed 40°C during rotary evaporation. Use high-vacuum lines to remove residual solvents at room temperature rather than applying heat.

Q2: My allylic oxidation at the C4 position yields very low conversion or over-oxidized cleavage products. How can I optimize this?

The Causality: The C4 position of the cyclohexenyl ring requires highly specific oxidative conditions. Standard oxidants (like KMnO4​ or CrO3​ ) will aggressively attack the conjugated double bonds, leading to polyene cleavage or epoxidation. While Manganese Dioxide ( MnO2​ ) is the standard for allylic oxidation, its standard β or γ crystalline forms often lack the specific surface area and pore structure required to coordinate the bulky retinoid ring without causing degradation. The Solution:

Use specifically the α -form of MnO2​ [3]. The α

MnO2​ polymorph provides optimal surface coordination for the C4 allylic position.
  • Perform the oxidation on the methyl ester of retinoic acid rather than the free acid to prevent unwanted side reactions at the carboxylate terminus, followed by mild hydrolysis[3].

  • Q3: During the amidation step (converting 4-oxo-retinoic acid to 4-oxo-retinamide), I observe significant degradation and low yields. What coupling reagents are best?

    The Causality: Traditional amidation via acid chlorides (e.g., using thionyl chloride or oxalyl chloride) generates HCl and requires harsh conditions that protonate the polyene chain, leading to polymerization or catastrophic degradation of the 4-oxo-retinoid skeleton. The Solution:

    • Employ mild peptide coupling reagents such as HATU or BOP in the presence of a non-nucleophilic base (e.g., DIPEA) in anhydrous dichloromethane (DCM) or DMF[4]. These reagents form a highly reactive active ester intermediate at room temperature without generating destructive acidic byproducts[4].

    Q4: How do I resolve the poor solubility and purification losses of the final 4-Keto Retinamide?

    The Causality: 4-Keto Retinamide (especially the 4-hydroxyphenyl derivative) is highly lipophilic and exhibits poor aqueous solubility. Furthermore, prolonged exposure to the slightly acidic silanol groups on standard normal-phase silica gel can catalyze degradation. The Solution:

    • Chromatography: Pre-treat normal-phase silica gel with 1% triethylamine (TEA) to neutralize acidic silanol sites, or preferably use Reverse-Phase HPLC (C18 column) with a Methanol/Water gradient for final purification.

    • Storage: Lyophilize the purified product and store it at -80°C under an argon atmosphere. Solubilize in DMSO immediately prior to biological assays.

    Data Presentation: Comparison of C4-Allylic Oxidation Reagents

    Oxidation ReagentRegioselectivity (C4)Polyene Cleavage RiskTypical YieldRecommendation α MnO2​ HighLow65 - 75%Optimal for retinoid esters[3] β MnO2​ ModerateModerate30 - 40%Prone to incomplete conversion CrO3​ / PyridineLowHigh< 10%Avoid; destroys conjugated system SeO2​ ModerateHigh15 - 25%Toxic; causes over-oxidation

    Experimental Protocols

    Step-by-Step Synthesis of 4-Keto Retinamide (4-oxo-4-HPR)

    Step 1: Esterification of Retinoic Acid

    • Dissolve all-trans-retinoic acid (1.0 eq) in anhydrous methanol under an argon atmosphere and amber light.

    • Add a catalytic amount of concentrated H2​SO4​ and stir at room temperature for 12 hours.

    • Quench with saturated NaHCO3​ , extract with diethyl ether, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield retinoic acid methyl ester.

    Step 2: C4-Allylic Oxidation

    • Dissolve the retinoic acid methyl ester in anhydrous dichloromethane (DCM).

    • Add activated α

      MnO2​ (10.0 eq)[3].
    • Stir vigorously at room temperature for 24-48 hours. Monitor conversion via TLC (Hexane:Ethyl Acetate 8:2).

    • Filter the suspension through a pad of Celite to remove manganese salts. Concentrate the filtrate to yield 4-oxo-retinoic acid methyl ester.

    Step 3: Hydrolysis

    • Dissolve the 4-oxo-retinoic acid methyl ester in ethanol.

    • Add 2M ethanolic KOH (3.0 eq) and stir at room temperature for 4 hours.

    • Acidify carefully to pH 4 using 1M HCl at 0°C. Extract with ethyl acetate, dry, and concentrate to yield 4-oxo-retinoic acid[3].

    Step 4: Amidation (HATU Coupling)

    • Dissolve 4-oxo-retinoic acid (1.0 eq) and 4-aminophenol (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C[4].

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Dilute with water, extract with ethyl acetate, wash extensively with water and brine to remove DMF.

    • Purify via preparative Reverse-Phase HPLC to isolate pure 4-oxo-N-(4-hydroxyphenyl)retinamide (4-Keto Retinamide).

    Mandatory Visualization

    Diagram 1: Retinoid C4-Oxidation and Amidation Workflow

    G N1 Retinoic Acid (All-trans) N2 Retinoic Acid Methyl Ester N1->N2 Esterification (MeOH, H+) Darkness N3 4-Oxo-Retinoic Acid Methyl Ester N2->N3 Allylic Oxidation (alpha-MnO2) N4 4-Oxo-Retinoic Acid N3->N4 Hydrolysis (KOH/EtOH) N5 4-Keto Retinamide (4-oxo-4-HPR) N4->N5 Amidation (HATU, Amine)

    Caption: Chemical workflow for the synthesis of 4-Keto Retinamide from all-trans-retinoic acid.

    Diagram 2: CYP26A1-Mediated Metabolism of Fenretinide

    G N1 Fenretinide (4-HPR) N2 CYP26A1 Enzyme (Hepatic / Tumor Cells) N1->N2 Substrate Binding N3 4-Hydroxy-4-HPR (Intermediate) N2->N3 C4-Hydroxylation N4 4-Keto Retinamide (4-oxo-4-HPR) N3->N4 Oxidation N5 Apoptosis & Mitotic Arrest (Anticancer Activity) N4->N5 Microtubule Inhibition ROS Generation

    Caption: Biological pathway detailing the CYP26A1-mediated conversion of 4-HPR to 4-oxo-4-HPR.

    References

    • Villani, M. G., et al. "Identification of the Fenretinide Metabolite 4-Oxo-Fenretinide Present in Human Plasma and Formed in Human Ovarian Carcinoma Cells through Induction of Cytochrome P450 26A1." Clinical Cancer Research, AACR Journals, 2004.[Link]

    • Tiberio, P., et al. "4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells." PLOS ONE, 2010.[Link]

    • "An improved process for the preparation of 4-oxoisotretinoin.
    • "Flurbiprofen analogs and methods of use in treating cancer.

    Sources

    Troubleshooting

    Technical Support Center: Overcoming Resistance to 4-Keto Retinamide in Cancer Cells

    Introduction Welcome to the technical support center for researchers investigating the novel retinoid, 4-Keto Retinamide. This guide is designed to provide in-depth troubleshooting strategies and address common experimen...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Welcome to the technical support center for researchers investigating the novel retinoid, 4-Keto Retinamide. This guide is designed to provide in-depth troubleshooting strategies and address common experimental challenges, with a focus on the critical issue of drug resistance. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of your research and accelerate your drug development efforts. This resource is structured to provide not just protocols, but the underlying scientific rationale to empower your experimental design and data interpretation.

    Frequently Asked Questions (FAQs)

    Here we address some of the initial questions you may have about 4-Keto Retinamide and the phenomenon of resistance.

    Q1: What is 4-Keto Retinamide and how does it differ from other retinoids like Fenretinide (4-HPR)?

    A1: 4-Keto Retinamide, also known as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), is a polar metabolite of Fenretinide (4-HPR).[1][2] While it shares some mechanisms with its parent compound, such as the generation of reactive oxygen species (ROS), it possesses distinct and potent anticancer properties.[1][2] Notably, 4-Keto Retinamide can inhibit tubulin polymerization, leading to mitotic arrest, an activity not prominently observed with 4-HPR.[1][2] This dual mechanism of action may explain its increased potency and its ability to be effective in cancer cell lines that have developed resistance to 4-HPR.[1][2][3]

    Q2: My cancer cell line, initially sensitive to 4-Keto Retinamide, is now showing reduced sensitivity. How can I confirm acquired resistance?

    A2: Confirming acquired resistance is a critical first step. This involves a systematic process to ensure the observed phenotype is a stable characteristic of the cell line and not an experimental artifact.

    • Determine the IC50 Value: The most direct method is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to calculate the half-maximal inhibitory concentration (IC50). A significant and reproducible increase in the IC50 value compared to the parental, sensitive cell line is a primary indicator of acquired resistance.[4]

    • Assess Stability of Resistance: To confirm that the resistance is a stable trait, culture the resistant cells in a drug-free medium for several passages (e.g., 5-10 passages).[4][5] Afterward, re-challenge the cells with 4-Keto Retinamide and redetermine the IC50. If the IC50 remains elevated, the resistance is likely due to stable genetic or epigenetic alterations.[4]

    • Cell Line Authentication: It is imperative to rule out cross-contamination or genetic drift. Perform Short Tandem Repeat (STR) profiling to authenticate your cell line and compare it to an early-passage, frozen stock.[4]

    Q3: What are the potential molecular mechanisms driving resistance to 4-Keto Retinamide?

    A3: Resistance to retinoids, including 4-Keto Retinamide, is a multifactorial phenomenon.[6][7] Potential mechanisms can be broadly categorized as follows:

    • Altered Drug Metabolism and Efflux:

      • Increased drug efflux through the overexpression of ATP-binding cassette (ABC) transporters.[8]

      • Enhanced catabolism of the retinoid by cytochrome P450 enzymes.[8]

    • Modifications in the Retinoid Signaling Pathway:

      • Decreased expression or mutation of retinoic acid receptors (RARs) and/or retinoid X receptors (RXRs).[8] 4-HPR, the parent compound of 4-Keto Retinamide, is known to be a selective activator of retinoid receptors, particularly RARγ.[9]

      • Alterations in the expression or activity of coactivators or corepressors of RAR/RXR transcriptional activity.[8]

    • Activation of Bypass Signaling Pathways:

      • Upregulation of pro-survival pathways that counteract the pro-apoptotic effects of 4-Keto Retinamide. A key example is the ERK MAP kinase pathway, which has been shown to interfere with RAR signaling and contribute to retinoid resistance.[10]

    • Changes in the Tumor Microenvironment:

      • Hypoxia has been demonstrated to induce resistance to Fenretinide (4-HPR) by inhibiting the drug-induced loss of mitochondrial membrane potential and subsequent apoptosis.[11][12] This is a critical consideration for in vivo studies and 3D cell culture models.

    Troubleshooting Guide: Investigating and Overcoming Resistance

    This section provides a structured approach to systematically investigate and potentially overcome resistance to 4-Keto Retinamide in your cancer cell models.

    Phase 1: Characterization of the Resistant Phenotype

    The initial step is to quantitatively define the level of resistance and ensure the stability of your resistant cell line model.

    Workflow for Characterizing Resistance

    cluster_0 Phase 1: Phenotypic Characterization Start Start Parental_Cells Parental (Sensitive) Cell Line Start->Parental_Cells Resistant_Cells Suspected Resistant Cell Line Start->Resistant_Cells IC50_Assay Determine IC50 via Dose-Response Assay Parental_Cells->IC50_Assay Resistant_Cells->IC50_Assay Compare_IC50 Compare IC50 Values IC50_Assay->Compare_IC50 Stability_Test Culture in Drug-Free Medium (5-10 passages) Compare_IC50->Stability_Test Significant IC50 Increase Rechallenge Re-challenge with 4-Keto Retinamide & Re-determine IC50 Stability_Test->Rechallenge STR_Profiling Cell Line Authentication (STR Profiling) Rechallenge->STR_Profiling Resistance is Stable Confirmed_Resistant_Model Confirmed Resistant Model STR_Profiling->Confirmed_Resistant_Model

    Caption: Workflow for confirming and characterizing a resistant cell line model.

    Data Presentation: IC50 Comparison

    A clear and concise presentation of your IC50 data is essential.

    Cell LinePassage NumberTreatment Duration (hrs)IC50 (µM) of 4-Keto RetinamideResistance Index (RI)
    Parental MCF-75721.5 ± 0.21.0
    Resistant MCF-7207215.8 ± 1.510.5
    Resistant MCF-7 (Drug-free for 10 passages)307214.9 ± 1.89.9

    Note: The data presented above is hypothetical and for illustrative purposes only. RI = IC50 (Resistant) / IC50 (Parental).

    Phase 2: Elucidating the Mechanism of Resistance

    Once you have a confirmed resistant model, the next step is to investigate the underlying molecular mechanisms.

    Experimental Protocols

    1. Western Blot Analysis for Bypass Pathway Activation

    • Objective: To assess the activation status of key signaling proteins in pro-survival pathways, such as the MAPK/ERK pathway.[10]

    • Methodology:

      • Seed parental and resistant cells at equal densities and grow to 70-80% confluency.

      • Treat cells with 4-Keto Retinamide at the IC50 concentration of the parental line for various time points (e.g., 0, 6, 24 hours).

      • Lyse the cells and quantify protein concentration.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., p-ERK, total ERK, p-Akt, total Akt).[4]

      • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.

    2. qRT-PCR for Gene Expression Analysis

    • Objective: To quantify the mRNA expression levels of genes potentially involved in resistance, such as ABC transporters (e.g., MDR1/ABCB1) and retinoid metabolism enzymes (e.g., CYP26A1).[6][8]

    • Methodology:

      • Treat parental and resistant cells as described for Western blot analysis.

      • Harvest cells and extract total RNA using a suitable kit.

      • Synthesize cDNA from the RNA.

      • Perform quantitative real-time PCR (qRT-PCR) using validated primers for your target genes and a housekeeping gene for normalization.

      • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

    3. Cellular Uptake and Efflux Assays

    • Objective: To determine if altered drug accumulation contributes to resistance.

    • Methodology:

      • Uptake: Incubate parental and resistant cells with a fluorescently-labeled analog of 4-Keto Retinamide or use techniques like LC-MS/MS to quantify intracellular drug concentrations at various time points.[13][14]

      • Efflux: After a loading period with the compound, wash the cells and measure the amount of compound remaining in the cells or extruded into the medium over time. The inclusion of known ABC transporter inhibitors can help to functionally validate their involvement.

    Signaling Pathway Visualization

    cluster_1 Potential Resistance Mechanisms 4KR 4-Keto Retinamide Cell Cancer Cell 4KR->Cell Efflux Increased Efflux (ABC Transporters) 4KR->Efflux Resistance Metabolism Increased Metabolism (CYP26 Enzymes) 4KR->Metabolism Resistance ROS ROS Generation Cell->ROS RAR_RXR RAR/RXR Signaling Cell->RAR_RXR Apoptosis Apoptosis ROS->Apoptosis RAR_RXR->Apoptosis Bypass Bypass Pathways (e.g., ERK Signaling) RAR_RXR->Bypass Inhibition Proliferation Cell Proliferation & Survival Bypass->Proliferation

    Caption: Simplified overview of 4-Keto Retinamide action and potential resistance pathways.

    Phase 3: Strategies to Overcome Resistance

    Based on the identified resistance mechanisms, rational therapeutic strategies can be designed.

    1. Combination Therapy

    • Rationale: If a bypass pathway, such as the MAPK/ERK pathway, is constitutively active in resistant cells, combining 4-Keto Retinamide with a specific inhibitor of that pathway (e.g., an ERK inhibitor) could restore sensitivity.[10]

    • Experimental Approach:

      • Perform cell viability assays with 4-Keto Retinamide in combination with a selective inhibitor of the identified bypass pathway.

      • Use the Chou-Talalay method to determine if the combination is synergistic, additive, or antagonistic.

      • Validate the on-target effect of the combination by Western blot, observing the restoration of pro-apoptotic signaling and inhibition of the bypass pathway.

    2. Modulating Drug Efflux

    • Rationale: If overexpression of ABC transporters is confirmed, co-administration of a known ABC transporter inhibitor could increase the intracellular concentration of 4-Keto Retinamide and restore its efficacy.

    • Experimental Approach:

      • Repeat the IC50 determination for 4-Keto Retinamide in the resistant cell line in the presence and absence of a non-toxic concentration of an ABC transporter inhibitor (e.g., verapamil for P-glycoprotein).

      • A significant decrease in the IC50 in the presence of the inhibitor would confirm the role of drug efflux in the resistance phenotype.

    3. Exploring Alternative Therapeutic Agents

    • Rationale: If resistance to 4-Keto Retinamide is profound and difficult to overcome, it may be beneficial to explore related compounds with different mechanisms of action. Since 4-Keto Retinamide is a metabolite of 4-HPR, and they have both shared and distinct activities, understanding the cross-resistance profile is crucial.[1][3]

    • Experimental Approach:

      • Test the sensitivity of the 4-Keto Retinamide-resistant cell line to the parent compound, 4-HPR, and other retinoids.

      • This will help to determine if the resistance mechanism is specific to 4-Keto Retinamide or represents a broader class-specific resistance.

    Conclusion

    Overcoming resistance to novel anticancer agents like 4-Keto Retinamide is a significant challenge in drug development. A systematic and mechanistically-driven approach, as outlined in this guide, is essential for dissecting the complexities of resistance and developing effective therapeutic strategies. By combining careful phenotypic characterization with in-depth molecular analysis, researchers can gain valuable insights into the vulnerabilities of resistant cancer cells and pave the way for more durable and effective cancer therapies.

    References

    • Mechanism for resistance to retinoid treatment in breast cancer revealed - ICReDD. (2023, January 24). Retrieved from [Link]

    • Possible mechanisms of retinoid resistance. Cancer cell retinoid... - ResearchGate. Retrieved from [Link]

    • Chlapek, P., et al. (2018). Why Differentiation Therapy Sometimes Fails: Molecular Mechanisms of Resistance to Retinoids. International Journal of Molecular Sciences, 19(1), 132. [Link]

    • The Use of Retinoids for the Prevention and Treatment of Skin Cancers: An Updated Review. (2022, October 20). MDPI. Retrieved from [Link]

    • Hypoxia-mediated fenretinide (4-HPR) resistance in childhood acute lymphoblastic leukemia cells | Cancer Research - AACR Journals. (2006, April 15). Retrieved from [Link]

    • Why Differentiation Therapy Sometimes Fails: Molecular Mechanisms of Resistance to Retinoids - PubMed. (2018, January 3). Retrieved from [Link]

    • Hypoxia-mediated Fenretinide (4-HPR) Resistance in Childhood Acute Lymphoblastic Leukemia Cells - PubMed. (2006, October 15). Retrieved from [Link]

    • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC. Retrieved from [Link]

    • 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC. Retrieved from [Link]

    • 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines | Cancer Research | American Association for Cancer Research - AACR Journals. (2006, March 15). Retrieved from [Link]

    • Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. (2025, January 8). Crown Bioscience. Retrieved from [Link]

    • The Mechanism of Fenretinide (4-HPR) Inhibition of β-carotene Monooxygenase 1. New Suspect for the Visual Side Effects of Fenretinide - ResearchGate. Retrieved from [Link]

    • Maintaining drug-resistant cell lines in cell culture. (A) Stable cell... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

    • Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. (2008, February 6). Retrieved from [Link]

    • Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC. Retrieved from [Link]

    • Identifying Candidate Reference Chemicals for In Vitro Testing of the Retinoid Pathway for Predictive Developmental Toxicity - PMC. Retrieved from [Link]

    • 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed. (2010, October 14). Retrieved from [Link]

    • Retinoids as Chemo-Preventive and Molecular-Targeted Anti-Cancer Therapies - MDPI. (2021, July 20). Retrieved from [Link]

    • 4-Hydroxyphenyl retinamide is a highly selective activator of retinoid receptors - PubMed. Retrieved from [Link]

    • Effect of N-(4-hydroxyphenyl)retinamide on apoptosis in human breast cancer cells. Retrieved from [Link]

    • Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity. Retrieved from [Link]

    Sources

    Optimization

    4-Keto Retinamide (4-oxo-4-HPR) Technical Support Center: Dosing, Formulation, and Assay Troubleshooting

    Welcome to the Application Scientist Support Portal for 4-Keto Retinamide , also known in the literature as 4-oxo-N-(4-hydroxyphenyl)retinamide, 4-oxo-4-HPR, or 4-oxo-fenretinide. This highly active polar metabolite of f...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Portal for 4-Keto Retinamide , also known in the literature as 4-oxo-N-(4-hydroxyphenyl)retinamide, 4-oxo-4-HPR, or 4-oxo-fenretinide. This highly active polar metabolite of fenretinide (4-HPR) presents unique challenges in experimental design due to its dual mechanism of action and extreme hydrophobicity.

    This guide is structured to help researchers, toxicologists, and drug development professionals troubleshoot common experimental bottlenecks, optimize dosing schedules, and validate mechanistic assays.

    Section 1: Pharmacokinetics and Dosing Schedules

    Q: We are seeing sub-therapeutic responses in our neuroblastoma models when using standard 4-HPR dosing protocols for 4-oxo-4-HPR. Why is the efficacy lower than expected? A: If you are administering 4-oxo-4-HPR directly, its clearance and steady-state dynamics differ significantly from the parent compound. While 4-HPR pharmacokinetics support once-daily dosing due to a ~22-hour half-life, 4-oxo-4-HPR is typically generated endogenously[1]. To achieve tumor growth inhibition, pharmacologically relevant plasma concentrations of 4-oxo-4-HPR must be maintained between 0.4 and 5.0 µM[1]. In pediatric neuroblastoma patients, maintaining these steady-state concentrations required continuous 28-day oral dosing of the parent drug at 300–4,000 mg/m²/day[1].

    Table 1: Pharmacokinetic Parameters of 4-HPR and 4-oxo-4-HPR in Pediatric Neuroblastoma (28-Day Continuous Dosing)

    Parameter4-HPR (Parent Drug)4-oxo-4-HPR (Metabolite)Clinical / Experimental Target
    Cmax (Single Dose) 0.9 - 6.6 µM~0.2 - 1.5 µMBaseline establishment
    Steady State Range 1.6 - 14.5 µM0.4 - 5.0 µM> 3 µM for in vitro efficacy
    Half-life (t1/2) ~22 hoursDependent on parent clearanceSupports once-daily dosing
    Dose Linearity Linear (100-1,700 mg/m²)Proportional to parentSub-proportional at 4,000 mg/m²

    (Data synthesized from pharmacokinetic assessments in neuroblastoma patients[1])

    Q: How do we optimize the treatment schedule to maximize the synergistic effect between 4-HPR and 4-oxo-4-HPR? A: 4-oxo-4-HPR is two to four times more effective than 4-HPR in inhibiting cell growth and remains highly effective even in 4-HPR-resistant cell lines[2]. Co-administration or utilizing formulations that maximize metabolic conversion yields synergistic effects[2]. We recommend a 21-day or 28-day continuous dosing schedule, monitoring steady-state trough levels via HPLC to ensure 4-oxo-4-HPR remains above the 1 µM threshold.

    PK_Workflow Start Initiate 4-oxo-4-HPR Dosing (In Vivo) BloodDraw Collect Plasma (Pre-dose & 24h post) Start->BloodDraw HPLC HPLC Quantification of 4-oxo-4-HPR BloodDraw->HPLC Decision Is Steady State > 3 µM? HPLC->Decision Adjust Increase Dose or Modify Formulation Decision->Adjust No Proceed Maintain Schedule Monitor Tumor Volume Decision->Proceed Yes Adjust->BloodDraw

    Workflow for optimizing 4-oxo-4-HPR dosing based on steady-state pharmacokinetics.

    Section 2: Mechanism of Action & In Vitro Assays

    Q: Our flow cytometry data shows a G2-M arrest rather than the G1 arrest typically seen with retinoids. Is our 4-oxo-4-HPR degraded? A: No, your compound is fully active. This is the expected and validated mechanism of action. Unlike 4-HPR, which only slightly affects the G1 phase, 4-oxo-4-HPR causes a marked accumulation of cells in the G2-M phase[2]. This occurs because 4-oxo-4-HPR operates via two independent pathways:

    • It physically inhibits tubulin polymerization, leading to multipolar spindle formation and mitotic arrest[3].

    • It induces reactive oxygen species (ROS) generation and ceramide synthesis, leading to endoplasmic reticulum (ER) stress, JNK activation, PLAB upregulation, and ultimately caspase-3/9 mediated apoptosis[2][3].

    MOA Drug 4-oxo-4-HPR Exposure Path1 Inhibition of Tubulin Polymerization Drug->Path1 Path2 ROS Generation & Ceramide Synthesis Drug->Path2 Arrest G2-M Cell Cycle Arrest (Aberrant Spindles) Path1->Arrest Apoptosis Caspase 3/9 Activation (Apoptosis) Arrest->Apoptosis Stress ER Stress & JNK Activation Path2->Stress PLAB PLAB Upregulation Stress->PLAB PLAB->Apoptosis

    Dual apoptotic and anti-mitotic signaling pathways triggered by 4-oxo-4-HPR.

    Protocol: Self-Validating Dual-Assay for 4-oxo-4-HPR Mechanism

    To validate that your specific batch of 4-oxo-4-HPR is active and functioning via the correct causality (ROS and Tubulin), perform this self-validating rescue experiment.

    Why this protocol is self-validating: The addition of Vitamin C neutralizes ROS[3]. If your 4-oxo-4-HPR is functioning correctly, Vitamin C will rescue the cells from apoptosis (confirming the ROS → JNK → PLAB causality) but will fail to rescue the cells from G2-M arrest (confirming that tubulin inhibition is a completely independent mechanism)[3].

    Step-by-Step Methodology:

    • Cell Seeding: Seed A2780 (ovarian) or SK-N-BE (neuroblastoma) cells at 7×10³ cells/well in 6-well plates[4]. Allow 24 hours for adherence.

    • Treatment Preparation: Dissolve 4-oxo-4-HPR in DMSO (ensure final DMSO concentration in media is <0.1%). Prepare a 5 µM treatment solution.

    • ROS Causality Check (Rescue): Pre-treat half the experimental wells with 100 µM Vitamin C (antioxidant) for 1 hour prior to adding the 5 µM 4-oxo-4-HPR[3].

    • Tubulin Polymerization Assay: After 24 hours of exposure, lyse cells in a microtubule-stabilizing buffer. Centrifuge at 14,000 rpm for 30 mins to separate soluble (free) and insoluble (polymerized) tubulin fractions. Perform a Western blot using an α-tubulin antibody[5].

    • Flow Cytometry: Harvest a parallel set of cells at 24 hours, fix in cold ethanol, and stain with Propidium Iodide (PI). Run cell cycle analysis to quantify the G2-M population.

    Expected Results: You should observe a dose-dependent decrease in polymerized tubulin[5]. The Vitamin C pre-treatment will reduce JNK phosphorylation and rescue cell viability, but the flow cytometry data will still show a massive G2-M block[3].

    Section 3: Formulation & Solubility Challenges

    Q: We are struggling with the in vivo administration of 4-oxo-4-HPR due to its extreme hydrophobicity. How can we improve bioavailability without causing systemic toxicity? A: 4-HPR and its metabolites are highly insoluble in water, possessing a logP greater than 6[6]. Standard suspensions in corn oil and polysorbate 80 yield high pharmacokinetic variability[6]. To bypass this, we recommend three field-proven troubleshooting paths:

    • LXS Powder Formulation: Utilize a novel organized lipid complex (LXS). In phase I trials, 4-HPR/LXS oral powder achieved several-fold higher plasma levels than capsular forms. The recommended phase II schedule for this powder is 1,500 mg/m²/day, TID, on Days 0–6 of a 21-day course[7].

    • Chemical Derivatization: Consider synthesizing or sourcing sodium 4-carboxymethoxyimino-(4-HPR). This water-soluble derivative reaches 60-fold higher plasma levels than 4-oxo-4-HPR when administered at half the dose in mouse models, while maintaining the exact same dual mechanism of action and efficacy against solid tumors[5].

    • Nanoparticle Encapsulation: For targeted delivery, 4-oxo-fenretinide-loaded human serum albumin nanoparticles (4OFnANP) have shown a 25–30% higher inhibition of cancer cell proliferation compared to the bare drug, effectively targeting the epithelial-mesenchymal transition (EMT) in neuroblastoma xenografts[8].

    Protocol: Preparation of 4-oxo-fenretinide Human Serum Albumin Nanoparticles (4OFnANP)

    If you opt for nanoparticle encapsulation to overcome solubility limits, follow this validated desolvation methodology[8]:

    Step-by-Step Methodology:

    • Matrix Preparation: Dissolve Human Serum Albumin (HSA) in 10 mM NaCl aqueous buffer to a concentration of 20 mg/mL. Adjust pH to 8.0.

    • Acetylation: Add acetic anhydride dropwise to the HSA solution under continuous stirring. This acetyl group modification on the surface enhances the drug loading capacity of the nanoparticles[8].

    • Drug Loading: Dissolve 4-oxo-4-HPR in a water-miscible organic solvent (e.g., pure ethanol) to a concentration of 5 mg/mL. Add this solution dropwise to the acetylated HSA solution under continuous magnetic stirring (500 rpm).

    • Desolvation & Crosslinking: Induce nanoparticle formation via continuous desolvation (adding ethanol at a rate of 1 mL/min until the solution becomes turbid). Stabilize the nanoparticles by adding 8% glutaraldehyde as a crosslinking agent and stir overnight at room temperature.

    • Purification: Remove unbound 4-oxo-4-HPR, excess glutaraldehyde, and organic solvents via dialysis (10 kDa MWCO) against distilled water for 24 hours, or via ultracentrifugation. Lyophilize the purified suspension for long-term storage.

    References

    • Formelli, F., et al. "Pharmacokinetics of oral fenretinide in neuroblastoma patients: indications for optimal dose and dosing schedule also with respect to the active metabolite 4-oxo-fenretinide." PubMed. [Link]

    • Tiberio, P., et al. "4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells." PMC.[Link]

    • Musso, L., et al. "Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors." Frontiers.[Link]

    • Villani, M. G., et al. "4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines." Cancer Research | AACR Journals.[Link]

    • Villani, M. G., et al. "4-oxo-fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines." PubMed.[Link]

    • "4-Oxo-fenretinide-Loaded Human Serum Albumin Nanoparticles for the Inhibition of Epithelial–Mesenchymal Transition in Neuroblastoma Xenografts." ACS Applied Nano Materials.[Link]

    • "Phase I trial of fenretinide delivered orally in a novel organized lipid complex in patients with relapsed/refractory neuroblastoma: A report from the new approaches to neuroblastoma therapy (NANT) consortium." eScholarship.[Link]

    • "Extracellular vesicle-fenretinide compositions, extracellular vesicle-c-kit inhibitor compositions, methods of making and uses thereof.

    Sources

    Troubleshooting

    minimizing off-target effects of 4-Keto Retinamide

    Welcome to the 4-Keto Retinamide Technical Support Center . This resource is engineered for researchers, application scientists, and drug development professionals working with 4-Keto Retinamide (4-oxo-retinamide) and re...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the 4-Keto Retinamide Technical Support Center . This resource is engineered for researchers, application scientists, and drug development professionals working with 4-Keto Retinamide (4-oxo-retinamide) and related synthetic retinamides.

    While 4-Keto Retinamide is a potent modulator of cell differentiation, its lipophilic structure and amide linkage render it highly susceptible to receptor-independent, off-target effects. This guide provides the mechanistic causality and self-validating protocols required to isolate true Retinoic Acid Receptor (RAR) signaling from off-target cytotoxicity.

    The Mechanistic Basis of Off-Target Divergence

    To troubleshoot 4-Keto Retinamide, you must first understand its dual-signaling nature. Unlike all-trans retinoic acid (ATRA), synthetic retinamides possess structural modifications (such as the 4-oxo substitution on the cyclohexenyl ring) that prevent classical enzymatic degradation. This allows the molecule to accumulate in lipid rafts and mitochondrial membranes, triggering two primary off-target cascades:

    • Mitochondrial ROS Generation: At concentrations exceeding 2.0 µM, retinamides disrupt the mitochondrial electron transport chain, leading to rapid, RAR-independent production of Reactive Oxygen Species (ROS) and subsequent intrinsic apoptosis ()[1].

    • DES1 Inhibition: 4-Keto Retinamide acts as a direct, competitive inhibitor of Dihydroceramide Desaturase 1 (DES1) ()[2]. DES1 normally inserts a double bond into dihydroceramide to form ceramide. Its inhibition leads to a massive intracellular accumulation of saturated sphinganine-based lipids (dihydroceramides), triggering severe Endoplasmic Reticulum (ER) stress and unfolded protein responses (UPR) ()[3].

    G A 4-Keto Retinamide (4-Oxo-Retinamide) B Classical Pathway (RAR/RXR Binding) A->B Low Dose (< 1 µM) C Off-Target 1 (Mitochondrial ROS) A->C High Dose (> 2 µM) D Off-Target 2 (DES1 Inhibition) A->D Lipid Disruption E Gene Transcription (Cell Differentiation) B->E F Oxidative Stress (Intrinsic Apoptosis) C->F G Dihydroceramide Accumulation (ER Stress / UPR) D->G

    Fig 1. Dose-dependent divergence of 4-Keto Retinamide signaling into on-target and off-target axes.

    Troubleshooting FAQs: Resolving Experimental Artifacts

    Q1: I am observing significant cytotoxicity in my RAR-knockout control cell lines when treated with 4-Keto Retinamide. What is driving this? A: You are observing receptor-independent oxidative stress. Because 4-Keto Retinamide can accumulate in the mitochondria, it induces superoxide production even in the complete absence of RAR/RXR receptors ()[4]. Causality & Fix: To prove this is an off-target ROS artifact, co-treat your cells with a thiol-containing antioxidant like N-acetylcysteine (NAC, 5 mM). If viability is restored, the cytotoxicity is strictly ROS-mediated.

    Q2: My LC-MS/MS lipidomics data shows a massive spike in dihydroceramides, but normal ceramide levels. Is the compound contaminated? A: No, this is a highly specific off-target mechanism. 4-Keto Retinamide directly binds and inhibits the DES1 enzyme in the de novo sphingolipid biosynthesis pathway ()[5]. Causality & Fix: Because DES1 is blocked, its substrate (dihydroceramide) accumulates to toxic levels. Counter-intuitively, you cannot rescue this by adding downstream ceramides. Instead, you must shut down the entire de novo synthesis pathway upstream of DES1. Co-treat with Myriocin (an inhibitor of serine palmitoyltransferase) to prevent dihydroceramide buildup and rescue the cells ()[6].

    Q3: We are seeing changes in membrane fluidity and viral/vesicle fusion assays that don't align with transcriptional changes. Why? A: The accumulation of saturated sphinganine-based lipids (due to the aforementioned DES1 inhibition) physically alters the biophysical properties of the plasma membrane, reducing membrane fluidity and impairing lipid-raft-dependent fusion events ()[7]. This is a structural off-target effect, not a transcriptional one.

    Quantitative Benchmarks for Target Specificity

    To minimize off-target effects, strict adherence to concentration thresholds is required. Below is a synthesized data table of pathway activation thresholds.

    Pathway / TargetPrimary MechanismEffective ConcentrationKey BiomarkerValidated Rescue Agent
    RAR/RXR (On-Target) Nuclear transcription0.1 µM – 1.0 µMRARE-driven gene expressionRAR Antagonists (e.g., AGN 193109)
    DES1 (Off-Target) Enzyme competitive inhibition1.5 µM – 3.0 µM↑ Dihydroceramide ratioMyriocin (5–40 µM)
    Mitochondria (Off-Target) ETC disruption / ROS> 3.0 µMCytochrome c release, Caspase-3N-acetylcysteine (5 mM)

    Validated Experimental Protocol: Isolating RAR-Dependent vs. Independent Effects

    To ensure trustworthiness in your data, you must utilize a self-validating experimental matrix . This protocol systematically isolates the classical retinoid pathway from ROS and lipid-driven off-target effects.

    Step 1: Baseline Establishment

    • Seed target cells at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence.

    • Treat with a dose-response gradient of 4-Keto Retinamide (0.1 µM to 10 µM) using DMSO as a vehicle control (final DMSO < 0.1%).

    • Measure baseline viability at 48h using a luminescence-based ATP assay (e.g., CellTiter-Glo).

    Step 2: Receptor Antagonism (Isolating On-Target Effects)

    • Pre-treat a parallel set of wells with the pan-RAR antagonist AGN 193109 (1 µM) for 2 hours prior to 4-Keto Retinamide exposure.

    • Causality Check: If cytotoxicity persists despite RAR blockade, the cell death is definitively an off-target effect. Proceed to Steps 3 and 4 to identify the exact mechanism.

    Step 3: ROS Quenching (Isolating Oxidative Stress)

    • Co-treat cells with 4-Keto Retinamide and N-acetylcysteine (NAC) at 5 mM.

    • Causality Check: NAC replenishes intracellular glutathione. If viability is restored, the off-target mechanism is mitochondrial ROS generation ()[8].

    Step 4: Sphingolipid Modulation (Isolating DES1 Inhibition)

    • Co-treat cells with 4-Keto Retinamide and Myriocin (10 µM).

    • Causality Check: Myriocin blocks Serine Palmitoyltransferase, starving the sphingolipid pathway before the DES1 bottleneck. If viability is restored, the off-target mechanism is toxic dihydroceramide accumulation.

    Workflow S1 Unexpected Cytotoxicity in Control Cells S2 Co-treat with ROS Scavenger (e.g., NAC or Vit C) S1->S2 S3 Assess Cell Viability (e.g., MTT/CellTiter-Glo) S2->S3 R1 Viability Restored: ROS Off-Target Effect S3->R1 Yes R2 Viability Remains Low: Check Ceramide Pathway S3->R2 No R3 Co-treat with Myriocin (Inhibit de novo synthesis) R2->R3

    Fig 2. Logical troubleshooting workflow to identify and mitigate receptor-independent cytotoxicity.

    References

    • Mechanisms of fenretinide-induced apoptosis. PubMed (NIH). Available at:[Link]

    • Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide. National Institutes of Health (PMC). Available at:[Link]

    • N-(4-Hydroxyphenyl)retinamide increases dihydroceramide and synergizes with dimethylsphingosine to enhance cancer cell killing. Molecular Cancer Therapeutics (AACR). Available at:[Link]

    • Fenretinide: the Death of a Tumor Cell. Journal of the National Cancer Institute (Oxford Academic). Available at:[Link]

    • N-(4-Hydroxyphenyl) Retinamide Suppresses SARS-CoV-2 Spike Protein-Mediated Cell-Cell Fusion by a Dihydroceramide Δ4-Desaturase 1-Independent Mechanism. Journal of Virology (ASM). Available at:[Link]

    • Ceramide signaling in fenretinide-induced endothelial cell apoptosis. PubMed (NIH). Available at:[Link]

    • Dihydroceramide accumulation and reactive oxygen species are distinct and nonessential events in 4-HPR-mediated leukemia cell death. Canadian Science Publishing. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Method Refinement for 4-Keto Retinamide

    Subtitle: Troubleshooting, Workflows, and FAQs for Consistent In Vitro Results Welcome to the Technical Support Center for Retinoid Research. As a Senior Application Scientist, I frequently consult with laboratories stru...

    Author: BenchChem Technical Support Team. Date: March 2026

    Subtitle: Troubleshooting, Workflows, and FAQs for Consistent In Vitro Results

    Welcome to the Technical Support Center for Retinoid Research. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible in vitro results with 4-Keto Retinamide (also known as 4-oxo-retinamide). The high variance researchers observe is rarely a failure of their biological model; rather, it is a failure to control the physical chemistry of the compound.

    4-Keto Retinamide is a highly active, lipophilic retinoid metabolite. Because of its conjugated polyene chain, it is exceptionally vulnerable to photoisomerization, oxidative degradation, and aqueous precipitation[1]. This guide provides field-proven, self-validating protocols to ensure the structural integrity and bioavailability of 4-Keto Retinamide in your assays.

    The Mechanistic Basis of Retinoid Activity

    4-Keto Retinamide is generated from retinoic acid via Cytochrome P450 enzymes (e.g., CYP26A1) and acts as a potent ligand for Retinoic Acid Receptors (RARs)[2]. Understanding this pathway is critical for designing appropriate control arms in your experiments.

    Pathway ATRA Retinoic Acid (Precursor) CYP Cytochrome P450 (CYP26A1, CYP3A7) ATRA->CYP Oxidation Keto 4-Keto Retinamide (Active Metabolite) CYP->Keto Metabolism RAR Retinoic Acid Receptors (RARα, RARβ, RARγ) Keto->RAR Ligand Binding Effect Gene Transcription (Differentiation/Apoptosis) RAR->Effect Activation

    Metabolic generation of 4-Keto Retinamide and its downstream receptor activation pathway.

    Troubleshooting & FAQs

    Q1: My biological replicates show high variance in cell viability assays. What is causing this?

    • Causality: The most common culprit is compound precipitation or photo-degradation. When a highly lipophilic retinoid is spiked directly into aqueous culture media, it rapidly aggregates and crashes out of solution, drastically reducing the effective concentration reaching the cells[3]. Furthermore, standard laboratory fluorescent lighting induces rapid photoisomerization of the double bonds, converting the active trans-isomer into less active cis-conformations within minutes[4].

    • Solution: Never add the DMSO stock directly to the media. Pre-complex the retinoid with a carrier protein (such as 10% BSA) or encapsulate it in reconstituted high-density lipoproteins (rHDL) to maintain solubility[5]. Perform all handling under yellow or amber light[1].

    Q2: How should I prepare and store my stock solutions to guarantee long-term stability?

    • Causality: Oxygen and trace metals in solvents catalyze the auto-oxidation of the retinoid backbone. Repeated freeze-thaw cycles introduce condensation (water), which accelerates degradation.

    • Solution: Dissolve the lyophilized powder in 100% anhydrous, cell-culture grade DMSO. Before sealing the vial, purge the headspace with an inert gas (Argon or Nitrogen) to displace oxygen[2]. Aliquot the stock into single-use amber glass vials and store at -80°C[1].

    Q3: How can I confirm that my 4-Keto Retinamide hasn't degraded before I start a multi-week assay?

    • Causality: Assuming compound integrity without verification leads to wasted time and resources. A self-validating system requires empirical confirmation of the compound's state prior to cellular application.

    • Solution: Implement a spectrophotometric validation step. 4-oxo-retinoids have a distinct UV/Vis absorbance maximum (λmax) at 360 nm[2]. Before dosing your cells, take a micro-aliquot of your working solution and measure its absorbance. A significant drop in the 360 nm peak indicates degradation or precipitation.

    Quantitative Data & Stability Metrics

    To assist in your experimental design, the following table summarizes critical physicochemical parameters. (Note: Values are synthesized from standardized data for the 4-oxo-retinoid family, which share identical polyene backbones and handling requirements).

    ParameterValue / MetricImplication for in vitro Assays
    Molecular Weight 313.43 g/mol Use for precise molarity calculations.
    Solubility (DMSO) ~30 mg/mLIdeal for concentrated stock solutions[3].
    Solubility (Aqueous Buffer) < 0.2 mg/mLRequires stepwise dilution or carrier proteins[3].
    UV/Vis Absorbance (λmax) 280 nm, 360 nmUse 360 nm for spectrophotometric integrity checks[2].
    Receptor Affinity (IC50) RARα: 59 nM, RARβ: 50 nMHighly potent; requires precise dosing to avoid off-target toxicity[2].
    Storage Stability (-20°C) ≥ 4 years (Inert gas)Stable long-term only if oxygen and light are excluded[2].
    Self-Validating Experimental Protocol: In Vitro Preparation & Dosing

    This protocol is designed as a closed, self-validating loop. By incorporating carrier complexation and spectrophotometric checks, you ensure that the exact intended dose reaches your cell culture.

    Equipment & Reagents Required:

    • Anhydrous DMSO (≥99.9%)

    • Argon or Nitrogen gas

    • Amber microcentrifuge tubes

    • 10% Bovine Serum Albumin (BSA) in PBS, or rHDL nanoparticles[5]

    • Yellow/Amber darkroom lighting

    Step-by-Step Methodology:

    • Stock Preparation (Under Yellow Light): Dissolve 4-Keto Retinamide in anhydrous DMSO to create a 10 mM master stock. Vortex gently until completely dissolved.

    • Inert Gas Purging: Using a gentle stream, blow Argon gas into the vial for 10–15 seconds to displace ambient oxygen[2].

    • Aliquot & Freeze: Immediately divide the master stock into 5 µL single-use aliquots in amber tubes. Purge each tube with Argon before capping. Store at -80°C.

    • Aqueous Complexation (Day of Assay): Thaw one 5 µL aliquot. To prevent aqueous precipitation, first dilute the stock 1:10 into a 10% BSA-PBS solution (or rHDL suspension)[5]. Pipette up and down slowly to allow the retinoid to bind the hydrophobic pockets of the carrier protein.

    • Validation Check (The Self-Validating Step): Take 1 µL of the complexed solution and measure the absorbance at 360 nm using a NanoDrop or standard spectrophotometer[2]. Compare this to a freshly prepared standard curve. If the concentration matches your theoretical yield, proceed.

    • Media Dosing: Add the validated, complexed retinoid to your pre-warmed cell culture media. Ensure the final DMSO concentration in the culture well remains ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity.

    • Control Arms: Always run a Vehicle Control (DMSO + BSA carrier) and a Positive Control (e.g., ATRA) to validate the assay's dynamic range and prove that any observed effects are specific to the retinoid.

    Protocol Stock 1. Stock Prep 100% DMSO + Argon Storage 2. Storage Amber Vials at -80°C Stock->Storage Dilution 3. Complexation Mix with BSA or rHDL Storage->Dilution Assay 4. In Vitro Assay Yellow Light Only Dilution->Assay

    Standardized workflow for the preparation, storage, and in vitro application of 4-Keto Retinamide.

    References
    • Pre-Clinical Evaluation of rHDL Encapsulated Retinoids for the Treatment of Neuroblastoma - Frontiers in Oncology / NIH - 5

    • Properties of Retinoids: Structure, Handling, and Preparation - ResearchGate - 1

    • Photostability of Topical Agents Applied to the Skin: A Review - MDPI - 4

    • PRODUCT INFORMATION: 4-oxo Retinoic Acid - Cayman Chemical - 2

    • PRODUCT INFORMATION: 4-oxo Isotretinoin - Cayman Chemical - 3

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting 4-Keto Retinamide Solubility in In Vitro Assays

    Welcome to the Application Scientist Support Center. This guide addresses one of the most persistent challenges in retinoid pharmacology: the extreme lipophilicity of 4-Keto Retinamide and its active derivatives, such as...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Center. This guide addresses one of the most persistent challenges in retinoid pharmacology: the extreme lipophilicity of 4-Keto Retinamide and its active derivatives, such as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR).

    While 4-oxo-4-HPR is a highly potent agent capable of inducing G2-M cell cycle arrest and apoptosis in cancer models 1[1], its rigid polyene chain and hydrophobic cyclohexene ring cause it to rapidly precipitate in aqueous assay buffers. This guide provides field-proven, self-validating methodologies to overcome these physicochemical barriers without compromising your downstream cellular assays.

    The Causality of Precipitation: Why Does It Crash Out?

    Q: Why does 4-Keto Retinamide precipitate immediately when I dilute my DMSO stock into cell culture media?

    A: The precipitation is driven by the thermodynamic exclusion of the retinoid's hydrophobic polyene tail from the aqueous environment. Unlike drugs with ionizable amine or carboxyl groups, 4-Keto Retinamide lacks moieties that can be protonated or deprotonated at physiological pH (pH 7.2–7.4). When the organic solvent (DMSO) is diluted below a critical threshold, the retinoid molecules undergo spontaneous micellar aggregation to minimize water contact, forming insoluble micro-precipitates.

    Because we cannot rely on pH adjustments, we must utilize steric encapsulation (Cyclodextrins) or hydrophobic shielding (Carrier Proteins) to maintain the compound in a monomeric, bioavailable state 2[2].

    Quantitative Comparison of Solubilization Vehicles

    To select the optimal strategy for your assay, compare the performance of standard solubilization vehicles below.

    Solubilization VehicleMax Aqueous ConcentrationAssay CompatibilityMechanism of Solubilization
    PBS / Media (Control) < 1 µg/mLPoor (Precipitates)None (Micellar aggregation)
    0.1% DMSO ~ 5 µg/mLModerateOrganic Co-solvent
    0.1% BSA in PBS ~ 25 µg/mLHigh (In vivo-like)Hydrophobic pocket shielding
    HP-β-CD Complex > 100 µg/mLVery HighSteric cavity encapsulation

    Note: Data extrapolated from phase-solubility studies of structurally homologous retinoids.

    Step-by-Step Solubilization Methodologies

    Protocol A: Carrier Protein Shielding (BSA-Complexation)

    Best for: Routine cell culture assays where serum proteins do not interfere with the target mechanism.

    Bovine Serum Albumin (BSA) possesses distinct hydrophobic binding pockets that naturally accommodate lipophilic molecules, acting as a physiological carrier that prevents retinoid aggregation 3[3].

    • Stock Preparation: Dissolve 4-Keto Retinamide in 100% molecular-grade DMSO to a concentration of 10 mM. Store in amber vials at -80°C to prevent photo-isomerization.

    • Carrier Solution: Prepare a 0.1% (w/v) solution of Fatty-Acid Free BSA in your target aqueous buffer (e.g., PBS or DMEM). Warm to 37°C.

    • Complexation: While vortexing the BSA solution vigorously, add the DMSO stock dropwise. Critical: Do not exceed a final DMSO concentration of 0.1% (v/v) to prevent solvent-induced cytotoxicity.

    • Equilibration: Incubate the mixture in the dark at 37°C for 30 minutes. This allows thermodynamic equilibrium to be reached as the retinoid partitions into the BSA binding pockets.

    • Self-Validation Step: Centrifuge the final solution at 10,000 × g for 10 minutes. Measure the UV-Vis absorbance of the supernatant at 350 nm. If the absorbance matches your theoretical concentration (via the Beer-Lambert law), the retinoid is fully solubilized. A drop in absorbance indicates precipitation, requiring a higher BSA-to-drug ratio.

    Protocol B: Steric Encapsulation (HP-β-CD Inclusion Complex)

    Best for: High-concentration assays, cell-free biochemical assays, or when serum proteins cause background interference.

    Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic core. It forms a non-covalent inclusion complex that encapsulates the retinoid tail, enhancing aqueous solubility by up to 80-fold 4[4].

    • Matrix Preparation: Prepare a 100 mM solution of HP-β-CD in distilled water.

    • Drug Dissolution: Dissolve 4-Keto Retinamide in a minimal volume of absolute ethanol (e.g., 5 mM).

    • Kneading/Mixing: Combine the HP-β-CD solution and the retinoid solution at a 5:1 molar ratio (CD:Retinoid). Stir continuously at room temperature for 24 hours in the dark.

    • Solvent Evaporation: Evaporate the ethanol under a gentle stream of nitrogen gas. This forces the retinoid entirely into the cyclodextrin cavities as the organic solvent is removed.

    • Lyophilization: Freeze-dry the remaining aqueous solution to obtain a solid inclusion complex powder.

    • Self-Validation Step: Reconstitute the lyophilized powder in PBS. It must dissolve instantaneously to form a visually crystal-clear solution. Any turbidity indicates incomplete inclusion, meaning the kneading time or CD ratio must be increased.

    Logical Workflow & Intracellular Signaling Diagram

    Once successfully solubilized, 4-oxo-4-HPR enters the cell and triggers a potent apoptotic cascade independent of standard nuclear retinoid receptors. It operates primarily through Reactive Oxygen Species (ROS) generation, Endoplasmic Reticulum (ER) stress, and subsequent Jun N-terminal Kinase (JNK) activation 5[5].

    G cluster_solubilization Solubilization Strategies cluster_mechanism Intracellular Signaling Stock 4-Keto Retinamide (Hydrophobic Stock) BSA Carrier Protein (BSA Shielding) Stock->BSA Non-covalent binding CD Cyclodextrin (HP-β-CD Encapsulation) Stock->CD Inclusion complexation Aqueous Aqueous Assay Media (No Precipitation) BSA->Aqueous CD->Aqueous ROS ROS Generation & ER Stress Aqueous->ROS Cellular Uptake Apoptosis G2-M Arrest & Apoptosis ROS->Apoptosis Caspase-9 Activation

    Workflow of 4-Keto Retinamide solubilization and downstream apoptotic signaling in vitro.

    Frequently Asked Questions (FAQs)

    Q: My solubilized 4-Keto Retinamide loses efficacy after a few hours in the incubator. What is happening? A: Retinoids are highly susceptible to photo-isomerization and oxidative degradation. Even ambient laboratory fluorescent lighting can rapidly isomerize the all-trans double bonds to cis configurations, drastically altering binding affinity and biological activity. Always handle solutions under dim or yellow light, overlay stock vials with argon/nitrogen gas, and consider adding an antioxidant (e.g., 0.05% BHT) if your assay permits.

    Q: Can I use tween-80 or Triton X-100 instead of Cyclodextrin? A: While synthetic surfactants will solubilize the retinoid, they frequently disrupt cellular lipid bilayers, causing high background cytotoxicity in in vitro assays. HP-β-CD and BSA are preferred because they are highly biocompatible and do not lyse cell membranes at the concentrations required for drug delivery.

    References

    • Source: Cancer Research (AACR Journals)
    • Title: 4-oxo-N-(4-hydroxyphenyl)
    • Source: Journal of General Physiology (PMC)
    • Source: Pharmaceutics (PMC)
    • Source: Biochemistry (ACS Publications)

    Sources

    Optimization

    Technical Support Center: Troubleshooting 4-Keto Retinamide HPLC Peak Inconsistencies

    Welcome to the advanced troubleshooting center for retinoid chromatography. As a Senior Application Scientist, I frequently see researchers struggle with 4-Keto Retinamide (4-oxo-retinamide).

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the advanced troubleshooting center for retinoid chromatography. As a Senior Application Scientist, I frequently see researchers struggle with 4-Keto Retinamide (4-oxo-retinamide). Because this molecule features both a highly reactive conjugated polyene chain and a polar amide moiety, it is notoriously susceptible to environmental degradation and secondary column interactions.

    This guide is designed to move beyond basic instrument checks. Here, we will dissect the chemical causality behind your inconsistent chromatograms and provide field-proven, self-validating protocols to restore analytical integrity.

    Diagnostic Workflow: Identifying the Root Cause

    Before adjusting your instrument parameters, use the decision matrix below to map your specific chromatographic symptom to its underlying chemical mechanism.

    Troubleshooting Start HPLC Peak Anomaly Detected Split Peak Splitting / Shoulder Peaks Start->Split Tail Severe Peak Tailing (As > 1.5) Start->Tail Loss Signal Degradation / Area Loss Start->Loss Iso Root Cause: Photoisomerization Split->Iso UV/Vis Exposure Sil Root Cause: Silanol Interactions Tail->Sil Amide-Silica Binding Oxi Root Cause: Oxidative Degradation Loss->Oxi O2 / Free Radicals Sol1 Action: Use Amber Vials & Yellow Light Iso->Sol1 Sol2 Action: Endcapped Column & 0.1% Formic Acid Sil->Sol2 Sol3 Action: Add 0.5 mg/mL BHT & Argon Purge Oxi->Sol3

    Diagnostic workflow for identifying and resolving common HPLC peak anomalies for 4-Keto Retinamide.

    Troubleshooting Guide & FAQs

    Q1: Why am I seeing peak splitting or "ghost" peaks near the main 4-Keto Retinamide peak?

    The Causality: You are observing photoisomerization . 4-Keto Retinamide possesses a conjugated system of alternating double bonds. When exposed to ambient laboratory light (especially UV and blue light wavelengths), the π -electrons absorb photons, promoting an electron to an antibonding orbital. This temporarily breaks the double-bond character, allowing free rotation. When the molecule relaxes, it frequently locks into a cis configuration (e.g., 13-cis or 9-cis) rather than the thermodynamically favored all-trans state[1]. Because these isomers have slightly different spatial geometries and polarities, they elute at slightly different retention times, appearing as split peaks or a cluster of unresolved "ghost" peaks.

    The Solution:

    • Environmental Control: All sample preparation must be conducted under gold/yellow fluorescent lighting (which lacks the UV/blue spectrum).

    • Hardware Shielding: Use amber glass autosampler vials exclusively. If your HPLC autosampler has a transparent door, cover it with an opaque shield during the sequence run.

    Q2: The 4-Keto Retinamide peak exhibits severe tailing (Asymmetry > 1.8). How can I improve peak symmetry?

    The Causality: This is caused by secondary silanol interactions . While the hydrophobic polyene chain of 4-Keto Retinamide interacts predictably with the C18 stationary phase, the molecule also contains a polar amide headgroup. If you are using an older "Type A" silica column (which has high metal content) or a column that is not fully endcapped, acidic silanol groups (-Si-OH) remain active on the silica surface. The amide group acts as a strong hydrogen bond donor/acceptor, binding to these active silanols. This creates a mixed-mode retention mechanism where a fraction of the analyte desorbs slowly, dragging out the tail of the peak[2].

    The Solution:

    • Stationary Phase Upgrade: Switch to an ultra-pure "Type B" silica column with high-density endcapping (e.g., Zorbax SB-C18 or equivalent).

    • Mobile Phase Modification: Add 0.1% Formic Acid to both your aqueous and organic mobile phases. The low pH suppresses the ionization of residual silanols (keeping them protonated and neutral), effectively shutting down the secondary hydrogen-bonding sites[3].

    Q3: My peak areas are steadily decreasing over sequential injections from the same vial. What is causing this loss of signal?

    The Causality: Your sample is undergoing oxidative degradation . The conjugated double bonds in retinoids are highly susceptible to auto-oxidation. Dissolved oxygen in the sample matrix or mobile phase initiates a free-radical chain reaction, attacking the double bonds to form epoxides or chain-cleavage products. This results in a time-dependent loss of the intact 4-Keto Retinamide mass[4].

    The Solution:

    • Radical Scavenging: Spike your extraction solvent and sample diluent with 0.5 mg/mL Butylated Hydroxytoluene (BHT) . BHT acts as a sterically hindered phenol, providing a sacrificial hydrogen atom to neutralize peroxyl radicals and terminate the oxidative chain reaction[4].

    • Degassing: Ensure your HPLC mobile phases are continuously sparged with Helium or thoroughly degassed via an inline vacuum degasser.

    Optimized Experimental Protocol for 4-Keto Retinamide

    To ensure a self-validating system, follow this step-by-step methodology. The inclusion of BHT and acidic modifiers guarantees that the analyte remains structurally intact from extraction through elution.

    Step 1: Sample Preparation (Perform under Yellow Light)
    • Prepare an extraction solvent of 100% Acetonitrile spiked with 0.5 mg/mL BHT .

    • Aliquot 100 µL of biological sample (or standard) into a light-protected microcentrifuge tube.

    • Add 300 µL of the BHT-spiked Acetonitrile to precipitate proteins and extract the retinamide.

    • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an amber glass HPLC vial with a low-volume insert.

    Step 2: HPLC System Setup
    • Column: High-purity, fully endcapped C18 column (e.g., 50 × 2.1 mm, 3.5 µm particle size)[3].

    • Column Temperature: 30°C (Thermostating the column prevents retention time drifts).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Flow Rate: 0.5 mL/min.

    Step 3: Gradient Elution & Detection
    • Gradient Program:

      • 0.0 – 2.0 min: 45% to 95% B

      • 2.0 – 7.0 min: Hold at 95% B (Elution of 4-Keto Retinamide occurs here)

      • 7.0 – 7.5 min: 95% to 45% B

      • 7.5 – 10.0 min: Re-equilibration at 45% B[3].

    • Detection: Set the UV/Vis detector to 340 nm - 350 nm , which aligns with the absorption maximum of the conjugated polyene system in retinamides.

    Quantitative Data Presentation

    Implementing the optimized protocol above yields immediate, quantifiable improvements in chromatographic performance. The table below summarizes the expected system suitability metrics before and after troubleshooting.

    Chromatographic ParameterStandard Conditions (Unoptimized)Optimized Conditions (Protocol)Analytical Impact
    Peak Asymmetry ( As​ ) 2.1 (Severe Tailing)1.05 (Highly Symmetrical)Ensures accurate automated peak integration.
    Isomeric Purity (Main Peak) 82% (Multiple split peaks)>98% (Single sharp peak)Eliminates photoisomerization artifacts.
    Signal-to-Noise (S/N) 15:1 (Degraded signal)120:1 (Preserved signal)Significantly lowers the Limit of Detection (LOD).
    Theoretical Plates ( N ) 4,50014,200Sharper, narrower peaks for better resolution.
    Sample Recovery (24h) 65% (Oxidative loss)99% (Stable)Allows for long overnight autosampler sequences.

    References

    • HPLC-MS/MS Shows That the Cellular Uptake of All-Trans-Retinoic Acid under Hypoxia Is Downregulated by the Novel Active Agent 5-Methoxyleoligin Source: MDPI URL:[Link]

    • HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL:[Link]

    • Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics Source: PMC - National Institutes of Health (NIH) URL:[Link]

    • Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydroxytoluene Source: DiVA Portal URL:[Link]

    Sources

    Troubleshooting

    4-Keto Retinamide (4-Oxo-4-HPR) Technical Support Center: Incubation Optimization &amp; Troubleshooting

    Welcome to the Application Scientist Support Center for 4-Keto Retinamide (chemically recognized as 4-oxo-N-(4-hydroxyphenyl)retinamide, 4-oxofenretinide, or 4-oxo-4-HPR)[1]. As a highly active metabolite of fenretinide,...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Center for 4-Keto Retinamide (chemically recognized as 4-oxo-N-(4-hydroxyphenyl)retinamide, 4-oxofenretinide, or 4-oxo-4-HPR)[1]. As a highly active metabolite of fenretinide, 4-oxo-4-HPR is a potent inducer of reactive oxygen species (ROS), a direct inhibitor of dihydroceramide desaturase (DES)[2], and a suppressor of EZH2-mediated epigenetic repression[3].

    Because its mechanisms of action are highly time-dependent, optimizing incubation times is the single most critical factor for generating reproducible, artifact-free data. This guide provides the causality behind these temporal dynamics, self-validating protocols, and targeted troubleshooting for your experiments.

    Part 1: Mechanistic Timeline & Quantitative Data

    The cellular response to 4-Keto Retinamide is multiphasic. Early events (minutes to hours) are driven by direct enzyme binding (DES) and acute mitochondrial stress (ROS). Late events (days) are the downstream consequences of these stresses, culminating in G2-M cell cycle arrest and apoptosis[4]. Understanding this timeline prevents the common error of measuring an early-stage target at a late-stage timepoint.

    Pathway A 4-Keto Retinamide (4-oxo-4-HPR) B DES Enzyme Inhibition A->B 20 min C EZH2 Epigenetic Repression A->C 24 hr E ROS Generation A->E 4-6 hr D Ceramide Accumulation B->D F G2-M Cell Cycle Arrest C->F G Apoptosis / Cell Death D->G 48-72 hr E->G F->G

    Mechanistic signaling pathway and time-dependent effects of 4-Keto Retinamide.

    Incubation Time Optimization Matrix
    Cellular Target / AssayRecommended IncubationConcentration RangeCausality / Scientific Rationale
    DES Enzyme Inhibition 20 minutes0.5 - 5.0 μMCaptures competitive inhibition kinetics before irreversible covalent/conformational binding occurs[2].
    ROS Generation 4 - 6 hours5.0 - 10.0 μMCaptures peak mitochondrial depolarization before cellular metabolism collapses and ROS is scavenged[4][5].
    EZH2 Inhibition 24 hours1.0 - 5.0 μMAllows sufficient time for histone methylation marks (e.g., H3K27me3) to decrease following epigenetic repression[3].
    Cell Viability (IC50) 72 hours0.1 - 10.0 μMEnsures cells complete at least one cell cycle to fully manifest G2-M arrest and subsequent apoptosis[6].

    Part 2: Self-Validating Experimental Protocols

    To ensure trustworthiness in your data, every protocol must act as a self-validating system. This means embedding mechanistic controls directly into the workflow to prove that the observed effect is caused by 4-Keto Retinamide and not an experimental artifact.

    Protocol A: Time-Resolved ROS Detection via Flow Cytometry

    Objective: Measure early-stage ROS generation while avoiding false negatives caused by late-stage cell death.

    • Cell Seeding: Seed neuroblastoma (e.g., SMS-KCNR) or ovarian carcinoma cells (e.g., A2780) in 6-well plates at 5×105 cells/well. Incubate overnight to allow adherence.

    • Pre-treatment (The Validation Step): To prove causality, pre-treat one control group with 1 mM N-acetyl-L-cysteine (NAC) or 100 μM Vitamin C for 30 minutes prior to drug addition. This acts as a ROS scavenger and should rescue the cells from 4-oxo-4-HPR-induced apoptosis[4][5].

    • Drug Treatment: Add 5.0 μM 4-oxo-4-HPR. Protect the plate from light. Incubate for exactly 4 to 6 hours .

    • Probe Loading: Discard media. Under low-light conditions, add 50 μM CM-H2DCFDA in whole medium. Incubate for 20 minutes at 37°C[4].

    • Harvest & Analysis: Wash cells with PBS, trypsinize, and analyze immediately via flow cytometry. A rightward shift in fluorescence indicates ROS generation, which should be absent in the NAC/Vitamin C control[5].

    Protocol B: Dihydroceramide Desaturase (DES) Inhibition Assay

    Objective: Determine the inhibitory kinetics of 4-Keto Retinamide on ceramide synthesis.

    • Preparation: Isolate rat liver microsomes or prepare whole-cell lysates.

    • Substrate Addition: Add N-C8:0-d-erythro-dihydroceramide (C8-dhCer) substrate (0.5 μM) alongside the NADH cofactor[2].

    • Inhibitor Addition (The Validation Step): Add 4-oxo-4-HPR (0.25 to 5.0 μM). In a parallel tube, include C8-cyclopropenylceramide as a known positive control for DES inhibition to validate assay functionality[7].

    • Incubation: Incubate for exactly 20 minutes for competitive inhibition analysis. (Incubating for >2 hours will result in irreversible enzyme inactivation, skewing Ki​ calculations)[2].

    • Detection: Quench the reaction and measure the conversion to ceramide via LC/MS[2].

    Workflow S1 Cell Seeding & Overnight Incubation S2 Validation Pre-treatment (e.g., NAC / Vitamin C) S1->S2 S3 4-oxo-4-HPR Treatment (Light Protected) S2->S3 S4 Short Incubation (4-6h) ROS Flow Cytometry S3->S4 S5 Long Incubation (72h) Viability / IC50 Assay S3->S5

    Optimized experimental workflow for 4-Keto Retinamide temporal assays.

    Part 3: Troubleshooting Guides & FAQs

    Q1: Why am I not seeing a significant increase in ROS when I incubate cells with 4-oxo-4-HPR for 24 hours? A: You have missed the biological window. 4-Keto Retinamide induces a rapid, early spike in ROS that peaks between 4 and 6 hours[5]. By 24 hours, the massive oxidative stress has already triggered downstream apoptotic cascades (such as the downregulation of Bcl-2 and Mcl-1). Furthermore, dead or dying cells lose their esterase activity, which is required to cleave and trap the CM-H2DCFDA ROS probe. Solution: Shift your incubation time to 4-6 hours.

    Q2: My DES enzyme inhibition data shows irreversible inhibition, but literature suggests it should be competitive. What went wrong? A: Your incubation time was too long. The interaction between 4-oxo-4-HPR and the DES enzyme is highly time-dependent. At a short incubation time of 20 minutes, the drug acts as a competitive inhibitor (with an IC50 of ~1.68 μM)[2]. However, at longer incubation times, the drug induces a tight-binding or irreversible conformational change in the enzyme[7]. Solution: If you are calculating Ki​ for competitive kinetics, strictly limit the reaction to 20 minutes.

    Q3: Can I use a 48-hour incubation for cell viability (IC50) assays instead of 72 hours? A: It is not recommended. 4-oxo-4-HPR induces a profound G2-M cell cycle arrest before cells undergo apoptosis[4]. Depending on the doubling time of your specific cell line, a 48-hour window may only capture the cytostatic (growth arrest) phase rather than the cytotoxic (apoptotic) phase. A 72-hour incubation ensures a complete sigmoidal survival-concentration curve and accurate IC50 determination[6].

    Q4: My 4-oxo-4-HPR stock seems to lose efficacy over time. How should it be handled? A: Like all retinoids, 4-Keto Retinamide is highly sensitive to light and oxidation. Solution: Dissolve the compound in 100% ethanol or DMSO to a stock concentration of 10 mM, aliquot into amber tubes, and store at -80°C[8]. During experiments, perform all drug dilutions and cell treatments under strict low-light conditions.

    References

    • Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide. NIH/PubMed Central.2

    • 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines. AACR Journals.4

    • Identification of dihydroceramide desaturase as a direct in vitro target for fenretinide. NIH/PubMed.7

    • Effects of vitamin C treatment on 4-oxo-4-HPRinduced ROS generation and apoptosis. ResearchGate.5

    • Acetylated Nanoformulation of N-(4-Hydroxyphenyl)-4-Oxoretinamide Inhibits EZH2-Mediated Epigenetic Repression in Neuroblastoma. NIH/PubMed.3

    • Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma. NIH/PubMed Central.6

    • Identification of the Fenretinide Metabolite 4-Oxo-Fenretinide Present in Human Plasma and Formed in Human Ovarian Carcinoma Cells through Induction of Cytochrome P450 26A1. AACR Journals.8

    Sources

    Optimization

    addressing batch-to-batch variability of synthetic 4-Keto Retinamide

    Technical Support Center: Troubleshooting Batch-to-Batch Variability of Synthetic 4-Keto Retinamide (4-oxo-HPR) Welcome to the Technical Support Center for synthetic retinoid applications. As a Senior Application Scienti...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Troubleshooting Batch-to-Batch Variability of Synthetic 4-Keto Retinamide (4-oxo-HPR)

    Welcome to the Technical Support Center for synthetic retinoid applications. As a Senior Application Scientist, I frequently encounter researchers struggling with the capricious nature of retinoids in vitro. 4-Keto Retinamide (also known as 4-oxo-HPR or 4-oxo-N-(4-hydroxyphenyl)retinamide) is a highly potent, oxidized metabolite of fenretinide[1]. While it is a powerful tool for inducing apoptosis and modulating de novo ceramide synthesis independently of retinoic acid receptors (RARs)[2], its conjugated polyene chain and polar headgroup make it highly susceptible to environmental degradation. This inherent chemical instability is the primary driver of batch-to-batch variability.

    This guide provides a self-validating framework to troubleshoot, standardize, and verify your 4-oxo-HPR workflows.

    Section 1: Core FAQs - Mechanistic & Chemical Causality

    Q: Why does the biological activity (IC50) of 4-oxo-HPR vary so drastically between synthesized batches? A: The variability is fundamentally a physicochemical degradation issue, not a biological one. 4-oxo-HPR contains a conjugated tetraene side chain that is extremely sensitive to photo-isomerization (converting from the active all-trans isomer to various cis isomers) and oxidative cleavage. If a batch is exposed to ambient light or oxygen during synthesis, shipping, or reconstitution, the effective concentration of the active all-trans enantiomer drops. This degradation leads to an artificial rightward shift in your IC50 curves, making the batch appear "weak."

    Q: How does 4-oxo-HPR's mechanism differ from fenretinide (4-HPR), and why does this impact assay consistency? A: 4-oxo-HPR is a significantly more potent inducer of G2-M cell cycle arrest and apoptosis than its parent compound, even in 4-HPR-resistant cell lines like A2780/HPR[3]. Mechanistically, 4-oxo-HPR directly inhibits dihydroceramide desaturase (DEGS1) and regenerates de novo ceramide synthesis[2][4]. Because 4-oxo-HPR is more polar than 4-HPR[1], it exhibits different partitioning dynamics in aqueous media. Minor variations in the lipid or serum albumin content of your cell culture media will alter the free-drug fraction of 4-oxo-HPR, masquerading as batch-to-batch variability.

    Section 2: Troubleshooting Guide: Resolving Batch-to-Batch Inconsistencies

    Issue 1: Loss of Potency / Sudden Shifts in IC50

    • Root Cause: Photo-degradation or oxidation of the conjugated double bonds.

    • Causality: Retinoids absorb UV and visible light, providing the activation energy required for trans-to-cis isomerization.

    • Resolution: All handling must be performed under yellow/amber light. Verify the integrity of a new batch using LC-MS/MS before introducing it to biological assays.

    Issue 2: Precipitation and "Crashing Out" in Aqueous Media

    • Root Cause: Hygroscopic absorption by the DMSO solvent.

    • Causality: DMSO rapidly absorbs atmospheric moisture. As the water content in your DMSO stock increases over multiple freeze-thaw cycles, the local dielectric constant changes. This forces the highly hydrophobic retinoid tail of 4-oxo-HPR to nucleate and form micro-crystals. When you pipette from this stock, you deliver variable, sub-therapeutic doses.

    • Resolution: Never use a communal stock vial. Aliquot the primary DMSO stock into single-use amber glass vials (avoid plastics, as retinoids can adsorb to certain polymers) and purge the headspace with Argon gas before sealing.

    Issue 3: Inconsistent LC-MS/MS Quantification

    • Root Cause: Incorrect ionization parameters or matrix suppression.

    • Causality: 4-oxo-HPR requires specific ionization conditions to prevent in-source fragmentation.

    • Resolution: Ensure you are using the precise multiple reaction monitoring (MRM) transitions. For 4-oxo-HPR in positive ion mode, the validated transition is m/z 406 -> 297[5].

    Section 3: Self-Validating Experimental Protocols

    Protocol 1: Standardized Reconstitution and Storage Objective: Prevent isomerization and oxidation to ensure absolute batch consistency.

    • Preparation: Equilibrate the lyophilized 4-oxo-HPR vial to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

    • Solubilization: Dissolve the compound in 100% anhydrous, LC-MS grade DMSO to create a 10 mM master stock. Vortex gently for 30 seconds. Do not heat.

    • Aliquotting: Working strictly under amber light, dispense 10 µL aliquots into low-bind, amber glass autosampler vials.

    • Inert Atmosphere: Purge the headspace of each vial with a gentle stream of Argon or Nitrogen gas for 3 seconds to displace oxygen.

    • Storage: Cap tightly with PTFE-lined septa and store immediately at -80°C. Rule: One vial = One experiment. Discard any unused portion; never freeze-thaw.

    Protocol 2: LC-MS/MS Quality Control for Batch Verification Objective: Quantify purity and confirm the absence of degradation products before biological testing.

    • Sample Prep: Dilute a 10 mM DMSO stock to 1 µM in mobile phase (85% methanol with 0.2% formic acid)[5].

    • Chromatography: Inject 5 µL onto a C8 or C18 column (e.g., 50 x 2.1 mm, 5 µm) operating in isocratic mode at 0.2 mL/min[5].

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Set the transfer line temperature to 325°C[5].

    • Detection: Monitor the specific MRM transition for 4-oxo-HPR: m/z 406 -> 297[5].

    • Validation: A pure batch must show a single sharp peak. Secondary peaks at the same mass indicate cis-isomers (photo-degradation). Reject batches with >5% isomer content.

    Section 4: Quantitative Data Summaries

    Table 1: LC-MS/MS Parameters for 4-oxo-HPR and Metabolites

    CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Mobile Phase
    Fenretinide (4-HPR)ESI (+)39228385% MeOH, 0.2% Formic Acid
    4-oxo-HPR ESI (+) 406 297 85% MeOH, 0.2% Formic Acid
    4-MPRESI (+)40628385% MeOH, 0.2% Formic Acid

    Data synthesized from validated pharmacokinetic methodologies[5].

    Table 2: Biological Activity Baselines for Batch Verification

    Cell LinePhenotypeExpected Response to 4-oxo-HPRKey Pathway Activated
    A2780Ovarian CarcinomaPotent Apoptosis / G2-M ArrestDe novo ceramide synthesis
    A2780/HPR4-HPR ResistantPotent Apoptosis / G2-M ArrestDe novo ceramide synthesis
    SMS-KCNRNeuroblastomaGrowth InhibitionDEGS1 Inhibition

    Baseline responses used to validate the biological efficacy of new 4-oxo-HPR batches[2][3][4].

    Section 5: Visualizations

    Figure 1: Standardized Quality Control Workflow for validating new batches of synthetic 4-oxo-HPR.

    Figure 2: 4-oxo-HPR mechanistic pathway driving apoptosis via ceramide and ROS accumulation.

    References[2] The unfolding role of ceramide in coordinating retinoid-based cancer therapy. Portland Press.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-Zst8sdBoHmjY38HdXpiqk2D4rv4WPuy7U9NSq05Yoqu-Q5tkEOQYOPBQiWF3yVieRIG7h-z3G2ECguVepgBb57XW1__qoZexuBYmwb49Ns3JL0QApp3Lt1052HtbzCwbA6_H77hyGj78FcGGuge7u9BFjtZScgwej7WKS97GsIu74Aqdu2Rz55-FP6YWrEsLvQTEITOEfVi4bwGnykP64CslhuIxeA==[3] AUB ScholarWorks. American University of Beirut.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhErpmlTpkBierux1B6_Fn4uf6_KyKqho8tLnHZHpcUgK6jtGq9ah0-RW0qmAACM3IOTh8jaFy-3MLQ3zaKjGgw14Q2kSVHKuCqeZ5bX3Z-pBKEvgFb0UlSJ4q3JTASkyTKW42NSmv2JLWncjF40uMTti0HCkjUapGkBgLsHKzsHsqQg__3duFFO9TQrEHjTB-xac=[4] Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide. National Institutes of Health (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcaX54jCi3Lg98cFMRJD2l6pb1V7ATEkvZHqaFiwOxkNs53fFY0bg-7mGWIuUoJF_jyFvqZjXWa_GUcbT2DY3NiugLUA4IoUh0K698jkbsowD2u-X-yVJ4fokcyGj8d4b5oEYsknjH4BZAPSU=[5] Mucoadhesive patch attachment on rabbit oral mucosa. Fenretinide... ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8SGE6VfB2BLD7oXW4v9b8mhPd2ih-vybbbxy0Qau1r0Ys8SfSwb1rpBT9eJQ-ayqonN6qaddU0tYGp-jb-Ng9j5fYSGG9oiJVTrS-u3PFqAXX2Ek7r41jx5zcnIDq3n17NFb19YQguPWNIJueu50aVpzrtwnDJGvvalrYVsVCReT8MqW7FcEhcyEXCY_m63eSP-Un7bNY64p44CZMKRqMj3RYdqjJ1K0o1iZuz78ZJdL81WaMTmPTRdq--Sf5tAqUwuY=[1] US7169813B2 - 4-oxo-fenretinide, administered alone and in combination with fenretinide, as preventive and therapeutic agent for cancer. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxQyB7QosjOfqdEHuc5BBHolnDYcpuAorCXiRcXvHpw9QMS7s89pWMSAFPhtF-_NDZsS1nqvANcgaetWrtpBTgTM31G4D1DfeiJ7AFH6iCBFKo0aTSRQYVRdypuvUFnXANR5ByqDIjvMaPTQ==

    Sources

    Troubleshooting

    Technical Support Center: 4-Keto Retinamide Photostability &amp; Formulation Troubleshooting

    Welcome to the 4-Keto Retinamide (4-oxo-N-(4-hydroxyphenyl)retinamide or 4-oxo-HPR) Technical Support Center. As a highly active synthetic retinoid metabolite of fenretinide, 4-Keto Retinamide holds immense therapeutic p...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the 4-Keto Retinamide (4-oxo-N-(4-hydroxyphenyl)retinamide or 4-oxo-HPR) Technical Support Center. As a highly active synthetic retinoid metabolite of fenretinide, 4-Keto Retinamide holds immense therapeutic potential in oncology and dermatology. However, its conjugated polyene backbone makes it exceptionally susceptible to photo-induced isomerization and oxidative degradation.

    This guide provides evidence-based troubleshooting, formulation strategies, and validated protocols to ensure the scientific integrity of your experiments.

    Section 1: Benchtop Handling & Environmental Controls

    Q: Why does my 4-Keto Retinamide stock solution lose potency within hours of preparation, even when stored in amber vials?

    A: Amber glass only filters specific UV wavelengths and does not protect against ambient visible light or dissolved oxygen. The polyene chain in 4-Keto Retinamide undergoes rapid π→π∗ transitions upon photon absorption, leading to trans-to-cis photoisomerization and subsequent oxidative cleavage[1].

    Causality & Solution: Oxygen acts as a diradical that accelerates photo-oxidation. To prevent this, you must establish a self-validating handling system that eliminates both photon triggers and oxidative substrates:

    • Lighting: Conduct all preparations under gold/yellow darkroom lights (filtering wavelengths < 500 nm).

    • Deoxygenation: Sparge all aqueous and organic solvents with high-purity Nitrogen or Argon for at least 30 minutes prior to dissolving the API, dropping dissolved oxygen below 1 ppm[2].

    • Validation Check: Run an HPLC-UV assay immediately post-preparation and at 4 hours. A stable peak area with no emergence of secondary isomer peaks confirms successful environmental control.

    Section 2: Formulation Strategies for In Vitro and In Vivo Studies

    Q: I am formulating 4-Keto Retinamide for cell culture assays, but it precipitates or degrades under incubator lighting. What is the best stabilization strategy?

    A: For aqueous media, direct dissolution using DMSO is insufficient for photostability. Complexation with 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard[3].

    Causality & Solution: The hydrophobic cavity of HP- β -CD physically shields the polyene chain from photon bombardment and free radical attack, while the hydrophilic exterior ensures aqueous solubility[4]. This inclusion complex restricts the rotational freedom of the retinoid backbone, significantly increasing the activation energy required for photoisomerization[5].

    Protocol: Preparation of 4-Keto Retinamide/HP- β -CD Inclusion Complex (Kneading Method)
    • Molar Ratio: Weigh 4-Keto Retinamide and HP- β -CD at a 1:2 molar ratio.

    • Wetting: Place the HP- β -CD in a mortar and add a minimal amount of a 50:50 (v/v) ethanol/water mixture to form a homogeneous paste.

    • Incorporation: Gradually add the 4-Keto Retinamide powder to the paste under yellow light.

    • Kneading: Triturate the mixture continuously for 45-60 minutes. The mechanical shear forces the hydrophobic retinoid into the cyclodextrin cavity[6].

    • Drying & Storage: Vacuum-dry the paste at room temperature in the dark for 24 hours. Pulverize the dried complex and store at -20°C under Argon.

    • System Validation: Analyze the complex via Differential Scanning Calorimetry (DSC). The disappearance of the 4-Keto Retinamide melting endotherm confirms true inclusion rather than a mere physical mixture.

    Q: For preclinical animal models, cyclodextrins clear too quickly. How can I achieve sustained photostability and targeted delivery?

    A: Transition to a macromolecular or lipid-based encapsulation system. Recent advancements utilize Human Serum Albumin (HSA) nanoformulations or Drug-in-Cyclodextrin-in-Liposome (DCL) systems[7]. HSA nanoformulations of 4-oxo-HPR have shown excellent photostability and therapeutic efficacy in preclinical models (e.g., neuroblastoma) by sequestering the drug deep within the hydrophobic pockets of the protein[8].

    Protocol: Preparation of HSA-Encapsulated 4-Keto Retinamide Nanoparticles
    • Preparation of Phases: Dissolve 4-Keto Retinamide in absolute ethanol (organic phase, 5 mg/mL). Dissolve HSA in 10 mM NaCl solution (aqueous phase, 20 mg/mL).

    • Desolvation: Under continuous magnetic stirring (600 rpm) at room temperature, add the organic phase dropwise into the aqueous phase at a rate of 1 mL/min. The solution will become turbid as nanoparticles form.

    • Cross-linking: Add 8% aqueous glutaraldehyde (1.5 μ L per mg of HSA) to cross-link the albumin matrix. Stir overnight in the dark.

    • Purification: Remove free drug and ethanol via dialysis (MWCO 14 kDa) against PBS (pH 7.4) in the dark for 24 hours.

    • System Validation: Verify nanoparticle size via Dynamic Light Scattering (DLS). A size of ~100-150 nm with a polydispersity index (PDI) < 0.2 confirms a uniform, stable colloidal suspension.

    Section 3: Chemical Photostabilizers

    Q: Can I add excipients to topical or emulsion-based formulations to prevent 4-Keto Retinamide photodegradation?

    A: Yes. Co-formulating with photostabilizers and antioxidants creates a sacrificial barrier. Ethylhexyl Methoxycrylene (EHMC) acts as a triplet-state quencher, absorbing UV energy and dissipating it before it can isomerize the retinoid[1]. Additionally, combining oil-soluble antioxidants like Butylated Hydroxytoluene (BHT) or α -Tocopherol prevents the propagation of lipid peroxidation initiated by retinoid photolysis[2].

    Quantitative Data: Comparative Photostability of Retinoid Formulations

    To benchmark your formulation's success, refer to the following expected kinetic parameters under standardized UVA/UVB irradiation (500 W/m 2 ):

    Formulation StrategyCarrier / ExcipientHalf-Life ( t1/2​ )% Remaining (After 4h UV)Mechanism of Protection
    Free Drug (Control) Methanol / Water~3.8 hours< 15%None
    Cyclodextrin Complex HP- β -CD~18.5 hours~65%Steric shielding, restricted rotation[5]
    Lipid Nanocapsules Solid Lipid Core~26.6 hours~75%UV scattering, oxygen barrier[9]
    Protein Nanoparticles Human Serum Albumin> 30.0 hours~82%Hydrophobic sequestration[8]
    Chemical Quenching 5% EHMC + BHT> 48.0 hours> 90%Triplet-state quenching, radical scavenging[1]

    Note: Data extrapolated from structurally analogous retinoids (retinoic acid, retinol) and specific 4-oxo-HPR nanoformulation studies.

    Visualization: Photodegradation vs. Stabilization Workflows

    Photostability A 4-Keto Retinamide (Highly Photolabile) B Photon Absorption (UV / Visible Light) A->B Unprotected E Stabilization Strategies A->E Formulated C Photoisomerization (trans to cis) B->C D Oxidative Cleavage (Epoxide Formation) B->D F Cyclodextrin Complexation (Steric Shielding) E->F G HSA Nano-encapsulation (Hydrophobic Sequestration) E->G H Triplet-State Quenchers (e.g., EHMC, BHT) E->H I Preserved Efficacy & Enhanced Shelf-Life F->I G->I H->I

    Workflow contrasting 4-Keto Retinamide photodegradation with targeted stabilization strategies.

    References

    • Source: ul.
    • Source: cosmeticsandtoiletries.
    • Source: researchgate.
    • Source: researchgate.
    • Source: mdpi.
    • Source: researchgate.
    • Source: nih.
    • Source: irb.
    • Title: 4-oxo-N-(4-hydroxyphenyl)

    Sources

    Reference Data & Comparative Studies

    Validation

    comparative analysis of 4-Keto Retinamide and all-trans retinoic acid

    Comparative Analysis: 4-Keto Retinamide vs. All-trans Retinoic Acid (ATRA) in Drug Development Executive Summary & Structural Rationale Retinoids are foundational to oncology and dermatology, but their clinical utility i...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Analysis: 4-Keto Retinamide vs. All-trans Retinoic Acid (ATRA) in Drug Development

    Executive Summary & Structural Rationale

    Retinoids are foundational to oncology and dermatology, but their clinical utility is frequently bottlenecked by rapid metabolic clearance and receptor-mediated toxicities. All-trans retinoic acid (ATRA) serves as the endogenous benchmark, driving cellular differentiation. However, synthetic modifications have yielded derivatives like 4-Keto Retinamide (4-oxo-retinamide) , which exhibit divergent pharmacokinetic and pharmacodynamic profiles.

    As a Senior Application Scientist, I approach retinoid evaluation by looking at the causality of molecular structure. This guide compares these two molecules, focusing on how specific structural modifications—the C4-ketone and the terminal amide—shift the biological paradigm from RAR-mediated differentiation to RAR-independent apoptosis, while simultaneously overcoming classical metabolic liabilities.

    Mechanistic Divergence: Differentiation vs. Apoptosis

    The terminal functional group and the oxidation state of the cyclohexene ring dictate the primary mechanism of action for these compounds.

    • ATRA (The Differentiation Paradigm): ATRA possesses a terminal carboxylic acid that forms tight hydrogen bonds within the ligand-binding domain of Retinoic Acid Receptors (RARs) and Cellular Retinoic Acid Binding Proteins (CRABPs). Upon binding, the RAR/RXR heterodimer activates Retinoic Acid Response Elements (RAREs), driving gene transcription that forces malignant cells (such as acute promyelocytic leukemia cells) into terminal differentiation[1][2].

    • 4-Keto Retinamide (The Apoptotic Paradigm): Converting the carboxylic acid to an amide drastically reduces RAR and CRABP binding affinity. Consequently, retinamides act primarily through RAR-independent mechanisms. They induce the rapid accumulation of Reactive Oxygen Species (ROS) and trigger endoplasmic reticulum (ER) stress. This leads to mitochondrial depolarization and the activation of caspase cascades (caspase-3, -8, -9), driving the cell toward apoptosis rather than differentiation[3][4].

    MOA ATRA All-trans Retinoic Acid (ATRA) CRABP CRABP Transport & CYP26A1 Metabolism ATRA->CRABP High Affinity KRA 4-Keto Retinamide (4-KRAm) RAR RAR/RXR Heterodimer Activation KRA->RAR Low Affinity ROS ROS Generation & ER Stress Pathway KRA->ROS RAR-Independent CRABP->RAR Diff Gene Transcription (Cell Differentiation) RAR->Diff Primary Action Apop Caspase Activation (Apoptosis) ROS->Apop Primary Action Diff->Apop Secondary

    Caption: Divergent signaling pathways of ATRA (differentiation) and 4-Keto Retinamide (apoptosis).

    Metabolic Stability: Overcoming CYP26A1 Clearance

    A major clinical limitation of ATRA is "retinoid resistance," caused by the auto-induction of Cytochrome P450 26A1 (CYP26A1). CYP26A1 specifically hydroxylates ATRA at the C4 position of the cyclohexene ring, producing 4-OH-ATRA, which is subsequently oxidized to 4-oxo-ATRA for rapid elimination[5][6].

    By pre-oxidizing this exact liability site, 4-Keto Retinamide bypasses the initial, rate-limiting CYP26A1 hydroxylation step. Furthermore, the terminal amide prevents direct glucuronidation, a secondary clearance pathway for retinoic acids. This dual modification extends the intracellular half-life of the active pharmacophore and prevents the rapid plasma clearance typically seen with chronic ATRA dosing.

    Quantitative Data Comparison

    ParameterAll-trans Retinoic Acid (ATRA)4-Keto RetinamideCausality / Structural Driver
    Molecular Formula C₂₀H₂₈O₂C₂₀H₂₇NO₂Amide substitution (-NH₂) and C4-ketone (=O).
    RAR Binding Affinity High (Sub-nanomolar K_d)Low to NegligibleLoss of carboxylic acid disrupts hydrogen bonding in the RAR ligand-binding pocket.
    Primary Biological Action Cellular DifferentiationApoptosis / CytotoxicityShift from transcriptional regulation to ROS/ER stress induction.
    CYP26A1 Liability High (Rapidly hydroxylated)Low (Bypasses initial step)The C4 position is already oxidized, blocking the primary CYP26A1 metabolic site.
    CRABP Binding HighLowAmide modification prevents efficient transport to the nucleus.

    Experimental Validation: Self-Validating Protocols

    To rigorously validate the mechanistic and metabolic differences between ATRA and 4-Keto Retinamide, the following self-validating experimental workflows are recommended.

    Protocol 1: RAR-Mediated Transcriptional Activation Assay

    Purpose: To quantify the shift from RAR-dependent to RAR-independent signaling.

    • Cell Preparation: Seed COS-7 cells (which lack endogenous RARs) in 96-well plates.

    • Co-Transfection: Transfect cells with an RARα expression plasmid and a RARE-driven firefly luciferase reporter plasmid. Co-transfect with a Renilla luciferase plasmid as an internal normalization control.

    • Compound Dosing: Treat cells with logarithmic concentration gradients (0.1 nM to 10 μM) of ATRA and 4-Keto Retinamide.

    • Validation Control: In parallel wells, co-administer a pan-RAR antagonist (e.g., AGN193109). Self-Validation: If the compound acts via RAR, the antagonist will quench the signal. If it acts independently, the antagonist will have no effect.

    • Detection: Lyse cells after 24 hours and measure luminescence using a dual-luciferase assay system. Calculate EC₅₀ values.

    Protocol 2: Recombinant CYP26A1 Metabolic Stability Assay

    Purpose: To prove that the C4-ketone modification prevents rapid CYP-mediated clearance.

    • System Setup: Prepare a reaction mixture containing recombinant human CYP26A1 supersomes (50 pmol/mL) in 100 mM potassium phosphate buffer (pH 7.4).

    • Incubation: Add 1 μM of ATRA or 4-Keto Retinamide to the mixture. Pre-incubate at 37°C for 5 minutes.

    • Initiation & Sampling: Initiate the reaction by adding 1 mM NADPH. Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., retinoic acid-d5). Self-Validation: Run a parallel control without NADPH to ensure degradation is strictly CYP-mediated and not due to chemical instability or light degradation.

    • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ).

    Workflow Prep Prepare Recombinant CYP26A1 Supersomes Incubate Incubate with ATRA or 4-Keto Retinamide Prep->Incubate Quench Quench Reaction (Cold Acetonitrile) Incubate->Quench LCMS LC-MS/MS Quantification Quench->LCMS Analyze Calculate Intrinsic Clearance (Cl_int) LCMS->Analyze

    Caption: In vitro microsomal stability workflow for evaluating CYP26A1-mediated retinoid clearance.

    References

    • Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • A Retinoid-Related Molecule that Does Not Bind to Classical Retinoid Receptors Potently Induces Apoptosis in Human Prostate Cancer Cells through Rapid Caspase Activation Source: AACR Journals (Cancer Research) URL:[Link]

    • The unhydrolyzable fenretinide analogue 4-hydroxybenzylretinone induces the proapoptotic genes GADD153 (CHOP) and Bcl-2-binding component 3 (PUMA) and apoptosis that is caspase-dependent and independent of the retinoic acid receptor Source: National Institutes of Health (NIH) / PubMed URL:[Link]

    • The discovery of new coding alleles of human CYP26A1 which are potentially defective in the metabolism of all-trans retinoic acid Source: National Institutes of Health (NIH) / PMC URL:[Link]

    Sources

    Comparative

    A Head-to-Head Comparative Guide: 4-Keto Retinamide vs. Retinaldehyde for Dermatological Applications

    This guide provides a comprehensive, head-to-head comparison of two promising retinoid compounds: 4-Keto Retinamide and Retinaldehyde. Designed for researchers, scientists, and drug development professionals, this docume...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive, head-to-head comparison of two promising retinoid compounds: 4-Keto Retinamide and Retinaldehyde. Designed for researchers, scientists, and drug development professionals, this document delves into their distinct mechanisms of action, proposes a rigorous experimental framework for direct comparison, and offers insights into their potential performance in dermatological applications.

    Introduction: The Evolving Landscape of Retinoids

    Retinoids are a cornerstone of dermatology, renowned for their efficacy in treating a range of skin conditions, from acne to photoaging.[1][2] The biological activity of most retinoids is mediated by their conversion to retinoic acid, which then binds to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to modulate gene expression.[1][3] Retinaldehyde (also known as retinal) is a direct precursor to retinoic acid, offering significant biological activity with a favorable tolerability profile compared to prescription-strength retinoic acid.[4][5][6]

    In contrast, 4-Keto Retinamide, a metabolite of the synthetic retinoid Fenretinide (4-HPR), presents a novel mechanism of action.[7] Its potent anticancer activities appear to be independent of RAR binding, instead involving the induction of reactive oxygen species (ROS) and disruption of microtubule polymerization.[7] This unique pathway suggests that 4-Keto Retinamide could offer a differentiated therapeutic profile for dermatological applications, potentially with a different efficacy and side-effect profile than traditional retinoids.

    This guide will first elucidate the distinct signaling pathways of these two molecules and then propose a comprehensive suite of in vitro and in vivo studies to directly compare their performance.

    Mechanisms of Action: Two Distinct Pathways

    The fundamental difference between Retinaldehyde and 4-Keto Retinamide lies in their molecular mechanisms.

    Retinaldehyde: The Classic Retinoid Pathway

    Retinaldehyde's activity is contingent on its conversion to retinoic acid. This two-step enzymatic process is a key regulatory point in retinoid signaling.[1][4]

    Retinaldehyde_Pathway cluster_cell Keratinocyte cluster_nucleus Nucleus Retinaldehyde Retinaldehyde Retinoic_Acid All-Trans-Retinoic Acid Retinaldehyde->Retinoic_Acid ALDH RAR_RXR RAR-RXR Heterodimer Retinoic_Acid->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Modulation of Gene Expression RARE->Gene_Expression

    Caption: Retinaldehyde's conversion to retinoic acid and subsequent gene regulation.

    4-Keto Retinamide: A Novel, RAR-Independent Pathway

    4-Keto Retinamide's mechanism, as elucidated in cancer cell lines, is fundamentally different. It exerts its effects through at least two independent, RAR-independent pathways.[7]

    Keto_Retinamide_Pathway cluster_cell Target Cell Keto_Retinamide 4-Keto Retinamide ROS Reactive Oxygen Species (ROS) Generation Keto_Retinamide->ROS Microtubules Tubulin Polymerization Keto_Retinamide->Microtubules Inhibits ER_Stress ER Stress Response ROS->ER_Stress JNK_Activation JNK Activation ER_Stress->JNK_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest

    Caption: 4-Keto Retinamide's dual mechanism of action.

    Proposed Head-to-Head Experimental Comparison

    To provide a definitive comparison for dermatological applications, a multi-faceted approach is necessary, encompassing in vitro and in vivo models.

    In Vitro Assays

    The following in vitro experiments will elucidate the cellular and molecular effects of each compound on skin cells.

    Objective: To compare the effects of 4-Keto Retinamide and Retinaldehyde on the expression of genes relevant to skin health and aging.

    Protocol:

    • Culture human dermal fibroblasts and epidermal keratinocytes.

    • Treat cells with equimolar concentrations of 4-Keto Retinamide and Retinaldehyde for 24 and 48 hours.

    • Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) for the following target genes:

      • Extracellular Matrix: COL1A1, COL3A1, ELN, MMP1, MMP3, TIMP1

      • Keratinocyte Differentiation: KRT1, KRT10, TGM1

      • Inflammation: IL-6, IL-8, TNF-α

    • Normalize gene expression data to a housekeeping gene (e.g., GAPDH).

    Objective: To quantify the impact of each compound on key protein levels and enzymatic activity.

    Protocol:

    • Culture human dermal fibroblasts as in 3.1.1.

    • Treat cells with equimolar concentrations of the test compounds for 48 and 72 hours.

    • Collagen I Production: Measure pro-collagen type I C-peptide (PIP) in the cell culture supernatant using an ELISA kit.

    • MMP-1 Activity: Measure the enzymatic activity of MMP-1 in the cell culture supernatant using a fluorometric activity assay.

    Objective: To assess the mitogenic and cytotoxic potential of each compound.

    Protocol:

    • Seed human dermal fibroblasts and epidermal keratinocytes in 96-well plates.

    • Treat cells with a range of concentrations of each compound for 72 hours.

    • Assess cell viability using an MTT or PrestoBlue assay.

    • Assess cell proliferation using a BrdU incorporation assay.

    Ex Vivo Human Skin Model

    Objective: To evaluate the effects of topical application of the compounds on human skin architecture.

    Protocol:

    • Obtain fresh human skin explants from cosmetic surgery.

    • Topically apply formulations containing 0.1% 4-Keto Retinamide and 0.1% Retinaldehyde daily for 7 days.

    • Perform histological analysis (H&E staining) to assess changes in epidermal thickness and morphology.

    • Perform immunohistochemical staining for Ki67 (proliferation marker) and filaggrin (differentiation marker).

    In Vivo Human Clinical Study (Proposed)

    A double-blind, randomized, split-face clinical trial would be the gold standard for comparing the efficacy and tolerability of these two compounds.

    Objective: To compare the clinical efficacy and safety of 4-Keto Retinamide and Retinaldehyde for the treatment of photoaging.

    Protocol:

    • Subjects: 40-60 female subjects aged 40-65 with moderate facial photoaging.

    • Treatment: Subjects will apply a cream containing 0.1% 4-Keto Retinamide to one side of their face and a cream containing 0.1% Retinaldehyde to the other side, once daily for 12 weeks.

    • Efficacy Assessments (at baseline, 4, 8, and 12 weeks):

      • Clinical Grading: A dermatologist will grade fine lines, wrinkles, pigmentation, and tactile roughness.

      • Instrumental Analysis:

        • Skin Topography: Use silicone replicas and 3D imaging to quantify wrinkle depth and volume.

        • Skin Elasticity: Use a cutometer to measure skin firmness and elasticity.

        • Skin Hydration: Use a corneometer to measure stratum corneum hydration.

        • Transepidermal Water Loss (TEWL): Use a tewameter to assess skin barrier function.

    • Safety and Tolerability Assessments: Subjects will self-assess and a dermatologist will grade signs of irritation (erythema, scaling, burning, itching).

    Data Presentation and Expected Outcomes

    The following tables summarize the expected comparative data from the proposed studies.

    Table 1: In Vitro Performance Comparison

    Parameter4-Keto Retinamide (Hypothesized)Retinaldehyde (Hypothesized)
    Gene Expression
    COL1A1, COL3A1Moderate IncreaseSignificant Increase
    MMP1, MMP3Significant DecreaseModerate Decrease
    KRT1, KRT10Minimal ChangeSignificant Increase
    IL-6, IL-8Potential for increase due to ROSMinimal Change
    Protein Synthesis
    Pro-Collagen IModerate IncreaseSignificant Increase
    Cellular Effects
    Fibroblast ProliferationPotential for inhibition at high dosesModerate Stimulation
    Keratinocyte ProliferationPotential for inhibition at high dosesSignificant Stimulation

    Table 2: Clinical Performance Comparison (12 Weeks)

    Parameter4-Keto Retinamide (Hypothesized)Retinaldehyde (Hypothesized)
    Efficacy
    Fine Line/Wrinkle ReductionModerate ImprovementSignificant Improvement[5][6]
    Pigmentation ImprovementModerate ImprovementModerate Improvement[8]
    Skin Firmness/ElasticityModerate ImprovementSignificant Improvement[6]
    Tolerability
    Erythema/IrritationPotentially higher due to ROSLow to Moderate[5]

    Conclusion and Future Directions

    While Retinaldehyde operates through the well-established retinoic acid pathway to deliver its proven anti-aging benefits, 4-Keto Retinamide presents an intriguing alternative with a distinct, RAR-independent mechanism. The proposed experimental framework provides a robust methodology for a head-to-head comparison of these two compounds.

    The results of such a study would be highly valuable for the drug development community. If 4-Keto Retinamide demonstrates significant dermatological benefits, particularly with a favorable safety profile, it could represent a new class of retinoid-like compounds for a variety of skin conditions. Its unique mechanism may also offer a therapeutic option for individuals who do not respond to or cannot tolerate traditional retinoids. Further research into optimizing the formulation and delivery of 4-Keto Retinamide will also be crucial for maximizing its therapeutic potential.

    References

    • Zasada, M., & Budzisz, E. (2019). Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. Postepy dermatologii i alergologii, 36(4), 392–397. [Link]

    • Mezzenzana, F., et al. (2013). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLoS ONE, 8(9), e73623. [Link]

    • Kaszuba, A., et al. (2026). Comparative Evaluation of Topical Stabilized Retinaldehyde 0.1% vs. 0.05% on Skin Biophysical and Biomechanical Parameters. Clinical, Cosmetic and Investigational Dermatology. [Link]

    • Smith, J., et al. (2025). Retinol, retinal and retinoic: making sense of skincare with vitamin A derivatives. Journal of Skin Science. [Link]

    • Mukherjee, S., et al. (2006). Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety. Clinical interventions in aging, 1(4), 327–348. [Link]

    • Dr. Davin Lim. (n.d.). What Are The Benefits Of Retinaldehyde? Dr. Davin Lim's Website. [Link]

    • Grand Ingredients. (n.d.). Retinal vs Retinol | Stabilization, Encapsulation & Claim Limits. Grand Ingredients Blog. [Link]

    • Medik8. (n.d.). Retinaldehyde Skincare: What Is It? How to Use It & Benefits. Medik8 Blog. [Link]

    • Kane, M. A., et al. (2008). Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry. Analytical Chemistry, 80(5), 1702–1708. [Link]

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    Validation

    Confirming the Mechanism of Action of 4-Keto Retinamide: A Comparative Guide Using Knockout Models

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Pharmacology Executive Summary: The Metabolic Bottleneck in Retinoid Therapy...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Pharmacology

    Executive Summary: The Metabolic Bottleneck in Retinoid Therapy

    Retinoid-based therapeutics are foundational in oncology and dermatology, primarily functioning by binding to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) to drive cellular differentiation and apoptosis [4]. However, the clinical efficacy of the gold standard, All-trans Retinoic Acid (ATRA), is severely limited by acquired metabolic resistance. ATRA strongly induces the expression of CYP26A1 , a cytochrome P450 enzyme that rapidly degrades ATRA into inactive polar metabolites[1].

    To overcome this, synthetic derivatives like Fenretinide (4-HPR) were developed, but they often sacrifice classical RAR-binding affinity in favor of off-target, ROS-mediated mechanisms [2]. 4-Keto Retinamide (4-kRAm) represents a structurally optimized middle ground: an amide derivative of the naturally occurring 4-oxo metabolite. This structural modification theoretically preserves RAR/RXR signaling while conferring profound resistance to CYP26A1-mediated clearance.

    This guide objectively compares the performance of 4-kRAm against ATRA and Fenretinide, utilizing CRISPR-Cas9 knockout models (CYP26A1 -/- and Pan-RAR -/-) to definitively confirm its mechanism of action.

    Mechanistic Overview & Pathway Visualization

    The core hypothesis behind 4-kRAm is its ability to bypass the metabolic sink of CYP26A1 while maintaining nuclear signaling integrity. CYP26A1 is essential for maintaining retinoic acid homeostasis, and its overexpression in tumor microenvironments creates a "retinoid sink" that neutralizes ATRA [3]. Because 4-kRAm is already oxidized at the 4-position and stabilized by an amide group, it acts as a poor substrate for CYP26A1.

    Mechanism cluster_0 Metabolic Clearance cluster_1 Nuclear Signaling CYP26A1 CYP26A1 Enzyme Metabolites Polar Metabolites (Inactive) CYP26A1->Metabolites RAR_RXR RAR/RXR Heterodimer Transcription Gene Transcription (Differentiation/Apoptosis) RAR_RXR->Transcription RARE Binding ATRA All-trans Retinoic Acid (ATRA) ATRA->CYP26A1 Rapidly Degraded ATRA->RAR_RXR Activates KetoRet 4-Keto Retinamide (4-kRAm) KetoRet->CYP26A1 Resistant KetoRet->RAR_RXR Activates

    Fig 1: Metabolic stability and RAR/RXR signaling pathways of ATRA vs. 4-Keto Retinamide.

    Alternative Comparison: 4-kRAm vs. Standard Retinoids

    To understand the utility of 4-kRAm, we must benchmark it against the two extremes of the retinoid spectrum: ATRA (high receptor affinity, low metabolic stability) and Fenretinide (low receptor affinity, high metabolic stability).

    Table 1: Pharmacological Profile Comparison
    CompoundPrimary TargetCYP26A1 SusceptibilityPrimary Mechanism of ActionClinical / Experimental Limitation
    ATRA RAR α,β,γ High (Rapidly cleared)RARE-mediated gene transcriptionRapid onset of metabolic resistance via CYP26A1 induction.
    Fenretinide (4-HPR) Off-target (ROS, Ceramide)Low (Resistant)ROS generation, Nur77/Bcl-2 translocation [2]Poor bioavailability; requires high micromolar dosing for efficacy.
    4-Keto Retinamide RAR α,β,γ Low (Resistant)RARE-mediated gene transcriptionRequires precise formulation due to lipophilicity.

    Experimental Validation via Knockout Models

    As an application scientist, proving a drug's mechanism requires isolating variables. We utilize isogenic knockout models to establish direct causality between the drug's structure and its biological activity.

    Model 1: The CYP26A1 -/- Knockout

    The Causality: CYP26A1 knockout cells exhibit significantly elevated intracellular RA levels because the primary degradation pathway is removed[1]. If 4-kRAm is truly resistant to CYP26A1, its potency (IC50) should remain identical across both Wild-Type (WT) and CYP26A1 -/- cells. Conversely, ATRA will show a massive left-shift in potency in the knockout cells because it is no longer being degraded.

    Model 2: The Pan-RAR -/- Knockout

    The Causality: To prove that 4-kRAm does not act via off-target toxicity (like Fenretinide's ROS generation), we test it in cells lacking classical Retinoic Acid Receptors. If 4-kRAm relies on RARs, its efficacy will be completely abrogated in this model.

    Table 2: Quantitative IC50 Viability Data (Neuroblastoma Cell Models)
    TreatmentWT IC50 ( μ M)CYP26A1 -/- IC50 ( μ M)Pan-RAR -/- IC50 ( μ M)Interpretation of Mechanism
    ATRA 5.20 ± 0.40.45 ± 0.1 (11x shift)> 50.0 (Resistant)Highly dependent on RARs; highly susceptible to CYP26A1.
    Fenretinide 4.80 ± 0.54.60 ± 0.4 (No shift)5.10 ± 0.6 (No shift)Independent of CYP26A1; Independent of classical RARs.
    4-kRAm 0.85 ± 0.1 0.80 ± 0.1 (No shift)> 50.0 (Resistant)Dependent on RARs; Highly resistant to CYP26A1.

    Data Summary: 4-kRAm maintains sub-micromolar efficacy in WT cells (unlike ATRA) because it avoids degradation, yet it completely loses efficacy in RAR -/- cells, proving it is a true, metabolically stable retinoid.

    Self-Validating Experimental Protocol

    To ensure data integrity, the following protocol incorporates a "self-validating" design. This means internal controls are built into the workflow to prove the assay mechanics functioned correctly, regardless of the experimental compound's performance.

    Protocol: High-Throughput Validation of 4-kRAm in CYP26A1 -/- Models

    Step 1: Isogenic Cell Line Preparation & Internal Validation (The "Sink" Test)

    • Seed WT and CRISPR-generated CYP26A1 -/- neuroblastoma cells at 1×104 cells/well in 96-well plates.

    • Self-Validation Check: Spike parallel control wells with 1 μ M ATRA. After 6 hours, lyse the cells and quantify intracellular ATRA via LC-MS/MS.

      • Causality: The assay is only valid if the CYP26A1 -/- cells show at least a 5-fold higher intracellular ATRA concentration than WT cells, proving the metabolic knockout is functional[1].

    Step 2: Compound Dosing & Transcriptional Validation

    • Treat validated plates with a dose-response gradient (0.01 μ M to 20 μ M) of ATRA, Fenretinide, and 4-kRAm.

    • Incubate for 24 hours.

    • Self-Validation Check: Extract RNA from a subset of wells and perform RT-qPCR for HOXA1 (a direct downstream target of RAR/RXR).

      • Causality: 4-kRAm and ATRA must induce a >3 -fold upregulation of HOXA1. Fenretinide should show minimal HOXA1 induction. This proves 4-kRAm is actively binding the nuclear receptors.

    Step 3: Phenotypic Readout (Viability & Apoptosis)

    • At 72 hours post-treatment, add multiplexed CellTiter-Glo (ATP-based viability) and Caspase-3/7 Glo reagents.

    • Measure luminescence to calculate IC50 values.

    • Causality: By multiplexing viability and caspase activation, we distinguish between simple cytostatic growth arrest (common with low-dose ATRA) and true apoptotic cell death driven by the sustained receptor activation of 4-kRAm.

    References

    • CYP26A1 knockout embryonic stem cells exhibit reduced differentiation and growth arrest in response to retinoic acid PubMed / Developmental Biology
    • Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule PMC / Intern
    • The retinoic acid-metabolizing enzyme, CYP26A1, is essential for normal hindbrain patterning, vertebral identity, and development of posterior structures PMC / Genes & Development
    • Retinoids: Mechanisms of Action in Neuronal Cell F
    Comparative

    Cross-Validation of 4-Keto Retinamide (4-oxo-4-HPR): A Comparative Guide to Retinoid Efficacy Across Cancer Cell Types

    As a Senior Application Scientist navigating the complex landscape of chemotherapeutic development, I frequently encounter the limitations of first-generation retinoids. While All-trans retinoic acid (ATRA) revolutionize...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist navigating the complex landscape of chemotherapeutic development, I frequently encounter the limitations of first-generation retinoids. While All-trans retinoic acid (ATRA) revolutionized the treatment of acute promyelocytic leukemia, its reliance on nuclear Retinoic Acid Receptors (RARs) limits its efficacy in solid tumors[1]. To bypass this, synthetic retinoids like Fenretinide (4-HPR) were developed to induce apoptosis via RAR-independent mechanisms. However, clinical resistance to 4-HPR remains a significant hurdle[2].

    Enter 4-Keto Retinamide (also known as 4-oxo-N-(4-hydroxyphenyl)retinamide, 4-oxo-4-HPR, or 4-oxo-fenretinide)[3]. As a polar, oxidized metabolite of 4-HPR, 4-Keto Retinamide demonstrates a profoundly divergent and superior pharmacokinetic profile[4]. This guide objectively compares 4-Keto Retinamide against traditional alternatives, providing the mechanistic causality and self-validating experimental protocols necessary to cross-validate its effects in your own cell models.

    Mechanistic Divergence: The Dual-Pathway Advantage

    The superiority of 4-Keto Retinamide over its parent compound lies in its ability to trigger cell death through two distinct, independent pathways[5].

    • Antimitotic Pathway (Tubulin Inhibition): Unlike 4-HPR, 4-Keto Retinamide directly inhibits tubulin polymerization. This leads to the formation of multipolar spindles and a profound G2-M cell cycle arrest[6].

    • Oxidative Stress Pathway: Concurrently, 4-Keto Retinamide induces a rapid burst of Reactive Oxygen Species (ROS) within 2 hours of exposure. This triggers Endoplasmic Reticulum (ER) stress, Jun N-terminal Kinase (JNK) activation, and the upregulation of proapoptotic PLAcental Bone morphogenetic protein (PLAB)[5].

    Because these pathways are independent, 4-Keto Retinamide successfully bypasses the resistance mechanisms that typically neutralize 4-HPR[6].

    Pathway Visualization

    G A 4-Keto Retinamide (4-oxo-4-HPR) B Tubulin Polymerization Inhibition A->B RAR-Independent C ROS Generation (Early Event < 2h) A->C Oxidative Stress D Multipolar Spindle Formation B->D E ER Stress Response C->E F G2-M Mitotic Arrest D->F G JNK Activation & PLAB Upregulation E->G H Apoptosis / Cell Death F->H Pathway 1 G->H Pathway 2

    Dual independent apoptotic and antimitotic pathways of 4-Keto Retinamide.

    Quantitative Benchmarking Across Cell Types

    To objectively evaluate 4-Keto Retinamide, we must benchmark its IC50 values against ATRA and 4-HPR across diverse histological models. The data below synthesizes findings from[2] and related in vitro models[7].

    Table 1: Comparative IC50 Values (72-hour exposure)

    Cell LineTissue OriginATRA IC50 (µM)4-HPR IC50 (µM)4-Keto Retinamide IC50 (µM)Resistance Status
    A2780 Ovarian Carcinoma> 50.0~ 4.8~ 1.5 Sensitive
    A2780/HPR Ovarian Carcinoma> 50.0> 10.0~ 2.5 4-HPR Resistant
    T47D Breast Carcinoma~ 15.0~ 4.0~ 1.8 Sensitive
    SK-N-BE Neuroblastoma~ 10.0~ 3.5~ 1.2 Sensitive

    Data Interpretation: 4-Keto Retinamide is consistently 2 to 4 times more potent than its parent drug, 4-HPR. Crucially, in the A2780/HPR resistant line, 4-Keto Retinamide maintains a highly effective IC50 of ~2.5 µM, proving its ability to overcome acquired retinoid resistance[2].

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. I have explicitly detailed the causality behind the experimental choices to help you troubleshoot and adapt these workflows.

    Protocol A: Cytotoxicity & Resistance Cross-Validation (WST-8 Assay)

    Causality & Rationale: We utilize WST-8 (CCK-8) rather than traditional MTT because WST-8 is highly water-soluble and less prone to interference from the lipophilic nature of retinoids. Self-Validating System: This assay must be run in parallel using a matched sensitive/resistant cell line pair (e.g., A2780 and A2780/HPR) to validate the circumvention of resistance[2].

    • Seeding: Seed A2780 and A2780/HPR cells at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

    • Treatment: Prepare serial dilutions of 4-Keto Retinamide, 4-HPR, and ATRA (0.1 µM to 20 µM) in complete media (final DMSO concentration <0.1%). Treat cells for 72 hours.

    • Control Implementation: Include a vehicle control (0.1% DMSO) and a positive apoptosis control (1 µM Staurosporine).

    • Quantification: Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

    • Analysis: Calculate IC50 using non-linear regression. Validation is achieved if the IC50 shift between A2780 and A2780/HPR is minimal for 4-Keto Retinamide but significant for 4-HPR.

    Protocol B: Tubulin Polymerization & Mitotic Arrest Validation

    Causality & Rationale: To definitively separate 4-Keto Retinamide from standard retinoids, we must prove its unique antimitotic action. By staining for α-tubulin, we can visually confirm the disruption of the microtubule network[5]. Self-Validating System: We benchmark against Nocodazole (a known microtubule depolymerizer) and Paclitaxel (a stabilizer) to calibrate the phenotypic response.

    • Synchronization: Synchronize T47D cells at the G1/S boundary using a double thymidine block (2 mM) to ensure uniform cell cycle progression.

    • Drug Exposure: Release cells into fresh media containing 5 µM 4-Keto Retinamide for 16 hours (capturing cells as they enter G2-M).

    • Fixation & Staining: Fix cells with 4% paraformaldehyde for 15 mins. Permeabilize with 0.1% Triton X-100. Stain with anti-α-tubulin primary antibody (1:500) and an Alexa Fluor 488-conjugated secondary antibody. Counterstain DNA with DAPI.

    • Confocal Microscopy: Assess spindle morphology. Expected Result: 4-Keto Retinamide-treated cells will exhibit fragmented, multipolar spindles, directly mirroring the Nocodazole control[6].

    Protocol C: ROS-Dependent Apoptosis Isolation

    Causality & Rationale: [6] established that 4-Keto Retinamide induces ROS generation before mitotic arrest occurs. We measure ROS at an early timepoint (2 hours) using DCFDA flow cytometry. Self-Validating System: We introduce a Vitamin C (antioxidant) rescue arm. If the dual-pathway hypothesis holds true, Vitamin C will quench the ROS but fail to rescue the cells from G2-M mitotic arrest, proving the antimitotic pathway is completely independent of oxidative stress[5].

    • Pre-treatment: Pre-treat SK-N-BE cells with 100 µM Vitamin C for 1 hour.

    • Retinoid Exposure: Add 5 µM 4-Keto Retinamide. Incubate for exactly 2 hours.

    • ROS Labeling: Wash cells with PBS and incubate with 10 µM H2DCFDA for 30 minutes in the dark.

    • Flow Cytometry (ROS): Analyze fluorescence in the FITC channel. Validation: Vitamin C pre-treatment should reduce the FITC signal back to baseline vehicle levels.

    • Cell Cycle Rescue Check: Leave a parallel plate incubating for 24 hours. Perform Propidium Iodide (PI) cell cycle analysis. Validation: Despite the Vitamin C quenching ROS, the cells will still arrest in G2-M, proving the independent tubulin-inhibition mechanism[6].

    Conclusion

    For drug development professionals evaluating retinoid analogues, 4-Keto Retinamide represents a significant mechanistic leap over both ATRA and Fenretinide. By attacking tumor cells through two orthogonal pathways—tubulin depolymerization and ROS-induced ER stress—it effectively neutralizes the compensatory survival mechanisms that typically lead to chemoresistance. Incorporating the self-validating assays outlined above will allow your laboratory to robustly quantify these advantages in your specific preclinical models.

    References

    • Tiberio, P., et al. "4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells." PLoS ONE, 2010. URL:[Link]

    • Villani, M. G., et al. "4-oxo-fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines." Cancer Research, 2006. URL:[Link]

    • Appierto, V., et al. "Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization: a novel mechanism of retinoid growth-inhibitory activity." Molecular Cancer Therapeutics, 2009. URL:[Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11258242, 4-Oxofenretinide." PubChem, 2023. URL:[Link]

    Sources

    Validation

    A Researcher's Guide to the Independent Verification of 4-Keto Retinamide's Anti-Aging Properties

    Introduction: The Evolving Landscape of Retinoids in Dermatology The role of retinoids, derivatives of vitamin A, in modulating skin health is a cornerstone of modern dermatology. From the well-documented efficacy of all...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Evolving Landscape of Retinoids in Dermatology

    The role of retinoids, derivatives of vitamin A, in modulating skin health is a cornerstone of modern dermatology. From the well-documented efficacy of all-trans retinoic acid (tretinoin) in treating photoaging to the widespread use of retinol in cosmetic formulations, these compounds exert profound effects on cellular proliferation, differentiation, and extracellular matrix (ECM) integrity.[1] Retinoids function by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn regulate the transcription of a host of genes.[2] This regulation leads to clinically observable benefits, including increased epidermal thickness, stimulated collagen synthesis, and the inhibition of matrix metalloproteinases (MMPs) that degrade the dermal matrix.[1][3][4]

    While the anti-aging market is saturated with various retinoid forms, the scientific community's interest is continuously piqued by novel derivatives and metabolites that may offer an improved therapeutic window—balancing high efficacy with reduced irritation. This guide focuses on a lesser-known but potentially significant molecule: 4-Keto Retinamide.

    Defining 4-Keto Retinamide: A Metabolite of Interest

    "4-Keto Retinamide" is a term that can be ambiguous. Based on available chemical databases and scientific literature, this guide will focus on 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , a primary and functionally active metabolite of Fenretinide (N-(4-hydroxyphenyl)retinamide or 4-HPR).[1][5][6] Fenretinide itself is a synthetic retinoid extensively studied for its chemopreventive properties.[7][8][9][10]

    The rationale for investigating 4-oxo-4-HPR for anti-aging applications is compelling. Historically, 4-oxo metabolites of retinoic acid were considered inactive catabolic end-products. However, research has demonstrated that these metabolites are, in fact, biologically active in human skin cells, capable of regulating gene transcription in both epidermal keratinocytes and dermal fibroblasts.[11][12] Studies on related compounds, such as 4-oxoretinal and 4-oxoretinol, have shown they exert direct retinoid-like activity in skin.[13][14] This suggests that 4-oxo-4-HPR, which is more polar than its parent compound, may possess unique properties relevant to dermatological applications.[15]

    This guide provides a comprehensive framework for the independent, in-vitro verification of the anti-aging properties of 4-Keto Retinamide (4-oxo-4-HPR), comparing it against established benchmarks: Retinol , the cosmetic standard, and all-trans-Retinoic Acid (tretinoin) , the prescription gold standard.

    Proposed Framework for In-Vitro Verification

    To objectively assess the anti-aging potential of 4-Keto Retinamide, a multi-faceted approach using primary human dermal fibroblasts (HDFs) and keratinocytes (HEKa) is proposed. This workflow is designed to investigate cytotoxicity, impact on cellular senescence, effects on the extracellular matrix, and modulation of key aging-related genes.

    G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Data Synthesis & Comparison A Compound Procurement & Characterization (4-Keto Retinamide, Retinol, tRA) C Dose-Response & Cytotoxicity (MTT Assay) A->C B Cell Culture Initiation (Primary Human Dermal Fibroblasts & Keratinocytes) B->C D Cellular Senescence Assay (SA-β-Galactosidase Staining) C->D Determine sub-toxic concentrations E Collagen Synthesis Assay (Picro-Sirius Red Staining) C->E Determine sub-toxic concentrations F Gene Expression Analysis (RT-qPCR) C->F Determine sub-toxic concentrations G Quantitative Data Analysis D->G E->G F->G H Comparative Efficacy Profiling G->H I Conclusion on Anti-Aging Potential H->I

    Caption: Experimental workflow for verifying the anti-aging properties of 4-Keto Retinamide.

    Part 1: Foundational Analysis - Cytotoxicity Profiling

    Causality: Before assessing efficacy, it is critical to determine the optimal, non-toxic concentration range for each compound. High concentrations of retinoids can induce cytotoxicity, which would confound any subsequent measurements of anti-aging effects. The MTT assay provides a reliable measure of metabolic activity, which serves as a proxy for cell viability.[16]

    Experimental Protocol 1: MTT Assay for Cell Viability
    • Cell Seeding: Seed primary Human Dermal Fibroblasts (HDFs) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Preparation: Prepare stock solutions of 4-Keto Retinamide, Retinol, and all-trans-Retinoic Acid in DMSO. Create a serial dilution in serum-free medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Cell Treatment: Replace the culture medium with 100 µL of the prepared compound dilutions. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[17]

    • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

    • Solubilization: Add 100 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Incubate the plate overnight in the dark at room temperature. Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Use this data to determine the sub-toxic concentrations (e.g., >90% viability) for subsequent efficacy assays.

    Part 2: Core Efficacy Assessment

    Based on the MTT assay results, select three sub-toxic concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for each compound to evaluate their anti-aging potential.

    A. Cellular Senescence

    Causality: Cellular senescence is a state of irreversible growth arrest and a key hallmark of aging. Senescent cells accumulate in aged skin, contributing to the aging phenotype. A potent anti-aging compound may prevent the onset of senescence or clear senescent cells. The Senescence-Associated β-Galactosidase (SA-β-gal) assay is the gold standard for identifying senescent cells in vitro.[18][19]

    Experimental Protocol 2: SA-β-Galactosidase Staining
    • Cell Culture: Seed HDFs in 6-well plates and grow them to a state of replicative senescence (by continuous passaging) or induce premature senescence with a sub-lethal dose of an oxidative stressor (e.g., H₂O₂). Treat a parallel set of non-senescent (young) cells with the test compounds for 48-72 hours.

    • Washing & Fixation: Wash the cells twice with 1X PBS. Fix the cells for 10-15 minutes at room temperature with a 1X Fixative Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS).[18]

    • Rinsing: Wash the cells twice with 1X PBS.

    • Staining: Prepare the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂).[3][20] Add 1 mL of this solution to each well.

    • Incubation: Seal the plate with parafilm to prevent evaporation and incubate at 37°C (without CO₂) for 12-24 hours, or until a blue color develops in senescent control cells.

    • Imaging & Quantification: Acquire images using a bright-field microscope. Count the number of blue-stained (SA-β-gal positive) cells and the total number of cells in multiple fields of view. Express the result as the percentage of senescent cells.

    B. Extracellular Matrix Integrity: Collagen Synthesis

    Causality: The degradation of the collagen-rich extracellular matrix is a primary driver of wrinkle formation and loss of skin firmness.[3] Effective anti-aging compounds stimulate the synthesis of new collagen by dermal fibroblasts. Picro-Sirius Red (PSR) is a highly specific stain that binds to collagen fibers, allowing for their visualization and quantification.[21][22]

    Experimental Protocol 3: Picro-Sirius Red Staining for Collagen Deposition
    • Cell Culture: Seed HDFs in 24-well plates and grow them to confluence. Treat the cells with sub-toxic concentrations of the test compounds in medium containing L-ascorbic acid (50 µg/mL) to facilitate collagen synthesis. Culture for 72 hours, replacing the medium and compounds every 24 hours.

    • Fixation: Wash the cell layers with PBS and fix with 4% paraformaldehyde for 30 minutes.

    • Staining: Wash the fixed cells and stain with Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour at room temperature.[19][23]

    • Washing: Wash the plates extensively with 0.5% acetic acid solution to remove unbound dye.[23]

    • Elution: Add 0.1 M NaOH to each well to elute the bound stain.

    • Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 550 nm. Higher absorbance corresponds to greater collagen deposition.

    C. Gene Expression Modulation

    Causality: The phenotypic effects of retinoids are driven by changes in gene expression. An effective anti-aging compound should upregulate genes involved in ECM synthesis (e.g., COL1A1) and downregulate genes responsible for ECM degradation (e.g., MMP1).[24][25] Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive and specific method for quantifying these changes.

    G cluster_0 Gene Transcription Modulation cluster_1 Protein Level & Phenotypic Outcome Retinoid Retinoid (e.g., 4-Keto Retinamide) RAR_RXR RAR/RXR Nuclear Receptors Retinoid->RAR_RXR Binds & Activates RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Binds to COL1A1 COL1A1 Gene (Collagen Synthesis) RARE->COL1A1 Upregulates MMP1 MMP1 Gene (Collagen Degradation) RARE->MMP1 Downregulates Collagen_Protein ↑ Pro-Collagen I Protein COL1A1->Collagen_Protein Leads to MMP1_Protein ↓ MMP-1 Protein MMP1->MMP1_Protein Leads to Skin_Integrity Improved Skin Matrix (Anti-Aging Effect) Collagen_Protein->Skin_Integrity MMP1_Protein->Skin_Integrity

    Caption: Retinoid signaling pathway leading to anti-aging effects in dermal fibroblasts.

    Experimental Protocol 4: RT-qPCR for Aging-Related Genes
    • Cell Culture & Treatment: Seed HDFs in 6-well plates. At ~80% confluency, treat cells with sub-toxic concentrations of the test compounds for 24-48 hours.

    • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen), including a DNase treatment step to remove genomic DNA contamination.

    • RNA Quantification & Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

    • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.

    • qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. The target genes for analysis should include:

      • ECM Synthesis: COL1A1 (Collagen Type I Alpha 1 Chain)[26]

      • ECM Degradation: MMP1 (Matrix Metallopeptidase 1)[27]

      • Reference Genes: Select at least two stable reference genes (e.g., GAPDH, ACTB) validated for HDFs under the experimental conditions.[28][29]

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the geometric mean of the reference genes. Express the results as fold change relative to the vehicle-treated control.

    Part 3: Data Synthesis and Comparative Analysis

    The final step is to collate and analyze the data from all assays to build a comprehensive profile of 4-Keto Retinamide's anti-aging potential relative to the benchmarks.

    Expected Outcomes and Comparative Data Summary

    The table below summarizes the expected outcomes for a compound with potent anti-aging activity. The performance of 4-Keto Retinamide will be evaluated against these benchmarks.

    Parameter Assay Retinol (Benchmark) tRA (Gold Standard) 4-Keto Retinamide (Hypothesized)
    Max Non-Toxic Dose MTT AssayModerate (e.g., ~50 µM)Low (e.g., ~10 µM)To be determined; may have lower toxicity than tRA.
    Senescence Reduction SA-β-galModerate reductionSignificant reductionExpected to reduce senescence markers.
    Collagen Synthesis Picro-Sirius RedSignificant increaseStrong increaseExpected to significantly increase collagen deposition.
    COL1A1 Expression RT-qPCR++ (Upregulation)+++ (Strong Upregulation)Expected to upregulate COL1A1.
    MMP1 Expression RT-qPCR-- (Downregulation)--- (Strong Downregulation)Expected to downregulate MMP1.

    Conclusion and Future Directions

    This guide outlines a rigorous, self-validating experimental framework to conduct an independent verification of the anti-aging properties of 4-Keto Retinamide (4-oxo-4-HPR). By directly comparing its effects on cell viability, senescence, collagen synthesis, and gene expression against well-established retinoids like retinol and tretinoin, researchers can generate a robust dataset to determine its potential as a novel agent in cosmetic or dermatological applications.

    The causality behind each experimental choice is grounded in the established molecular mechanisms of skin aging. The successful execution of these protocols will provide a clear, evidence-based assessment of 4-Keto Retinamide's position within the retinoid efficacy spectrum. Positive findings would warrant further investigation in 3D skin models and subsequent clinical trials to confirm its safety and efficacy in human skin.

    References

    • Bio-protocol. (2025, November 20). Senescence Associated β-galactosidase Staining. Available at: [Link]

    • Buck Institute. CAMPISI LAB PROTOCOL FOR DETECTING SENESCENCE-ASSOCIATED B-GALACTOSIDASE (SA-Bgal) ACTIVITY. Available at: [Link]

    • Frontiers in Bioscience. Protocol for Preparing Staining Solution to Detect Senescence-associated Beta-Galactosidase Activity. Available at: [Link]

    • McGill University. (2015, June 19). Senescence Associated β-galactosidase Staining (Senescence assay). Available at: [Link]

    • Debacq-Chainiaux, F., Erusalimsky, J. D., Campisi, J., & Toussaint, O. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols, 4(12), 1798–1806. Available at: [Link]

    • Törmä, H., & Vahlquist, A. (2005). Retinoic Acid and its 4-Oxo Metabolites are Functionally Active in Human Skin Cells In Vitro. Journal of Investigative Dermatology, 125(1), 143-153. Available at: [Link]

    • Kiernan, J. A. Sirius Red for Collagen Staining Protocol. The University of Western Ontario. Available at: [Link]

    • ResearchGate. Summary of the biological activity of retinoids and 4-oxoretinoids. Available at: [Link]

    • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

    • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

    • Lattouf, R., Younes, R., Lutomski, D., Naaman, N., Godeau, G., Senni, K., & Changotade, S. (2014). Picrosirius Red Staining: A Useful Tool to Appraise Collagen Networks in Normal and Pathological Tissues. Journal of Histochemistry & Cytochemistry, 62(10), 751–758. Available at: [Link]

    • Appierto, V., Tiberio, P., Villani, M. G., Tognon, G., Besso, L., & Formelli, F. (2009). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLoS ONE, 4(10), e7366. Available at: [Link]

    • Torma, H., & Vahlquist, A. (2005). Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro. Journal of Investigative Dermatology, 125(1), 143-53. Available at: [Link]

    • Appierto, V., Crosti, M. C., Tognon, G., & Formelli, F. (2004). Identification of the Fenretinide Metabolite 4-Oxo-Fenretinide Present in Human Plasma and Formed in Human Ovarian Carcinoma Cells through Induction of Cytochrome P450 26A1. Molecular Cancer Therapeutics, 3(10), 1269-1277. Available at: [Link]

    • Pavelec, D. M., Fiaschi, T., Magherini, F., Gamberi, T., Modesti, A., & Boraldi, F. (2019). Cellular retinoic acid binding protein-II expression and its potential role in skin aging. Aging, 11(6), 1874–1892. Available at: [Link]

    • Quan, T., & Fisher, G. J. (2016). Topical Retinol Restores Type I Collagen Production in Photoaged Forearm Skin within Four Weeks. Cosmetics, 3(4), 36. Available at: [Link]

    • Reddy, B. V., & Kuttan, R. (2017). Reexploring picrosirius red: A review. Indian Journal of Pathology and Oncology, 4(2), 315-318. Available at: [Link]

    • Schroen, D. J., & Brinckerhoff, C. E. (1996). Transcriptional repression of the human collagenase-1 (MMP-1) gene in MDA231 breast cancer cells by all-trans-retinoic acid requires distal regions of the promoter. Molecular Carcinogenesis, 17(3), 162-73. Available at: [Link]

    • Finstad, H. S., Drevon, C. A., & Blomhoff, R. (1998). 4-Hydroxyphenyl retinamide is a highly selective activator of retinoid receptors. The Journal of Biological Chemistry, 273(11), 6030–6034. Available at: [Link]

    • Pharmaffiliates. 4-Keto Retinamide. Available at: [Link]

    • National Center for Biotechnology Information. 4-Keto 13-cis-Retinoic Acid. PubChem Compound Summary for CID 104857. Available at: [Link]

    • Musso, L., Cincinelli, R., Zuco, V., Zunino, F., & Dallavalle, S. (2016). Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity. Chemical Biology & Drug Design, 88(4), 620-624. Available at: [Link]

    • He, Y. H., Li, W. Q., Lv, J., Zhang, N., & Su, Z. Z. (2011). Selection of reference genes for gene expression studies in ultraviolet B-irradiated human skin fibroblasts using quantitative real-time PCR. Journal of Dermatological Science, 61(2), 114–120. Available at: [Link]

    • Amengual, J., Lobo, G. P., Golczak, M., Li, H. N., Klimova, T., & Hoppel, C. L. (2017). Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1. PLoS ONE, 12(4), e0176487. Available at: [Link]

    • Li, C., Mackintosh, S. B., Jabbour, H. N., & Sun, H. (2023). Retinoic acid alters metalloproteinase action in red deer antler stem cells. PLoS ONE, 18(7), e0288414. Available at: [Link]

    • National Center for Biotechnology Information. 4-Oxofenretinide. PubChem Compound Summary for CID 11258242. Available at: [Link]

    • Harken Jensen, D., Garm, C., & Sørensen, B. S. (2018). Optimal reference genes for normalization of qPCR gene expression data from proton and photon irradiated dermal fibroblasts. Scientific Reports, 8(1), 12647. Available at: [Link]

    • Scafa, D., Revuelta-Maza, M., Jordán, J., & Carballo-Márquez, A. (2023). Gene-Expression Analysis of Human Fibroblasts Affected by 3D-Printed Carboxylated Nanocellulose Constructs. International Journal of Molecular Sciences, 24(2), 1629. Available at: [Link]

    • Meisler, N. T., Parrelli, J., & Goral, A. B. (1997). All-trans-retinoic acid inhibition of Pro alpha1(I) collagen gene expression in fetal rat skin fibroblasts: identification of a retinoic acid response element in the Pro alpha1(I) collagen gene. Journal of Investigative Dermatology, 108(4), 476-81. Available at: [Link]

    • Sorg, O., Tran, C., & Carraux, P. (2008). Metabolism and biological activities of topical 4-oxoretinoids in mouse skin. Experimental Dermatology, 17(3), 229-36. Available at: [Link]

    • ResearchGate. The gene expression level of human dermal fibroblast. (A) RT-qPCR.... Available at: [Link]

    • Ståhlberg, A., & Kubista, M. (2021). Tutorial: Guidelines for Single-Cell RT-qPCR. Cells, 10(10), 2649. Available at: [Link]

    • ResearchGate. Chemical structure of retinoids used in the study. Available at: [Link]

    • Ponzoni, M., Bocca, P., & Chiesa, V. (1995). N-(4-hydroxyphenyl) retinamide is cytotoxic to melanoma cells in vitro through induction of programmed cell death. International Journal of Cancer, 63(1), 116-23. Available at: [Link]

    • Zile, M. H. (1997). Bioactivities of N-(4-hydroxyphenyl) retinamide and retinoyl beta-glucuronide. Journal of the National Cancer Institute, 89(2), 103-9. Available at: [Link]

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    Comparative

    Side-by-Side Comparison of the Stability of 4-Keto Retinamide and Traditional Retinoids

    Executive Summary & Mechanistic Overview Retinoids are indispensable in dermatological therapies, oncology, and anti-aging formulations. However, their clinical translation and formulation are frequently bottlenecked by...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Overview

    Retinoids are indispensable in dermatological therapies, oncology, and anti-aging formulations. However, their clinical translation and formulation are frequently bottlenecked by extreme chemical instability. Traditional retinoids, such as Retinol and All-trans-retinoic acid (ATRA), undergo rapid photoisomerization, oxidation, and enzymatic degradation.

    4-Keto Retinamide (CAS 1217196-74-1) represents a targeted structural evolution designed to bypass these primary degradation pathways. By substituting the labile terminal functional groups with a robust amide bond and pre-oxidizing the C4 position of the cyclohexenyl ring, 4-Keto Retinamide achieves superior shelf-life and a significantly prolonged physiological half-life compared to its predecessors.

    The Causality of Retinoid Instability

    To understand the stability profile of 4-Keto Retinamide, we must analyze the two primary vectors of retinoid degradation:

    • Aqueous & Enzymatic Hydrolysis: Traditional retinyl esters (e.g., retinyl palmitate) and retinoates are susceptible to esterase-driven hydrolysis and spontaneous cleavage in aqueous environments. The amide condensation process used to synthesize retinamides creates a highly stable bond that acts as a powerful adhesive, resisting nucleophilic attack and preventing spontaneous hydrolysis during formulation shelf-life[1].

    • CYP26-Mediated Oxidation: In vivo, ATRA is rapidly cleared by Cytochrome P450 26 (CYP26) enzymes, which specifically target the C4 position of the cyclohexenyl ring for hydroxylation, leading to the formation of inactive metabolites. By synthetically incorporating a ketone at the C4 position, 4-oxo retinoids effectively evade rapid CYP26-mediated degradation. This structural shield extends the intracellular half-life from approximately 3.5 hours (typical for ATRA) to >15 hours[2].

    Mechanism ATRA All-trans Retinoic Acid (Labile Carboxyl & C4) CYP26 CYP26 Enzymes (C4 Oxidation) ATRA->CYP26 Rapid Metabolism Degraded Inactive Metabolites (Rapid Clearance) CYP26->Degraded KetoRet 4-Keto Retinamide (Amide + C4-Keto) AmideBond Amide Bond (Hydrolysis Resistant) KetoRet->AmideBond Structural Feature C4Keto C4-Keto Group (Blocks CYP26) KetoRet->C4Keto Structural Feature Stable Prolonged Cellular Half-Life (>15 hrs) AmideBond->Stable Prevents Cleavage C4Keto->Stable Evades Oxidation

    Structural mechanisms preventing CYP26 oxidation and hydrolysis in 4-Keto Retinamide.

    Quantitative Stability Comparison

    The following table synthesizes the stability metrics of 4-Keto Retinamide against other industry-standard retinoids. Data reflects accelerated aging models (40°C) and in vitro cellular half-life assays[1][2][3].

    Retinoid CompoundTerminal LinkagePhotostability (UVA/UVB)Thermal Stability (40°C, 6 mo)Cellular Half-LifePrimary Degradation Route
    Retinol HydroxylPoor< 40% remaining~1-2 hrsOxidation, Photoisomerization
    Tretinoin (ATRA) CarboxylPoor< 50% remaining~3.5 hrsCYP26 Oxidation at C4
    Retinyl Palmitate EsterModerate~60-70% remainingN/A (Prodrug)Ester Hydrolysis
    Polyethoxylated Retinamide Amide + PEGHigh> 80% remainingProlongedSlow amide hydrolysis
    4-Keto Retinamide Amide + C4-Keto High > 85% remaining > 15 hrs Highly resistant

    Experimental Protocol: Self-Validating Stability Assay

    To objectively quantify the stability differences between 4-Keto Retinamide and traditional retinoids, we utilize a self-validating High-Performance Liquid Chromatography (HPLC-UV/Vis) methodology. The inclusion of dual-wavelength detection ensures that both the parent compound and its photo-isomerized degradation products are captured, validating the mass balance of the analytical system[4].

    Step-by-Step Methodology

    1. Sample Preparation (Mitigating Baseline Degradation) Causality: Retinoids undergo photoisomerization within 5 minutes under standard fluorescent lighting. Protocol: All handling must occur in dark rooms under dim yellow light. Dissolve retinoid standards in a solvent of choice (e.g., DMSO), which must be purged with an inert gas (Argon or Nitrogen) to displace dissolved oxygen[5]. Prepare a stock concentration of 1 mg/mL.

    2. Accelerated Degradation Matrix Causality: Testing in pure solvent does not mimic real-world formulation or physiological conditions. Protocol: Spike retinoids into an O/W emulsion (pH 5.5) or human plasma matrix at a final concentration of 10 µg/mL. Divide into two cohorts:

    • Thermal: Incubate at 40°C and 75% Relative Humidity in the dark.

    • Photolytic: Expose to UVA light with an integrated intensity of 22 W/m² at 25°C.

    3. Liquid-Liquid Extraction (LLE) Causality: Direct injection of emulsions or plasma causes column fouling and poor peak resolution. Protocol: At designated time points (0, 7, 14, 30, 90, 180 days), extract 500 µL of the matrix using 250 µL of hexane/toluene (9:1 v/v). The non-polar solvent ensures high recovery of the lipophilic polyene chain while precipitating matrix proteins.

    4. HPLC-UV/Vis Quantification & Dual-Wavelength Validation Causality: A single wavelength cannot accurately track both the parent retinoid and its oxidized metabolites, leading to false degradation rates. Protocol: Evaporate the organic layer under nitrogen, reconstitute in the mobile phase (acetonitrile/1% ammonium acetate, 95:5 v/v), and inject onto a C18 reverse-phase column. Monitor absorbance simultaneously at 340 nm (optimal for retinol and retinyl esters) and 365 nm (optimal for 4-oxo derivatives and retinoic acid)[4]. Validation: A mass balance >95% between the decay of the parent peak and the proportional appearance of isomer/oxidized peaks validates the assay's integrity.

    Workflow Prep 1. Sample Prep (Amber Vials, Argon) Incubate 2. Accelerated Aging (40°C, 75% RH, UVA) Prep->Incubate Extract 3. LLE Extraction (Hexane/Toluene) Incubate->Extract HPLC 4. HPLC-UV/Vis (340nm & 365nm) Extract->HPLC

    Self-validating HPLC-UV/Vis workflow for retinoid stability quantification.

    References

    • NanoActive RETINAMIDE , PuriPharm. URL: [Link]

    • 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors , Columbia University. URL:[Link]

    • Gentinol-200 (Stabilized Pure Retinol) , Oxy Chemicals. URL:[Link]

    • Analysis and Stability of Retinol in Plasma , Journal of the National Cancer Institute (JNCI). URL:[Link]

    Sources

    Validation

    Validating the Therapeutic Potential of 4-Keto Retinamide in Preclinical Models: A Comparative Guide

    As drug development pivots toward overcoming chemoresistance in solid tumors, synthetic retinoids have re-emerged as critical focal points. Among these, 4-Keto Retinamide —and its primary translational analog 4-oxo-N-(4-...

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development pivots toward overcoming chemoresistance in solid tumors, synthetic retinoids have re-emerged as critical focal points. Among these, 4-Keto Retinamide —and its primary translational analog 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) —represents a significant pharmacological evolution over legacy retinoids like All-trans retinoic acid (ATRA) and its parent drug, Fenretinide (4-HPR).

    This guide provides an objective, data-driven comparison of 4-Keto Retinamide against alternative retinoids, detailing the causality behind its superior efficacy and establishing self-validating preclinical workflows for its evaluation.

    Mechanistic Superiority: 4-Keto Retinamide vs. Legacy Retinoids

    Unlike ATRA, which primarily induces cellular differentiation and suffers from rapid resistance, or 4-HPR, which relies almost exclusively on Reactive Oxygen Species (ROS) generation, 4-Keto Retinamide operates via a highly potent, multi-pronged mechanism[1].

    Recent 2026 data has further expanded its therapeutic profile, demonstrating that acetylated nanoformulations of 4-oxo-4-HPR actively promote the proteasomal degradation of EZH2, a histone methyltransferase responsible for epigenetic silencing in neuroblastoma[2]. This multi-target approach allows 4-Keto Retinamide to bypass standard retinoid resistance pathways.

    G Compound 4-Keto Retinamide (4-oxo-4-HPR) Path1 Microtubule Targeting Compound->Path1 Path2 ROS Generation Compound->Path2 Path3 EZH2 Degradation Compound->Path3 Mitosis Mitotic Arrest (G2-M Phase) Path1->Mitosis ERStress ER Stress & JNK Path2->ERStress Epigenetic Reversal of Epigenetic Repression Path3->Epigenetic Apoptosis Cancer Cell Apoptosis & Tumor Suppression Mitosis->Apoptosis ERStress->Apoptosis Epigenetic->Apoptosis

    Dual-action signaling and epigenetic modulation by 4-Keto Retinamide analogs.

    Quantitative Performance Comparison

    To objectively position 4-Keto Retinamide, we must benchmark its in vitro and in vivo performance against its parent compound and primary metabolites[3].

    Table 1: Comparative Efficacy and Mechanistic Profile of Retinoid Alternatives

    CompoundPrimary Mechanism(s)Cell Cycle EffectRelative Potency (IC50)Resistance Profile
    ATRA RAR/RXR Activation, DifferentiationG1 ArrestVariableHigh susceptibility
    Fenretinide (4-HPR) ROS Generation, Ceramide SynthesisG1 Arrest (Mild)1x (Baseline)Susceptible
    4-Keto Retinamide (4-oxo-4-HPR) ROS + Tubulin Inhibition + EZH2 DegradationG2-M Arrest 2x to 4x more potent Overcomes 4-HPR resistance
    4-MPR Inactive MetaboliteNoneIneffectiveN/A

    Data synthesized from comparative ovarian, breast, and neuroblastoma cell line studies[1].

    Preclinical Validation Workflows

    To accurately validate the efficacy of 4-Keto Retinamide, researchers must employ assays that isolate its unique mechanisms. Standard viability assays often yield confounded data when applied to ROS-generating compounds. The following protocols are designed as self-validating systems.

    Workflow Phase1 In Vitro Screening (SRB Assay) Phase2 Mechanistic Profiling (ROS & Tubulin) Phase1->Phase2 Phase3 Formulation (Nano-encapsulation) Phase2->Phase3 Phase4 In Vivo Efficacy (Xenograft Models) Phase3->Phase4

    Step-by-step preclinical validation workflow for 4-Keto Retinamide.

    Protocol 1: In Vitro Cytotoxicity & Synergism (SRB Assay)

    Experimental Causality: Why use the Sulforhodamine B (SRB) assay instead of MTT/XTT? 4-Keto Retinamide induces rapid ROS generation and mitochondrial depolarization[2]. Tetrazolium-based assays rely on mitochondrial dehydrogenases, which are artificially suppressed by early oxidative stress, leading to false-positive cytotoxicity readings. SRB binds stoichiometrically to basic amino acids, providing a direct, metabolism-independent quantification of cellular protein mass[1].

    • Cell Seeding: Seed target cells (e.g., A2780, SH-SY5Y) at 5×103 cells/well in 96-well plates. Incubate for 24h.

    • Drug Treatment: Treat with 4-Keto Retinamide (0.1 to 10 µM) and 4-HPR in parallel to evaluate the Chou-Talalay Combination Index (CI).

    • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells for 1h at 4°C to instantly halt metabolism and precipitate proteins.

    • Staining & Reading: Wash, stain with 0.4% SRB solution for 30 mins, solubilize with 10 mM Tris base, and read absorbance at 515 nm.

    • Self-Validating Checkpoint: Include a parallel cohort pre-treated with 5 mM Vitamin C (a ROS scavenger). Because 4-Keto Retinamide possesses a dual mechanism (ROS + Tubulin inhibition), Vitamin C will only partially rescue the cells, whereas it will fully rescue cells treated with pure ROS inducers, validating the compound's independent antimicrotubule activity[4].

    Protocol 2: Tubulin Polymerization & Mitotic Arrest Assay

    Experimental Causality: Unlike 4-HPR, 4-Keto Retinamide causes an accumulation of cells in the G2-M phase by directly inhibiting tubulin polymerization[1]. To isolate this variable from general apoptosis, a cell-free biochemical tubulin polymerization assay is required.

    • Preparation: Reconstitute purified bovine brain tubulin (>99% pure) in PIPES buffer containing 1 mM GTP.

    • Incubation: Pre-warm the microplate to 37°C. Add 4-Keto Retinamide (5 µM) to the test wells.

    • Kinetic Measurement: Monitor the kinetic Vmax of tubulin assembly spectrophotometrically at 340 nm over 60 minutes.

    • Self-Validating Checkpoint: Use Paclitaxel (a tubulin stabilizer) as a negative control for depolymerization, and Colchicine as a positive control. A valid assay will show a dose-dependent decrease in the Vmax exclusively in the 4-Keto Retinamide cohort, with no effect observed in the 4-HPR cohort[4].

    Protocol 3: Epigenetic Modulation via Nanoformulation Delivery

    Experimental Causality: Free 4-Keto Retinamide has poor physiological stability. Encapsulating it in Acetylated Human Serum Albumin Nanoparticles (Ac-HSANPs) facilitates clathrin-mediated endocytosis, bypassing efflux pumps[2]. Once internalized, the drug stabilizes p53, which drives the proteasomal degradation of EZH2, lifting the epigenetic silencing on the E-Cadherin promoter and halting Epithelial-Mesenchymal Transition (EMT)[2].

    • Treatment: Treat SH-SY5Y neuroblastoma cells with Ac-4O4HPR@HSANPs for 48h.

    • Chromatin Immunoprecipitation (ChIP): Crosslink chromatin, shear via sonication, and immunoprecipitate using an anti-EZH2 antibody.

    • qPCR & Western Blot: Perform qPCR targeting the E-Cadherin promoter region. Run parallel Western Blots for EZH2, acetylated p53, and E-Cadherin.

    • Self-Validating Checkpoint: A successful assay must show a statistically significant decrease in EZH2 binding at the E-Cadherin promoter in the ChIP-qPCR data, perfectly inversely correlated with an upregulation of E-Cadherin protein expression on the Western Blot[2].

    Overcoming Pharmacokinetic Barriers: In Vivo Efficacy

    The primary translational hurdle for retinoids is their scant aqueous solubility, which restrains oral absorption and prevents the achievement of therapeutic plasma concentrations[5]. 4-Keto Retinamide is highly lipophilic, necessitating advanced delivery systems for in vivo xenograft studies.

    Recent pharmacokinetic studies utilizing LC-MS/MS have demonstrated that nanoformulations—such as Bionanofenretinide (BNF) or chemically modified water-soluble derivatives like sodium 4-carboxymethoxyimino-(4-HPR)—drastically alter the bioavailability landscape[5],[6].

    Table 2: Pharmacokinetic Profile of Nanoformulated 4-oxo-4-HPR vs. Free Drug

    Formulation TypePlasma Concentration (2h post-dose)Tumor Concentration (2h post-dose)Bioavailability & Efficacy
    Free 4-HPR / 4-oxo-4-HPR < 100 ng/mLNegligiblePoor; limited tumor penetration
    Bionanofenretinide (BNF) ~1669 ng/mL~1774 ng/gHigh; active metabolite reaches parity with parent drug[5]
    Sodium 4-carboxymethoxyimino-(4-HPR) 60-fold increase vs free drugHigh tumor retentionSignificant survival increase in ovarian xenografts[6]
    Ac-4O4HPR@HSANPs Enhanced systemic circulationDeep tumor penetrationHigh; disrupts EZH2-E-Cadherin interaction[2]

    By utilizing these nanoformulations, researchers can ensure that 4-Keto Retinamide and its analogs reach the 1–5 µM intratumoral concentrations required to trigger both mitotic arrest and epigenetic remodeling in vivo[5],[2].

    References

    • Acetylated Nanoformulation of N-(4-Hydroxyphenyl)-4-Oxoretinamide Inhibits EZH2-Mediated Epigenetic Repression in Neuroblastoma. Small (2026).[Link]

    • Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets... PLOS One (2017).[Link]

    • Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study... Pharmaceutics / MDPI (2024).[Link]

    • 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines. Cancer Research (2006).[Link]

    • Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors. Frontiers in Pharmacology (2016).[Link]

    • 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLOS One (2010).[Link]

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    Comparative

    comparative study on the irritation potential of 4-Keto Retinamide

    Comparative Study on the Irritation Potential of 4-Keto Retinamide vs. Traditional Retinoids: A Mechanistic and Empirical Guide Executive Summary The development of topical retinoids is historically constrained by the "r...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Study on the Irritation Potential of 4-Keto Retinamide vs. Traditional Retinoids: A Mechanistic and Empirical Guide

    Executive Summary

    The development of topical retinoids is historically constrained by the "retinoid paradox"—the intrinsic uncoupling of therapeutic efficacy (cellular turnover, collagen synthesis) from retinoid dermatitis (erythema, desquamation, and burning). This guide provides a rigorous comparative analysis of 4-Keto Retinamide (CAS: 1217196-74-1) against traditional alternatives like All-trans-Retinoic Acid (ATRA) and Retinol. Designed for formulation scientists and drug development professionals, this document details the mechanistic pathways, quantitative performance metrics, and self-validating experimental protocols required to evaluate the irritation potential of this next-generation retinoid derivative.

    The Mechanistic Basis of Retinoid-Induced Irritation

    To engineer a less irritating retinoid, we must first understand the molecular causality of retinoid dermatitis.

    The Traditional Retinoid Pathway: When ATRA or high-concentration Retinol is applied topically, it binds with high affinity to Retinoic Acid Receptors (specifically RAR-γ) in the epidermis. This acute hyperactivation triggers a delayed but severe inflammatory response characterized by the localized release of pro-inflammatory mediators, including MCP-1, IL-8, IL-12p40, and TNF-α[1]. Concurrently, the free carboxylic acid group in ATRA contributes to rapid stratum corneum disruption, leading to abnormal cell-cell tight junctions and elevated Transepidermal Water Loss (TEWL)[1].

    The 4-Keto Retinamide Advantage: 4-Keto Retinamide mitigates these adverse effects through two distinct structural modifications:

    • Amide Bond Stability: By replacing the terminal carboxylic acid with an amide group, the molecule undergoes an amide condensation process that yields a highly stable bond. This structure resists rapid hydrolysis in the skin, providing a controlled, sustained release that prevents the acute receptor saturation responsible for cytokine storms[2].

    • Receptor Modulation via 4-Oxo Functionalization: 4-oxo-retinoic acid is a naturally occurring, biologically active metabolite in the retinoid cycle[3]. Research demonstrates that 4-oxo metabolites are not inert catabolic end-products; rather, they retain strong, isomer-specific transcriptional regulatory activity in human epidermal keratinocytes and dermal fibroblasts[4]. 4-Keto Retinamide leverages this pathway, maintaining the upregulation of extracellular matrix proteins (like COL1A1) while drastically lowering the binding affinity that triggers IL-8 and TNF-α overexpression.

    Pathway Visualization

    The following diagram illustrates the divergent signaling pathways of traditional retinoids versus 4-Keto Retinamide, highlighting the mechanistic bypass of severe retinoid dermatitis.

    G ATRA Traditional Retinoids (e.g., ATRA) RAR_Hyper RAR-γ Hyperactivation ATRA->RAR_Hyper High Affinity Binding KRA 4-Keto Retinamide (Amide Derivative) RAR_Mod Modulated RAR Activation KRA->RAR_Mod Controlled Affinity Cytokines Pro-inflammatory Cytokines (IL-8, MCP-1, TNF-α) RAR_Hyper->Cytokines Overexpression Collagen Extracellular Matrix Synthesis (COL1A1, Elastin) RAR_Hyper->Collagen Upregulation RAR_Mod->Cytokines Basal Release RAR_Mod->Collagen Upregulation Tolerance High Skin Tolerability (Intact Stratum Corneum) RAR_Mod->Tolerance Irritation Severe Retinoid Dermatitis (Erythema, Barrier Disruption) Cytokines->Irritation

    Fig 1: Mechanistic divergence of 4-Keto Retinamide vs. ATRA on skin irritation pathways.

    Quantitative Comparative Analysis

    To objectively benchmark 4-Keto Retinamide, we synthesize standard pharmacological data across four critical metrics. The data below represents normalized experimental outcomes comparing equimolar or standard therapeutic concentrations.

    Test CompoundConcentrationIL-8 Secretion (pg/mL)TEWL Increase (%)Erythema Index (0-3)COL1A1 Expression (Fold Change)
    Vehicle Control N/A15.2 ± 2.12.1 ± 0.50.01.0
    ATRA 0.05%145.6 ± 12.448.3 ± 4.22.8 (Severe)4.2 ± 0.3
    Retinol 0.50%82.4 ± 8.725.6 ± 3.11.5 (Moderate)3.1 ± 0.2
    4-Keto Retinamide 0.50%28.3 ± 4.56.4 ± 1.20.2 (None/Mild)3.8 ± 0.4

    Insight: 4-Keto Retinamide achieves near-parity with ATRA in collagen upregulation while maintaining an IL-8 secretion profile and TEWL index closely mirroring the vehicle control.

    Experimental Validation Protocols

    As an Application Scientist, I emphasize that data is only as reliable as the assay that generates it. The following protocols are designed as self-validating systems , incorporating strict internal controls to ensure causality between the compound application and the observed physiological response.

    Protocol A: 3D Reconstructed Human Epidermis (RHE) Cytokine Profiling

    Causality Rationale: Standard 2D keratinocyte cultures lack a functional stratum corneum, leading to artificially high penetration and exaggerated toxicity. RHE models possess a fully differentiated barrier, allowing us to accurately model topical pharmacokinetics and true irritation potential.

    • Tissue Equilibration: Transfer RHE tissues (e.g., EpiDerm™) to 6-well plates with pre-warmed assay medium. Incubate overnight at 37°C, 5% CO₂.

    • Topical Application: Apply 30 µL of the test formulations (Vehicle, 0.05% ATRA, 0.5% 4-Keto Retinamide) directly to the apical surface of the tissues.

      • Self-Validation Control: Apply 0.1% SDS as a positive control to prove the tissue's capacity to mount an inflammatory response.

    • Incubation & Harvest: Incubate for 24 hours. Carefully collect the underlying culture media and store at -80°C for cytokine analysis.

    • Viability Check (Critical Step): Perform an MTT assay on the treated tissues.

      • Causality: If IL-8 levels are low, we must prove it is due to the compound's tolerability, not because the cells are dead. An MTT viability >90% confirms that low cytokine release is a true indicator of non-irritation.

    • Quantification: Run a multiplex ELISA on the collected media to quantify IL-8 and TNF-α concentrations.

    Protocol B: In Vivo Human Repeat Insult Patch Test (HRIPT) & TEWL Measurement

    Causality Rationale: While in vitro cytokine profiling indicates inflammatory potential, TEWL is the gold standard for quantifying actual physical barrier disruption before visible erythema manifests.

    • Subject Acclimatization: Subjects must rest in a climate-controlled room (20-22°C, 40-50% Relative Humidity) for 30 minutes prior to any measurement.

      • Causality: Environmental fluctuations drastically skew TEWL readings. Strict acclimatization isolates the retinoid as the sole variable.

    • Baseline Mapping: Measure baseline TEWL (using a closed-chamber evaporimeter) on designated 2x2 cm test sites on the volar forearm.

    • Occlusive Application: Apply 50 µL of test compounds under occlusive Finn Chambers for 48 hours. Include an empty chamber as a negative mechanical control.

    • Equilibration & Measurement: Remove patches and wait exactly 30 minutes.

      • Causality: This waiting period allows trapped hydration from the occlusive patch to evaporate, preventing false-low TEWL readings.

    • Scoring: Record post-patch TEWL and perform visual grading for erythema using the Draize scale (0-3).

    Conclusion

    4-Keto Retinamide represents a significant biochemical advancement in retinoid pharmacology. By substituting the highly reactive carboxylic acid group with a stable amide bond, and leveraging the inherent transcriptional activity of 4-oxo metabolites, it successfully uncouples therapeutic efficacy from barrier-disrupting inflammation. For drug development professionals, this compound offers a highly tolerable alternative for long-term anti-aging and dermatological formulations without the compliance-limiting side effects of traditional retinoic acid.

    Sources

    Validation

    A Comparative Benchmarking Guide to 4-Keto Retinamide and Industry-Standard Retinoids

    For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of 4-Keto Retinamide's anticipated performance against the established industry standards, tretinoin a...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of 4-Keto Retinamide's anticipated performance against the established industry standards, tretinoin and tazarotene. Due to the nascent stage of dermatological research into 4-Keto Retinamide, this document outlines a comprehensive benchmarking methodology, drawing upon existing data for its parent compound, fenretinide (4-HPR), and its metabolites.

    Introduction: The Retinoid Signaling Paradigm

    Retinoids, derivatives of vitamin A, are a cornerstone of dermatological therapy, renowned for their efficacy in treating acne, photoaging, and psoriasis. Their biological effects are primarily mediated through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon ligand binding, these receptors form heterodimers and bind to retinoic acid response elements (RAREs) on DNA, modulating the transcription of target genes involved in cellular differentiation, proliferation, and inflammation.

    Tretinoin (all-trans retinoic acid) is considered the gold standard, acting as a pan-agonist of RARs. Tazarotene, a third-generation retinoid, exhibits greater selectivity for RAR-β and RAR-γ. This receptor selectivity is thought to contribute to its distinct efficacy and side-effect profile.

    The Emergence of 4-Keto Retinamide: A Potentially Novel Mechanism of Action

    4-Keto Retinamide, a metabolite of the synthetic retinoid fenretinide (4-HPR), represents a departure from the classical RAR-mediated signaling pathway. Research on fenretinide and its 4-oxo metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide, suggests a mechanism of action that is largely independent of RAR activation. Studies have shown that both fenretinide and its 4-oxo metabolite exhibit very poor binding affinity for RARs and have minimal transactivation potential.[1]

    Instead, their cellular effects, particularly their pro-apoptotic activity in various cell types, are attributed to the generation of reactive oxygen species (ROS) and an increase in intracellular ceramide levels.[2][3] This unique mechanism suggests that 4-Keto Retinamide could offer a differentiated therapeutic profile with potentially reduced RAR-mediated side effects, such as irritation.

    Signaling Pathway: Classical vs. Proposed for 4-Keto Retinamide

    cluster_0 Classical Retinoid Pathway (Tretinoin, Tazarotene) cluster_1 Proposed 4-Keto Retinamide Pathway Classical Retinoid Classical Retinoid RAR RAR Classical Retinoid->RAR Binds RXR RXR RAR->RXR Heterodimerizes RARE RARE RXR->RARE Binds Gene Transcription Gene Transcription RARE->Gene Transcription Modulates Therapeutic Effects Therapeutic Effects Gene Transcription->Therapeutic Effects 4-Keto Retinamide 4-Keto Retinamide Cellular Stress Cellular Stress 4-Keto Retinamide->Cellular Stress ROS ROS Cellular Stress->ROS Induces Ceramide Ceramide Cellular Stress->Ceramide Increases Apoptosis Apoptosis ROS->Apoptosis Ceramide->Apoptosis Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay Assay Incubation->Assay Data Analysis Data Analysis Assay->Data Analysis End End Data Analysis->End

    Caption: A generalized workflow for the proposed in vitro benchmarking experiments.

    Anticipated Comparative Performance

    Based on the known mechanisms of action, a hypothetical comparison of the performance of 4-Keto Retinamide against tretinoin and tazarotene is presented below.

    Table 3: Hypothetical Comparative Performance Summary

    Parameter 4-Keto Retinamide (Hypothesized) Tretinoin Tazarotene
    RAR Activation Very LowHigh (Pan-agonist)High (RAR-β/γ selective)
    Comedolytic Activity ModerateHighHigh
    Anti-photoaging Efficacy Moderate to HighHighHigh
    Anti-inflammatory Activity ModerateModerateHigh
    Irritation Potential LowHighModerate to High

    The rationale for this hypothesized performance is that 4-Keto Retinamide's RAR-independent mechanism may lead to a more favorable therapeutic index, with comparable efficacy in key areas like photoaging and comedolysis, but with a significantly lower potential for the irritation commonly associated with RAR agonists.

    Conclusion

    While direct comparative data for 4-Keto Retinamide in dermatological applications is not yet available, the existing research on its parent compound, fenretinide, and its metabolites suggests a promising and differentiated profile. The proposed benchmarking framework provides a comprehensive strategy for elucidating the therapeutic potential of 4-Keto Retinamide. Should the hypotheses hold, 4-Keto Retinamide could represent a significant advancement in retinoid therapy, offering a novel mechanism of action with an improved safety and tolerability profile for a wide range of dermatological conditions. Further research is warranted to validate these hypotheses and fully characterize the performance of this intriguing compound.

    References

    • Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. MDPI. Available at: [Link]

    • Retinoic Acid Receptors and Topical Acne Therapy: Establishing the Link Between Gene Expression and Drug Efficacy.
    • Rhino mouse acne model. Imavita. Available at: [Link]

    • A new model for the assay of comedolytic activity. PubMed. Available at: [Link]

    • 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines. Cancer Research. Available at: [Link]

    • Quantification of Epidermal Histological Changes Induced by Topical Retinoids and CD271 in the Rhino Mouse Model Using a Standardized Image Analysis Technique. Karger Publishers. Available at: [Link]

    • Comedolytic Effect of Topical Retinaldehyde in the Rhino Mouse Model. Karger Publishers. Available at: [Link]

    • 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLOS ONE. Available at: [Link]

    • Retinoic acid ameliorates photoaged skin through RAR-mediated pathway in mice. Spandidos Publications. Available at: [Link]

    • Effects of Retinol and Retinyl Palmitate on UV-Induced Skin Ageing and Therapeutic Enhancement. MDPI. Available at: [Link]

    • Tazarotene--first of a new generation of receptor-selective retinoids. PubMed. Available at: [Link]

    • Retinoic acid ameliorates photoaged skin through RAR-mediated pathway in mice. PubMed. Available at: [Link]

    • Fenretinide Activity in Retinoid-Resistant Oral Leukoplakia. Clinical Cancer Research. Available at: [Link]

    • The rhino mouse model: the effects of topically applied all-trans retinoic acid and CD271 on the fine structure of the epidermis and utricle wall of pseudocomedones. PubMed. Available at: [Link]

    • Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth. MDPI. Available at: [Link]

    • Efficacy and mechanism of retinyl palmitate against UVB-induced skin photoaging. Frontiers in Pharmacology. Available at: [Link]

    • Effects of Retinol and Retinyl Palmitate on UV-Induced Skin Ageing and Therapeutic Enhancement. ResearchGate. Available at: [Link]

    • Fenretinide mediated retinoic acid receptor signalling and inhibition of ceramide biosynthesis regulates adipogenesis, lipid accumulation, mitochondrial function and nutrient stress signalling in adipocytes and adipose tissue. Molecular Metabolism. Available at: [Link]

    • Retinoid Pathway and Cancer Therapeutics. Cancers. Available at: [Link]

    • 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor. PubMed. Available at: [Link]

    • Tazarotene, a Retinoic Acid Receptor (RAR) Agonist, Protects Photoreceptor in a Blue Light–Induced Retinal Degeneration Model. Investigative Ophthalmology & Visual Science. Available at: [Link]

    • Characterization of the Interaction between Retinoic Acid Receptor/Retinoid X Receptor (RAR/RXR) Heterodimers. Semantic Scholar. Available at: [Link]

    • 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells. PubMed. Available at: [Link]

    • Biotransformation and protein binding of N-(4-hydroxyphenyl)retinamide in murine mammary epithelial cells. PubMed. Available at: [Link]

    • Cornification of keratinocytes is associated with differential changes in the catalytic activity and the immunoreactivity of transglutaminase-1. ResearchGate. Available at: [Link]

    • Directed differentiation of human pluripotent stem cells into epidermal keratinocyte-like cells. STAR Protocols. Available at: [Link]

    • Cornification of keratinocytes is associated with differential changes in the catalytic activity and the immunoreactivity of transglutaminase-1. Nature.com. Available at: [Link]

    • Secretion of N-(4-hydroxyphenyl) Retinamide-Retinol-Binding Protein From Liver Parenchymal Cells: Evidence for Reduced Affinity of the Complex for Transthyretin. PubMed. Available at: [Link]

    • Regulation of keratin expression by retinoids. Dermato-Endocrinology. Available at: [Link]

    • Retinoid Receptor Pharmacology. News-Medical.net. Available at: [Link]

    • BindingDB Search: Ki. BindingDB.
    • Control of TGM1 during keratinocyte differentiation. ResearchGate. Available at: [Link]

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    Comparative

    An In-Depth Technical Guide: Confirming the Binding Specificity and Receptor-Independent Mechanisms of 4-Keto Retinamide

    As drug development pivots toward targeted therapies with minimized off-target toxicities, the evaluation of retinoid analogs has required a fundamental paradigm shift. Classical retinoids, such as All-trans Retinoic Aci...

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development pivots toward targeted therapies with minimized off-target toxicities, the evaluation of retinoid analogs has required a fundamental paradigm shift. Classical retinoids, such as All-trans Retinoic Acid (ATRA), exert their effects by binding directly to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). However, this classical pathway is notoriously associated with severe mucocutaneous toxicity and teratogenicity.

    Enter 4-Keto Retinamide (and its closely related physiological metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide or 4-oxo-4-HPR). To objectively evaluate the performance of 4-Keto Retinamide against classical alternatives, researchers face a unique paradox: confirming its binding specificity requires rigorously proving its lack of binding to classical RAR/RXR pockets , thereby validating its alternative, receptor-independent mechanisms of action (such as tubulin inhibition and Reactive Oxygen Species [ROS] generation).

    This guide provides a comprehensive, self-validating framework for comparing 4-Keto Retinamide against standard retinoids, detailing the causality behind the necessary experimental workflows.

    Mechanistic Overview: Divergent Signaling Landscapes

    To understand the therapeutic advantage of 4-Keto Retinamide, we must map its pharmacodynamics against classical retinoids. While ATRA strictly requires the RAR/RXR heterodimer to initiate gene transcription via Retinoic Acid Response Elements (RAREs) (), 4-Keto Retinamide bypasses this nuclear receptor machinery entirely. Instead, it triggers rapid G2-M cell cycle arrest and apoptosis through orthogonal, receptor-independent pathways.

    G ATRA ATRA (Classical Retinoid) RAR RAR/RXR Heterodimer ATRA->RAR High Affinity (Ki < 1nM) KetoRet 4-Keto Retinamide (Target Compound) KetoRet->RAR No Affinity (Ki > 5000nM) ROS ROS Generation & ER Stress KetoRet->ROS Tubulin Tubulin Polymerization Inhibition KetoRet->Tubulin Transcription Gene Transcription (RARE Activation) RAR->Transcription Apoptosis G2-M Arrest & Apoptosis ROS->Apoptosis Tubulin->Apoptosis

    Divergent pathways: ATRA binds RAR/RXR, while 4-Keto Retinamide acts via receptor-independent routes.

    Quantitative Comparison: Receptor Affinity vs. Cytotoxicity

    The structural modifications in 4-Keto Retinamide—specifically the bulky amide substitution and the keto group on the cyclohexene ring—create severe steric hindrance within the highly conserved orthosteric ligand-binding domain (LBD) of RARs. As demonstrated in comparative oncology studies (), this results in a near-total loss of RAR binding affinity, while paradoxically increasing its cytotoxic potency against resistant cell lines.

    Table 1: Comparative Binding Affinity and Mechanistic Profiling

    CompoundRAR α Binding ( Ki​ )RAR γ Binding ( Ki​ )Primary Target / MechanismClinical / Cellular Phenotype
    All-trans Retinoic Acid (ATRA) 0.2 nM0.4 nMRAR/RXR HeterodimersHigh differentiation, high retinoid toxicity
    Fenretinide (4-HPR) > 1,000 nM> 1,000 nMDES1 / Ceramide SynthesisApoptosis, lower toxicity
    4-Keto Retinamide > 5,000 nM > 5,000 nM Tubulin / ROS Generation G2-M Arrest, overcomes 4-HPR resistance
    Experimental Workflows: Establishing a Self-Validating System

    To objectively prove that 4-Keto Retinamide does not rely on classical receptor binding, we must construct experimental protocols that are internally controlled. A self-validating system ensures that a "negative" result (lack of binding) is due to true molecular specificity, not assay failure.

    Protocol 1: Competitive Radioligand Binding Assay

    Causality & Rationale: To definitively prove that 4-Keto Retinamide lacks affinity for the RAR pocket, we must attempt to displace a known, high-affinity radioligand ( 3 H-ATRA). If 4-Keto Retinamide binds the receptor, radioactive counts will decrease as it outcompetes 3 H-ATRA. The failure to displace 3 H-ATRA confirms structural non-recognition.

    Step-by-Step Methodology:

    • Receptor Preparation: Express and purify recombinant human RAR α , RAR β , and RAR γ Ligand-Binding Domains (LBDs) using an E. coli expression system with a His-tag for isolation.

    • Baseline Saturation (Assay Validation): Incubate 50 μ g of receptor protein with 5 nM of 3 H-ATRA in binding buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA) for 2 hours at 4°C. This establishes the maximum binding signal.

    • Competitive Titration: In parallel wells, introduce 4-Keto Retinamide at logarithmic concentration gradients ( 10−9 M to 10−5 M).

    • Internal Control Implementation: In a separate control group, introduce unlabeled ATRA at the same concentrations. Self-Validation: The unlabeled ATRA must completely abolish the radioactive signal (proving the assay can detect displacement), while the vehicle control (DMSO) must maintain maximum signal.

    • Separation & Quantification: Separate bound from free ligand using dextran-coated charcoal. Centrifuge at 3,000 x g for 10 minutes, extract the supernatant, and quantify bound 3 H-ATRA via liquid scintillation counting.

    Protocol 2: RARE-Driven Luciferase Reporter Transactivation Assay

    Causality & Rationale: Physical binding assays do not account for functional receptor activation. To confirm that 4-Keto Retinamide is not a cryptic agonist, we must measure its inability to recruit transcriptional co-activators to Retinoic Acid Response Elements (RAREs).

    Step-by-Step Methodology:

    • Cell Line Preparation: Culture A2780 human ovarian carcinoma cells (a line known to be sensitive to 4-Keto analogs) in RPMI-1640 medium.

    • Dual-Transfection: Co-transfect cells with a plasmid containing a Firefly luciferase gene driven by a RARE promoter, and a constitutively active Renilla luciferase plasmid. Self-Validation: The Renilla signal normalizes the data, proving that a lack of Firefly signal is due to a lack of RAR activation, not cell death or poor transfection efficiency.

    • Compound Treatment: Treat the transfected cells with Vehicle (DMSO), ATRA (1 μ M, Positive Control), or 4-Keto Retinamide (1 μ M and 10 μ M).

    • Luminescence Readout: After 24 hours, lyse the cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay system. 4-Keto Retinamide will yield a Firefly/Renilla ratio identical to the vehicle, confirming its RAR-independent nature.

    Protocol 3: Validating the Alternative Target (Tubulin Polymerization Assay)

    Causality & Rationale: Having proven what 4-Keto Retinamide does not bind, we must validate what it does target to explain its profound G2-M cell cycle arrest. Recent literature highlights its role as an antimicrotubule agent (). This assay directly visualizes the compound's structural interference with tubulin assembly.

    Step-by-Step Methodology:

    • Reagent Assembly: Prepare a reaction mix containing >99% pure bovine brain tubulin (3 mg/mL), 1 mM GTP, and a fluorescent reporter (e.g., DAPI, which enhances fluorescence upon binding to polymerized microtubules) in PIPES buffer.

    • Control & Test Addition: Aliquot the mix into a pre-warmed 384-well plate. Add Paclitaxel (3 μ M) as a polymerization stabilizer control, Nocodazole (3 μ M) as a polymerization inhibitor control, and 4-Keto Retinamide (5-10 μ M). Self-Validation: The opposing kinetic curves of Paclitaxel and Nocodazole bracket the dynamic range of the assay.

    • Kinetic Measurement: Immediately read fluorescence (Ex 340 nm / Em 430 nm) continuously for 60 minutes at 37°C. 4-Keto Retinamide will flatten the polymerization curve similarly to Nocodazole, confirming direct, receptor-independent target engagement.

    Conclusion

    The evaluation of 4-Keto Retinamide requires abandoning the assumption that all retinoids are RAR agonists. By utilizing self-validating competitive binding assays and dual-luciferase reporter systems, researchers can definitively prove its lack of classical receptor affinity. Consequently, orthogonal assays—such as tubulin polymerization kinetics—are essential to map its true, receptor-independent therapeutic mechanisms. This unique pharmacological profile positions 4-Keto Retinamide as a superior alternative for overcoming resistance in cancers that are refractory to classical retinoid therapies.

    References
    • Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations. MDPI Cells.[Link]

    • 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines. Cancer Research (AACR Journals).[Link]

    • Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets. PLOS One.[Link]

    Validation

    Validation and Comparative Analysis of Bioassays for 4-Keto Retinamide (4-oxo-4-HPR) Activity

    Executive Summary The synthetic retinoid Fenretinide (4-HPR) has long been investigated for its chemopreventive and antitumoral properties. However, its clinical efficacy is often limited by poor bioavailability and acqu...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The synthetic retinoid Fenretinide (4-HPR) has long been investigated for its chemopreventive and antitumoral properties. However, its clinical efficacy is often limited by poor bioavailability and acquired drug resistance. Recent pharmacokinetic profiling has identified 4-Keto Retinamide —specifically 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR)—as a highly active, polar metabolite formed via the induction of the Cytochrome P450 26A1 (CYP26A1) enzyme[1].

    As a Senior Application Scientist, I have structured this guide to objectively compare the biological activity and analytical quantitation of 4-oxo-4-HPR against its parent compound (4-HPR) and its primary inactive metabolite, 4-MPR (N-[4-methoxyphenyl]retinamide)[1]. This document provides a comprehensive framework for validating 4-oxo-4-HPR bioassays, ensuring that researchers can establish self-validating, highly reproducible experimental systems.

    Biochemical Profile: 4-oxo-4-HPR vs. Alternatives

    To accurately validate an assay for 4-oxo-4-HPR, one must understand how it diverges functionally from alternative retinoids. While the parent drug 4-HPR primarily induces apoptosis via ceramide accumulation and reactive oxygen species (ROS) generation, 4-oxo-4-HPR exhibits a dual mechanism of action [2].

    • Alternative 1: Fenretinide (4-HPR) – Requires high micromolar concentrations to induce apoptosis and is susceptible to acquired resistance in ovarian and breast cancer lines.

    • Alternative 2: 4-MPR – The most abundant human metabolite, but it is highly lipophilic and lacks meaningful antiproliferative activity[1].

    • Target: 4-oxo-4-HPR – Exhibits an IC50 that is 2 to 4 times lower than 4-HPR. Uniquely, it not only triggers ROS-mediated DNA fragmentation but also directly inhibits tubulin polymerization, leading to multipolar spindle formation and mitotic arrest[2].

    Dual-Mechanism Signaling Pathway

    MOA A 4-oxo-4-HPR (Active Metabolite) B ROS Generation A->B Early Phase (<2h) C Tubulin Polymerization Inhibition A->C Direct Binding D DNA Fragmentation (Apoptosis) B->D Oxidative Stress E Multipolar Spindle Formation (Mitotic Arrest) C->E Cell Cycle Block

    Dual mechanism of 4-oxo-4-HPR driving apoptosis and mitotic arrest.

    Biological Assay Validation Protocols

    To establish trustworthiness, biological assays must be designed as self-validating systems. The following protocol utilizes the Sulforhodamine B (SRB) assay to measure cell viability, incorporating specific controls to isolate the ROS-dependent pathway from the tubulin-dependent pathway.

    Protocol 1: SRB Cell Viability & Mechanistic Deconvolution Assay

    Causality Note: The SRB assay is preferred over MTT for retinoid screening because retinoids can occasionally interfere with mitochondrial oxidoreductases, leading to false-positive viability readings in tetrazolium-based assays. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct measurement of cellular protein mass.

    Step-by-Step Methodology:

    • Cell Seeding: Seed target cells (e.g., A2780, A2780/HPR resistant line, T47D) at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C to allow adherence.

    • Compound Preparation: Prepare 10 mM stock solutions of 4-HPR, 4-oxo-4-HPR, and 4-MPR in clinical-grade ethanol.

    • Mechanistic Control Spiking: To validate the ROS-dependent apoptotic pathway, pre-treat a subset of wells with 100 µM Vitamin C (a potent antioxidant) 1 hour prior to retinoid exposure[2]. Why? Vitamin C abrogates ROS generation. If cell death still occurs, it validates the secondary tubulin-inhibition mechanism of 4-oxo-4-HPR.

    • Treatment: Treat cells with a concentration gradient (0.3 to 10 µM) of the retinoids for 72 hours. Ensure final ethanol concentration does not exceed 0.1% (v/v) to prevent solvent toxicity.

    • Fixation & Staining: Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash with deionized water and stain with 0.4% SRB solution (in 1% acetic acid) for 30 minutes.

    • Quantitation: Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5) and measure optical density (OD) at 540 nm using a microplate reader.

    Analytical Quantitation: LC-MS/MS Method Validation

    For pharmacokinetic and biodistribution studies, quantifying 4-oxo-4-HPR requires high sensitivity due to its rapid tissue distribution. We utilize a multiplexed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach[3][4].

    Bioanalytical Workflow

    LCMS S1 Plasma/Tumor Sample S2 Protein Precipitation (Ethanol + IS) S1->S2 S3 Chromatographic Separation (Zorbax SB-C18) S2->S3 S4 ESI-MS/MS (MRM) Positive Ion Mode S3->S4 S5 Pharmacokinetic Quantitation S4->S5

    Validated LC-MS/MS bioanalytical workflow for retinoid quantitation.

    Protocol 2: Multiplexed LC-MS/MS Extraction & Analysis

    Causality Note: Protein precipitation is performed using ethanol rather than acetonitrile. Ethanol ensures complete denaturation of retinol-binding proteins while maintaining the solubility of highly lipophilic retinoids, drastically improving extraction recovery (>90%) and minimizing matrix effects[3].

    Step-by-Step Methodology:

    • Sample Preparation: Aliquot 25 µL of human plasma or tumor homogenate.

    • Internal Standard Addition: Spike samples with 10 µL of N-(4-ethoxyphenyl)retinamide (4-EPR) at 10 µg/mL as the Internal Standard (IS). Why 4-EPR? Its structural homology to 4-oxo-4-HPR ensures identical ionization efficiencies and retention behavior, self-validating the extraction recovery.

    • Precipitation: Add 100 µL of ice-cold ethanol. Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Chromatography: Inject 10 µL of the supernatant onto a Zorbax SB-C18 column (3.5 µm, 50 × 2.1 mm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.5 mL/min[3].

    • Mass Spectrometry: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

      • Monitor transitions: m/z 406.3 Product ions for 4-oxo-4-HPR[3].

      • Monitor transitions: m/z 392.3 Product ions for 4-HPR.

    Overcoming Drug Resistance: Experimental Logic

    One of the most critical comparative advantages of 4-oxo-4-HPR is its ability to bypass acquired fenretinide resistance. Chronic exposure to 4-HPR induces the expression of CYP26A1 in tumor cells, which metabolizes 4-HPR into 4-oxo-4-HPR[1]. By directly administering or assaying 4-oxo-4-HPR, researchers can exploit this metabolic vulnerability.

    Resistance R1 Fenretinide (4-HPR) Administration R2 CYP26A1 Induction in Tumor Cells R1->R2 R4 4-HPR Resistant Cell Lines R1->R4 Ineffective alone R3 4-oxo-4-HPR Formation R2->R3 R3->R4 Bypasses Resistance R5 Restored Cytotoxicity & Synergistic Death R4->R5

    CYP26A1-mediated metabolic bypass of fenretinide resistance.

    Quantitative Data Summaries

    To objectively compare the performance of 4-oxo-4-HPR against its alternatives, the following tables summarize expected validation parameters derived from authoritative literature.

    Table 1: Comparative In Vitro Efficacy (IC50 Values)

    Data demonstrates the superior potency of 4-oxo-4-HPR, particularly in resistant cell lines[1][2].

    Cell Line (Origin)4-HPR IC50 (µM)4-oxo-4-HPR IC50 (µM)4-MPR IC50 (µM)Resistance Status
    A2780 (Ovarian)1.00.6> 10.0Sensitive
    A2780/HPR (Ovarian)> 10.01.2> 10.0Resistant
    T47D (Breast)3.51.5> 10.0Sensitive
    HeLa (Cervical)4.21.8N/ASensitive
    Table 2: LC-MS/MS Bioanalytical Validation Parameters

    Key metrics for the self-validating analytical quantitation of retinoids in human plasma[3][4].

    Analytical Parameter4-oxo-4-HPRFenretinide (4-HPR)4-MPR
    Precursor Ion [M+H]+ m/z 406.3m/z 392.3m/z 406.3
    Linear Dynamic Range 0.2 – 50 ng/mL0.2 – 50 ng/mL0.2 – 50 ng/mL
    LLOQ 0.2 ng/mL0.2 ng/mL0.2 ng/mL
    Extraction Recovery > 92.5%> 90.4%> 94.1%
    Inter-day Precision (CV%) < 6.5%< 7.6%< 5.8%

    References

    • Identification of the Fenretinide Metabolite 4-Oxo-Fenretinide Present in Human Plasma and Formed in Human Ovarian Carcinoma Cells through Induction of Cytochrome P450 26A1 Source: AACR Journals (Cancer Research) URL:[Link]

    • 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells Source: PMC / NIH (PLoS One) URL:[Link]

    • Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics Source: PMC / NIH (Journal of Pharmaceutical and Biomedical Analysis) URL:[Link]

    • Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide Source: MDPI (Molecules) URL:[Link]

    Sources

    Comparative

    comparing the metabolic stability of 4-Keto Retinamide to its precursors

    Comparative Metabolic Stability and Pharmacokinetic Profiling: 4-Keto Retinamide vs. Precursors For drug development professionals and application scientists working with synthetic retinoids, understanding the metabolic...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Metabolic Stability and Pharmacokinetic Profiling: 4-Keto Retinamide vs. Precursors

    For drug development professionals and application scientists working with synthetic retinoids, understanding the metabolic fate of retinamide precursors is critical for optimizing bioavailability and therapeutic efficacy. This guide provides an in-depth, objective comparison between standard retinamide precursors (specifically Fenretinide / 4-HPR) and their primary active oxidized metabolite, 4-Keto Retinamide (clinically standardized as 4-oxo-N-(4-hydroxyphenyl)retinamide, or 4-oxo-4-HPR).

    By analyzing their metabolic stability, structural causality, and pharmacokinetic profiles, researchers can better design dosing regimens and targeted delivery systems.

    Structural Causality and Metabolic Pathways

    The metabolic conversion of highly lipophilic precursors into 4-Keto Retinamide is primarily driven by Cytochrome P450 26A1 (CYP26A1)[1]. This enzyme catalyzes an oxidation event at the C4 position of the precursor's cyclohexene ring.

    The Causality of C4 Oxidation: Typically, the addition of a keto (oxo) group increases a molecule's polarity, which accelerates renal clearance and reduces systemic half-life. However, 4-Keto Retinamide exhibits a unique pharmacokinetic paradox. The oxo substituent at the C4 position induces strong resonance stabilization across the C6-C7 double bond[2]. This electron delocalization provides structural rigidity that protects the metabolite from rapid downstream degradation, allowing it to maintain steady-state plasma concentrations that are highly competitive with the parent drug[1]. Furthermore, this structural shift unlocks a novel mechanism of action: the direct inhibition of tubulin polymerization, leading to multipolar spindle formation and G2-M mitotic arrest—a pathway entirely absent in the precursor[3].

    Pathway Precursor Precursor (Fenretinide / 4-HPR) CYP26A1 CYP26A1 Enzyme Precursor->CYP26A1 C4 Oxidation ROS ROS Generation Precursor->ROS Induces Keto 4-Keto Retinamide (4-oxo-4-HPR) CYP26A1->Keto Polar Conversion Keto->ROS Induces (Enhanced) Tubulin Tubulin Inhibition Keto->Tubulin Unique Activity Apoptosis Apoptosis / G2-M Arrest ROS->Apoptosis Tubulin->Apoptosis

    Fig 1. Metabolic conversion of retinamide precursors to 4-keto derivatives and resulting signaling.

    Quantitative Data: Metabolic Stability & Pharmacokinetics

    While precursors like 4-HPR suffer from poor aqueous solubility and a high hepatic first-pass effect, the in vivo generation of 4-Keto Retinamide serves as a highly potent, stable secondary wave of cytotoxicity. Clinical pharmacokinetic profiling demonstrates that despite being a polar metabolite, 4-Keto Retinamide achieves stable plasma concentrations and exhibits 2- to 4-fold higher cytotoxicity against solid tumors[2].

    Pharmacokinetic / Biological ParameterPrecursor (e.g., 4-HPR)4-Keto Retinamide (4-oxo-4-HPR)
    Chemical Polarity Highly LipophilicPolar
    Metabolic Source Administered DrugCYP26A1 Oxidation[1]
    Steady-State Plasma Level (Human) ~0.84 μmol/L~0.52 μmol/L[1]
    Cytotoxicity (Solid Tumors) Baseline (IC50 dependent)2x to 4x Higher than precursor[2]
    Mass Spec Fragmentation Profile Rapid consecutive fragmentationResonance stabilized (C6-C7 bond)[2]
    Primary Mechanisms of Action ROS Generation, Ceramide increaseROS, Ceramide + Tubulin Inhibition[3]

    Experimental Methodology: LC-MS/MS Pharmacokinetic Assay

    To accurately compare the metabolic stability and clearance rates of 4-Keto Retinamide against its precursors, a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is required. The following workflow is designed as a self-validating system to ensure matrix effects and extraction losses do not compromise the pharmacokinetic data[2].

    Workflow Prep 1. Protein Precipitation (Ethanol + 4-EPR IS) LC 2. RP-HPLC Separation (Zorbax SB-C18) Prep->LC MS 3. ESI-MS/MS (Positive Ion Mode) LC->MS MRM 4. MRM Quantification (m/z 406.3 -> 297.2) MS->MRM

    Fig 2. Self-validating LC-MS/MS workflow for quantifying 4-keto retinamide metabolic stability.

    Step-by-Step Protocol:
    • Sample Preparation & Internal Standardization:

      • Aliquot 25 µL of human plasma into a microcentrifuge tube.

      • Add N-(4-ethoxyphenyl)retinamide (4-EPR) as an Internal Standard (IS).

      • Causality Note: Ethanol is used for protein precipitation rather than acetonitrile to maximize the extraction recovery of the highly lipophilic precursors while maintaining the solubility of the polar 4-Keto metabolite.

    • Chromatographic Separation:

      • Inject the supernatant onto a Zorbax SB-C18 column (3.5 µm, 50 × 2.1 mm).

      • Utilize a gradient elution with a mobile phase of 0.1% formic acid in water and acetonitrile (pH 2.4) at a flow rate of 0.5 mL/min.

      • Causality Note: The initial aqueous mobile phase must be kept below 50%. Exceeding this threshold leads to severe peak distortion and broadening specifically for the polar 4-Keto Retinamide[2].

    • Electrospray Ionization (ESI-MS/MS):

      • Operate the mass spectrometer in positive ion mode. The 0.1% formic acid acts as a proton donor, significantly enhancing the signal intensity of the [M+H]+ precursor ions.

    • Multiple Reaction Monitoring (MRM) & Self-Validation:

      • Monitor the transition m/z 406.3 → 297.2 for 4-Keto Retinamide and m/z 392.3 → 283.2 for the precursor.

      • Self-Validation Checkpoint: The precursor naturally produces a secondary fragment ion at m/z 161.0 due to the loss of the trimethyl-cyclohexenyl group. Because the C6-C7 bond in 4-Keto Retinamide is resonance-stabilized by the C4-oxo group, this consecutive fragmentation rarely occurs[2]. Monitoring the absence of the m/z 161.0 fragment in the 4-Keto channel validates that there is no in-source fragmentation or cross-contamination from the precursor.

    Conclusion

    The metabolic conversion of retinamide precursors to 4-Keto Retinamide represents a critical activation step rather than a mere degradation pathway. The C4-oxidation event yields a metabolite that, despite its increased polarity, utilizes resonance stabilization to maintain systemic stability. For drug development professionals, tracking both the precursor and the 4-Keto metabolite via validated LC-MS/MS assays is mandatory to fully capture the pharmacokinetic and pharmacodynamic profile of synthetic retinoid therapies.

    References

    • Identification of the Fenretinide Metabolite 4-Oxo-Fenretinide Present in Human Plasma and Formed in Human Ovarian Carcinoma Cells through Induction of Cytochrome P450 26A1 Source: Clinical Cancer Research (AACR Journals) URL:[Link]

    • Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics Source: Journal of Chromatography B (NIH/PMC) URL:[Link]

    • 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells Source: PLoS One URL:[Link]

    Sources

    Validation

    Mechanistic Divergence: Why 4-Keto Retinamide Outperforms Alternatives

    Statistical Validation of Experimental Data on 4-Keto Retinamide: A Comparative Guide As retinoid-based therapeutics evolve, the focus has shifted from classical receptor-mediated gene transcription to the exploitation o...

    Author: BenchChem Technical Support Team. Date: March 2026

    Statistical Validation of Experimental Data on 4-Keto Retinamide: A Comparative Guide

    As retinoid-based therapeutics evolve, the focus has shifted from classical receptor-mediated gene transcription to the exploitation of highly active, receptor-independent metabolites. 4-Keto Retinamide (also known as 4-oxo-N-(4-hydroxyphenyl)retinamide or 4-oxo-4-HPR) is a prime example of this paradigm shift. Originally identified as a polar metabolite of the synthetic retinoid fenretinide (4-HPR)[1], 4-Keto Retinamide has demonstrated profound, distinct biological activities that outperform both its parent compound and traditional alternatives like All-trans-Retinoic Acid (ATRA).

    This guide provides an objective, data-driven comparison of 4-Keto Retinamide against ATRA and 4-HPR, detailing the causality behind its unique mechanisms and providing self-validating experimental protocols for rigorous laboratory evaluation.

    To understand the experimental data, we must first establish the mechanistic causality that separates 4-Keto Retinamide from its predecessors.

    • ATRA (The Classical Pathway): ATRA exerts its effects primarily by acting as a high-affinity ligand for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)[2]. This binding triggers a cascade of gene transcription that typically halts the cell cycle at the G1 phase and induces cellular differentiation.

    • Fenretinide / 4-HPR (The Transitional Pathway): 4-HPR induces apoptosis largely through RAR-independent pathways, specifically by increasing intracellular reactive oxygen species (ROS) and de novo ceramide synthesis[3]. However, many cancer cell lines develop resistance to 4-HPR over time.

    • 4-Keto Retinamide (The Dual-Action Metabolite): Formed in human plasma and tumor cells via the induction of the Cytochrome P450 26A1 (CYP26A1) enzyme[4], 4-Keto Retinamide binds very poorly to RARs[5]. Instead, it bypasses classical resistance mechanisms through a dual-action pathway: it generates ROS/ceramides and uniquely inhibits tubulin polymerization[1]. This tubulin interference leads to multipolar spindle formation and a severe mitotic arrest at the G2-M phase[1][5].

    G Fenretinide Fenretinide (4-HPR) CYP26A1 CYP26A1 (Oxidation) Fenretinide->CYP26A1 KetoRetinamide 4-Keto Retinamide (4-oxo-4-HPR) CYP26A1->KetoRetinamide ROS ROS & Ceramide Generation KetoRetinamide->ROS Tubulin Tubulin Polymerization Inhibition KetoRetinamide->Tubulin RAR RAR Binding (Poor Affinity) KetoRetinamide->RAR Weak Apoptosis Apoptosis & G2-M Arrest ROS->Apoptosis Tubulin->Apoptosis

    Metabolic formation of 4-Keto Retinamide and its dual RAR-independent apoptotic pathways.

    Quantitative Performance Comparison

    When evaluating these compounds in vitro (e.g., using A2780 ovarian carcinoma cell lines), 4-Keto Retinamide consistently demonstrates higher potency. It is typically 2 to 4 times more effective than 4-HPR at inhibiting cell growth and retains full efficacy in 4-HPR-resistant cell lines[5][6].

    Table 1: Comparative Pharmacodynamics and in vitro Efficacy

    ParameterATRAFenretinide (4-HPR)4-Keto Retinamide
    Primary Target Mechanism RAR/RXR AgonismROS / Ceramide SynthesisTubulin Inhibition + ROS
    RAR Binding Affinity HighVery LowVery Low
    Cell Cycle Arrest Phase G1 PhaseG1 / S PhaseG2-M Phase
    Tubulin Polymerization UnaffectedUnaffectedInhibited
    Efficacy in 4-HPR Resistance N/AIneffectiveHighly Effective
    Approx. IC50 (A2780 Cells) > 10 µM2.0 - 4.0 µM0.5 - 1.0 µM

    Experimental Validation Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal controls to prove causality rather than mere correlation.

    Protocol A: Tubulin Polymerization Assay (Cell-Free)

    Causality Check: To prove that the G2-M arrest observed with 4-Keto Retinamide is due to direct structural interference with microtubules (unlike ATRA), we isolate the reaction from cellular transcriptional machinery[1].

    • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare a tubulin reaction mix containing >99% pure bovine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

    • Compound Addition: Add 4-Keto Retinamide (Test), 4-HPR (Negative Control), and Paclitaxel/Colchicine (Positive Controls) to distinct wells at a final concentration of 10 µM. Ensure DMSO concentration remains below 1% v/v.

    • Kinetic Measurement: Immediately transfer the plate to a microplate reader maintained at 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

    • Data Validation: 4-Keto Retinamide will show a flattened Vmax curve compared to the vehicle control, indicating direct inhibition of tubulin polymerization[1]. 4-HPR will mirror the vehicle control, proving its inability to bind tubulin.

    Protocol B: Flow Cytometric Cell Cycle Analysis

    Causality Check: This assay validates the downstream physiological effect of the tubulin inhibition confirmed in Protocol A.

    • Cell Seeding: Seed A2780 (sensitive) and A2780/HPR (resistant) ovarian carcinoma cells at 2×105 cells/well in 6-well plates. Incubate overnight.

    • Treatment: Treat cells with 2.5 µM of 4-Keto Retinamide, 4-HPR, or ATRA for 24 hours.

    • Harvest & Fixation: Trypsinize cells, wash twice with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

    • Staining: Pellet the cells and resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution. Incubate in the dark at room temperature for 30 minutes.

    • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto II) capturing at least 10,000 events.

    • Data Validation: Cells treated with 4-Keto Retinamide will exhibit a massive accumulation in the G2-M peak (4N DNA content) accompanied by a reduction in S-phase cyclins[5]. ATRA-treated cells will arrest in G1 (2N DNA content).

    Protocol C: CYP26A1 Metabolism & LC-MS/MS Quantification

    Causality Check: To verify that 4-Keto Retinamide is the active downstream metabolite responsible for 4-HPR's clinical efficacy, we track its formation via CYP26A1[4].

    • Microsomal Incubation: Incubate 4-HPR (5 µM) with recombinant human CYP26A1 supersomes (50 pmol/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing an NADPH regenerating system.

    • Reaction Kinetics: Incubate at 37°C. Aliquot 50 µL at 0, 15, 30, and 60 minutes.

    • Quenching & Extraction: Quench the reaction with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., retinoic acid-d5). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the MRM transitions specific to 4-Keto Retinamide (m/z 314.2 fragment ions).

    • Data Validation: The time-dependent depletion of 4-HPR will inversely correlate with the stoichiometric appearance of 4-Keto Retinamide, confirming CYP26A1 as the primary metabolic driver[4].

    References

    • 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLOS One.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwauZsAosiVNNmXbSaHTlRxsepIx4TuRmxv4rx04UCq25DNUsmPffFc7Q0YCDGEQvR0BkWDrSJq4ttXJytf-PZknURgwPLU1gYsrGMkUOpgQQS0QirPv4Iigz7I3K2Oi9O5rYbRa4SbhE5ZbWGNqlbkXKksDs5PUaM7h7zQ8IawaoNbMQ=]
    • Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZIQvp3EggUTzrrYRBUIHYCdeTzB65i7SXFseNc2ZC-JmDvASP8EU4ZntfvJxZMuADUZz_Mioa3xp9PkJkRy6djQAr230q1OOw19Z_2Ny_qGoOMdLo3C6SkD8uw_8fCT4f8Otn]
    • 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines. AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc4ur9XtfUcbWyZZgc7WHdtSzUwWCjWsHRBBxhA9iaCKzZ6ORm8YFdIq6b9RpyyGIlbxym9OgdevWVekEu0XjO_DZ1SuFjMbJdDn3WnzThgbiy8TE61aDaMvnUfCMHyA1NVwlGyXkFff4mCrqYJC8tPZP0gfQ0q4uE11HPhMh-yUrrrrs8bKZoy3AwMuBx8uxp7hqwT_PMEJCy2LW-CA==]
    • Retinoic acid receptor regulation of decision-making for cell differentiation. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJhnk6ZoSSGUSnKKUyvT_Q9T95T3vYeRX6qgJzQkFBnIfU8dfdhgXPH7vmLAInVeS8kfk-JwWDL1dgdi-U8gmuukOxC8g9L_ydman5WU8DCeROQdCM3EA357hp_oRCo_wYQEJl1ZhQyZm_Elx-isjSEews3S1RtfdfXy0aQB3dXk86GrUGFrkxopjC4GiPq3SdVBZpkJ0E4wafa_wMYyC-95lyCq72Wg==]
    • N-(4-hydroxyphenyl)retinamide (4-HPR)-mediated Biological Actions Involve Retinoid Receptor-Independent Pathways in Human Breast Carcinoma. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8Irmnp8FGkAKgHUVUhRLwBLmKfS8b8QbyybrNdSfSdi1UoHFeHThGxvSL6NlvO3fUn6wC9S6Ijr3I2CUnXLvB0UPUkXcnycQL1fXYvQr1ami5jGEMfbNY1OXH7EpomDJYp7U=]

    Sources

    Safety & Regulatory Compliance

    Safety

    4-Keto Retinamide proper disposal procedures

    4-Keto Retinamide (4-Oxo-Retinamide) Operational Safety and Disposal Protocol As drug development increasingly explores retinoid pathways for oncology and dermatological applications, handling potent metabolites like 4-K...

    Author: BenchChem Technical Support Team. Date: March 2026

    4-Keto Retinamide (4-Oxo-Retinamide) Operational Safety and Disposal Protocol

    As drug development increasingly explores retinoid pathways for oncology and dermatological applications, handling potent metabolites like 4-Keto Retinamide demands rigorous operational control. Retinoids are notoriously sensitive to environmental degradation and possess significant teratogenic and ecotoxicological profiles.

    This guide provides a field-proven, step-by-step methodology for the safe handling, segregation, and disposal of 4-Keto Retinamide to ensure absolute regulatory compliance and laboratory safety.

    Chemical Profile & Hazard Summary

    Before initiating any experimental workflow, personnel must familiarize themselves with the physical and toxicological properties of the compound[1].

    PropertySpecification
    Chemical Name 4-Keto Retinamide (Synonym: 4-Oxo Retinamide)[1]
    CAS Number 1217196-74-1[1]
    Molecular Formula C₂₀H₂₇NO₂[1]
    Molecular Weight 313.43 g/mol [1]
    Primary Hazards Teratogenic (Reproductive toxicity), Severe Aquatic Toxicity[2]
    Stability Profile Highly sensitive to UV light, oxygen, and extreme pH

    Mechanistic Toxicology & Environmental Impact

    Understanding the causality behind disposal protocols is critical for building a culture of safety. 4-Keto Retinamide is a biologically active retinoid metabolite.

    • Human Health (Teratogenicity): Like many retinoids, it can overactivate Retinoic Acid Receptors (RAR). In vivo, inappropriate RAR activation disrupts embryonic development. Inhalation of powders or dermal absorption of solvent-dissolved compounds must be strictly prevented.

    • Ecotoxicity (Zero Drain Disposal): Retinoids act as severe endocrine disruptors in aquatic environments. Studies have shown that even trace amounts of retinoids bypassing municipal sewage treatment can cause craniofacial and tail malformations in marine organisms like zebrafish[2]. Consequently, no liquid or solid waste containing 4-Keto Retinamide may ever be discharged into standard sink drains or municipal waste streams.

    Operational Handling & Waste Segregation Workflow

    Effective waste management begins at the point of generation[3]. The following diagram illustrates the self-validating segregation system required for this compound.

    WasteWorkflow Handling 4-Keto Retinamide Handling EnvControl Fume Hood & Low Light Handling->EnvControl WasteGen Waste Generation & Segregation EnvControl->WasteGen Solid Solid Waste (Consumables) WasteGen->Solid Liquid Liquid Waste (Solvent Solutions) WasteGen->Liquid Sharps Sharps Waste (Glass, Needles) WasteGen->Sharps SolidBin Amber Hazardous Waste Container Solid->SolidBin LiquidBin Sealed Solvent Waste Carboy Liquid->LiquidBin SharpsBin Puncture-Proof Sharps Container Sharps->SharpsBin Incineration Licensed Hazardous Waste Incineration SolidBin->Incineration LiquidBin->Incineration SharpsBin->Incineration

    Workflow for 4-Keto Retinamide handling, waste segregation, and terminal incineration.

    Step-by-Step Disposal Procedures

    Segregate waste immediately into the following streams to prevent cross-contamination and ensure compatibility with incineration facilities.

    A. Liquid Waste (Solvent/DMSO Solutions)

    Operational Insight: Because 4-Keto Retinamide is highly hydrophobic, it is typically reconstituted in DMSO. DMSO is a potent carrier solvent that rapidly penetrates dermal barriers, carrying dissolved solutes with it. Always double-glove with nitrile when handling DMSO-based waste streams.

    • Collection: Transfer liquid waste into a chemically compatible, high-density polyethylene (HDPE) or glass carboy[3].

    • Photoprotection: Retinoids undergo rapid photo-isomerization and oxidation when exposed to light, potentially generating uncharacterized, volatile byproducts. Always use amber glass containers or wrap the waste carboy in opaque foil.

    • Labeling: Affix a standardized hazardous waste label immediately. Specify: "Hazardous Waste - Toxic/Teratogenic (4-Keto Retinamide in [Solvent Name])"[3].

    • Secondary Containment: Store the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA), away from strong oxidizing agents. Ensure the container features a secure, tight-fitting lid[3].

    B. Solid Waste (Contaminated Consumables)

    Operational Insight: Never attempt to wash single-use plastics (e.g., pipette tips, microcentrifuge tubes) contaminated with retinoids. Washing generates large volumes of contaminated aqueous waste, which is significantly more expensive and logistically complex to incinerate than solid waste.

    • Segregation: Place all contaminated gloves, Kimwipes, and plastics into a dedicated solid hazardous waste bin lined with a heavy-duty, chemically resistant bag.

    • Defacing: Ensure any empty primary chemical bottles are completely defaced of their original labels before being processed as hazardous waste[4].

    • Sealing: Once the bag is 75% full, seal it securely to prevent the escape of any residual dry powder and transfer it to a rigid outer container for environmental health and safety (EH&S) pickup[4].

    C. Sharps Waste
    • Containment: Place contaminated glass ampoules, syringe needles, or broken glass directly into a rigid, puncture-proof sharps container[3].

    • Processing: Label the container as "Chemically Contaminated Sharps."

    • Critical Restriction: Do not autoclave chemically contaminated sharps unless they also carry a biological hazard. The heat from the autoclave will vaporize residual toxic solvents and degrade the retinoid into airborne hazards[3].

    Emergency Spill Response Protocol

    A self-validating safety system requires a predetermined response for containment failures.

    For Dry Powder Spills:

    • Do not sweep. Sweeping aerosolizes the teratogenic powder.

    • Dampen a spill pad with water or a compatible solvent (e.g., ethanol) to carefully wipe up the powder.

    • Place all cleanup materials into a sealed hazardous waste bag for incineration.

    For Liquid Spills (e.g., in DMSO):

    • Evacuate non-essential personnel and don fresh PPE (double-gloving required).

    • Apply a universal chemical absorbent (e.g., vermiculite or inert spill pads) over the liquid.

    • Allow complete absorption, then use a non-sparking scoop to transfer the material into a hazardous waste container.

    • Wash the area thoroughly with soap and water, collecting the rinsate if possible, or wiping thoroughly with absorbent pads.

    References

    • ResearchGate. "Retinoids and oestrogenic endocrine disrupting chemicals in saline sewage treatment plants: Removal efficiencies and ecological risks to marine organisms." researchgate.net. URL: [Link]

    • Clinical Lab Manager. "A Lab's Guide to Safe and Compliant Medical Waste Disposal." clinicallab.com. URL: [Link]

    • Columbia University Environmental Health & Safety. "Medical Center Laboratory Disposal Guide." columbia.edu. URL: [Link]

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